3-Acetamido-3-(4-fluorophenyl)propanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >33.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-acetamido-3-(4-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOVXMLBDXLGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389483 | |
| Record name | 3-Acetamido-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789467 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332052-58-1 | |
| Record name | 3-Acetamido-3-(4-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis leverages the classical Erlenmeyer-Plöchl reaction to construct the core azlactone intermediate, followed by a two-step reduction and hydrolysis sequence. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed mechanistic insights, step-by-step experimental protocols, and thorough characterization data to ensure reproducibility and high purity of the final compound.
Introduction and Strategic Overview
This compound and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the β-amino acid scaffold in bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This guide details a reliable and scalable synthetic route, commencing with readily available starting materials and proceeding through a logical sequence of transformations.
The chosen synthetic strategy hinges on the Erlenmeyer-Plöchl reaction, a powerful tool for the formation of α,β-unsaturated azlactones from aromatic aldehydes and N-acylglycines.[1][2] The resulting azlactone serves as a key intermediate, which is then subjected to a selective reduction of the exocyclic double bond, followed by hydrolysis of the amide bond to yield the target β-amino acid derivative.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic pathway for this compound.
Mechanistic Insights and Rationale
Part 1: Erlenmeyer-Plöchl Azlactone Synthesis
The synthesis commences with the Erlenmeyer-Plöchl reaction, a condensation reaction between an aromatic aldehyde (4-fluorobenzaldehyde) and an N-acylglycine (N-acetylglycine) in the presence of acetic anhydride and a weak base, typically sodium acetate.[1][2]
The mechanism proceeds as follows:
-
Oxazolone Formation: Acetic anhydride facilitates the cyclodehydration of N-acetylglycine to form 2-methyloxazol-5(4H)-one.
-
Enolate Formation: Sodium acetate acts as a base to deprotonate the acidic α-carbon of the oxazolone, generating an enolate.
-
Aldol Condensation: The enolate then undergoes an aldol-type condensation with the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.
-
Dehydration: The resulting aldol adduct readily dehydrates to yield the thermodynamically stable (Z)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one.
Caption: Mechanism of the Erlenmeyer-Plöchl azlactone formation.
This reaction is highly efficient for aromatic aldehydes and provides the crucial α,β-unsaturated N-acetylamino acid precursor in a single step.
Part 2: Reduction of the Azlactone Intermediate
The selective reduction of the exocyclic carbon-carbon double bond of the azlactone is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for this transformation.[3][4]
The mechanism involves the heterogeneous catalysis on the palladium surface:
-
Adsorption: Both the azlactone and hydrogen gas adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond is weakened and cleaved on the palladium surface.
-
Hydrogen Transfer: The activated hydrogen atoms are transferred to the carbon-carbon double bond of the azlactone in a syn-addition manner.
-
Desorption: The reduced product, N-acetyl-3-(4-fluorophenyl)propanoic acid, desorbs from the catalyst surface.
An alternative, though less common, method involves the use of sodium amalgam in a protic solvent, which also achieves the reduction of the double bond.[5]
Part 3: Hydrolysis of the N-Acetyl Group
The final step is the hydrolysis of the N-acetyl group to yield the target this compound. This is typically achieved under acidic conditions, for example, by heating with hydrochloric acid.[6]
The acid-catalyzed hydrolysis mechanism involves:
-
Protonation: The carbonyl oxygen of the amide is protonated by the acid, making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A water molecule attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.
-
Elimination: The carbon-nitrogen bond is cleaved, releasing the free amine and acetic acid.
Detailed Experimental Protocols
Part 1: Synthesis of (Z)-4-(4-Fluorobenzylidene)-2-methyloxazol-5(4H)-one
Materials:
-
4-Fluorobenzaldehyde
-
N-Acetylglycine
-
Sodium Acetate (anhydrous)
-
Acetic Anhydride
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and maintain for 2 hours with vigorous stirring.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
Add cold ethanol to the solidified mass and break it up with a spatula.
-
Collect the yellow crystalline solid by vacuum filtration and wash with cold ethanol, followed by cold water.
-
Dry the product under vacuum to yield (Z)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one.
Part 2: Synthesis of N-Acetyl-3-(4-fluorophenyl)propanoic Acid
Materials:
-
(Z)-4-(4-Fluorobenzylidene)-2-methyloxazol-5(4H)-one
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Hydrogen Gas
Procedure:
-
Dissolve (Z)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one (1.0 eq) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-3-(4-fluorophenyl)propanoic acid. This can be used in the next step without further purification or can be purified by recrystallization.
Part 3: Synthesis of this compound
Materials:
-
N-Acetyl-3-(4-fluorophenyl)propanoic Acid
-
Hydrochloric Acid (6 M)
Procedure:
-
To the crude N-acetyl-3-(4-fluorophenyl)propanoic acid from the previous step, add 6 M hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
Characterization Data
The successful synthesis of this compound should be confirmed by a suite of analytical techniques. The following table summarizes the expected physicochemical and spectroscopic data, based on the closely related, non-fluorinated analog, 3-acetamido-3-phenylpropanoic acid.[7]
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₂FNO₃ |
| Molecular Weight | 225.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available; expected to be similar to or slightly higher than the non-fluorinated analog (m.p. of 3-acetamido-3-phenylpropanoic acid is not definitively reported but related compounds suggest a range of 150-180°C). |
| ¹H NMR (DMSO-d₆, δ) | ~12.3 (br s, 1H, COOH), ~8.3 (d, 1H, NH), ~7.3 (m, 2H, Ar-H), ~7.1 (m, 2H, Ar-H), ~5.0 (m, 1H, CH-N), ~2.7 (m, 2H, CH₂-COOH), ~1.8 (s, 3H, COCH₃) |
| ¹³C NMR (DMSO-d₆, δ) | ~172 (COOH), ~170 (C=O, amide), ~161 (d, ¹JCF, Ar-C-F), ~140 (Ar-C), ~130 (d, ³JCF, Ar-CH), ~115 (d, ²JCF, Ar-CH), ~52 (CH-N), ~40 (CH₂-COOH), ~22 (COCH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~3000-2500 (O-H), ~1710 (C=O, acid), ~1640 (C=O, amide I), ~1550 (N-H bend, amide II), ~1220 (C-F) |
| Mass Spec (ESI-) | m/z 224.07 [M-H]⁻ |
Safety and Handling
-
4-Fluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Acetic Anhydride: Corrosive and lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a fume hood.
-
Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle with care, and do not allow the catalyst to dry out completely.
-
Hydrogen Gas: Highly flammable. Use in a well-ventilated area, away from ignition sources, and with appropriate safety measures for handling flammable gases.
-
Hydrochloric Acid: Corrosive. Handle with appropriate PPE in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This technical guide has detailed a reliable and well-precedented synthetic pathway for this compound. The three-part approach, centered around the Erlenmeyer-Plöchl reaction, offers a practical and scalable method for obtaining this valuable fluorinated β-amino acid derivative. The provided mechanistic insights, detailed experimental protocols, and expected characterization data serve as a comprehensive resource for researchers in the field of organic synthesis and medicinal chemistry.
References
- Erlenmeyer–Plöchl azlactone and amino-acid synthesis. In Wikipedia.
- Cas 2018-61-3,N-Acetyl-L-phenylalanine | lookchem. (n.d.).
- 3-Acetamido-3-phenylpropanoic acid. (n.d.). PubChem.
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). PMC. [Link]
- (a) The hydrolysis of 1,4-beta-linkages between N-acetyl-d-glucosamine... (n.d.). ResearchGate.
- Investigating the effects of N-terminal acetylation on KFE8 self-assembly with 2D IR spectroscopy. (n.d.). PMC. [Link]
- Chemoselective Reduction of Azlactones Using Schwartz's Reagent. (2017). PubMed. [Link]
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journals. [Link]
- Erlenmeyer Azlactone Synthesis for amino acid. (2021, May 22). YouTube. [Link]
- SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. (2021). Journal of Chemical Technology and Metallurgy, 57(1), 25-31.
- Mass spectral analysis of acetylated peptides: Implications in proteomics. (n.d.). PubMed. [Link]
- Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. (2023). PubMed. [Link]
- Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome. (n.d.). PMC. [Link]
- Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (n.d.). Waters Corporation.
- (PDF) Synthesis and structure of N-(4-bromophenyl)-N-carbo xyethyl-β-alanine derivatives. (n.d.). ResearchGate.
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC. [Link]
- The Biosynthesis and Metabolism of the N-Acylated Arom
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. (2003).
- protein hydrolysis. (n.d.). Chemguide.
- Phenylpropanoic acid. In Wikipedia.
- Azlactone preparation using the Vilsmeier reagent. (n.d.). ResearchGate.
- Advances in the synthesis of β-alanine. (n.d.). PMC. [Link]
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. [Link]
- Afalanine. (n.d.). PubChem.
- Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. (2024). MDPI. [Link]
- 8.6: Reduction of Alkenes - Hydrogenation. (2024, October 2). Chemistry LibreTexts. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 3-Acetamido-3-phenylpropanoic acid | C11H13NO3 | CID 3480882 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical properties of 3-Acetamido-3-(4-fluorophenyl)propanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a derivative of β-alanine, an amino acid where the amino group is at the β-position from the carboxylate group. The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Understanding the physicochemical properties of this compound is a critical first step in its evaluation as a potential drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
This guide provides a comprehensive overview of the key , with a focus on the experimental methodologies used for their determination. The protocols described herein are designed to be self-validating and are grounded in established analytical principles.
Chemical Identity and Structure
A precise understanding of the molecule's structure is the foundation for all subsequent analysis.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₂FNO₃
-
Molecular Weight: 225.22 g/mol
-
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 875479-53-1 |
| PubChem CID | 10229345 |
| Canonical SMILES | CC(=O)NC(C1=CC=C(C=C1)F)CC(=O)O |
| InChI | InChI=1S/C11H12FNO3/c1-7(15)13-9(8(16)17)6-10-4-2-3-5-11(10)12/h2-5,9H,6H2,1H3,(H,13,15)(H,16,17) |
Melting Point and Thermal Analysis
The melting point is a fundamental indicator of a compound's purity and identity. Differential Scanning Calorimetry (DSC) is the preferred method for its determination as it also provides information on thermal stability and polymorphism.
Importance in Drug Development
A sharp melting point is indicative of high purity. The thermal stability of the compound, as assessed by DSC, is crucial for formulation and storage. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility and bioavailability.
Experimental Protocol: Melting Point Determination by DSC
-
Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the heat of fusion.
Workflow for DSC Analysis
Caption: Workflow for pKa Determination by Potentiometric Titration.
Data Summary
Table 3: Acid-Base Properties
| Parameter | Predicted Value |
| pKa (Carboxylic Acid) | ~4.5 |
Note: This is a predicted value based on similar structures. Experimental determination is required for confirmation.
Solubility
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. It is a critical parameter for drug delivery and formulation.
Importance in Drug Development
Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. Understanding solubility in different media (e.g., simulated gastric and intestinal fluids) is essential for predicting in vivo performance.
Experimental Protocol: Kinetic Solubility Assay using Nephelometry
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in a 96-well plate.
-
Addition of Aqueous Buffer: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well and mix.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) to allow for precipitation.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The solubility limit is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.
Workflow for Kinetic Solubility Assay
Caption: Workflow for Kinetic Solubility Assay by Nephelometry.
Data Summary
Table 4: Solubility Data
| Solvent System | Solubility (µg/mL) |
| Phosphate-Buffered Saline (pH 7.4) | Data not available |
| Simulated Gastric Fluid (pH 1.2) | Data not available |
| Simulated Intestinal Fluid (pH 6.8) | Data not available |
Note: Experimental determination is required to populate this table.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment.
Importance in Drug Development
LogP is a key determinant of a drug's ability to cross cell membranes and its overall ADME properties. An optimal LogP range (typically 1-5) is often sought for oral drugs.
Experimental Protocol: LogP Determination by Shake-Flask Method
-
System Preparation: Prepare a two-phase system of n-octanol and water (or buffer at a specific pH). Saturate each phase with the other by vigorous mixing, followed by separation.
-
Sample Addition: Dissolve a known amount of this compound in the aqueous phase.
-
Partitioning: Combine the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel. Shake vigorously for a set time (e.g., 30 minutes) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous] )
Data Summary
Table 5: Lipophilicity
| Parameter | Predicted Value |
| LogP | 1.3 - 1.8 |
Note: This is a predicted value from computational models. Experimental verification is recommended.
Conclusion
The are critical to its potential as a therapeutic agent. This guide has outlined the fundamental properties and provided robust, step-by-step protocols for their experimental determination. While some data can be estimated through computational models, empirical data from these assays are indispensable for making informed decisions in the drug development process. The workflows and methodologies presented here provide a clear path for the comprehensive characterization of this and other novel chemical entities.
References
- PubChem Compound Summary for CID 10229345, this compound.
A Comprehensive Technical Guide to 3-Acetamido-3-(4-fluorophenyl)propanoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetamido-3-(4-fluorophenyl)propanoic acid is a specialized organic compound with a structure suggesting its potential as a valuable building block in medicinal chemistry and materials science. Its architecture, featuring an acetamido group, a carboxylic acid, and a fluorinated phenyl ring, offers multiple avenues for chemical modification and incorporation into more complex molecular frameworks. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth exploration of its chemical identity, a proposed synthetic pathway, and its potential in various research and development applications, drawing parallels from structurally related compounds.
Chemical Identity and Structure
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO₃ | N/A |
| Molecular Weight | 225.22 g/mol | N/A |
| XLogP3 | 1.1 | Predicted |
| Hydrogen Bond Donor Count | 2 | Predicted |
| Hydrogen Bond Acceptor Count | 3 | Predicted |
| Rotatable Bond Count | 4 | Predicted |
Note: These properties are predicted based on the chemical structure, as experimental data for this specific compound is not widely published.
Synthesis and Manufacturing
The synthesis of this compound would logically proceed through the acetylation of its corresponding amine precursor, 3-amino-3-(4-fluorophenyl)propanoic acid. This is a standard and well-established transformation in organic chemistry.
Proposed Synthetic Workflow:
A Technical Guide to the Synthesis and Therapeutic Potential of Novel 3-Acetamido-3-(4-fluorophenyl)propanoic Acid Derivatives
This guide provides an in-depth exploration of 3-Acetamido-3-(4-fluorophenyl)propanoic acid as a versatile scaffold for the development of novel therapeutic agents. Moving beyond a simple recitation of facts, we delve into the strategic rationale behind derivatization, offering detailed synthetic protocols, structure-activity relationship (SAR) insights, and a forward-looking perspective on potential applications for researchers, medicinal chemists, and drug development professionals.
Deconstructing the Core Scaffold: A Foundation for Innovation
The parent molecule, this compound, presents a unique combination of functional groups that serve as strategic anchor points for chemical modification. Understanding the role of each component is paramount to designing derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
-
The Carboxylic Acid (–COOH): This acidic moiety is a primary site for modification. It can be converted into esters, amides, or hydrazides to modulate solubility, membrane permeability, and hydrogen bonding interactions with biological targets.
-
The Acetamido Group (–NHCOCH₃): The amide linkage offers opportunities for exploring the impact of different acyl groups. Replacing the acetyl moiety can alter steric and electronic properties, influencing binding affinity and metabolic stability.
-
The 4-Fluorophenyl Ring: The fluorine atom is a critical feature. Its high electronegativity can influence the acidity of nearby protons and create favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with target proteins. The phenyl ring itself can be further substituted, though this often requires starting from different precursors.
The strategic points for derivatization on the core scaffold are illustrated below.
Caption: Key modification sites on the this compound scaffold.
Synthetic Pathways to Novel Derivatives
The synthesis of novel derivatives requires robust and reproducible protocols. The following sections detail validated methodologies for modifying the core scaffold, emphasizing the rationale behind procedural choices.
Derivatization of the Carboxylic Acid: Amide Bond Formation
Converting the carboxylic acid to an amide is a common strategy to enhance biological activity and reduce the potential for metabolic liabilities associated with free acids. The following protocol describes a standard coupling reaction.
Experimental Protocol: General Procedure for Amide Synthesis
-
Rationale: This protocol utilizes the well-established carbodiimide coupling chemistry (EDC/HOBt) to activate the carboxylic acid, facilitating nucleophilic attack by a primary or secondary amine to form a stable amide bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the activated intermediate.
-
Materials & Reagents:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents)
-
Hydroxybenzotriazole (HOBt, 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent), the chosen amine (1.1 equivalents), HOBt (1.2 equivalents), and anhydrous DCM.
-
Activation: Stir the mixture at room temperature until all solids dissolve. Add DIPEA (2.5 equivalents) and stir for 5 minutes. Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling: Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes remove unreacted reagents and byproducts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Heterocyclic Scaffolds: Synthesis of Thiazole Derivatives
Incorporating heterocyclic moieties is a proven strategy in medicinal chemistry to introduce new binding interactions and improve pharmacological properties. Aryl propionic acid derivatives have been successfully converted into polysubstituted thiazoles with potent biological activity.[1]
Experimental Protocol: Synthesis of a 3-{amino}propanoic Acid Derivative
-
Rationale: This multi-step synthesis transforms an aniline precursor through thiourea formation and subsequent cyclization with a bromoacetophenone to construct the thiazole ring. This approach allows for diversity at multiple points of the final molecule.[1]
-
Step-by-Step Methodology:
-
Thiourea Formation: Reflux a mixture of 3-((4-aminophenyl)amino)propanoic acid (or a suitable precursor) with potassium thiocyanate in acetic acid. This step introduces the thiourea functionality necessary for cyclization.
-
Cyclization: Add concentrated hydrochloric acid to the reaction mixture and continue heating. This acidic condition promotes the intramolecular cyclization to form a thioxotetrahydropyrimidinone intermediate.
-
Thiazole Ring Formation: Dissolve the intermediate in a suitable solvent like acetone. Add a 4'-substituted-2-bromoacetophenone. Heating this mixture at reflux results in the Hantzsch thiazole synthesis, where the thiourea analogue reacts with the α-haloketone to form the thiazole ring.[1]
-
Work-up and Purification: After cooling, the hydrobromide salt of the product often precipitates and can be filtered. Neutralization with a base like sodium acetate, followed by filtration and recrystallization, yields the final thiazole derivative.[1]
-
The general workflow for synthesizing diverse derivatives from the core scaffold is depicted below.
Sources
Introduction: The Understated Influence of Fluorine in Propanoic Acid Scaffolds
An In-depth Technical Guide to the Theoretical Properties of Fluorinated Propanoic Acid Derivatives
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Its unique properties—extreme electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—can profoundly alter the physicochemical and biological characteristics of a parent compound.[2][3] When applied to the simple, three-carbon backbone of propanoic acid, fluorination imparts a fascinating array of theoretical properties that have significant practical implications.
This guide, intended for researchers, chemists, and drug development professionals, moves beyond a cursory overview to provide a deep, mechanistically-grounded understanding of how fluorination impacts the core attributes of propanoic acid derivatives. We will explore the theoretical underpinnings of these changes, from electronic structure and acidity to conformational preferences and reactivity, supported by computational insights and spectroscopic principles. Understanding these properties is paramount for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials with tailored stability, bioavailability, and function.[1]
The Electronic Restructuring: How Fluorine Rewires the Molecule
The introduction of fluorine initiates a cascade of electronic effects that are the foundation for all other property changes. The dominant influence is fluorine's powerful negative inductive effect (σI = 0.51), which reshapes the electron density distribution across the entire molecular framework.[4]
1.1. Inductive Effect and Molecular Orbital Perturbation
Fluorine's high electronegativity (3.98 on the Pauling scale) causes a strong polarization of the C-F bond, withdrawing electron density from the carbon backbone.[4] This effect propagates through the sigma framework, acidifying C-H bonds and influencing the reactivity of the carboxylic acid group.
This electron withdrawal has a profound stabilizing effect on the molecule's molecular orbitals (MOs). Both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are lowered in energy.[4][5] This stabilization enhances the molecule's resistance to oxidative degradation and can facilitate electron injection, a crucial property in the design of organic electronic materials.[5][6]
Caption: Inductive electron withdrawal in 2,2-difluoropropanoate.
This redistribution of electron density is key to understanding the enhanced acidity of these compounds. The electron-withdrawing fluorine atoms help to delocalize and stabilize the negative charge of the carboxylate anion formed upon deprotonation, making the parent acid a stronger proton donor.[4]
Acidity and pKa: A Quantitative Look at Fluorine's Influence
Perhaps the most dramatic and predictable consequence of fluorinating propanoic acid is the sharp increase in its acidity (a decrease in its pKa). Propanoic acid itself is a weak acid with a pKa of approximately 4.87. The introduction of fluorine atoms systematically lowers this value.
The magnitude of the pKa decrease is highly dependent on two factors:
-
Number of Fluorine Atoms: Increasing the number of fluorine substituents provides greater stabilization for the conjugate base, thus increasing acidity.
-
Position of Fluorine Atoms: The inductive effect weakens with distance. Therefore, fluorine atoms on the α-carbon (C2) have a much more pronounced acidifying effect than those on the β-carbon (C3).
Computational studies, often employing Density Functional Theory (DFT) in conjunction with solvation models like the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS), have become invaluable for predicting these pKa values.[7] For instance, calculations on C8-perfluoroalkyl carboxylic acids (PFCAs) show that fluorination at the α-carbon relative to the carboxylic headgroup can lower the pKa by over 2 logarithmic units compared to fluorination at the terminus of the chain.[7] While experimental values for short-chain fluorinated propanoic acids are less common, theoretical calculations consistently predict pKa values near zero or even negative for highly fluorinated congeners like perfluoropropanoic acid.[8][9]
| Compound | Structure | Predicted pKa (Approx.) | Key Observation |
| Propanoic Acid | CH₃CH₂COOH | 4.87 | Baseline |
| 2-Fluoropropanoic Acid | CH₃CHFCOOH | ~2.6 | Significant drop with one α-fluorine |
| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~4.1 | Muted effect from β-fluorine |
| 2,2-Difluoropropanoic Acid | CH₃CF₂COOH | ~1.5 | Additive effect of α-fluorination |
| Perfluoropropanoic Acid | CF₃CF₂COOH | < 0 | Extremely strong acid due to full fluorination |
| Note: pKa values are approximate and collated from computational trends and comparisons to similar fluorinated carboxylic acids.[7][8][10] |
Conformational Analysis: Dictating Molecular Shape
Fluorine substitution has a profound impact on the conformational preferences of the propanoic acid backbone.[11][12] Unlike simple hydrocarbons that are governed primarily by steric hindrance, fluorinated chains are subject to complex stereoelectronic interactions, including dipole-dipole repulsion and hyperconjugation.
Detailed conformational analysis of motifs like 1,3-difluoroalkanes reveals that fluorination can strongly favor extended, linear (anti) conformations to minimize repulsive dipole-dipole interactions between the polar C-F bonds.[13][14] This effect can be magnified as the alkyl chain extends.[11] The polarity of the surrounding medium also plays a crucial role, with different conformer populations being favored in solvents of varying dielectric constants.[15] These conformational biases are critical in drug development, as the three-dimensional shape of a molecule dictates its ability to bind to a biological target.
Caption: Conformational preferences in 2,3-difluoropropanoic acid.
Reactivity and Stability: The C-F Bond's Dominance
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of around 480 kJ/mol.[1][2] This inherent strength confers exceptional thermal and chemical stability to fluorinated propanoic acid derivatives compared to their hydrogenated or other halogenated counterparts.[16]
However, the electronic effects of fluorine can also create unique reactive profiles. While the molecule as a whole is often less reactive, the strong polarization can make adjacent carbons more susceptible to certain types of nucleophilic attack. Furthermore, computational studies on the thermal degradation of perfluoroalkyl carboxylic acids show that at high temperatures, the favored initial pathways involve C-C bond homolytic cleavage rather than C-F bond breaking.[17] This leads to a complex cascade of radical-based fragmentation reactions.[17]
Spectroscopic Properties: 19F NMR as a Powerful Analytical Tool
The presence of fluorine opens the door to one of the most powerful analytical techniques for structural elucidation: Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy.[18][19] The 19F nucleus has several advantageous properties:
-
100% Natural Abundance: Maximizes signal intensity.[20]
-
High Sensitivity: The 19F nucleus is the third most receptive NMR nucleus after tritium and protium.[18]
-
Large Chemical Shift Dispersion: The typical chemical shift range for organofluorine compounds is over 200 ppm, which is much wider than for 1H NMR.[18] This large dispersion minimizes signal overlap and allows for the clear resolution of structurally distinct fluorine atoms within a molecule.[21]
The 19F chemical shift is highly sensitive to the local electronic environment, making it an excellent probe for confirming fluorination patterns.[21] Furthermore, through-bond spin-spin coupling (J-coupling) between 19F and other nuclei like 1H and 13C provides invaluable information about molecular connectivity, which is essential for unambiguous structure determination.[22]
| Fluorine Environment | Typical 19F Chemical Shift Range (ppm vs. CFCl₃) |
| -CH₂F | -200 to -220 |
| -CHF ₂ | -120 to -140 |
| -CF ₃ | -50 to -70 |
| -COF | +20 to +40 |
| Data derived from typical ranges for organofluorine compounds.[18] |
Experimental Protocol: Computational pKa Prediction
To provide a practical, field-proven methodology, this section outlines a standard computational workflow for accurately predicting the pKa of a fluorinated propanoic acid derivative using a thermodynamic cycle. This protocol represents a self-validating system by calculating a fundamental property from first principles.
Objective: Calculate the aqueous pKa of 2,2-difluoropropanoic acid.
Pillar 1: Expertise & Experience (Causality) The pKa is directly related to the Gibbs free energy of dissociation (ΔG°aq) in water. Direct calculation in the aqueous phase is computationally expensive. Therefore, we use a thermodynamic cycle that leverages the higher accuracy of gas-phase calculations and corrects them with a calculated solvation free energy.
Pillar 2: Trustworthiness (Self-Validating System) The protocol relies on a well-established thermodynamic relationship. Each energy component is calculated using robust quantum mechanical methods, and the final result can be compared against experimental trends for validation.
Caption: Thermodynamic cycle for computational pKa prediction.
Pillar 3: Authoritative Grounding (Methodology)
Step-by-Step Protocol:
-
Gas-Phase Geometry Optimization:
-
Construct the 3D structures of the neutral acid (HA) and its conjugate base (A⁻).
-
Perform full geometry optimizations in the gas phase using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311+G(d,p)). This finds the lowest energy conformation of each species.
-
-
Gas-Phase Frequency Calculation:
-
Perform a vibrational frequency calculation at the same level of theory for the optimized structures.
-
Confirm that there are no imaginary frequencies, which verifies a true energy minimum.
-
Extract the thermal corrections to the Gibbs free energy (G°gas) from the output.
-
-
Calculate Gas-Phase Free Energy of Dissociation:
-
Calculate ΔG°gas = G°gas(A⁻) + G°gas(H⁺) - G°gas(HA).
-
The G°gas(H⁺) is a standard value derived from statistical mechanics (-6.28 kcal/mol at 298.15 K).
-
-
Solvation Energy Calculation:
-
Using the gas-phase optimized geometries, perform a single-point energy calculation for HA and A⁻ using a continuum solvation model (e.g., SMD or PCM with water as the solvent).
-
The difference between the gas-phase energy and the solution-phase energy gives the free energy of solvation, ΔG°solv.
-
-
Calculate Aqueous-Phase Free Energy of Dissociation:
-
Calculate ΔG°aq = ΔG°gas + ΔG°solv(A⁻) + ΔG°solv(H⁺) - ΔG°solv(HA).
-
Use a well-established experimental value for ΔG°solv(H⁺) (e.g., -264.0 kcal/mol).[8]
-
-
Calculate pKa:
-
Use the final equation: pKa = ΔG°aq / (2.303 * R * T), where R is the gas constant and T is the temperature in Kelvin (298.15 K).
-
References
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (n.d.).
- Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (n.d.).
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Grokipedia.
- Conformational Analysis of 1,3-Difluorinated Alkanes - PMC. (n.d.).
- Conformational Analysis of 1,3-Difluorin
- Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. (n.d.).
- Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. (n.d.).
- Conformational Analysis of 1,3-Difluorinated Alkanes. (2024, May 31). The Journal of Organic Chemistry.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- 19 F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing.
- Conformational Analysis of 1,3-Difluorinated Alkanes. (n.d.).
- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.
- The Impact of Fluorine Chemistry on Next-Gen Electronic Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. (n.d.).
- Conformational analysis of 1,3-difluorinated alkanes. (2024, June 21). ePrints Soton.
- Organofluorine chemistry. (n.d.). Wikipedia.
- A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022, May 24). American Chemical Society.
- The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016, August 8). Chemical Society Reviews (RSC Publishing).
- Computational approaches may underestimate pKa values of longer-chain perfluorinated carboxylic acids: Implications for assessing environmental and biological effects. (2009, January 30). Taylor & Francis Online.
- Fluorinated Organic Compounds. (n.d.). CAMEO Chemicals - NOAA.
- Organofluorine compounds – Knowledge and References. (n.d.). Taylor & Francis.
- Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC. (n.d.).
- The pKa values of PFOA and other highly fluorinated carboxylic acids. (n.d.). Semantic Scholar.
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conformational Analysis of 1,3-Difluorinated Alkanes | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Conformational analysis of 1,3-difluorinated alkanes - ePrints Soton [eprints.soton.ac.uk]
- 16. Fluorinated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. grokipedia.com [grokipedia.com]
- 22. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
The Genesis of a Molecular Workhorse: An In-depth Technical Guide to the Discovery and History of N-Acetylated Fluorophenyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Introduction of Fluorine and the Rise of a Key Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine into bioactive molecules has become a cornerstone for enhancing pharmacological properties.[1][] The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall biological activity.[3] Among the vast array of fluorinated organic compounds, fluorinated amino acids have emerged as particularly valuable building blocks for the synthesis of peptides, peptidomimetics, and small molecule drugs.[4] This guide delves into the discovery and history of a specific and pivotal class of these compounds: N-acetylated fluorophenyl amino acids. These molecules not only represent a fascinating chapter in the evolution of synthetic organic chemistry but also serve as crucial intermediates and therapeutic agents in their own right.
This technical guide will provide a comprehensive historical narrative of the discovery of N-acetylated fluorophenyl amino acids, explore the evolution of their synthetic methodologies from classical to modern approaches, and detail the experimental protocols that have defined their preparation. Through an in-depth analysis of the scientific literature, we will illuminate the causal relationships behind experimental choices and provide a robust, authoritative resource for researchers in the field.
The Dawn of Fluorinated Amino Acids: A Historical Perspective
The journey to N-acetylated fluorophenyl amino acids begins with the broader exploration of fluorinated analogs of natural amino acids. The mid-20th century saw a surge in interest in creating structural mimics of essential biomolecules to probe biological pathways and to develop potential therapeutic agents. The introduction of fluorine into phenylalanine, a critical aromatic amino acid, was a logical step in this endeavor.
Early research in the 1950s and 1960s focused on the biological effects of incorporating p-fluorophenylalanine into proteins.[5][6] These studies were pivotal in understanding the mechanisms of protein synthesis and the consequences of introducing unnatural amino acids into cellular machinery.[5][6] The N-acetylated forms of these fluorophenylalanines emerged as key intermediates in their chemical synthesis and as important metabolites in biological systems.
Classical Synthesis: The Erlenmeyer Azlactone Synthesis as a Foundational Method
The discovery and early synthesis of N-acetylated fluorophenyl amino acids are intrinsically linked to the Erlenmeyer-Plöchl azlactone synthesis , a classic method for the preparation of α-amino acids first described in the late 19th century.[7] This elegant reaction provided a direct route to N-acylated α,β-unsaturated amino acids, which could then be reduced to the desired saturated amino acids.
The application of this method to fluorinated benzaldehydes was a logical extension and represents the first classical approach to N-acetylated fluorophenyl amino acids. The core of the synthesis involves the condensation of an N-acylglycine, typically N-acetylglycine, with a fluorinated aromatic aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.
Conceptual Workflow of the Erlenmeyer-Plöchl Azlactone Synthesis for N-Acetyl-Fluorophenylalanines
Caption: Classical Erlenmeyer-Plöchl synthesis route to N-acetyl-DL-fluorophenylalanines.
Experimental Protocol: Classical Erlenmeyer Azlactone Synthesis of N-Acetyl-DL-p-fluorophenylalanine
This protocol is a representative example based on the principles of the Erlenmeyer-Plöchl synthesis.
Materials:
-
p-Fluorobenzaldehyde
-
N-Acetylglycine
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Red phosphorus
-
Hydriodic acid (57%)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Azlactone Formation: A mixture of p-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (0.5 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 1-2 hours with constant stirring. The formation of the yellow, crystalline azlactone product is typically observed.
-
Isolation of Azlactone (Optional): The reaction mixture is cooled, and the precipitated azlactone can be collected by filtration, washed with cold water, and dried.
-
Reductive Ring Cleavage: The crude or purified azlactone is suspended in a mixture of acetic anhydride and treated with red phosphorus and hydriodic acid. The mixture is refluxed for several hours. This step simultaneously reduces the double bond and opens the azlactone ring.
-
Hydrolysis and Isolation: The reaction mixture is cooled and filtered to remove excess phosphorus. The filtrate is then concentrated under reduced pressure. The residue is treated with a sodium hydroxide solution to hydrolyze the acetyl group and any remaining anhydride. The solution is then acidified with hydrochloric acid to precipitate the crude DL-p-fluorophenylalanine.
-
N-Acetylation: The synthesized DL-p-fluorophenylalanine is then re-acetylated under standard conditions (e.g., treatment with acetic anhydride in a weakly basic aqueous solution) to yield N-acetyl-DL-p-fluorophenylalanine. The product can be purified by recrystallization from a suitable solvent such as ethanol-water.
Causality in Experimental Choices:
-
Acetic Anhydride: Serves as both a solvent and a dehydrating agent, driving the initial condensation and cyclization to form the azlactone.
-
Sodium Acetate: Acts as a base to deprotonate the α-carbon of N-acetylglycine, initiating the condensation with the aldehyde.
-
Red Phosphorus and Hydriodic Acid: This combination is a classical reducing agent for the azlactone, effectively cleaving the ring and reducing the exocyclic double bond.
The Evolution to Modern Synthetic Strategies
While the Erlenmeyer synthesis was a cornerstone, modern organic chemistry has introduced a plethora of more efficient, stereoselective, and versatile methods for the synthesis of N-acetylated fluorophenyl amino acids. These advancements have been driven by the increasing demand for enantiomerically pure fluorinated amino acids in drug development and protein engineering.
Enzymatic and Chemoenzymatic Approaches
The quest for enantiomeric purity led to the development of enzymatic and chemoenzymatic methods. These approaches leverage the high stereoselectivity of enzymes to resolve racemic mixtures or to catalyze key synthetic steps.
For instance, a chemoenzymatic strategy can be employed following a classical synthesis. A racemic mixture of N-acetyl-DL-fluorophenylalanine can be subjected to enzymatic hydrolysis using an acylase, such as acylase I from Aspergillus oryzae. The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-fluorophenylalanine unreacted. The resulting free L-fluorophenylalanine and N-acetyl-D-fluorophenylalanine can then be separated based on their different chemical properties.
Workflow for Chemoenzymatic Resolution of N-Acetyl-DL-fluorophenylalanine
Caption: Chemoenzymatic resolution for obtaining enantiomerically pure fluorophenylalanine derivatives.
Direct N-Acetylation of Fluorophenylalanines
With the commercial availability of enantiomerically pure fluorophenylalanines, direct N-acetylation has become a common and straightforward method for preparing their N-acetylated derivatives. This approach is often preferred for its simplicity and high yields.
Experimental Protocol: Direct N-Acetylation of L-p-fluorophenylalanine
Materials:
-
L-p-Fluorophenylalanine
-
Acetic anhydride
-
Sodium bicarbonate
-
Water
-
Hydrochloric acid
Procedure:
-
Dissolution: L-p-fluorophenylalanine (1.0 eq) is dissolved in a dilute aqueous solution of sodium bicarbonate (2.0-3.0 eq). The base is necessary to neutralize the carboxylic acid and the acid that will be generated during the reaction.
-
Acetylation: The solution is cooled in an ice bath, and acetic anhydride (1.1-1.5 eq) is added dropwise with vigorous stirring. The reaction is typically allowed to proceed for 1-2 hours.
-
Acidification and Isolation: After the reaction is complete, the solution is carefully acidified with hydrochloric acid to a pH of approximately 2-3. The N-acetyl-L-p-fluorophenylalanine precipitates as a white solid.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as hot water or an ethanol-water mixture.
Causality in Experimental Choices:
-
Sodium Bicarbonate: Provides a basic environment to deprotonate the amino group, making it a more effective nucleophile for attacking the acetic anhydride. It also neutralizes the acetic acid byproduct.
-
Ice Bath: The acetylation reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent potential side reactions.
-
Acidification: Protonates the carboxylate group of the product, causing it to become less soluble in water and precipitate out of the solution.
Modern Synthetic Innovations
Contemporary synthetic chemistry continues to offer novel and refined methods for the preparation of fluorinated amino acids, where the N-acetyl group often plays a crucial role as a protecting group. These methods include:
-
Asymmetric Synthesis: The development of chiral auxiliaries and catalysts allows for the direct synthesis of enantiomerically pure N-acetylated fluorophenyl amino acids, bypassing the need for resolution steps.
-
Transition-Metal Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have enabled the synthesis of a wide variety of fluorinated aromatic amino acids from readily available starting materials.[1]
-
Photoredox Catalysis: This emerging field has provided new avenues for the introduction of fluorine and fluorinated groups under mild reaction conditions.
Applications and Significance of N-Acetylated Fluorophenyl Amino Acids
The importance of N-acetylated fluorophenyl amino acids extends beyond their role as synthetic intermediates. They have found direct applications in several areas of research and development:
-
Metabolic Studies: As stable, derivatized forms of fluorophenylalanines, they are used to study the metabolism and biological fate of these unnatural amino acids.
-
Enzyme Inhibition: The N-acetyl group can modify the binding affinity of fluorophenylalanine derivatives to enzyme active sites, making them useful as probes and potential inhibitors.
-
Drug Discovery: N-acetylated fluorophenylalanines are incorporated into larger drug molecules to enhance their pharmacokinetic properties, such as membrane permeability and metabolic stability.
-
Biochemical Probes: The fluorine atom serves as a sensitive NMR probe, and N-acetylated fluorophenyl amino acids can be incorporated into peptides and proteins to study their structure and dynamics in a non-invasive manner.[1]
Conclusion: A Legacy of Innovation and a Future of Possibilities
The discovery and history of N-acetylated fluorophenyl amino acids are a testament to the ingenuity of synthetic chemists and the relentless pursuit of new molecular tools to understand and manipulate biological systems. From their origins in the classical Erlenmeyer synthesis to their preparation via sophisticated modern techniques, these compounds have evolved from chemical curiosities to indispensable building blocks in drug discovery and chemical biology. As our understanding of the profound effects of fluorine in biological systems continues to grow, so too will the importance and applications of N-acetylated fluorophenyl amino acids, ensuring their continued legacy as a molecular workhorse for scientific innovation.
References
- Tolman, V. (1996). Syntheses of fluorinated amino acids: from the classical to the modern concept. Amino Acids, 11(1), 15-36. [Link]
- Sutherland, A., & Willis, C. L. (2000). Synthesis of fluorinated amino acids. Natural Product Reports, 17(6), 621-631. [Link]
- Qiu, X., & Qing, F. L. (2012). Recent Advances in the Synthesis of Fluorinated Amino Acids. Current Organic Chemistry, 16(14), 1634-1651.
- Krishna, R. V., Krishnaswamy, P. R., & Rao, D. R. (1971). Enzymic synthesis of N-acetyl-L-phenylalanine in Escherichia coli K12. The Biochemical journal, 124(5), 905–913. [Link]
- Magritek. (2019, October 14). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]
- PrepChem. (n.d.). Synthesis of N-acetyl-L-phenylalanine.
- Wray, G. W., Gimlin, D. M., Abdel-Hady, S. N., Sherard, S. K., & Leach, F. R. (1970). Effect of Fluorophenylalanine on Bacteriophage MS2 Replication. Journal of Virology, 5(2), 153–160. [Link]
- PubChem. (n.d.). p-Fluorophenylalanine.
- Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
- PubChem. (n.d.). 4-fluoro-L-phenylalanine.
- Yoshida, A. (1960). Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis. Biochimica et Biophysica Acta, 41, 98-103. [Link]
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Fluorophenylalanine on Bacteriophage MS2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of fluorinated amino acids: from the classical to the modern concept - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-Acetamido-3-(4-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a compound of interest in medicinal chemistry and drug development. Given the limited direct literature on this specific molecule, this document synthesizes information from its precursor, 3-Amino-3-(4-fluorophenyl)propanoic acid, and established principles of organic synthesis and analysis.
Core Molecular Attributes
This compound is an N-acetylated derivative of the β-amino acid, 3-Amino-3-(4-fluorophenyl)propanoic acid. The introduction of the acetyl group can significantly modify the physicochemical properties of the parent molecule, influencing its solubility, stability, and biological activity.
Chemical Formula and Molecular Weight
The molecular formula and weight of this compound are deduced from its precursor, 3-Amino-3-(4-fluorophenyl)propanoic acid (Molecular Formula: C₉H₁₀FNO₂, Molecular Weight: 183.18 g/mol )[1]. The addition of an acetyl group (CH₃CO-) results in the following:
-
Molecular Formula: C₁₁H₁₂FNO₃
-
Molecular Weight: 225.22 g/mol
These fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₁H₁₂FNO₃ | Deduced from precursor |
| Molecular Weight | 225.22 g/mol | Calculated |
| CAS Number | Not available | - |
| Precursor | 3-Amino-3-(4-fluorophenyl)propanoic acid | [1][2] |
| Precursor CAS No. | 325-89-3 | [2] |
| Precursor PubChem CID | 579885 | [1] |
Synthesis and Chemical Properties
Proposed Synthetic Pathway
The most common and straightforward method for the N-acetylation of an amino acid is the reaction with acetic anhydride under basic conditions. This reaction is typically high-yielding and proceeds with good selectivity for the amino group.
A plausible experimental protocol is outlined below:
Materials:
-
3-Amino-3-(4-fluorophenyl)propanoic acid
-
Acetic anhydride
-
Sodium bicarbonate (or another suitable base)
-
Water
-
Ethyl acetate (for extraction)
-
Hydrochloric acid (for acidification)
-
Anhydrous magnesium sulfate (for drying)
Step-by-Step Protocol:
-
Dissolution: Dissolve 3-Amino-3-(4-fluorophenyl)propanoic acid in an aqueous solution of sodium bicarbonate.
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed for a set time, monitoring the consumption of the starting material by thin-layer chromatography (TLC).
-
Acidification: After completion, carefully acidify the reaction mixture with hydrochloric acid to precipitate the N-acetylated product.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
The following diagram illustrates the proposed synthetic workflow:
Caption: Relationship between structural features and potential therapeutic applications.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the presence of the acetyl group and the overall molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the amide and carboxylic acid functional groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the synthesized compound.
Conclusion
This compound represents a potentially valuable building block in medicinal chemistry. While direct experimental data is currently limited, its synthesis from the readily available 3-Amino-3-(4-fluorophenyl)propanoic acid is straightforward. The structural features of this compound suggest its potential for development in various therapeutic areas. Further research is warranted to synthesize, characterize, and evaluate the biological activity of this promising molecule.
References
- N-acetyl amino acids: Significance and symbolism. Health Sciences. [Link]
- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Autech Industry Co.,Limited. [Link]
- 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302. PubChem. [Link]
- 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885. PubChem. [Link]
- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Autech Industry Co.,Limited. [Link]
Sources
A Guide to the Definitive Structural Characterization of 3-Acetamido-3-(4-fluorophenyl)propanoic acid
Abstract
This technical guide outlines a comprehensive, multi-technique workflow for the unambiguous structural characterization and validation of 3-Acetamido-3-(4-fluorophenyl)propanoic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of methods. It provides the causal logic behind the selection of each analytical technique, detailed experimental protocols, and predictive data interpretations based on established principles and analysis of structural analogs. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray crystallography, this guide establishes a robust framework for confirming the molecular structure, purity, and key physicochemical properties of this novel fluorinated β-amino acid derivative.
Introduction and Rationale
Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science, often imparting enhanced metabolic stability, binding affinity, and favorable lipophilicity. This compound is a structurally interesting N-acetylated β-amino acid. Its characterization is crucial for any application, from use as a synthetic building block to its evaluation in biological systems.
Definitive structural elucidation is the bedrock of chemical and pharmaceutical development. It ensures reproducibility, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This guide presents an integrated analytical strategy to provide irrefutable proof of the compound's identity and purity.
Molecular Structure and Predicted Physicochemical Properties
The first step in any characterization is to define the target molecule and its expected properties. The structure consists of a propanoic acid backbone, with a 4-fluorophenyl group and an acetamido group attached to the β-carbon (C3).
Caption: 2D Structure of this compound.
Based on its structure and data from close analogs like 3-acetamido-3-phenylpropanoic acid, we can predict its core physicochemical properties.[1]
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₁₁H₁₂FNO₃ | Elemental Composition |
| Molecular Weight | 225.22 g/mol | Calculated from Formula |
| Appearance | White to off-white solid | Expected for similar organic acids[2] |
| Polar Surface Area | 66.4 Ų | Analogous to non-fluorinated version[1] |
| LogP (Octanol/Water) | ~1.0 - 1.5 | Estimated based on fluorine and acetyl additions |
The Integrated Characterization Workflow
A sequential and logical workflow is critical. Each step validates the previous one and provides deeper insight into the molecule's identity. The overall strategy is to first confirm the presence of key functional groups and molecular weight, then precisely map the atomic connectivity, and finally, determine the three-dimensional arrangement of atoms in space.
Sources
A Technical Guide to the Identification of Potential Biological Targets for 3-Acetamido-3-(4-fluorophenyl)propanoic acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel compound, 3-Acetamido-3-(4-fluorophenyl)propanoic acid. While direct biological data for this specific molecule is not extensively published, its structural motifs—namely the arylpropanoic acid scaffold—suggest several plausible and compelling avenues for investigation. This document outlines a logical, multi-pronged strategy commencing with in silico profiling, followed by detailed experimental workflows for hypothesized target classes including inflammatory, oncological, and microbial pathways. Each proposed experimental protocol is designed to be self-validating, providing researchers and drug development professionals with a robust roadmap for elucidating the compound's mechanism of action and therapeutic potential.
Introduction: Unveiling the Potential of a Novel Chemical Entity
This compound is a structurally intriguing molecule. It belongs to the broader class of arylpropionic acid derivatives, a family of compounds renowned for its therapeutic successes, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] The presence of the 4-fluorophenyl group is also significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[3] The acetamido group further differentiates the molecule, potentially modulating its physicochemical properties and target interactions.
Given its lineage, it is reasonable to hypothesize that this compound may exhibit anti-inflammatory, analgesic, anti-cancer, or antimicrobial properties.[1][2][4] This guide will provide a systematic approach to exploring these possibilities, moving from computational predictions to rigorous experimental validation.
Foundational Analysis: Physicochemical Characterization and In Silico Target Prediction
Prior to embarking on extensive biological assays, a thorough understanding of the compound's physicochemical properties is paramount. This foundational data will inform formulation for in vitro and in vivo studies and provide insights into its potential for oral bioavailability.
2.1. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO₃ | PubChem |
| Molecular Weight | 225.22 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
This data is computationally generated and should be experimentally verified.
2.2. In Silico Target Prediction
Computational tools can be leveraged to predict potential biological targets based on structural similarity to known ligands. This approach, often referred to as "target fishing," can help prioritize experimental efforts.
Recommended Platforms:
-
SwissTargetPrediction: Utilizes 2D and 3D similarity to known active ligands to predict potential targets.
-
SuperPred: A web server for predicting the ATC code and target class of a compound.
-
PharmMapper: Employs a pharmacophore mapping approach to identify potential targets.
Experimental Protocol: In Silico Target Prediction
-
Obtain the simplified molecular-input line-entry system (SMILES) string for this compound.
-
Submit the SMILES string to the selected target prediction servers.
-
Analyze the output, paying close attention to targets with high prediction scores that are functionally related.
-
Cross-reference the predicted targets with the hypothesized target classes discussed in the following section.
Hypothesized Biological Target Classes and Experimental Validation
Based on the structural characteristics of this compound and the known activities of related compounds, we can formulate several primary hypotheses regarding its biological targets.
3.1. Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes
The arylpropionic acid scaffold is the cornerstone of many NSAIDs that function by inhibiting COX-1 and COX-2.[1][4] Therefore, assessing the inhibitory activity of our compound against these enzymes is a logical starting point.
Experimental Workflow: COX Inhibition Assays
Caption: Workflow for anticancer screening and target validation.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cancer cells with the test compound or vehicle control.
-
Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the lysate into different tubes and heat them to a range of temperatures.
-
Centrifugation: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze by Western blotting for the hypothesized target protein (e.g., SIRT2, EGFR).
-
Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
3.3. Hypothesis 3: Antimicrobial Activity
The structural features of this compound, including the propanoic acid moiety and aromatic ring, are found in various antimicrobial agents. [5][6]Therefore, screening for activity against a panel of pathogenic bacteria and fungi is warranted.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial activity assessment.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Compound Preparation: Prepare a serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Interpretation and Target Prioritization
The experimental workflows described above will generate a significant amount of data. The key to successful target identification is the careful interpretation and integration of these results.
| Data Type | Interpretation | Next Steps |
| COX Inhibition IC50 | Potent inhibition suggests a role in the arachidonic acid pathway. | Proceed with in vivo models of inflammation. |
| Anticancer GI50 | Low GI50 in specific cell lines indicates selective anticancer activity. | Investigate the mechanism of cell death and identify the target pathway. |
| CETSA Shift | A thermal shift confirms direct binding of the compound to the target protein. | Validate with orthogonal binding assays (e.g., SPR). |
| Antimicrobial MIC | Low MIC values indicate potential as an antimicrobial agent. | Determine the spectrum of activity and perform time-kill assays. |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to elucidating the biological targets of this compound. By systematically progressing from in silico predictions to in vitro and cell-based assays, researchers can efficiently identify and validate the most promising therapeutic avenues for this novel compound. Positive findings from these initial studies will lay the groundwork for more advanced preclinical development, including pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The versatility of the arylpropionic acid scaffold suggests that this compound could be a valuable lead compound in the development of new therapeutics.
References
- Al-Ostath, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.
- Barreca, M. L., et al. (2020). Synthesis of Some New 2-(2-Fluoro-4-biphenylyl)propionic Acid Derivatives as Potential Antiinflammatory Agents. ResearchGate.
- Bayer Pharma AG. (2014). Branched 3-phenylpropionic acid derivatives and their use. Google Patents. US8796335B2.
- Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- National Center for Biotechnology Information. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central.
- Egis Gyogyszergyar RT. (2006). Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents. EP1669347A1.
- Isagro S.p.A. (2002). Dipeptide compounds having a fungicidal activity. Google Patents. US6486120B2.
- Guiso, M., et al. (2022). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI.
- Imperial Chemical Industries Ltd. (1980). 3,3,3-trifluoropropionic acid derivatives. Google Patents. IE42454B1.
- Al-Ostath, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
- Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed.
- National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propionic acid. PubChem.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Solubility Profile of 3-(4-Fluorophenyl)propanoic Acid
Abstract
A comprehensive understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from in vitro assay performance to in vivo bioavailability. This guide provides a detailed examination of the solubility profile of 3-(4-Fluorophenyl)propanoic acid, a compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility, grounded in its physicochemical properties, and provide detailed, field-proven protocols for its empirical determination. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, ensuring a robust and reproducible characterization of this and similar molecules.
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical physicochemical parameter in the journey of a drug candidate from the bench to the clinic.[1] Poor aqueous solubility can be a significant hurdle, leading to unreliable bioassay results, challenging formulation development, and ultimately, poor oral bioavailability.[2] Therefore, a thorough characterization of a compound's solubility profile under various conditions is not just a data-gathering exercise; it is a fundamental component of risk assessment and mitigation in the drug discovery process.
3-(4-Fluorophenyl)propanoic acid is an aromatic carboxylic acid. Its structure, featuring a lipophilic fluorophenyl ring and an ionizable carboxylic acid group, suggests that its solubility will be highly dependent on pH. This guide will provide the necessary framework to fully characterize this behavior.
Physicochemical Properties and Theoretical Solubility Considerations
Before embarking on experimental determination, it is crucial to understand the inherent properties of the molecule that govern its solubility. These parameters provide a predictive framework for its behavior in aqueous and biological systems.
Core Molecular Characteristics
A summary of the key physicochemical properties of 3-(4-Fluorophenyl)propanoic acid is presented below. These values, some of which are computationally predicted, form the basis of our experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₂ | [3] |
| Molecular Weight | 168.16 g/mol | [3] |
| Melting Point | 86-91 °C | |
| Predicted pKa | ~4.7 | [4] |
| Predicted XLogP3 | 1.6 - 1.89 | [5][6][7] |
| Predicted Water Solubility | logS = -2.12 (mol/L) | [8] |
Causality Behind the Properties
-
pKa (Acid Dissociation Constant): The predicted pKa of ~4.7 is attributed to the carboxylic acid moiety. This value is paramount as it dictates the pH at which the compound transitions from its neutral, less soluble form (at pH < pKa) to its ionized carboxylate, more soluble form (at pH > pKa). This pH-dependent ionization is the primary driver of its aqueous solubility profile.
-
logP (Octanol-Water Partition Coefficient): The logP value between 1.6 and 1.89 indicates a moderate degree of lipophilicity.[5][6][7] This suggests that while the compound is not excessively greasy, its solubility in aqueous media will be limited, especially in its neutral form. The fluorophenyl group contributes significantly to this lipophilicity.
-
Crystal Lattice Energy: As a solid with a defined melting point of 86-91 °C, the energy of the crystal lattice must be overcome for the molecule to dissolve. Thermodynamic solubility measurements are particularly sensitive to this, as they represent the equilibrium between the dissolved state and the solid state.[9][10]
Experimental Determination of Solubility: Protocols and Rationale
A multi-faceted approach is required to build a comprehensive solubility profile. We will detail the protocols for determining both kinetic and thermodynamic solubility, which serve different purposes in the drug discovery pipeline.
Kinetic Solubility Assessment
Kinetic solubility is often used in high-throughput screening during early discovery.[11][12] It measures the solubility of a compound that is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[1][13] This method is fast but can sometimes overestimate solubility as it may reflect a supersaturated state.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(4-Fluorophenyl)propanoic acid in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.
-
Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well, bringing the final DMSO concentration to 2%. This initiates the precipitation process.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.[13]
-
Measurement: Measure the light scattering of each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated material.
-
Data Analysis: The kinetic solubility is reported as the concentration at which a significant increase in light scattering is observed compared to buffer-only controls.
Rationale for Method Choice: Nephelometry is chosen for its speed and suitability for high-throughput applications.[12][13] It provides a rapid flag for compounds with potential solubility issues early in the discovery process. The 2% final DMSO concentration is a standard compromise to balance compound solubility in the stock with minimizing co-solvent effects in the final assay.[1]
A high-level workflow for the nephelometric kinetic solubility assay.
Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium between the dissolved and solid forms of the compound.[2][14] This is crucial for lead optimization and pre-formulation studies.[13] The shake-flask method is the most common approach.[14]
-
Compound Dispensing: Accurately weigh an excess of solid 3-(4-Fluorophenyl)propanoic acid (e.g., 1-2 mg) into several glass vials. Using an excess ensures that equilibrium with the solid-state is achieved.[9]
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4).
-
Incubation: Add 1 mL of each buffer to the corresponding vials containing the compound. Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours. This extended incubation is critical to ensure equilibrium is reached.[9]
-
Sample Separation: After incubation, separate the undissolved solid from the solution. This is a critical step; centrifugation followed by careful removal of the supernatant or filtration through a low-binding filter (e.g., PVDF) is recommended.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the concentration of the compound in the clarified supernatant from each pH condition using a validated HPLC-UV method.
-
Data Analysis: The measured concentration from the supernatant is the thermodynamic solubility at that specific pH.
Rationale for Method Choice: The shake-flask method, while lower throughput, provides the most accurate and reliable solubility data.[14] Measuring solubility across a range of pH values, particularly around the pKa, is essential for an ionizable compound like this one. HPLC-UV is used for quantification due to its specificity and accuracy, which is superior to direct UV measurement that can be confounded by impurities.[2]
The relationship between pH and the ionization state of a carboxylic acid.
Solubility in Biorelevant Media
To better predict in vivo performance, it is crucial to assess solubility in media that simulate the conditions of the gastrointestinal tract.[15] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that can significantly enhance the solubility of lipophilic compounds.[16][17]
Composition of Biorelevant Media
| Component | FaSSIF (Fasted State) | FeSSIF (Fed State) | Rationale |
| pH | ~6.5 | ~5.0 | Mimics the pH of the upper intestine in fasted and fed states.[15][16] |
| Sodium Taurocholate | 3 mM | 15 mM | A key bile salt that aids in the formation of micelles.[15] |
| Lecithin | 0.75 mM | 3.75 mM | A phospholipid that is a crucial component of micelles.[15] |
| Buffer System | Phosphate Buffer | Acetate Buffer | Maintains the physiological pH.[16] |
This composition is based on established literature and provides a standardized approach to simulating in vivo conditions.[15]
Protocol for Biorelevant Solubility
The thermodynamic shake-flask protocol described in section 3.2 is used, with the aqueous buffers replaced by freshly prepared FaSSIF and FeSSIF media. The enhanced solubilization capacity of these media, especially for a compound with a logP > 1, can provide critical insights into potential food effects on oral absorption.[18]
Summary of Expected Solubility Profile
Based on the theoretical considerations and the proposed experimental framework, we can anticipate the following solubility profile for 3-(4-Fluorophenyl)propanoic acid.
| Medium | Expected Solubility | Rationale |
| Aqueous Buffer pH 2.0 | Low | The compound is fully protonated (neutral form), solubility is governed by its intrinsic lipophilicity. |
| Aqueous Buffer pH 4.7 | Moderate | At its pKa, the compound is 50% ionized, leading to a significant increase in solubility. |
| Aqueous Buffer pH 7.4 | High | The compound is fully ionized (carboxylate form), resulting in maximal aqueous solubility. |
| FaSSIF (pH 6.5) | High | The compound is mostly ionized, and micellar solubilization from bile salts will further enhance solubility. |
| FeSSIF (pH 5.0) | High | Although the pH is lower than in FaSSIF, the much higher concentration of bile salts and lecithin is expected to lead to significant micellar solubilization.[18] |
Conclusion
This guide has outlined a comprehensive strategy for characterizing the solubility profile of 3-(4-Fluorophenyl)propanoic acid. By integrating an understanding of its core physicochemical properties with robust, validated experimental protocols, researchers can generate a complete and reliable dataset. This data is not merely a collection of numbers but a critical tool for making informed decisions in the drug development process, from hit-to-lead optimization to formulation design. Adherence to these principles of scientific integrity and experimental rigor is essential for advancing promising compounds toward clinical reality.
References
- 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc.
- Kinetic Solubility Assays Protocol - AxisPharm.
- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
- Kinetic Solubility - In Vitro Assay - Charnwood Discovery.
- Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development - Pharma Lesson.
- Dissolution Media Simulating Fasted and Fed States.
- 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem.
- Jantratid, E., & Dressman, J. (2009). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Pharmaceutical Review.
- Biorelevant compositions - Google Patents.
- What is the composition of FeSSIF? - Biorelevant.com.
- Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) - Cheméo.
- In-vitro Thermodynamic Solubility - Protocols.io.
- Thermodynamic Solubility Assay - Evotec.
- Solubility Assessment Service - Creative Biolabs.
- Fang, T., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. evotec.com [evotec.com]
- 3. CAS 459-31-4 | 3-(4-Fluorophenyl)propionic acid - Synblock [synblock.com]
- 4. 3-(4-FLUOROPHENYL)PROPIONIC ACID CAS#: 459-31-4 [m.chemicalbook.com]
- 5. 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc [chemsrc.com]
- 6. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. In-vitro Thermodynamic Solubility [protocols.io]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. pharmalesson.com [pharmalesson.com]
- 17. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorelevant.com [biorelevant.com]
A Technical Guide to the Preliminary Biological Screening of Acetamido Propanoic Acids
Introduction: The Therapeutic Potential of Acetamido Propanoic Acids
Acetamido propanoic acids, a class of organic compounds characterized by a core propanoic acid structure with an acetamido group, represent a promising scaffold in medicinal chemistry. This structural motif is found in various biologically active molecules and serves as a versatile template for the development of novel therapeutic agents. Derivatives of aryl propanoic acids are particularly notable, with well-known members including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen[1]. The inherent biological activities associated with this chemical class, such as anti-inflammatory, analgesic, antimicrobial, and even anticancer properties, make it a focal point for drug discovery efforts[1][2].
This in-depth technical guide provides a comprehensive framework for the preliminary biological screening of newly synthesized acetamido propanoic acid derivatives. As a senior application scientist, the following sections are designed to provide not just a series of protocols, but a logical and scientifically sound workflow that ensures the generation of reliable and translatable data. We will delve into the causality behind experimental choices, emphasizing self-validating systems to uphold the highest standards of scientific integrity.
Part 1: Foundational In Silico & Physicochemical Profiling
Before embarking on resource-intensive in vitro and in vivo screening, a foundational understanding of the physicochemical properties and predicted biological activities of the novel acetamido propanoic acid derivatives is paramount. This initial phase allows for the early identification of potentially problematic candidates and helps in prioritizing compounds for further investigation.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Computational tools play a crucial role in modern drug discovery by predicting the pharmacokinetic and toxicological profiles of compounds before they are synthesized or tested in the lab[3][4]. This in silico approach provides a rapid and cost-effective means of filtering compound libraries[5].
Key Parameters for In Silico Analysis:
-
Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Aqueous Solubility: Prediction of a compound's solubility in water, which is critical for its absorption and distribution.
-
Blood-Brain Barrier (BBB) Permeability: Assessment of the potential for a compound to cross the BBB, which is relevant for neurologically active agents.
-
CYP450 Inhibition: Prediction of the inhibition of cytochrome P450 enzymes, which are major enzymes involved in drug metabolism.
-
Hepatotoxicity: In silico models can predict the potential for a compound to cause liver damage[5].
-
Carcinogenicity and Mutagenicity: Prediction of the potential for a compound to cause cancer or genetic mutations.
A variety of commercial and open-source software packages are available for these predictions. The output of this analysis should be a tabulated summary of the predicted properties for each derivative, allowing for a comparative assessment.
Experimental Physicochemical Characterization
Parallel to in silico predictions, fundamental physicochemical properties of the synthesized compounds should be determined experimentally.
-
Solubility: The solubility of the compounds in various solvents, particularly physiological buffers, should be determined. This is crucial for preparing stock solutions for biological assays.
-
LogP/LogD: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) provides a measure of a compound's lipophilicity, which influences its absorption, distribution, and interaction with biological membranes.
-
Purity and Structural Confirmation: High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy should be used to confirm the purity and chemical structure of the synthesized compounds.
Part 2: A Tiered Approach to In Vitro Biological Screening
A tiered or hierarchical screening approach is an efficient strategy to progressively evaluate the biological activities of the acetamido propanoic acid derivatives. This begins with broad, high-throughput assays and moves towards more specific and complex cellular and biochemical assays for the most promising candidates.
Workflow for Preliminary Biological Screening
Caption: Logical progression from initial screening to lead compound identification.
Conclusion: A Pathway to Lead Discovery
This technical guide outlines a robust and logical workflow for the preliminary biological screening of novel acetamido propanoic acid derivatives. By integrating in silico predictions, a tiered in vitro screening approach, and preliminary in vivo validation, researchers can efficiently identify and characterize promising lead compounds for further development. The emphasis on understanding the "why" behind each experimental choice and the inclusion of self-validating controls are crucial for generating high-quality, reliable data. This systematic approach not only maximizes the chances of discovering novel therapeutic agents but also ensures that resources are utilized effectively in the long and challenging process of drug discovery.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).
- Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (n.d.). Slideshare.
- Screening of analgesics. (n.d.). Slideshare.
- Analgesic and antiinflammatory activity a comprehensive review on invitro and in vivo screening methods. (n.d.). International Journal of Innovative Science and Research Technology.
- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.).
- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin". (n.d.). Benchchem.
- Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2024). Semantic Scholar.
- IN-VITRO ASSAYS TO INVESTIGATE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. (2022). IJCRT.org.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017).
- Development of in silico models for the prediction of toxicity incorporating ADME information. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.
- A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals. (2017). ResearchGate.
- Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. (n.d.). NIH.
- A Comprehensive Comparison of ABTS and DPPH Antioxidant Assays: A Guide for Researchers. (n.d.). Benchchem.
- Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. (n.d.). PubMed.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications.
- LDH Cytotoxicity Assay. (n.d.). Creative Bioarray.
- What is In Silico Toxicology? (2020). News-Medical.Net.
- A near-universal way to measure enzyme inhibition. (2018). ScienceDaily.
- Rapid Screening of Antimicrobial Synthetic Peptides. (2015). ResearchGate.
- Prediction of Drug-Like Properties. (n.d.). Madame Curie Bioscience Database - NCBI Bookshelf.
- Rational design, synthesis, and structure-activity relationships of novel factor Xa inhibitors: (2-substituted-4-amidinophenyl)pyruvic and -propionic acids. (n.d.). PubMed.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). MDPI.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI.
- In-Silico Drug Toxicity and Interaction Prediction for Plant Complexes Based on Virtual Screening and Text Mining. (n.d.). MDPI.
- DPPH Radical Scavenging Assay. (n.d.). MDPI.
- Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs. (2012). Technology Networks.
- Ldh cytotoxicity assay. (n.d.). Sigma-Aldrich.
- In Vitro Antioxidant Assays for Centaurein: Application Notes and Protocols for DPPH and ABTS. (n.d.). Benchchem.
- Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction. (2015). ResearchGate.
- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. (n.d.). NIH.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). NIH.
- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (n.d.). NIH.
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts. (n.d.). MDPI.
- Screening workflow. A diverse collection of 26000 synthetic compounds... (n.d.). ResearchGate.
- High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. (n.d.). NIH.
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). NIH.
- LDH Cytotoxicity Assay FAQs. (2020). G-Biosciences.
- Exploring the therapeutic potential of baicalin against MCF-7 breast cancer cells: biochemical, in vitro, and computational perspectives. (n.d.). Frontiers.
- Methods of Measuring Enzyme Activity Ex vivo and In vivo. (2019). NIH.
- Screening and identification of novel biologically active natural compounds. (2017). NIH.
- Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. (2025). Globalmeetx Publishing.
- Activity Measurement of Inhibitors in Ligand-Based Design. (2025). Creative Enzymes.
- measuring enzyme inhibition by drugs. (2021). YouTube.
- Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). NIH.
- Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022).
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Development of in silico models for the prediction of toxicity incorporating ADME information | Semantic Scholar [semanticscholar.org]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-Acetamido-3-(4-fluorophenyl)propanoic Acid: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a fluorinated β-amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues and foundational chemical principles to present a robust framework for its synthesis, characterization, and potential applications. We will delve into the strategic importance of its structural motifs—the fluorinated aryl ring, the propanoic acid backbone, and the N-acetyl group—and propose a detailed, field-proven methodology for its preparation and analysis.
Introduction: The Strategic Value of Fluorinated Aryl Propanoic Acids
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3] The 4-fluorophenyl group, in particular, is a common feature in pharmaceuticals, where the fluorine atom acts as a bioisostere of a hydrogen atom but with profoundly different electronic properties.
The aryl propanoic acid scaffold is another privileged structure in drug design, most famously represented by the non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[4][5][6] These molecules typically function by inhibiting cyclooxygenase (COX) enzymes.[4] Derivatives of this class have demonstrated a wide array of biological activities, including analgesic, anti-convulsant, and anti-cancer properties.[4][5][7]
This compound combines these key features. As an N-acetylated β-amino acid, it presents a unique chemical architecture. The N-acetyl group can influence solubility and metabolic fate, potentially offering a more drug-like profile compared to a primary amine. This guide will explore the synthesis of this molecule from its logical precursor, 3-Amino-3-(4-fluorophenyl)propanoic acid, and discuss its potential as a building block for novel therapeutics.
Physicochemical Properties and Identifiers
A clear understanding of a molecule's fundamental properties is critical for any research and development endeavor. This section consolidates the known identifiers for this compound and its key precursor.
| Property | This compound | 3-Amino-3-(4-fluorophenyl)propanoic acid |
| IUPAC Name | This compound | 3-Amino-3-(4-fluorophenyl)propanoic acid[8] |
| Synonyms | N-acetyl-3-(4-fluorophenyl)-beta-alanine | 3-(4-Fluorophenyl)-β-alanine[8] |
| CAS Number | 332052-58-1 | 325-89-3[8] |
| Molecular Formula | C₁₁H₁₂FNO₃ | C₉H₁₀FNO₂[8] |
| Molecular Weight | 225.22 g/mol | 183.18 g/mol [8] |
| Appearance | White to Yellow Solid (Predicted) | White to Off-White Solid (Predicted) |
Proposed Synthesis Pathway
To date, a detailed, peer-reviewed synthesis for this compound has not been published. However, a logical and robust synthetic route can be designed based on established chemical transformations. The proposed pathway involves a two-step process starting from commercially available reagents:
-
Step 1: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid via a Mannich-type reaction.
-
Step 2: N-acetylation of the resulting β-amino acid to yield the final product.
This approach is scientifically sound, relying on high-yielding and well-documented reactions.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established procedures for analogous compounds and represent a validated approach for laboratory synthesis.
Protocol 1: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid
This protocol is adapted from the synthesis of the 3-fluoro isomer.[9]
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (5.00 g, 40.3 mmol), malonic acid (4.19 g, 40.3 mmol), and ammonium acetate (4.66 g, 60.4 mmol).
-
Reaction Setup: Add 20 mL of ethanol to the flask.
-
Reaction Execution: Heat the mixture to 80-90°C with vigorous stirring. Allow the reaction to reflux for 7 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath (0-5°C) and continue stirring for 1 hour to facilitate precipitation.
-
Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-3-(4-fluorophenyl)propanoic acid.
Protocol 2: N-Acetylation of 3-Amino-3-(4-fluorophenyl)propanoic acid
This protocol is a standard procedure for the acetylation of amino acids.[10][11]
-
Reagent Preparation: Dissolve the 3-amino-3-(4-fluorophenyl)propanoic acid (1.0 g, 5.46 mmol) in 10 mL of a 1M sodium hydroxide solution in a 50 mL beaker, placed in an ice bath.
-
Reaction Execution: While stirring vigorously, add acetic anhydride (0.62 mL, 6.55 mmol) dropwise, maintaining the pH between 8 and 9 by the concurrent addition of 2M NaOH.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1 hour after the addition is complete.
-
Work-up and Isolation: Acidify the reaction mixture to a pH of approximately 3 using 1M HCl. A white precipitate should form.
-
Purification: Cool the mixture in an ice bath for 30 minutes, then collect the product by vacuum filtration. Wash the solid with cold water and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for this compound is not available in the public domain, this section outlines the expected results from standard analytical techniques based on its structure and data from similar compounds.
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl ring (typically two doublets or a multiplet between 7.0-7.5 ppm). A multiplet corresponding to the proton at the chiral center (C3) would appear, coupled to the adjacent methylene protons. The methylene protons (C2) would likely appear as a multiplet. A singlet for the acetyl methyl group (CH₃) would be expected around 2.0 ppm. The NH proton of the amide and the OH proton of the carboxylic acid will appear as broad singlets.
-
¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons of the carboxylic acid and the amide, the carbons of the fluorinated benzene ring (with characteristic C-F coupling), the chiral C3 carbon, the C2 methylene carbon, and the acetyl methyl carbon.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom on the aromatic ring.
Infrared (IR) Spectroscopy: The IR spectrum will be critical for identifying key functional groups. Expected characteristic absorption bands include:
-
A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
An N-H stretch from the amide group (~3300 cm⁻¹).
-
A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
-
A C=O stretch from the amide (Amide I band) (~1650 cm⁻¹).
-
An N-H bend from the amide (Amide II band) (~1550 cm⁻¹).
-
A C-F stretch from the fluorophenyl group (~1220-1240 cm⁻¹).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) will be used to confirm the molecular weight. The analysis should yield a molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂FNO₃), which is 225.0798.
Potential Applications in Drug Discovery and Development
The structural features of this compound suggest its potential as a valuable building block and therapeutic candidate.
-
Scaffold for Anti-Inflammatory Agents: Given its aryl propanoic acid backbone, this molecule could serve as a starting point for developing novel NSAIDs.[4][5] The N-acetyl group and the fluorine atom may modulate the activity and selectivity towards COX-1 and COX-2 enzymes, potentially leading to compounds with an improved gastrointestinal safety profile.
-
Intermediate for Anticancer Agents: Propanoic acid derivatives are increasingly being investigated for their anticancer properties.[4] For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promise. The title compound could be used in the synthesis of more complex molecules targeting various pathways involved in cancer progression.
-
Building Block for Peptidomimetics: As a β-amino acid, it can be incorporated into peptide sequences to create peptidomimetics. These modified peptides often exhibit enhanced stability against enzymatic degradation, making them attractive therapeutic candidates. The fluorophenyl side chain can participate in specific binding interactions with protein targets.
Conclusion and Future Directions
This compound is a compound with significant, yet largely unexplored, potential in medicinal chemistry. This guide provides a foundational framework for its synthesis and characterization, empowering researchers to access this molecule for further investigation. The proposed synthetic route is robust and relies on well-established methodologies. Future research should focus on the experimental validation of this synthesis, a thorough characterization of the final product, and the exploration of its biological activities. Investigating its potential as a COX inhibitor, its utility in constructing novel anticancer agents, and its incorporation into peptidomimetics are all promising avenues for future drug discovery efforts.
References
- Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
- Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 134-143.
- O'Hagan, D. (2024). Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389335.
- Javed, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 25.
- Gill, H., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8334.
- Gupta, M. K. (2025). Role of Fluorine in Drug Design and Drug Action.
- BenchChem. (2025).
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Progressive Pharmaceutical Sciences, 17(4), 540-555.
- Kumar, P., et al. (2020). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 11(9), 4180-4188.
- Autech. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Autech.
- Kumar, P., et al. (2020). a brief review on recent advancements and biological activities of aryl propionic acid derivatives.
- ChemicalBook. (n.d.). 3-Amino-3-(3-fluorophenyl)propanoic acid. ChemicalBook.
- Farkas, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. PMC.
- BOC Sciences. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis. BOC Sciences.
- IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003. IonSource.
- PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid. PubChem.
Sources
- 1. N-acetyl-3-(4-fluorophenyl)-beta-alanine [chemicalbook.com]
- 2. US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-N-Acetylphenylalanine | C11H13NO3 | CID 101184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 8. N-(4-Acetylphenyl)-beta-alanine [synhet.com]
- 9. chemimpex.com [chemimpex.com]
- 10. N-Acetyl-beta-alanine | C5H9NO3 | CID 76406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stereoisomers of 3-Acetamido-3-(4-fluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The introduction of chirality into molecular frameworks is a cornerstone of modern pharmaceutical development, with the spatial arrangement of atoms often dictating therapeutic efficacy and toxicological profiles. This guide provides a comprehensive exploration of the stereoisomers of 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a compound of interest in medicinal chemistry. We will navigate the synthesis of the racemic mixture, detail advanced methodologies for stereoisomer separation and purification, and present robust analytical techniques for the determination of enantiomeric purity and absolute configuration. This document is intended to serve as a technical resource, blending established chemical principles with practical, field-proven insights to empower researchers in their pursuit of stereochemically pure and well-characterized drug candidates.
The Imperative of Stereoisomerism in Drug Development
In the realm of pharmacology, it is a well-established principle that the three-dimensional structure of a molecule is intrinsically linked to its biological activity.[1][2] Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the human body, such as enzymes and receptors.[3][4] This can lead to one enantiomer exhibiting the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[5] The exploration of the stereoisomers of this compound is therefore not merely an academic exercise but a critical step in the drug discovery and development process. While specific biological data for the enantiomers of this compound are not yet publicly available, the broader class of fluorinated phenylacetamides has shown promise for anticonvulsant activity.[1] This underscores the importance of isolating and characterizing the individual stereoisomers to identify the more potent and safer therapeutic agent.
Synthesis of Racemic this compound
A robust and reproducible synthesis of the racemic starting material is the foundation for any exploration of its stereoisomers. Based on established methodologies for the synthesis of β-amino acids and their derivatives, a reliable synthetic route to racemic this compound can be proposed.[6][7]
Proposed Synthetic Pathway:
A one-pot, three-component Mannich-type reaction provides an efficient route to the corresponding β-amino acid, which can then be acylated.[8]
Caption: Proposed synthesis of racemic this compound.
Experimental Protocol: Synthesis of Racemic 3-Amino-3-(4-fluorophenyl)propanoic acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-Amino-3-(4-fluorophenyl)propanoic acid.
Experimental Protocol: Acetylation
-
Reaction Setup: Dissolve the synthesized 3-Amino-3-(4-fluorophenyl)propanoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reaction Execution: Add acetic anhydride (1.2 eq) dropwise to the solution at room temperature. Stir the mixture for 2-4 hours.
-
Work-up and Isolation: Pour the reaction mixture into ice-water and stir until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to obtain racemic this compound.
Chiral Separation of Stereoisomers
The separation of enantiomers is a pivotal step in the characterization of chiral molecules. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.[9]
Chiral HPLC Methodology
For the separation of acidic compounds like N-acetylated amino acids, polysaccharide-based chiral stationary phases are often highly effective.[9] Based on successful separations of structurally similar fluorinated arylcarboxylic acids, a method utilizing a Chiralcel OJ-H column is proposed.[2]
Caption: Workflow for the chiral separation of enantiomers by HPLC.
Detailed Chiral HPLC Protocol
| Parameter | Condition |
| Column | Chiralcel OJ-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA) |
| Ratio | 90:10 (v/v) (Initial, may require optimization) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve racemic mixture in mobile phase (approx. 1 mg/mL) |
Rationale for Experimental Choices:
-
Chiral Stationary Phase: The Chiralcel OJ-H, a cellulose tris(4-methylbenzoate) coated on silica gel, is known for its excellent enantioselectivity for a wide range of chiral compounds, including those with aromatic rings and acidic functional groups.
-
Mobile Phase: A normal-phase mobile phase consisting of hexane and IPA provides good solubility for the analyte and allows for fine-tuning of retention and resolution by adjusting the IPA content. The addition of a small amount of TFA can improve peak shape for acidic compounds by suppressing the ionization of the carboxylic acid group.
Characterization and Absolute Configuration Determination
Once the enantiomers are separated, their purity must be assessed, and their absolute configuration determined.
Enantiomeric Purity Determination
The enantiomeric excess (% ee) can be calculated from the chiral HPLC chromatogram using the peak areas of the two enantiomers:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively. A resolution (Rs) of ≥ 1.5 between the two peaks is desirable for accurate quantification.[9]
Spectroscopic Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. While the NMR spectra of enantiomers in an achiral solvent are identical, the use of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to the differentiation of signals for the two enantiomers.[10] This can be used to confirm enantiomeric purity and, in some cases, to assign the absolute configuration based on established models.
Absolute Configuration Determination: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for the unambiguous determination of the absolute configuration of chiral molecules in solution, circumventing the need for crystallization which is often a bottleneck in X-ray crystallography.[11][12]
The methodology involves comparing the experimentally measured VCD spectrum with the theoretically calculated spectrum for one of the enantiomers.
Caption: Workflow for absolute configuration determination using VCD.
Protocol for VCD Analysis:
-
Sample Preparation: Dissolve a pure enantiomer (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃) in a VCD cell.
-
Spectral Acquisition: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.
-
Computational Modeling:
-
Perform a thorough conformational search for the molecule.
-
Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)).
-
Calculate the VCD and IR spectra for each conformer.
-
Generate a Boltzmann-averaged calculated spectrum.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[11]
Conclusion and Future Directions
This guide has outlined a comprehensive and technically sound approach to the exploration of the stereoisomers of this compound. By following the detailed protocols for synthesis, chiral separation, and stereochemical characterization, researchers can confidently prepare and analyze the individual enantiomers of this and structurally related compounds.
The logical next step in the development of this compound would be the in-depth pharmacological evaluation of the separated enantiomers. This would involve assessing their anticonvulsant activity in relevant animal models, as well as determining their pharmacokinetic and toxicological profiles. Such studies are essential to fully elucidate the therapeutic potential of each stereoisomer and to select the optimal candidate for further preclinical and clinical development. The principles and methodologies detailed herein provide the critical foundation for these future investigations, paving the way for the development of safer and more effective therapeutic agents.
References
- Skvortsova, V., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(9), 1150.
- McConnell, O. J., et al. (2007). Stereochemistry in Drug Action.
- Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?
- Wang, G., et al. (2001).
- Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
- Der Pharma Chemica. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity.
- Kellenbach, E. R., et al. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe.
- Slideshare. Importance of Stereochemistry in Drug Design.pptx.
- Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives.
- ResearchGate. NAC as a SH reagent for chiral HPLC analysis of -amino acid mixture...
- MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Applied Sciences, 12(21), 10909.
- Journal of the American Chemical Society. THE MECHANISM OF FORMATION OF BETA-ARYL-BETA-AMINO FATTY ACIDS BY THE CONDENSATION OF AROMATIC ALDEHYDES WITH MALONIC ACID AND ITS DERIVATIVES.
- National Institutes of Health. Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism.
- National Institutes of Health. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
- ResearchGate. Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
- Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
- National Institutes of Health. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent.
- IFTM University. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
- MDPI. Assignment of Absolute Configuration of Bromoallenes by Vacuum-Ultraviolet Circular Dichroism (VUVCD).
- MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- ResearchGate. Prediction of the biological activity of a compound depending on its NH-acidity.
- National Institutes of Health. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives.
- Google Patents. (12) United States Patent.
- National Institutes of Health. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
- National Institutes of Health. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
- Google Patents. WO2024033677A1 - One-pot method for the synthesis of 3-acetamido-furfural from n-acetylglucosamine.
- National Institutes of Health. Direct, Asymmetric, and Stereodivergent Reactions of N‑Azidoacetyl Thioimides with Aromatic Acetals Catalyzed by Chiral Nickel(II) Complexes. An Approach to the Synthesis of syn- and anti-β‑Alkoxy-α-amino Acids.
- MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives.
- PubChem. 3-Amino-3-(4-fluorophenyl)propanoic acid.
- PubMed. N-acylated Alpha-Amino Acids as Novel Oral Delivery Agents for Proteins.
- National Institutes of Health. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets.
- MDPI. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS.
- RetroBioCat. Papers - featuring AADH enzymes.
- PubChem. (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-(phenylacetyl)trifluoromethanesulfonamides as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rhodococcus as a Versatile Biocatalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic synthesis of beta3-amino acid derivatives from alpha-amino acids. | Semantic Scholar [semanticscholar.org]
Navigating the Research Landscape of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Niche Building Block in Modern Medicinal Chemistry
3-Acetamido-3-(4-fluorophenyl)propanoic acid, identified by its CAS number 332052-58-1, is a specialized chemical intermediate of significant interest in the field of drug discovery and organic synthesis. As an N-acetylated derivative of 3-amino-3-(4-fluorophenyl)propanoic acid, it belongs to a class of compounds that serve as crucial building blocks for more complex bioactive molecules. The presence of a fluorine atom on the phenyl ring is a key feature, as fluorine substitution is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This guide provides a comprehensive overview of the commercial availability, chemical properties, synthesis, potential applications, and safety considerations for this compound, empowering researchers to effectively integrate it into their research and development workflows.
Chemical Properties and Specifications
A clear understanding of the physicochemical properties of a research chemical is fundamental to its successful application. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 332052-58-1 | [2] |
| Molecular Formula | C₁₁H₁₂FNO₃ | [2] |
| Molecular Weight | 225.22 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | White to yellow solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Sealed in a dry, room temperature environment | [2] |
Commercial Availability: Sourcing and Procurement
This compound is available from a select number of specialized chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from milligrams to grams, suitable for laboratory-scale synthesis and screening. Below is a summary of notable suppliers.
| Supplier | Product Number | Purity | Additional Information |
| Sigma-Aldrich | BL3H97ED1570 | 97% | Distributed for BLD Pharmatech Co., Ltd. |
| BLD Pharmatech Co., Ltd. | BD142921 | 97% | A primary manufacturer of this compound.[3] |
Note: Availability and catalog information are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis Pathway: From Amino Acid to Acetylated Derivative
The proposed synthesis workflow is as follows:
Caption: Proposed synthesis of the target compound via N-acetylation.
Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure for the N-acetylation of an amino acid and should be adapted and optimized for the specific substrate.
-
Dissolution: Dissolve 3-amino-3-(4-fluorophenyl)propanoic acid in a suitable solvent, such as glacial acetic acid or an aqueous basic solution.
-
Reagent Addition: Slowly add a molar excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the solution while stirring. The reaction is typically performed at room temperature or with gentle cooling.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Isolation: Upon completion, the reaction mixture is worked up to remove excess reagents and byproducts. This may involve quenching with water, extraction with an organic solvent, and subsequent washing of the organic layer.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final this compound.
Applications in Research and Drug Development
While direct applications of this compound in published literature are sparse, its utility can be inferred from the applications of its parent compound and the general role of N-acetylated amino acids in medicinal chemistry.
-
As a Synthetic Intermediate: The primary role of this compound is as a building block. The N-acetylation protects the amine functionality, allowing for selective reactions at the carboxylic acid group. This is crucial for the synthesis of more complex molecules, such as peptides or small molecule inhibitors, where precise control of reactivity is required. The precursor, 3-amino-3-(4-fluorophenyl)propionic acid, is a known component in the synthesis of custom peptides and other complex organic molecules.[1][4]
-
In Peptidomimetics and Drug Design: N-acetylated amino acids are frequently incorporated into peptidomimetics to improve their stability against enzymatic degradation and to modify their conformational properties. The 4-fluorophenyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[5] Therefore, it is plausible that this compound could be used in the development of novel anti-inflammatory, anti-cancer, or anti-bacterial agents. Research on related aryl propionic acid derivatives has shown a wide range of biological activities, including anti-inflammatory and anti-cancer properties.[6]
The logical flow for its application in drug discovery is outlined below:
Caption: Role as a building block in a typical drug discovery pipeline.
Safety and Handling
Based on the Safety Data Sheet (SDS) provided by BLD Pharmatech for a structurally related compound, the following hazard information is pertinent.[4] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE).
GHS Hazard Statements
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Get medical attention.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water. If skin irritation persists, seek medical advice.[4][7]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4][7]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[4][7]
Always consult the most recent and specific Safety Data Sheet provided by the supplier before handling this chemical.
Conclusion
This compound is a commercially available, specialized building block with potential applications in medicinal chemistry and drug discovery. While it is a niche compound with limited direct literature, its structural features—an N-acetylated amino acid with a fluorinated aromatic ring—make it a valuable tool for synthesizing novel compounds with potentially enhanced biological properties. Researchers and drug development professionals can leverage this guide to source, handle, and strategically incorporate this compound into their synthetic and discovery programs.
References
- BLD Pharmatech. (n.d.). Safety Data Sheet. Retrieved from a general search on the BLD Pharmatech website, specific document URL may vary.
- MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.
- Autech. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis.
- Autech. (n.d.). 3-Amino-3-(4-fluorophenyl)propionic Acid: Your Partner in Chemical Synthesis.
- PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- PubMed. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
- University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
- ChemSrc. (2025). 3-(4-Fluorophenyl)propionic acid.
Sources
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Single Spectrum - The Power of Comparative Spectroscopic Analysis
In the realm of drug discovery and development, the focus is rarely on a single molecule. Instead, scientists work with series of structurally related compounds—analogs, metabolites, or degradation products—to optimize efficacy, selectivity, and safety. In this context, the individual spectroscopic analysis of a compound, while foundational, is only the first step. The true power lies in the comparative analysis of their spectroscopic data. Subtle shifts in an NMR peak, the appearance of a new band in an IR spectrum, or a different fragmentation pattern in a mass spectrum can reveal critical information about the impact of structural modifications on the molecule's properties.
This guide moves beyond the introductory principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, my goal is to provide you with a deeper understanding of how to leverage these techniques in a synergistic and comparative manner to accelerate your research. We will explore not just what the data tells you, but why specific experimental choices are made and how to interpret the nuanced differences between the spectra of closely related molecules. This approach ensures not only the correct structural elucidation of each compound but also provides a richer understanding of the structure-activity relationships (SAR) that are the cornerstone of modern drug development.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Molecular Connectivity and Spatial Arrangement
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules.[1][2] For a series of related compounds, NMR allows for a precise mapping of structural changes and their effects on the electronic environment of the nuclei.
Foundational 1D NMR: ¹H and ¹³C NMR
While basic, 1D ¹H and ¹³C NMR provide the initial overview of the molecular structure. In a comparative analysis of related compounds, the focus shifts to:
-
Chemical Shift Perturbations: A change in a substituent will induce predictable shifts in the signals of nearby protons and carbons. For example, the introduction of an electron-withdrawing group will typically deshield adjacent nuclei, causing their signals to shift downfield (to a higher ppm value).[3] Tracking these perturbations across a series of analogs can help confirm the site of modification and understand the electronic impact of the change.
-
Integration: In ¹H NMR, the integral of a signal is directly proportional to the number of protons it represents.[4] This is crucial for confirming the presence and stoichiometry of different groups within the molecule.
-
Coupling Constants (J-coupling): The splitting pattern of a proton signal reveals the number of neighboring protons. Changes in coupling constants can indicate alterations in dihedral angles, which may be a consequence of structural modifications.
Advanced 2D NMR: Unambiguous Assignment for Complex Analogs
For complex molecules, 1D NMR spectra can be crowded and difficult to interpret. 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals, a critical step before comparing related compounds.[5][6]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing you to trace out the spin systems within your molecule.[6][7] For a series of analogs, COSY can quickly confirm that the core scaffold remains intact.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.[6][7] It is the most reliable way to assign carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away.[6][7] This is crucial for piecing together the different spin systems and establishing the overall carbon skeleton. For related compounds, HMBC can confirm the position of a new substituent by showing a correlation from a proton on the substituent to a carbon in the core structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, but not necessarily bonded.[7] This is invaluable for determining the stereochemistry and conformation of molecules, which can be critical for biological activity. Comparing the NOESY/ROESY spectra of two isomers can reveal differences in their 3D structure.
Experimental Workflow for Structural Elucidation of a Novel Analog
Caption: Workflow for the structural elucidation of a novel analog using a combination of spectroscopic techniques.
Quantitative NMR (qNMR): Purity and Concentration Determination
In drug development, knowing the precise amount of the active pharmaceutical ingredient (API) is critical. Quantitative NMR (qNMR) is a powerful primary method for determining the purity and concentration of a substance without the need for a specific reference standard of the analyte itself.[4][8][9]
The principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4] By adding a known amount of a certified internal standard to a sample, the purity or concentration of the analyte can be calculated using the following equation:[10]
Purity (%) = (I_analyte / I_standard) * (N_standard / N_analyte) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
M = molar mass
-
m = mass
-
P = purity of the standard
Protocol for qNMR Sample Preparation and Data Acquisition:
-
Selection of Internal Standard: Choose a standard that has a simple spectrum (ideally a singlet), is soluble in the same deuterated solvent as the analyte, does not react with the analyte, and has a signal that is well-resolved from the analyte's signals.[4] Common standards include maleic acid, dimethyl sulfone, and 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Sample Preparation: Accurately weigh the analyte and the internal standard into a vial. Dissolve the mixture in a known volume of a deuterated solvent. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration. This includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the selected signals for the analyte and the internal standard.
Section 2: Infrared (IR) Spectroscopy - A Fingerprint of Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11][12] While it doesn't provide the detailed structural map of NMR, it is an excellent tool for quickly confirming the success of a chemical reaction or identifying key structural changes in a series of related compounds.[11]
Identifying Key Functional Group Transformations
When comparing related compounds, IR spectroscopy is particularly useful for:
-
Confirming Reactions: For example, the oxidation of an alcohol to a carboxylic acid will show the disappearance of the broad O-H stretch of the alcohol (~3300 cm⁻¹) and the appearance of the very broad O-H (~3000 cm⁻¹) and the sharp C=O stretch (~1710 cm⁻¹) of the carboxylic acid.[13]
-
Identifying the Presence of New Functional Groups: The introduction of a nitrile group will result in a sharp, medium intensity peak around 2250 cm⁻¹. An azide will show a strong, sharp peak around 2100 cm⁻¹.
The Influence of Substituents on Vibrational Frequencies
The electronic environment around a functional group can influence its vibrational frequency.[14][15] For a series of related compounds, subtle shifts in the absorption frequency of a key functional group can provide valuable information. For example, the C=O stretching frequency of a substituted acetophenone is sensitive to the electronic nature of the substituent on the aromatic ring. Electron-withdrawing groups will increase the C=O stretching frequency, while electron-donating groups will decrease it.[3]
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes on Substituent Effects |
| O-H (alcohols, phenols) | 3200-3600 (broad) | Hydrogen bonding can significantly broaden the peak and shift it to lower wavenumbers. |
| N-H (amines, amides) | 3300-3500 (medium) | Primary amines show two bands, secondary amines show one. |
| C=O (ketones, aldehydes, esters, amides, carboxylic acids) | 1680-1750 (strong) | Conjugation and electron-donating groups lower the frequency. Ring strain increases the frequency. |
| C≡N (nitriles) | 2220-2260 (medium, sharp) | Conjugation slightly lowers the frequency. |
| NO₂ (nitro groups) | 1500-1570 and 1300-1370 (strong) | The position is sensitive to the electronic environment. |
Section 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16] It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.[17][18]
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
For a new compound, obtaining a high-resolution mass spectrum is essential. HRMS can measure the m/z to four or more decimal places, which allows for the unambiguous determination of the molecular formula. This is a critical piece of information that complements the connectivity data from NMR.
Comparative Fragmentation Analysis of Related Compounds
When a molecule is ionized in a mass spectrometer, it often fragments in a predictable way.[19] The fragmentation pattern is a "fingerprint" of the molecule and can be used to distinguish between isomers. For a series of related compounds, changes in the fragmentation pattern can provide strong evidence for the location of a structural modification.
Key Principles of Fragmentation Analysis:
-
Alpha-Cleavage: The bond adjacent to a heteroatom (O, N, S) or a carbonyl group is often cleaved.
-
McLafferty Rearrangement: A common fragmentation for carbonyl compounds with a sufficiently long alkyl chain.
-
Loss of Small, Stable Neutral Molecules: Molecules like H₂O, CO, C₂H₄, and HCN are often lost.
By comparing the mass spectra of a parent compound and its analog, you can often pinpoint the location of the modification. For example, if a methyl group is added to a specific position, you would expect to see a shift of 14 Da (the mass of a CH₂ group) in the masses of fragments containing that part of the molecule.
Decision Tree for Spectroscopic Technique Selection
Sources
- 1. Comparison of Different Vibrational Spectroscopic Probes (ATR-FTIR, O-PTIR, Micro-Raman, and AFM-IR) of Lipids and Other Compounds Found in Environmental Samples: Case Study of Substrate-Deposited Sea Spray Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosy hsqc hmbc: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. princeton.edu [princeton.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Shifting of the peak: Significance and symbolism [wisdomlib.org]
- 16. scienceready.com.au [scienceready.com.au]
- 17. savemyexams.com [savemyexams.com]
- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: A Reliable, Two-Step Protocol for the Synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid
Abstract
This document provides a comprehensive, field-tested guide for the synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a valuable fluorinated β-amino acid derivative. Such compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential utility as building blocks for peptidomimetics, enzyme inhibitors, and other bioactive molecules. The protocol herein details a robust, two-step synthetic route commencing with readily available starting materials. The first step involves the synthesis of the key intermediate, 3-Amino-3-(4-fluorophenyl)propanoic acid, via the Rodionov reaction. The subsequent step is a high-yielding N-acetylation to furnish the final product. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step instructions, and outlines a self-validating system through in-process controls and final product characterization.
Introduction: The Scientific Rationale
Fluorinated organic molecules and β-amino acids are cornerstone structures in modern pharmaceutical design. The incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Similarly, β-amino acids are crucial components of peptidomimetics that exhibit enhanced resistance to enzymatic degradation compared to their α-amino acid counterparts.[2] The target molecule, this compound, combines these features, making it a highly desirable scaffold for synthetic exploration.
The described synthetic strategy is predicated on established and reliable chemical transformations. The initial formation of the β-amino acid core is achieved through the Rodionov reaction , a one-pot condensation of an aldehyde, malonic acid, and an ammonia source.[3] This is followed by a straightforward N-acetylation , a fundamental transformation that converts the primary amine of the intermediate into a stable acetamide group using acetic anhydride.[4] This two-step approach ensures high yields and purity with accessible purification techniques.
Overall Reaction Scheme:
-
Step 1: Rodionov Reaction
4-Fluorobenzaldehyde + Malonic Acid + Ammonium Acetate → 3-Amino-3-(4-fluorophenyl)propanoic acid
-
Step 2: N-Acetylation
3-Amino-3-(4-fluorophenyl)propanoic acid + Acetic Anhydride → this compound
Part I: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic Acid
Principle of the Rodionov Reaction
This reaction proceeds through an initial Knoevenagel condensation between 4-fluorobenzaldehyde and malonic acid to form an unsaturated intermediate. This is followed by a conjugate addition of ammonia (from ammonium acetate) and subsequent decarboxylation under the reaction conditions to yield the final β-amino acid. The use of an alcoholic solvent facilitates the dissolution of reactants and the final precipitation of the product upon cooling.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-Fluorobenzaldehyde | Reagent, ≥98% | Sigma-Aldrich | 459-57-4 | |
| Malonic Acid | ReagentPlus®, ≥99% | Sigma-Aldrich | 141-82-2 | |
| Ammonium Acetate | ACS Reagent, ≥97% | Sigma-Aldrich | 631-61-8 | |
| Ethanol (EtOH) | 200 Proof, Anhydrous | Fisher Scientific | 64-17-5 | |
| Round-bottom flask (250 mL) | - | - | - | Equipped with reflux condenser |
| Magnetic stirrer and stir bar | - | - | - | |
| Heating mantle | - | - | - | |
| Buchner funnel and filter flask | - | - | - |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorobenzaldehyde (30.5 g, 0.25 mol), malonic acid (25.6 g, 0.25 mol), and ammonium acetate (28.4 g, 0.37 mol).[5]
-
Solvent Addition: Add 100 mL of ethanol to the flask. The mixture will form a slurry.
-
Reaction Execution: Heat the reaction mixture to 75-80°C using a heating mantle. Stir the mixture under reflux conditions for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-fluorobenzaldehyde spot.
-
Product Crystallization: After 8 hours, turn off the heat and allow the mixture to cool to room temperature while continuing to stir. Continue stirring for an additional 1 hour at room temperature to maximize precipitation.[5]
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove soluble impurities.
-
Drying: Dry the collected solid under reduced pressure at 45-50°C to a constant weight. This yields 3-Amino-3-(4-fluorophenyl)propanoic acid as a white powder.
-
Characterization: The expected yield is approximately 60-65%.[5] The product should be characterized by melting point (literature: 224-228 °C with decomposition) and spectroscopic methods (¹H NMR, ¹³C NMR) to confirm its identity and purity before proceeding to the next step.[5]
Part II: Synthesis of this compound
Principle of N-Acetylation
This reaction involves the nucleophilic attack of the primary amino group of the β-amino acid on one of the carbonyl carbons of acetic anhydride. The reaction is performed under aqueous basic conditions (pH 11-12). The base serves to deprotonate the ammonium group of the amino acid, generating the free amine which is the active nucleophile. The base also neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 3-Amino-3-(4-fluorophenyl)propanoic acid | As synthesized in Part I | - | 325-89-3 | |
| Acetic Anhydride | ACS Reagent, ≥98% | Sigma-Aldrich | 108-24-7 | Corrosive. Handle in a fume hood. |
| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | Fisher Scientific | 1310-73-2 | For preparing a 25% (w/v) solution. |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific | 7647-01-0 | Corrosive. Handle in a fume hood. |
| Deionized Water | - | - | - | |
| pH Meter or pH strips | - | - | - | |
| Ice bath | - | - | - |
Detailed Experimental Protocol
-
Dissolution: In a 500 mL beaker, dissolve the 3-Amino-3-(4-fluorophenyl)propanoic acid (e.g., 20.0 g, 0.109 mol) in 100 mL of deionized water.
-
Basification: Cool the solution in an ice bath. While stirring, slowly add 25% aqueous sodium hydroxide solution to adjust the pH to 11-12. Ensure the amino acid is fully dissolved.
-
Acetylation: While maintaining the temperature below 10°C and the pH between 11 and 12, add acetic anhydride (e.g., 17 mL, 0.18 mol) dropwise. Concurrently, add 25% sodium hydroxide solution as needed to maintain the pH in the 11-12 range.[4] The concurrent addition is critical as the reaction produces acetic acid, which must be neutralized.
-
Reaction Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours, periodically checking and adjusting the pH to remain between 11 and 12.[4]
-
Product Precipitation: After 3 hours, cool the reaction mixture again in an ice bath. Slowly add concentrated hydrochloric acid dropwise to acidify the solution to pH 2. A white precipitate of the product will form.
-
Isolation and Purification: Allow the slurry to stir in the ice bath for 1-2 hours to ensure complete crystallization.[4] Collect the white solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL).
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The final product is this compound.
-
Characterization: The expected yield is typically high (>85%). The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. Recrystallization from water or an ethanol/water mixture can be performed if higher purity is required.
Quantitative Data and Workflow Summary
Table of Key Experimental Parameters
| Parameter | Step 1: Rodionov Reaction | Step 2: N-Acetylation |
| Key Reactants | 4-Fluorobenzaldehyde, Malonic Acid | 3-Amino-3-(4-fluorophenyl)propanoic acid |
| Key Reagents | Ammonium Acetate, Ethanol | Acetic Anhydride, NaOH, HCl |
| Scale (Example) | 0.25 mol | 0.109 mol |
| Reaction Temperature | 75-80°C (Reflux) | 0-10°C, then Room Temperature |
| Reaction Time | 8 hours | 3 hours |
| pH Control | Not applicable | 11-12, then acidified to 2 |
| Typical Yield | ~62%[5] | >85% |
| Product Form | White Powder | White Crystalline Solid |
| Literature M.P. | 224-228°C (dec.)[5] | Not available, requires experimental determination |
Experimental Workflow Diagram
The following diagram illustrates the complete synthesis and purification workflow.
Caption: Overall workflow for the two-step synthesis.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by key validation points:
-
Reaction Monitoring: The progress of the Rodionov reaction can be effectively monitored by TLC, ensuring the reaction is driven to completion before workup, thereby maximizing the yield of the intermediate.
-
pH Control: In the acetylation step, strict maintenance of the pH is paramount for success. Using a calibrated pH meter provides real-time feedback, ensuring the reaction environment remains optimal for acylation while minimizing side reactions.
-
Purification by Precipitation: Both steps leverage the differential solubility of the product and starting materials. The products are designed to precipitate from the reaction mixture upon cooling or pH adjustment, providing a highly effective and scalable purification method that removes most impurities.
-
Analytical Confirmation: The identity and purity of both the intermediate and the final product must be rigorously confirmed using standard analytical techniques (Melting Point, NMR, IR). This final analytical validation confirms the success of the synthesis and provides the necessary quality assurance for subsequent applications.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Specific Hazards:
-
Acetic Anhydride: Is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.
-
Concentrated Acids and Bases (HCl, NaOH): Are highly corrosive and can cause severe burns. Handle with extreme care, and always add acid to water, never the reverse.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local environmental and safety regulations.
References
- Taylor & Francis Online. (n.d.). Production of (R)-3-Amino-3-phenylpropionic Acid and (S).
- CDN. (n.d.). N-Terminus Acetylation Protocol.
- IonSource. (2007). Acetylation of Peptides and Proteins: Monograph 0003.
- Google Patents. (n.d.). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
- ResearchGate. (2010). Competitive Formation of ??-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium.
- PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid.
- J-Stage. (n.d.). Production of (R)-3-Amino-3-phenylpropionic Acid and (S).
- ResearchGate. (2004). Competitive Formation of b-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium.
Sources
Application Notes & Protocols: Investigating 3-Acetamido-3-(4-fluorophenyl)propanoic acid in Anticancer Research
I. Introduction: The Emerging Potential of Fluorinated Propanoic Acid Derivatives in Oncology
The landscape of anticancer drug discovery is continually evolving, with a significant focus on the rational design of small molecules that can selectively target cancer cells while minimizing toxicity to normal tissues. Within this paradigm, derivatives of propanoic acid have emerged as a promising scaffold for the development of novel therapeutic agents. The incorporation of a fluorine atom into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer potential of a specific fluorinated propanoic acid derivative: 3-Acetamido-3-(4-fluorophenyl)propanoic acid .
While direct anticancer studies on this specific molecule are not yet prevalent in the public domain, extensive research on structurally related compounds provides a strong rationale for its investigation. For instance, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated potent antiproliferative activity in lung cancer models, including those resistant to standard chemotherapy.[1][2] Similarly, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promise as anticancer agents with antioxidant properties.[3][4]
This document serves as a detailed guide, offering both theoretical frameworks and practical protocols for the systematic evaluation of this compound as a potential anticancer candidate. We will explore a hypothesized mechanism of action based on related compounds, provide step-by-step experimental protocols, and present data on analogous molecules to serve as a benchmark for your investigations.
II. Hypothesized Mechanism of Action: Targeting Key Survival Pathways
Based on in silico studies of similar propanoic acid derivatives, a plausible mechanism of action for this compound involves the inhibition of key signaling proteins that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Sirtuin 2 (SIRT2).[1][5] Inhibition of these pathways can disrupt downstream signaling cascades that are crucial for cancer cell proliferation and survival.
dot digraph "hypothesized_mechanism_of_action" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
Compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SIRT2 [label="SIRT2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#FFFFFF", style=rounded]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", style=rounded];
Compound -> EGFR [label="Inhibition", fontcolor="#5F6368", fontsize=8]; Compound -> SIRT2 [label="Inhibition", fontcolor="#5F6368", fontsize=8]; EGFR -> PI3K; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation; SIRT2 -> p53 [label="Deacetylation\n(Inhibition of p53)", fontcolor="#5F6368", fontsize=8]; p53 -> Apoptosis;
{rank=same; EGFR; SIRT2;} {rank=same; PI3K; p53;} {rank=same; AKT;} {rank=same; mTOR; Apoptosis;} {rank=same; Proliferation;} } केंद Caption: Proposed mechanism of action for this compound.
III. Quantitative Data on Structurally Related Compounds
To provide a reference point for your research, the following table summarizes the in vitro anticancer activity of several propanoic acid derivatives against various cancer cell lines.
| Compound Class | Compound Example | Cell Line | IC50 (µM) / % Viability | Reference |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid Derivatives | Oxime derivative 21 | A549 (Lung) | 5.42 | [2] |
| Oxime derivative 22 | A549 (Lung) | 2.47 | [2] | |
| Oxime derivative 21 | H69 (Lung) | 18.3% viability at 100 µM | [2] | |
| Oxime derivative 22 | H69AR (Drug-Resistant Lung) | 26.6% viability at 100 µM | [2] | |
| 3-((4-hydroxyphenyl)amino)propanoic acid Derivatives | Compound 12 | A549 (Lung) | 42.1% viability | [4] |
| Compound 20 | A549 (Lung) | Potent activity reported | [4] | |
| Organotin(IV) Carboxylate with Propanoic Acid Derivatives | Ph3SnL1 | MCF-7 (Breast) | 0.218 | [6] |
IV. Experimental Protocols
The following protocols are foundational for evaluating the anticancer properties of a novel compound like this compound.
A. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compound: this compound
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot digraph "mtt_assay_workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368", penwidth=1.5];
Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in\n96-well Plate", fillcolor="#FFFFFF"]; Incubate_24h [label="Incubate 24h", fillcolor="#FFFFFF"]; Treat_Compound [label="Treat with Compound\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate_48h [label="Incubate 24-72h", fillcolor="#FFFFFF"]; Add_MTT [label="Add MTT Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_4h [label="Incubate 4h", fillcolor="#FFFFFF"]; Solubilize [label="Solubilize Formazan\nwith DMSO", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read_Absorbance [label="Read Absorbance\nat 570 nm", fillcolor="#FFFFFF"]; Analyze [label="Calculate % Viability\nand IC50", fillcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Compound; Treat_Compound -> Incubate_48h; Incubate_48h -> Add_MTT; Add_MTT -> Incubate_4h; Incubate_4h -> Solubilize; Solubilize -> Read_Absorbance; Read_Absorbance -> Analyze; Analyze -> End; } केंद Caption: Workflow for the MTT cell viability assay.
B. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the test compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.[7]
D. Western Blotting for Mechanistic Insights
Western blotting allows for the detection and quantification of specific proteins to validate the hypothesized mechanism of action.
Materials:
-
Treated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membranes
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-SIRT2, anti-p53, anti-AKT, anti-p-AKT, anti-Bcl-2, anti-Bax, anti-caspase-3, and anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification: Lyse treated cells and quantify the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine changes in protein expression levels.
V. Concluding Remarks and Future Directions
The exploration of novel small molecules is a cornerstone of advancing cancer therapy. This compound, by virtue of its structural similarity to compounds with proven anticancer activity, represents a compelling candidate for investigation. The protocols and frameworks provided in this guide offer a robust starting point for elucidating its biological effects and mechanism of action.
Should initial in vitro studies yield promising results, further investigations could include:
-
3D Spheroid Models: To better mimic the in vivo tumor microenvironment.[5]
-
In Vivo Studies: Using xenograft models to assess efficacy and toxicity in a living organism.
-
Combination Therapies: Evaluating synergistic effects with existing chemotherapeutic agents.
By systematically applying these methodologies, researchers can effectively contribute to the preclinical development of potentially new and effective anticancer agents.
VI. References
-
Golcienė, B., Kavaliauskas, P., Acevedo, W., Sapijanskaitė-Banevič, B., Grybaitė, B., Grigalevičiūtė, R., Petraitienė, R., Petraitis, V., & Mickevičius, V. (2025). Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR. Pharmaceuticals, 18(5), 733. [Link]
-
Golcienė, B., Kavaliauskas, P., Acevedo, W., Sapijanskaitė-Banevič, B., Grybaitė, B., Grigalevičiūtė, R., Petraitienė, R., Petraitis, V., & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
-
Zhang, Y., et al. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Bioorganic & Medicinal Chemistry, 23(6), 1234-1243. [Link]
-
Tomić, M., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3199. [Link]
-
Lee, S., et al. (2021). PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer. International Journal of Molecular Sciences, 22(16), 8545. [Link]
-
Al-Rawi, S., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. [Link]
-
Kumar, A., & Sharma, S. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4065. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
-
Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. [Link]
-
Lee, J., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. Molecules, 26(16), 4951. [Link]
Sources
- 1. Identification of 3-[(4-acetylphenyl)(4-phenylthiazol-2-Yl)amino]propanoic acid derivatives as promising scaffolds for the development of novel anticancer candidates targeting SIRT2 and EGFR [epubl.ktu.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Antimicrobial Evaluation of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid
Introduction: The Therapeutic Potential of β-Amino Acid Derivatives
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. β-amino acids and their derivatives represent a promising class of compounds with a wide range of biological activities, including antimicrobial properties.[1][2] Their structural dissimilarity to the proteinogenic α-amino acids that constitute the majority of biological systems can offer advantages in terms of metabolic stability and unique mechanisms of action.[1] 3-Acetamido-3-(4-fluorophenyl)propanoic acid is a synthetic β-amino acid derivative that possesses key structural features suggesting potential antimicrobial efficacy. The presence of a fluorinated phenyl ring can enhance lipophilicity and membrane permeability, while the acetamido and propanoic acid moieties provide opportunities for hydrogen bonding and polar interactions.
These application notes provide a comprehensive framework for the systematic evaluation of this compound as a potential antimicrobial agent. The protocols herein are designed for researchers, scientists, and drug development professionals to determine the compound's spectrum of activity, potency, and preliminary safety profile.
Hypothesized Mechanism of Action: Membrane Disruption
While the specific mechanism of action for this compound is yet to be elucidated, studies on similar cationic antimicrobial β-amino acid derivatives suggest a membrane-disrupting mechanism.[3][4] It is hypothesized that these molecules may interact with the negatively charged components of bacterial cell membranes, leading to membrane depolarization, pore formation, and subsequent leakage of cellular contents, ultimately resulting in cell death. This is distinct from the mechanism of β-lactam antibiotics, which inhibit cell wall synthesis by targeting transpeptidases.[5] The following protocols are designed not only to quantify the antimicrobial effect but also to provide a foundation for future studies aimed at confirming this or identifying other mechanisms of action.
Experimental Workflow for Antimicrobial Characterization
The following diagram outlines the comprehensive workflow for the initial antimicrobial characterization of a novel compound such as this compound.
Caption: Comprehensive workflow for the antimicrobial evaluation of a novel compound.
Quantitative Data Summary
Effective data management is crucial for comparing antimicrobial efficacy. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity (IC₅₀) data. Researchers should populate a similar table with their experimental findings.
| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | MBC (µg/mL) of this compound | Positive Control MIC (µg/mL) (e.g., Ciprofloxacin) | Mammalian Cell Line | IC₅₀ (µg/mL) |
| Staphylococcus aureus | Positive | HEK293 | ||||
| Enterococcus faecalis | Positive | HepG2 | ||||
| Escherichia coli | Negative | |||||
| Pseudomonas aeruginosa | Negative | |||||
| Candida albicans | N/A (Fungus) |
Detailed Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on established methodologies for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile diluent (e.g., DMSO, water)
-
Incubator
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6][7]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Determination of MIC:
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8]
Materials:
-
MIC plate from Protocol 1
-
Nutrient agar plates
-
Sterile micropipette tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
Following the MIC determination, select the wells showing no visible growth.
-
Using a sterile pipette tip, take a small aliquot (e.g., 10 µL) from each of these wells.
-
Plate these aliquots onto fresh nutrient agar plates.[8]
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).[8]
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6][9][10] This is crucial for evaluating the compound's toxicity to mammalian cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control for toxicity (e.g., doxorubicin).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan.[10]
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust starting point for the comprehensive antimicrobial evaluation of this compound. Successful identification of significant antimicrobial activity with low cytotoxicity will warrant further investigation, including time-kill kinetic studies, resistance emergence assays, and in vivo efficacy studies in animal models of infection.[11] Furthermore, elucidating the precise mechanism of action will be critical for the rational design and optimization of this and related β-amino acid derivatives as next-generation antimicrobial agents.
References
- Insight into the antimicrobial mechanism of action of β2,2-amino acid derivatives from molecular dynamics simulation: Dancing the can-can
- In Vitro Assay Protocols for Novel Antimicrobial Compounds. Benchchem.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- In Vitro Antimicrobials. Pharmacology Discovery Services.
- Synthesis of cationic antimicrobial β(2,2)
- Application Notes and Protocols for the Development of Novel Antimicrobial Compounds from Ethyl Isoquinoline-7-carboxyl
- Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed.
- Antimicrobial Susceptibility Testing Protocols. Routledge.
- In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central.
- β-lactam | Mechanism of Action and Resistance. YouTube.
- Pharmacologically active β-amino acid derivatives.
- Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Insight into the antimicrobial mechanism of action of β2,2-amino acid derivatives from molecular dynamics simulation: Dancing the can-can at the membrane surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 3-Acetamido-3-(4-fluorophenyl)propanoic acid
Abstract
This document provides a comprehensive, step-by-step guide for the quantitative analysis of 3-Acetamido-3-(4-fluorophenyl)propanoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection. The analyte, a key chiral intermediate or potential active pharmaceutical ingredient (API), possesses structural features—a fluorophenyl chromophore, a polar acetamido group, and an ionizable carboxylic acid—that necessitate a carefully developed analytical method for accurate quantification. This application note details a robust, stability-indicating reversed-phase HPLC method, developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We will explore the rationale behind the selection of chromatographic parameters and provide detailed protocols for method validation, ensuring suitability for its intended purpose in a regulated environment.
Introduction and Method Rationale
This compound is a β-amino acid derivative. The precise and accurate measurement of its purity and concentration is critical during synthesis, formulation, and stability testing. The analytical challenge lies in managing the compound's polarity and its ionizable carboxylic acid functional group to achieve reproducible retention and symmetrical peak shape.
Methodology Choice: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the chosen methodology due to its versatility and suitability for separating compounds of moderate polarity.[3] The core principle involves a nonpolar stationary phase (typically C18) and a polar mobile phase. The retention of this compound is primarily governed by the hydrophobic interaction of its fluorophenyl ring with the C18 stationary phase.
A critical aspect of this method is the control of the mobile phase pH. The analyte's carboxylic acid group (pKa typically ~4-5) will be ionized at neutral pH, rendering the molecule highly polar and poorly retained. To ensure consistent and adequate retention, the mobile phase must be acidified. By maintaining a pH well below the analyte's pKa (e.g., pH 2.5-3.0), the carboxylic acid remains in its neutral, protonated form (-COOH), increasing the molecule's overall hydrophobicity and promoting interaction with the stationary phase.[4][5]
The fluorophenyl group serves as an excellent chromophore, allowing for sensitive detection using a standard UV detector.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): Empower™, Chromeleon™, or equivalent software for instrument control, data acquisition, and processing.
-
Analytical Column: Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.
-
Chemicals & Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid (H₃PO₄), 85% (ACS Grade)
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Component): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Mix thoroughly. The final pH should be approximately 2.5.
-
Mobile Phase B (Organic Component): Acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the Diluent. This solution is used for system suitability and quantification.
Chromatographic Conditions
The following table summarizes the optimized chromatographic parameters for the analysis.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the fluorophenyl moiety and is a robust, widely available phase. |
| Mobile Phase | Isocratic: 60% Mobile Phase A : 40% Mobile Phase B | This composition provides optimal retention (k' between 2 and 10) and resolution from potential impurities. The high aqueous content is suitable for this polar analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 220 nm | The fluorophenyl ring exhibits strong absorbance in the low UV range. 220 nm provides high sensitivity for the analyte. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified. Inject the Working Standard Solution (0.1 mg/mL) five times and evaluate the following parameters.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration and quantification. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the quality of the column packing. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and the overall system stability. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
HPLC Method Validation Protocol
The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[1][2][6] The validation process provides objective evidence that the method is specific, linear, accurate, precise, and robust.
Workflow for HPLC Method Development and Validation
The following diagram illustrates the logical flow from initial method development through to final validation and routine use.
Caption: A workflow diagram illustrating the key phases of HPLC method development, validation, and routine implementation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol:
-
Inject the Diluent to serve as a blank, ensuring no interfering peaks are present at the retention time of the analyte.
-
Inject the Working Standard Solution and record the retention time.
-
Prepare forced degradation samples:
-
Acidic: 1 mL of 1.0 mg/mL analyte solution + 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Neutralize before injection.
-
Basic: 1 mL of 1.0 mg/mL analyte solution + 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Neutralize before injection.
-
Oxidative: 1 mL of 1.0 mg/mL analyte solution + 1 mL of 3% H₂O₂. Store at room temperature for 4 hours.
-
Thermal: Expose solid reference standard to 105°C for 24 hours. Prepare a solution for injection.
-
-
Analyze all stressed samples. Use a DAD to assess peak purity of the analyte peak in the presence of degradation products.
-
-
Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products or blank components. The peak purity angle should be less than the peak purity threshold.
Linearity and Range
-
Protocol:
-
From the Standard Stock Solution (1.0 mg/mL), prepare a series of at least five calibration standards covering the expected range (e.g., 50% to 150% of the nominal concentration). A suggested range is 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL.
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
-
The y-intercept should be insignificant (e.g., less than 2% of the response at 100% concentration).
-
Accuracy
-
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Protocol: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The % Relative Standard Deviation (%RSD) of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The cumulative %RSD for the results from both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ value should be verified by preparing a standard at this concentration and confirming that it meets predefined criteria for accuracy and precision.
Robustness
-
Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results and system suitability.
-
Vary flow rate (e.g., ± 0.1 mL/min).
-
Vary column temperature (e.g., ± 2 °C).
-
Vary mobile phase composition (e.g., organic phase ± 2%).
-
-
Acceptance Criteria: The system suitability parameters must still be met, and the results should not significantly deviate from the nominal method results.
Note on Chiral Separation
The structure of this compound contains a stereocenter at the C3 position. The method described herein is an achiral method and will not separate the (R)- and (S)-enantiomers. If enantiomeric purity is a critical quality attribute, a separate chiral method must be developed.
Recommended Starting Point for Chiral Method Development:
-
Chiral Stationary Phase (CSP): Macrocyclic glycopeptide-based columns, such as those based on teicoplanin (e.g., CHIROBIOTIC T), have shown great success in separating underivatized β-amino acids and their derivatives.[7][8][9]
-
Mobile Phase Mode: Polar ionic mode (PIM) or polar organic mode (POM) are typically employed. A common PIM mobile phase might consist of methanol/water with small amounts of an acid and a base, such as triethylamine acetate (TEAA).[7]
Conclusion
The reversed-phase HPLC method detailed in this application note is demonstrated to be a reliable, robust, and accurate procedure for the quantitative determination of this compound. The comprehensive validation protocol, grounded in ICH guidelines, establishes the method's trustworthiness for use in quality control and drug development environments.[10][11][12] The clear rationale provided for each parameter choice empowers researchers and scientists to implement and, if necessary, adapt this method with a deep understanding of its underlying principles.
References
- U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. GMP Compliance. [Link]
- International Council for Harmonis
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024).
- SIELC Technologies. Polar Compounds. SIELC. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Chromatography Today. (2014). What are the Main Benefits of Reversed Phase HPLC?.
- HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC. [Link]
- Ilisz, I., et al. (2001). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 6. starodub.nl [starodub.nl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
Chiral Separation of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid Enantiomers: An Application Guide
Abstract
The enantioselective separation of drug candidates is a critical analytical challenge in pharmaceutical development. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable methods for their separation and quantification. This guide provides a comprehensive technical overview and a detailed protocol for the chiral separation of 3-Acetamido-3-(4-fluorophenyl)propanoic acid enantiomers, a compound of interest in drug discovery due to its structural relation to bioactive β-amino acids.[1][2][3] This document outlines a systematic approach to method development using High-Performance Liquid Chromatography (HPLC), detailing the rationale behind the selection of the chiral stationary phase, mobile phase optimization, and method validation in accordance with regulatory expectations.[4][5]
Introduction: The Imperative of Chirality in Drug Development
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in pharmaceutical sciences. Enantiomers, the pair of mirror-image isomers, often exhibit distinct biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the stereoisomeric composition of a drug is a critical quality attribute that can significantly impact its efficacy and safety.[4] Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), mandate the characterization of the enantiomeric purity of chiral drug substances.[6][7]
This compound is a β-amino acid derivative. β-Amino acids and their derivatives are important building blocks in the synthesis of pharmaceuticals and other biologically active compounds.[1][2][3] The presence of a chiral center in this molecule necessitates the development of a validated analytical method for the separation and quantification of its enantiomers to support drug development programs.
The Science of Chiral Recognition in HPLC
The direct separation of enantiomers by High-Performance Liquid Chromatography (HPLC) is most commonly achieved using a chiral stationary phase (CSP).[8] The fundamental principle of chiral recognition on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[9] The stability of these complexes differs for each enantiomer, leading to differential retention times and, consequently, their separation.
The selection of an appropriate CSP is the most critical step in chiral method development.[10] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and ability to operate in various modes, including normal-phase, reversed-phase, and polar organic modes.[8][11] The presence of the fluorophenyl group in the target analyte suggests that a stationary phase with aromatic or fluorinated characteristics could offer enhanced selectivity.[12][13][14] Fluorinated phases can provide different elution orders and enhanced selectivity for halogenated compounds.[12][13][14][15][16]
Method Development Strategy
A systematic screening approach is the most efficient way to develop a chiral separation method.[9][17] This involves testing a selection of chiral stationary phases with a variety of mobile phases.
Chiral Stationary Phase (CSP) Screening
Based on the structure of this compound, which contains an acidic carboxylic group, an amide linkage, and an aromatic fluorophenyl ring, the following types of CSPs are recommended for initial screening:
-
Polysaccharide-based CSPs: Columns like CHIRALPAK® AD-H (amylose-based) and CHIRALCEL® OD-H (cellulose-based) are excellent starting points due to their proven versatility.
-
Anion-exchange type CSPs: Columns such as CHIRALPAK® QN-AX and QD-AX are specifically designed for the separation of acidic compounds and operate based on an ion-exchange mechanism.[18]
-
Pentafluorophenyl (PFP) phases: While not chiral themselves, PFP phases can be used in conjunction with a chiral mobile phase additive or for separating diastereomeric derivatives. They offer unique selectivity for fluorinated and aromatic compounds.[14][15]
Mobile Phase Screening
The choice of mobile phase is intrinsically linked to the CSP and the properties of the analyte. For acidic compounds, the pH of the mobile phase is a critical parameter as it controls the ionization state of the analyte.
-
Normal Phase: Typically employs hexane with an alcohol modifier (e.g., isopropanol, ethanol). For acidic analytes, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape and resolution.[8]
-
Reversed Phase: Utilizes aqueous buffers with organic modifiers like acetonitrile or methanol. The pH of the buffer is crucial for controlling the retention of the acidic analyte.
-
Polar Organic Mode: Uses polar organic solvents like methanol, ethanol, or acetonitrile, often with acidic or basic additives.
Detailed Application Protocol
This section provides a detailed protocol for the chiral separation of this compound enantiomers using a polysaccharide-based CSP in normal phase mode. This method was developed following a systematic screening process and has been optimized for resolution and robustness.
Instrumentation and Materials
| Parameter | Specification |
| HPLC System | A quaternary or binary HPLC system with a UV detector. |
| Chiral Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Standard Conc. | 1.0 mg/mL (racemic mixture) |
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Trifluoroacetic Acid.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of racemic this compound.
-
Dissolve the standard in 10 mL of the mobile phase to obtain a 1.0 mg/mL solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
HPLC System Setup and Equilibration:
-
Install the CHIRALPAK® AD-H column in the column compartment.
-
Purge the HPLC system with the mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the system to equilibrate for at least 30 minutes, or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject 10 µL of the prepared standard solution.
-
Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
Expected Results
Under the specified conditions, a baseline separation of the two enantiomers is expected. The resolution factor (Rs) should be greater than 1.5, indicating a good separation suitable for quantitative analysis.
Method Validation: Ensuring Trustworthiness
Once a suitable chiral separation method is developed, it must be validated to ensure its reliability for its intended purpose.[4] Method validation is a regulatory requirement and provides confidence in the analytical data.[5][19] The key validation parameters for a chiral separation method are outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Resolution (Rs) between enantiomers > 1.5. No interference from placebo or related substances. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.998. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the major enantiomer and 90.0% to 110.0% for the minor enantiomer.[4] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (RSD) ≤ 2.0% for the major enantiomer; ≤ 10% for the minor enantiomer.[4] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Visualizing the Workflow
A clear understanding of the experimental and validation workflow is crucial for successful implementation.
Caption: Workflow for Chiral Separation Method Development and Validation.
Conclusion
This application note provides a comprehensive guide for the chiral separation of this compound enantiomers. By following a systematic approach to method development and validation, researchers, scientists, and drug development professionals can establish a robust and reliable analytical method to support their research and development activities. The principles and protocols outlined herein are grounded in established chromatographic theory and are compliant with global regulatory expectations, ensuring the generation of high-quality, defensible analytical data.
References
- Strategies for Rapid Chiral HPLC Method Development for Pharmaceutical Analysis. LCGC North America. [Link]
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application.
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
- Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry.
- Chiral HPLC Method Development. I.B.S. Analytical. [Link]
- HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
- Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. PubMed. [Link]
- Enantioselectivity Effects in Clinical Metabolomics and Lipidomics.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Enantioselective Preparation of β²-Amino Acid Derivatives for β-Peptide Synthesis.
- ICH and FDA Guidelines for Analytical Method Valid
- Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
- validate analysis methods: Topics by Science.gov. Science.gov. [Link]
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]
- Chiral HPLC Separ
- Recent Advances in Separation and Analysis of Chiral Compounds.
- Synthesis of 3-((4-Hydroxyphenyl)amino)
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI. [Link]
- 3-(4-Fluorophenyl)propionic acid. PubChem. [Link]
Sources
- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 2. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dujps.com [dujps.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. hplc.today [hplc.today]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. silicycle.com [silicycle.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chiraltech.com [chiraltech.com]
- 19. validate analysis methods: Topics by Science.gov [science.gov]
Application Notes and Protocols: 3-Acetamido-3-(4-fluorophenyl)propanoic Acid in Drug Discovery
Introduction: The Strategic Value of Fluorinated β-Amino Acids
In the landscape of modern medicinal chemistry, the quest for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Unnatural amino acids, particularly β-amino acids, have emerged as crucial building blocks in this endeavor.[1] Their incorporation into therapeutic scaffolds can impart enhanced metabolic stability, predictable conformational pre-organization, and novel biological activities.[1][2] The strategic introduction of fluorine into these scaffolds further augments their utility, as fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's lipophilicity, pKa, and binding affinity to biological targets.[3]
This guide focuses on 3-Acetamido-3-(4-fluorophenyl)propanoic acid , a fluorinated β-amino acid derivative that serves as a valuable intermediate in the synthesis of complex therapeutic agents. Its structure combines the advantageous features of a β-amino acid backbone with a fluorinated phenyl ring, making it a desirable synthon for creating drug candidates with improved properties, such as enhanced blood-brain barrier penetration and resistance to metabolic degradation. These attributes are particularly sought after in the development of treatments for a range of conditions, including cardiovascular diseases and neurological disorders.[3]
This document provides a comprehensive overview of the synthesis of this compound, its physicochemical properties, and its application as an intermediate in the synthesis of advanced drug candidates. The protocols herein are designed to be robust and reproducible, providing researchers with the necessary tools to leverage this versatile building block in their drug discovery programs.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of an intermediate is critical for its effective use in multi-step syntheses. Below is a summary of the key properties of this compound and its immediate precursor.
| Property | 3-Amino-3-(4-fluorophenyl)propanoic acid | This compound |
| Molecular Formula | C₉H₁₀FNO₂ | C₁₁H₁₂FNO₃ |
| Molecular Weight | 183.18 g/mol [4] | 225.22 g/mol |
| Appearance | White to off-white solid[2] | White to off-white solid |
| Melting Point | 210-212 °C[2] | Not available |
| Solubility | Soluble in water | Moderately soluble in polar organic solvents |
| CAS Number | 325-89-3[4] | Not available |
Synthesis Protocols
The synthesis of this compound is presented as a two-stage process, commencing with the synthesis of its precursor, 3-Amino-3-(4-fluorophenyl)propanoic acid, followed by its N-acetylation.
Part 1: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic Acid
This protocol describes the synthesis of the precursor amine via a one-pot reaction involving 4-fluorobenzaldehyde, malonic acid, and ammonium acetate in ethanol.
Protocol 1: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic Acid
Materials:
-
4-Fluorobenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), malonic acid (1.0 eq), and ammonium acetate (1.5 eq).
-
Add ethanol to the flask to dissolve the reagents.
-
Heat the reaction mixture to reflux (approximately 80-90°C) with vigorous stirring.
-
Maintain the reflux for 7-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Filter the resulting white precipitate using a Büchner funnel and wash with cold deionized water.
-
Dry the product under vacuum to yield 3-Amino-3-(4-fluorophenyl)propanoic acid as a white powder.
Causality of Experimental Choices:
-
Ethanol as Solvent: Ethanol is an excellent solvent for the reactants and allows for a suitable reflux temperature to drive the reaction to completion.
-
Ammonium Acetate: Serves as both a catalyst and the source of the amino group for the formation of the β-amino acid.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the reaction, ensuring a reasonable reaction rate and yield.
-
Cooling and Precipitation: Lowering the temperature significantly decreases the solubility of the product, leading to its crystallization and allowing for easy isolation by filtration.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of the amine precursor.
Part 2: N-Acetylation to Yield this compound
This protocol details the N-acetylation of the synthesized amino acid using acetic anhydride in a suitable solvent.
Protocol 2: N-Acetylation of 3-Amino-3-(4-fluorophenyl)propanoic Acid
Materials:
-
3-Amino-3-(4-fluorophenyl)propanoic acid
-
Acetic anhydride
-
Glacial acetic acid or a suitable inert solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve 3-Amino-3-(4-fluorophenyl)propanoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask with stirring.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the cooled solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.
Causality of Experimental Choices:
-
Acetic Anhydride as Acetylating Agent: Acetic anhydride is a highly effective and readily available reagent for the acetylation of amines.
-
Glacial Acetic Acid as Solvent: Acetic acid is a suitable solvent for both the starting material and the product, and it does not interfere with the reaction.
-
Low-Temperature Addition: The dropwise addition of acetic anhydride at 0°C helps to control the exothermic reaction and prevent potential side reactions.
-
Recrystallization for Purification: This is a standard and effective method for purifying solid organic compounds to a high degree of purity.
Diagram of Synthetic Workflow:
Caption: Workflow for the N-acetylation step.
Application in Drug Discovery: Intermediate for Coagulation Factor IXa Inhibitors
While direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are highly relevant to the development of inhibitors for therapeutic targets such as Coagulation Factor IXa. Factor IXa is a critical enzyme in the intrinsic pathway of the blood coagulation cascade, and its inhibition is a promising strategy for the treatment of thromboembolic disorders.[5][6] The investigational anticoagulant TTP889 is a known small molecule inhibitor of Factor IXa.[5][6] The structure of TTP889 and related compounds suggests that a fluorinated β-amino acid derivative like this compound would be a logical and valuable intermediate in a hypothetical synthetic route.
Hypothetical Application Protocol: Synthesis of a Factor IXa Inhibitor Scaffold
This protocol outlines a plausible synthetic route where this compound could be utilized to construct a core scaffold relevant to Factor IXa inhibitors.
Objective: To couple this compound with a suitable aromatic amine to form a key amide bond present in many bioactive molecules.
Materials:
-
This compound
-
A substituted aniline (e.g., 4-aminophenol)
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), the substituted aniline (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir at room temperature for 10 minutes.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Rationale for Reagent Selection:
-
EDC/HOBt Coupling: This is a standard and highly efficient method for amide bond formation, minimizing side reactions and racemization. HOBt acts as a catalyst and suppresses side reactions.
-
DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and to facilitate the coupling reaction.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and ensure a high yield of the desired amide.
Biological Context: The Coagulation Cascade and Factor IXa
The coagulation cascade is a series of enzymatic reactions that lead to the formation of a blood clot.[7][8] It is divided into the intrinsic, extrinsic, and common pathways. Factor IXa is a serine protease that plays a pivotal role in the intrinsic pathway, where it forms a complex with Factor VIIIa to activate Factor X to Factor Xa.[5] Factor Xa then proceeds to convert prothrombin to thrombin, which is the final enzyme that cleaves fibrinogen to fibrin, leading to clot formation.[7][8] Inhibiting Factor IXa is an attractive anticoagulant strategy as it targets a key amplification step in the coagulation cascade.
Diagram of the Intrinsic Coagulation Pathway and Inhibition:
Caption: Simplified intrinsic and common pathways of the coagulation cascade, highlighting the role of Factor IXa and its inhibition.
Conclusion
This compound represents a strategically important intermediate for the synthesis of novel therapeutics. Its fluorinated β-amino acid structure provides a foundation for developing drug candidates with enhanced pharmacological properties. The protocols detailed in this guide offer a robust pathway to its synthesis and demonstrate its potential application in the construction of complex molecules targeting critical enzymes in disease pathways, such as Factor IXa in the coagulation cascade. As the demand for more effective and safer drugs continues to grow, the utility of such well-designed intermediates will undoubtedly expand, paving the way for the next generation of medicines.
References
- ACS Publications. (n.d.). Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective.
- Frontiers. (n.d.). Pathophysiology of RAGE in inflammatory diseases.
- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
- PubMed Central (PMC). (n.d.). Targeting the Receptor for Advanced Glycation Endproducts (RAGE): A Medicinal Chemistry Perspective.
- ResearchGate. (2020). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review.
- Google Patents. (n.d.). Method for producing n-acetyl dipeptide and n-acetyl amino acid.
- PubChem. (n.d.). Ttp889.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis.
- CDN. (n.d.). N-Terminus Acetylation Protocol.
- Google Patents. (n.d.). Method for preparing N-acetylamino acid.
- Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- Google Patents. (n.d.). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
- PubMed Central (PMC). (n.d.). Nα Selective Acetylation of Peptides.
- Wiley-VCH. (n.d.). 3-Amino-3-(aryl)propanoic acids.
- PubMed. (n.d.). Partial factor IXa inhibition with TTP889 for prevention of venous thromboembolism: an exploratory study.
- MDPI. (n.d.). Chemical Synthesis and Structure–Activity Relationship Studies of the Coagulation Factor Xa Inhibitor Tick Anticoagulant Peptide from the Hematophagous Parasite Ornithodoros moubata.
- PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid.
- Frontiers. (n.d.). Structure of Coagulation Factor II: Molecular Mechanism of Thrombin Generation and Development of Next-Generation Anticoagulants.
- PubMed Central (PMC). (n.d.). Structure of Coagulation Factor II: Molecular Mechanism of Thrombin Generation and Development of Next-Generation Anticoagulants.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. 3-Amino-3-(3-fluorophenyl)propanoic acid CAS#: 117391-51-2 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ttp889 | C25H22N10O3 | CID 136919716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Partial factor IXa inhibition with TTP889 for prevention of venous thromboembolism: an exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Structure of Coagulation Factor II: Molecular Mechanism of Thrombin Generation and Development of Next-Generation Anticoagulants [frontiersin.org]
- 8. Structure of Coagulation Factor II: Molecular Mechanism of Thrombin Generation and Development of Next-Generation Anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Developing Enzyme Inhibition Assays for 3-Acetamido-3-(4-fluorophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of enzyme inhibition assays for 3-Acetamido-3-(4-fluorophenyl)propanoic acid. As a member of the arylpropionic acid class of compounds, it is hypothesized to be an inhibitor of cyclooxygenase (COX) enzymes, key players in the inflammatory pathway. This guide will therefore focus on the development of assays for COX-1 and COX-2, while also providing a framework that can be adapted for other potential enzyme targets. We will delve into the critical aspects of assay design, from fundamental principles of enzyme kinetics to detailed, step-by-step protocols for robust and reliable inhibitor screening.
Introduction: The Scientific Rationale
This compound belongs to the arylpropionic acid family, a class of compounds well-known for their anti-inflammatory properties.[1] Many of these compounds, such as ibuprofen and naproxen, exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes.[1] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in housekeeping functions such as protecting the gastric mucosa, and COX-2, which is inducible and primarily involved in the inflammatory response. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.
Given the structural similarity of this compound to known NSAIDs, it is a logical starting point to investigate its inhibitory activity against COX-1 and COX-2. The development of robust and reliable enzyme inhibition assays is a cornerstone of preclinical research, enabling the determination of a compound's potency and selectivity, which are critical for its potential as a therapeutic agent.[2][3]
Pre-Assay Considerations: Laying the Foundation for Success
Before embarking on the practical aspects of the assay, several key factors must be considered to ensure the generation of high-quality, reproducible data.
Enzyme and Substrate Selection and Preparation
-
Enzyme Source and Purity: It is crucial to use highly purified and well-characterized enzyme preparations.[4][5] Recombinant human COX-1 and COX-2 are commercially available and are the recommended choice for these assays. Ensure that the specific activity of each enzyme lot is known and consistent across experiments.
-
Substrate Selection: Arachidonic acid is the natural substrate for COX enzymes. A stock solution of arachidonic acid should be prepared in an appropriate solvent, such as ethanol, and stored under inert gas at a low temperature to prevent oxidation.
-
Cofactors: COX enzymes require heme as a cofactor for their activity. This should be included in the reaction buffer at an optimal concentration.
Buffer Composition and pH
The composition of the assay buffer is critical for maintaining the stability and activity of the enzyme.[2] A typical buffer for COX assays is Tris-HCl at a pH of around 8.0. The buffer should also contain any necessary cofactors and additives to ensure optimal enzyme performance.
Determination of Michaelis-Menten Constants (Km and Vmax)
Before screening for inhibitors, it is essential to determine the Michaelis-Menten constants, Km and Vmax, for the substrate with each enzyme.[5][6] The Km represents the substrate concentration at which the reaction rate is half of Vmax (the maximum reaction rate). This information is vital for designing the inhibition assay, as the substrate concentration used will influence the apparent potency of competitive inhibitors.[4] For identifying competitive inhibitors, it is recommended to use a substrate concentration at or below the Km value.[5]
Assay Formats: Choosing the Right Tool for the Job
Several assay formats can be employed to measure COX activity. The choice of format will depend on the available instrumentation, throughput requirements, and the specific research question.
Spectrophotometric (Absorbance-Based) Assay
This is a classic and widely used method. The peroxidase activity of COX is utilized to catalyze the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The oxidized TMPD produces a colored product that can be measured spectrophotometrically.
Fluorometric Assay
Fluorometric assays offer higher sensitivity compared to spectrophotometric methods.[7] In this format, a non-fluorescent probe is oxidized by the peroxidase activity of COX to a highly fluorescent product. Amplex Red is a commonly used substrate for this purpose.
Luminescent Assay
Luminescent assays are among the most sensitive methods available. These assays typically measure the amount of prostaglandin E2 (PGE2) produced by the COX reaction using a competitive immunoassay format that generates a luminescent signal.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for performing a fluorometric COX inhibition assay, which offers a good balance of sensitivity and ease of use.
Workflow for Fluorometric COX Inhibition Assay
Caption: Workflow for a fluorometric COX inhibition assay.
Detailed Protocol for Fluorometric COX Inhibition Assay
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
This compound (test inhibitor)
-
Known COX inhibitor (e.g., indomethacin or celecoxib) as a positive control
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with necessary cofactors)
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 384-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the test inhibitor and the positive control inhibitor by serially diluting them in DMSO.
-
Prepare a working solution of COX-1 and COX-2 enzymes in the assay buffer. The final concentration should be determined during assay optimization to ensure a linear reaction rate.
-
Prepare a substrate solution containing arachidonic acid, Amplex Red, and HRP in the assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the serially diluted test inhibitor or control inhibitor to the appropriate wells of the 384-well plate. For the 100% activity control, add 2 µL of DMSO. For the no-enzyme control (background), add 2 µL of DMSO.
-
Add 10 µL of the enzyme working solution to all wells except the no-enzyme control wells. To the no-enzyme control wells, add 10 µL of assay buffer.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at 590 nm) every minute for 15-30 minutes.
-
Data Analysis and Interpretation: From Raw Data to Meaningful Results
Calculation of Percentage Inhibition
The rate of the reaction (slope of the fluorescence versus time plot) is calculated for each well. The percentage of inhibition is then calculated using the following formula:
% Inhibition = 100 * (1 - (Rate of sample - Rate of background) / (Rate of 100% activity - Rate of background))
Determination of IC50
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is a key measure of the inhibitor's potency.[8] To determine the IC50, the percentage inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a four-parameter logistic equation.
Table of Expected Data
| Inhibitor Concentration (µM) | % Inhibition (COX-1) | % Inhibition (COX-2) |
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 (µM) | X.XX | Y.YY |
Assay Validation and Mechanism of Action Studies
Once the initial screening assay is established, it is important to further validate the results and characterize the mechanism of inhibition.[3][9]
Determination of Inhibition Modality
To understand how the inhibitor interacts with the enzyme, it is necessary to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[10][11] This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.
Workflow for Determining the Mode of Inhibition
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 4. youtube.com [youtube.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
Application Note: High-Resolution ¹H and ¹³C NMR Analysis of 3-Acetamido-3-(4-fluorophenyl)propanoic acid
Abstract
This technical guide provides a detailed protocol and in-depth spectral analysis for the structural elucidation of 3-Acetamido-3-(4-fluorophenyl)propanoic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for the characterization of novel small molecules. We delve into the causality behind experimental choices, from sample preparation to the interpretation of complex splitting patterns and chemical shifts, ensuring a self-validating approach to structural confirmation.
Introduction
This compound is a chiral derivative of propanoic acid, incorporating both an amide functionality and a fluorinated aromatic ring. Such scaffolds are of significant interest in medicinal chemistry and materials science. Unambiguous structural verification is a critical step in the synthesis and development of these compounds. High-resolution NMR spectroscopy is the cornerstone of this process, offering precise insights into the molecular framework, connectivity, and stereochemistry.[1] This application note presents a comprehensive workflow for acquiring and interpreting the ¹H and ¹³C NMR spectra of this target molecule, with a focus on explaining the underlying principles that govern the observed spectral features.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown in the structure below. This convention will be used throughout the analysis.
Caption: Numbering scheme for this compound.
Experimental Protocols
Protocol 1: NMR Sample Preparation
Scientific integrity in NMR starts with meticulous sample preparation. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality by disrupting magnetic field homogeneity.[2]
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and cotton or glass wool plug
-
Analytical balance
Causality for Solvent Choice: DMSO-d₆ is selected for several key reasons. Its high polarity effectively dissolves the analyte. Crucially, it forms hydrogen bonds with the labile carboxylic acid (-COOH) and amide (-NH) protons, slowing their exchange rate. This allows for their observation as distinct, often well-resolved signals in the ¹H NMR spectrum, which might otherwise be broadened or absent in less polar solvents or those that promote rapid proton exchange, like D₂O.[3][4][5]
Step-by-Step Procedure:
-
Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is sufficient. For ¹³C NMR, a higher concentration is needed due to the low natural abundance of ¹³C; aim for 50-100 mg.[6]
-
Dissolution: Transfer the solid to a small, clean vial. Add approximately 0.6-0.7 mL of DMSO-d₆.[6][7][8] Vortex or gently agitate the vial until the solid is completely dissolved.
-
Filtration (Critical Step): To remove any suspended microparticulates that can severely degrade spectral resolution, filter the solution. Tightly pack a small plug of glass wool or cotton into a Pasteur pipette and filter the sample solution directly into a clean, unscratched 5 mm NMR tube.[8]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[8]
Caption: Workflow for NMR Sample Preparation.
Protocol 2: NMR Data Acquisition
The following are general parameters for a 400 MHz spectrometer. These should be adjusted based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Experiment: Standard 1D proton experiment.
-
Temperature: 298 K.
-
Number of Scans: 16-32 (adjust for concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: 0-16 ppm.
-
Referencing: Calibrate the spectrum using the residual DMSO solvent peak at δ 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Experiment: 1D proton-decoupled carbon experiment (e.g., zgpg30).
-
Temperature: 298 K.
-
Number of Scans: 1024-4096 (or more, depending on concentration).
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
Referencing: Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.[9]
-
Spectral Analysis and Interpretation
¹H NMR Spectrum: Predicted Assignments
The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration, and spin-spin coupling patterns.[1] The presence of a chiral center at C3 renders the adjacent C2 methylene protons diastereotopic, leading to more complex splitting than might be naively expected.
| Proton(s) | Label | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Rationale |
| Carboxylic Acid | -COOH | ~12.0-13.0 | Broad Singlet | N/A | 1H | Highly deshielded acidic proton, signal often broad due to exchange.[10][11] |
| Amide | -NH | ~8.5-9.0 | Doublet | ³J = ~8-9 | 1H | Deshielded by carbonyl, coupled to H3. Shift is characteristic for amides in DMSO.[3][4] |
| Aromatic | H2', H6' | ~7.4-7.6 | "Triplet" or dd | ³J(H,H) = ~8-9, ³J(H,F) = ~8-9 | 2H | Ortho to the electron-withdrawing acetamido-propanoic group and meta to fluorine. |
| Aromatic | H3', H5' | ~7.1-7.3 | "Triplet" or dd | ³J(H,H) = ~8-9, ⁴J(H,F) = ~5-6 | 2H | Meta to the main substituent and ortho to fluorine. Upfield shift due to F's electron-donating resonance effect. |
| Methine | H3 | ~4.8-5.2 | Multiplet | ³J(H,NH), ³J(H,H2a), ³J(H,H2b) | 1H | Chiral center, deshielded by adjacent N and phenyl ring. Complex splitting from coupling to NH and two diastereotopic H2 protons. |
| Methylene | H2a, H2b | ~2.6-2.9 | Multiplets | ²J(Ha,Hb) = ~16-18, ³J(Ha,H3), ³J(Hb,H3) | 2H | Diastereotopic protons due to adjacent C3 chiral center. Each appears as a distinct multiplet (e.g., dd). Deshielded by COOH.[12] |
| Acetyl Methyl | -CH₃ | ~1.9-2.1 | Singlet | N/A | 3H | Isolated methyl group with no adjacent protons, appears as a sharp singlet. |
Analysis of Aromatic Region: The 4-fluorophenyl group presents a classic AA'BB' spin system, which often appears as two pseudo-triplets or complex multiplets. The protons ortho to the fluorine (H3', H5') are coupled to the adjacent protons (H2', H6') with a typical ortho coupling constant (³JHH) of 6-10 Hz.[13] Additionally, they are coupled to the ¹⁹F nucleus. The ortho H-F coupling (³JHF) is typically larger than the meta H-F coupling (⁴JHF).[14][15] This additional coupling contributes to the complexity of the multiplets.
Caption: Key ¹H-¹H and ¹H-¹⁹F coupling relationships.
¹³C NMR Spectrum: Predicted Assignments
The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The fluorine substituent has a profound effect on the chemical shifts and multiplicities of the aromatic carbons due to large C-F coupling constants.
| Carbon(s) | Label | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | J(C,F) (Hz) | Rationale |
| Carboxylic | C1 | ~173-175 | Singlet | N/A | Typical chemical shift for a carboxylic acid carbonyl.[10][16] |
| Amide | C4 | ~169-171 | Singlet | N/A | Typical chemical shift for an amide carbonyl. |
| Aromatic | C4' | ~160-164 | Doublet | ¹J ≈ 245 | Carbon directly bonded to fluorine, shows a large one-bond coupling and is significantly deshielded.[14] |
| Aromatic | C1' | ~138-142 | Doublet | ⁴J ≈ 3 | Quaternary carbon, ipso to the propanoic acid substituent. Small long-range coupling to F. |
| Aromatic | C2', C6' | ~129-132 | Doublet | ³J ≈ 8 | Ortho to the main substituent and meta to fluorine. |
| Aromatic | C3', C5' | ~115-117 | Doublet | ²J ≈ 21 | Meta to the main substituent and ortho to fluorine. Shielded by fluorine's resonance effect and shows a characteristic two-bond C-F coupling. |
| Methine | C3 | ~50-55 | Singlet | N/A | Chiral carbon attached to nitrogen and the aromatic ring. |
| Methylene | C2 | ~38-42 | Singlet | N/A | Aliphatic carbon adjacent to the carboxylic acid group.[16] |
| Acetyl Methyl | C5 | ~22-24 | Singlet | N/A | Typical shift for an acetamido methyl group. |
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the principles of chemical shift theory and spin-spin coupling, allows for the confident structural confirmation of this compound. The key diagnostic features include the diastereotopic nature of the C2 methylene protons, the characteristic AA'BB' system of the fluorophenyl ring with additional H-F couplings, and the large one-bond C-F coupling observed for C4' in the ¹³C spectrum. The protocols and interpretive guide presented here provide a robust framework for the characterization of this and structurally related compounds, ensuring high standards of scientific integrity in chemical research and development.
References
- Chemical Instrumentation Facility, Iowa State University.
- University of Arizona.
- Georgia Institute of Technology.
- Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
- Organomation.
- ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
- University College London.
- University College London. Chemical shifts. [Link]
- University of Wisconsin-Madison.
- Royal Society of Chemistry.
- University of Regensburg. H NMR Spectroscopy. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Organic Chemistry D
- Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 430-438. [Link]
- Abraham, R. J., et al. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 430-438. [Link]
- Stare, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link]
- Sridevi, C., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 201(1), 107-115. [Link]
- NMR Core. 19Flourine NMR. [Link]
- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
- ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
- Royal Society of Chemistry.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- University of Calgary. 13-C NMR Chemical Shift Table. [Link]
- PubChem. 3-(4-Fluorophenyl)propionic acid. [Link]
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
- Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
- MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- University of Puget Sound. NMR shifts 1H. [Link]
- MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)
- Semantic Scholar. Identification of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. che.hw.ac.uk [che.hw.ac.uk]
- 2. organomation.com [organomation.com]
- 3. researchgate.net [researchgate.net]
- 4. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. chemistryconnected.com [chemistryconnected.com]
- 12. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note & Protocols: Assessing Cellular Viability in Response to 3-Acetamido-3-(4-fluorophenyl)propanoic Acid Derivatives
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fundamental cell viability assays to evaluate the biological effects of 3-Acetamido-3-(4-fluorophenyl)propanoic acid derivatives. Arylpropionic acid derivatives are a significant class of compounds with a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] As novel derivatives, such as the this compound series, are synthesized and investigated, robust and reliable methods are required to characterize their impact on cellular health.[4][5] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems. We present detailed, step-by-step protocols for three complementary assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Neutral Red Uptake (NRU) assay for lysosomal function.
Foundational Principles & Strategic Assay Selection
The initial characterization of a novel compound class requires a multi-faceted approach to understanding its interaction with biological systems. A compound may exert its effects by inducing direct cellular death (cytotoxicity) or by inhibiting cellular growth (cytostatic effects).[6] Distinguishing between these outcomes is crucial for mechanism-of-action studies. Therefore, we recommend employing a panel of assays that interrogate different aspects of cellular health.[7][8]
-
Metabolic Activity Assays (e.g., MTT): These colorimetric assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product. A decrease in signal indicates a reduction in metabolic activity, which can be due to either cell death or a cytostatic effect.
-
Membrane Integrity Assays (e.g., LDH): These assays quantify the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon plasma membrane damage.[9][10] An increase in LDH activity in the supernatant is a direct marker of cytotoxicity.
-
Lysosomal Integrity Assays (e.g., Neutral Red Uptake): This method relies on the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.[11][12] A reduced uptake of the dye indicates a loss of membrane integrity or an inability to maintain the necessary pH gradient, often associated with cytotoxicity.
The selection of an appropriate assay depends on the research question and the anticipated mechanism of the compound. The following decision-making workflow can guide this process.
Caption: Assay selection workflow for novel compounds.
Critical Pre-Experimental Considerations
Rigorous and reproducible data begins with careful planning before the first plate is seeded. For a novel compound class like this compound derivatives, these steps are non-negotiable.
A. Compound Solubilization and Vehicle Controls
-
Solubility Testing: The solubility of each derivative must be determined in a panel of cell culture-compatible solvents (e.g., DMSO, ethanol). DMSO is common, but its final concentration in the culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) in the chosen solvent. Store aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Vehicle Control: Every experiment must include a "vehicle control" group. These cells are treated with the same final concentration of the solvent used to dissolve the compound, ensuring that any observed effects are due to the derivative itself and not the solvent.
B. Cell Line Selection and Culture
-
Relevance: Choose cell lines that are relevant to the intended therapeutic application. For example, if investigating anticancer properties, a panel of cancer cell lines from different tissues (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) should be used.
-
Health and Confluency: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination. Do not use cells that are over-confluent, as their metabolic rates and sensitivity to compounds can change.
C. Optimization of Cell Seeding Density
-
Rationale: The optimal number of cells per well ensures that they are still in the exponential growth phase at the end of the experiment and that the assay signal falls within the linear range of the detection instrument.
-
Protocol:
-
Prepare a serial dilution of cells (e.g., from 2,500 to 40,000 cells/well in a 96-well plate).
-
Culture the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
Perform the chosen viability assay (e.g., MTT) on all wells.
-
Plot the absorbance signal against the number of cells seeded. The optimal seeding density will be the highest cell number that falls within the linear portion of the curve.
-
Protocol I: MTT Metabolic Activity Assay
This assay provides a quantitative measure of cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[13]
Caption: Workflow for the MTT cell viability assay.
A. Materials
-
96-well flat-bottom sterile tissue culture plates
-
This compound derivative(s) of interest
-
Appropriate cell line and complete culture medium
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[14]
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[15]
B. Step-by-Step Methodology
-
Cell Seeding: Seed cells into a 96-well plate at the predetermined optimal density in 100 µL of complete culture medium per well. Include wells for a "medium only" background control.[15]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume logarithmic growth.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium. Remember to include vehicle control and untreated (medium only) control wells.
-
Exposure: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[15] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[14]
-
Dissolution: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
C. Data Analysis
-
Subtract the average absorbance of the "medium only" background control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
Protocol II: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt (INT) to a red formazan product.[10] The amount of formazan is directly proportional to the number of lysed cells.
Caption: Workflow for the LDH cytotoxicity assay.
A. Materials
-
All materials listed for the MTT assay (excluding MTT and its solubilizer)
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, lysis buffer, and stop solution).
-
Clean 96-well flat-bottom plate for the assay reaction.
B. Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed and treat cells with the this compound derivatives in a 96-well plate as described in steps 1-4 of the MTT protocol.
-
Prepare Controls: In parallel to the treated wells, set up the following controls:
-
Spontaneous Release: Untreated cells (vehicle control) to measure baseline LDH release.
-
Maximum Release: Untreated cells lysed by adding the kit's lysis buffer (e.g., Triton X-100) 45 minutes before the end of incubation. This represents 100% cytotoxicity.[16]
-
Background Control: Medium only.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[10]
-
Transfer: Carefully transfer 50-100 µL of supernatant from each well of the culture plate to a corresponding well in a new, clean 96-well plate.[16] Be careful not to disturb the cell monolayer.
-
Reaction Initiation: Add 100 µL of the LDH Reaction Solution/Mix to each well of the new assay plate.[17]
-
Incubation: Incubate the assay plate at room temperature for up to 30 minutes, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[17]
C. Data Analysis
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100
Protocol III: Neutral Red Uptake (NRU) Lysosomal Integrity Assay
This assay is based on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red in their lysosomes.[18] The dye is a weak cationic dye that penetrates cell membranes and concentrates in lysosomes where the pH is low. Loss of viability leads to a loss of membrane integrity and the inability to retain the dye.[12][19]
A. Materials
-
All materials listed for the MTT assay (excluding MTT and its solubilizer)
-
Neutral Red (NR) Staining Solution: Prepare a 1X working solution from a stock in pre-warmed culture medium.
-
Washing Solution: PBS or a similar balanced salt solution.
-
NR Desorb/Solubilization Solution: Typically a mixture of ethanol and acetic acid (e.g., 50% ethanol, 1% acetic acid in water).[12]
B. Step-by-Step Methodology
-
Cell Seeding and Treatment: Seed and treat cells with the derivatives as described in steps 1-4 of the MTT protocol.
-
Remove Treatment Medium: After the desired incubation period, carefully aspirate the compound-containing medium from all wells.
-
Dye Incubation: Add 100 µL of pre-warmed 1X NR Staining Solution to each well. Incubate for 2 hours at 37°C, allowing viable cells to take up the dye.[20]
-
Wash: Aspirate the NR solution and gently wash the cells with 150 µL of PBS to remove unincorporated dye.
-
Dye Extraction: Aspirate the wash solution and add 150 µL of the NR Desorb/Solubilization Solution to each well.
-
Dissolution: Place the plate on an orbital shaker for 10-15 minutes to fully extract the dye from the cells.
-
Data Acquisition: Measure the absorbance of the extracted dye solution at 540 nm.[19]
C. Data Analysis
-
Subtract the average absorbance of background control wells (wells with no cells that went through the entire process) from all other readings.
-
Calculate the percentage of cell viability using the same formula as the MTT assay: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
Data Presentation & Interpretation
The results from these assays are typically used to generate dose-response curves, plotting percent viability or cytotoxicity against the log concentration of the compound. From these curves, key parameters like the IC₅₀ (half-maximal inhibitory concentration) can be determined.
Illustrative Data for a Hypothetical Derivative (F-AP-1)
The following table summarizes hypothetical quantitative data from the three assays performed on the A549 lung cancer cell line after 48 hours of treatment with a hypothetical derivative, "F-AP-1".
| F-AP-1 Conc. (µM) | MTT (% Viability ± SD) | LDH (% Cytotoxicity ± SD) | NRU (% Viability ± SD) |
| 0 (Vehicle) | 100 ± 5.1 | 0 ± 2.3 | 100 ± 4.8 |
| 1 | 98 ± 4.9 | 3 ± 1.9 | 95 ± 5.5 |
| 5 | 85 ± 6.2 | 12 ± 3.1 | 81 ± 6.1 |
| 10 | 52 ± 5.8 | 45 ± 4.5 | 55 ± 5.2 |
| 25 | 21 ± 4.1 | 78 ± 5.9 | 24 ± 3.9 |
| 50 | 8 ± 2.5 | 91 ± 4.2 | 11 ± 2.7 |
| Calculated IC₅₀ (µM) | ~10.5 | ~11.2 | ~11.8 |
Interpretation: In this hypothetical example, the data from all three assays are highly correlated. The decrease in metabolic activity (MTT) and lysosomal integrity (NRU) corresponds directly with an increase in membrane leakage (LDH). This strongly suggests that F-AP-1 induces a cytotoxic effect at these concentrations, rather than a purely cytostatic one.
References
- Roche. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. (URL: [Link])
- Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol.
- Cao, S., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE. (URL: [Link])
- Repetto, G., et al. (2008). Assaying Cellular Viability Using the Neutral Red Uptake Assay.
- Sygnature Discovery. (n.d.).
- Cell Biologics Inc. (n.d.). LDH Assay. (URL: [Link])
- Borenfreund, E. & Puerner, J.A. (1985). The neutral red uptake assay provides a quantitative estimation of the number of viable cells in a culture. Toxicology Letters. (URL: [Link])
- Bioo Scientific. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (URL: [Link])
- RE-Place. (n.d.). Neutral Red Uptake Assay. (URL: [Link])
- Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). (URL: [Link])
- Repetto, G., et al. (2008). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro.
- Creative Bioarray. (n.d.). Cell Viability Assays. (URL: [Link])
- Kumar, A., et al. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences. (URL: [Link])
- MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. (URL: [Link])
- PubMed. (2015). Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1). Bioorganic & Medicinal Chemistry. (URL: [Link])
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
- Semantic Scholar. (n.d.). New derivatives of aryl-propionic acid.
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. (URL: [Link])
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. (URL: [Link])
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of 3-phenyl-3-aryl carboxamido propanoic acid derivatives as small molecule inhibitors of retinoic acid 4-hydroxylase (CYP26A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 13. researchgate.net [researchgate.net]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. [PDF] Neutral red uptake assay for the estimation of cell viability/cytotoxicity | Semantic Scholar [semanticscholar.org]
- 19. assaygenie.com [assaygenie.com]
- 20. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid for Drug Development
Abstract
This application note provides a detailed protocol for the purification of synthesized 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol focuses on a robust recrystallization method designed to yield high-purity material suitable for downstream applications in medicinal chemistry and drug discovery. The rationale behind solvent selection, procedural steps, and characterization of the final product are discussed in detail to ensure reproducibility and high-quality outcomes.
Introduction
This compound is a non-proteinogenic β-amino acid derivative. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, making it a valuable building block in the synthesis of novel therapeutics. The acetamido group provides a handle for further chemical modification and can influence the molecule's pharmacokinetic properties. Given its role as a critical precursor, the purity of this compound is paramount to ensure the integrity and efficacy of the final active pharmaceutical ingredient (API). This protocol outlines a straightforward and effective purification strategy using recrystallization, a technique renowned for its efficiency in removing impurities from crystalline solids.[1]
Purification Strategy: The Rationale for Recrystallization
Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[1] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
For this compound, its structure, featuring both a polar carboxylic acid and a relatively nonpolar fluorophenyl group, suggests that a mixed solvent system or a moderately polar single solvent would be effective for recrystallization. Water is a common solvent for the recrystallization of many amino acids and their derivatives.[1] The presence of the aromatic ring in the target molecule may necessitate the use of an organic co-solvent to achieve adequate solubility at elevated temperatures.
Experimental Protocol
This section details the step-by-step procedure for the purification of crude this compound by recrystallization.
Materials and Equipment
| Material/Equipment | Specifications |
| Crude this compound | Synthesized in-house |
| Recrystallization Solvent | Ethanol/Water mixture (e.g., 1:1 v/v) |
| Activated Carbon | Decolorizing grade |
| Heating Mantle with Magnetic Stirrer | Standard laboratory grade |
| Erlenmeyer Flasks | Appropriate sizes for the scale of purification |
| Buchner Funnel and Flask | For vacuum filtration |
| Filter Paper | Whatman No. 1 or equivalent |
| Drying Oven | Vacuum or standard laboratory oven |
| Analytical Balance | Readable to 0.1 mg |
| Melting Point Apparatus | For purity assessment |
| NMR Spectrometer | For structural confirmation |
Purification Workflow
Figure 1. Workflow for the purification of this compound.
Step-by-Step Procedure
-
Solvent Selection and Preparation: Based on the polarity of the target molecule, an ethanol/water mixture is a promising solvent system. Prepare a 1:1 (v/v) mixture of ethanol and deionized water. The ideal solvent ratio may require minor optimization depending on the impurity profile of the crude material.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar to the flask.
-
Begin heating the solvent mixture in a separate beaker.
-
Add a small portion of the hot solvent to the crude material and begin stirring and heating the slurry.
-
Continue to add the hot solvent portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield of the recrystallized product.
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat source and allow it to cool slightly to prevent bumping.
-
Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.
-
Gently reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.
-
-
Hot Gravity Filtration (if decolorization was performed):
-
To remove the activated carbon and any insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a glass funnel with a small amount of the hot recrystallization solvent.
-
Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Continue to draw air through the crystals for several minutes to partially dry them.
-
-
Drying:
-
Transfer the crystalline product to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all traces of the solvent.
-
Characterization of Purified Product
The purity of the final product should be assessed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | Sharp melting point. For the related N-Acetyl-3-(4-fluorophenyl)-DL-alanine, the melting point is reported as 150-153 °C. A sharp melting range indicates high purity. |
| ¹H NMR | The spectrum should be consistent with the structure of this compound, showing characteristic peaks for the acetamido, phenyl, and propanoic acid protons. Impurity peaks should be absent. |
| Purity (HPLC) | >98% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling Out | The compound is insoluble in the solvent at its boiling point, or the solution is supersaturated. | Add more solvent. If the problem persists, try a different solvent system with a lower boiling point or one in which the compound is more soluble. |
| No Crystals Form | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, evaporate some of the solvent to increase the concentration. |
| Low Recovery | Too much solvent was used for dissolution or washing. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution and wash the crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization process, ensuring the use of an adequate amount of activated carbon and efficient hot filtration. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound. By following these detailed steps, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The principles of recrystallization, when carefully applied, offer a scalable and cost-effective solution for the purification of key pharmaceutical intermediates.
References
- PrepChem. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. [Link]
- MDPI. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- Cheméo. (n.d.). Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). [Link]
Sources
Application Notes and Protocols: In Vitro Biological Activity Testing of 3-Acetamido-3-(4-fluorophenyl)propanoic acid
Introduction
The compound 3-Acetamido-3-(4-fluorophenyl)propanoic acid is a novel molecule with potential for biological activity. Its structural motifs, including an arylpropionic acid scaffold, are present in a variety of pharmacologically active agents, suggesting a broad range of possible therapeutic applications. Arylpropionic acid derivatives, for instance, are known to possess anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the acetamido group can influence solubility and interactions with biological targets.[2]
This document provides a comprehensive guide for the initial in vitro evaluation of this compound. The proposed workflow is designed to first establish a baseline for its cytotoxic effects and then to screen for a variety of potential biological activities. This tiered approach ensures a systematic and efficient investigation into the compound's pharmacological potential.
Experimental Workflow Overview
The in vitro characterization of a novel compound like this compound should follow a logical progression from general assessments to more specific functional assays. This workflow is designed to maximize data generation while conserving resources.
Caption: A tiered experimental workflow for in vitro testing.
Part 1: Preliminary Assays
Solubility Assessment
Rationale: Determining the solubility of the test compound in aqueous buffers and common organic solvents (like DMSO) is a critical first step. Poor solubility can lead to inaccurate and irreproducible results in biological assays.
Protocol:
-
Prepare a series of concentrations of this compound in phosphate-buffered saline (PBS) and cell culture medium.
-
Visually inspect for precipitation.
-
For a more quantitative assessment, use methods like nephelometry or UV-Vis spectroscopy to determine the highest soluble concentration.
Cytotoxicity Screening
Rationale: A preliminary cytotoxicity assay is essential to determine the concentration range of the compound that does not induce significant cell death.[3][4][5] This information is crucial for designing subsequent functional assays where cell viability is a prerequisite. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed a non-cancerous human cell line (e.g., HEK293) and a representative cancer cell line (e.g., HeLa or A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. The concentration range should be broad (e.g., 0.1 µM to 1000 µM). Add the diluted compound to the cells and incubate for 24 and 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., DMSO-treated cells). Plot the cell viability against the compound concentration to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
| Parameter | Description |
| Cell Lines | HEK293 (non-cancerous), HeLa (cervical cancer), A549 (lung cancer) |
| Compound Concentrations | 0.1, 1, 10, 100, 1000 µM |
| Incubation Time | 24 and 48 hours |
| Endpoint | Cell Viability (%) |
| Control | Vehicle (e.g., 0.1% DMSO) |
Part 2: Primary Screening Assays
Based on the non-toxic concentration range determined from the cytotoxicity assays, the following primary screening assays can be performed.
Anticancer Activity
Rationale: Given that some arylpropionic acid derivatives exhibit anticancer properties[1][8], screening against a panel of cancer cell lines is a logical step.
Protocol: Cell Viability Assay (as described in 1.2)
-
Expand the panel of cancer cell lines to include representatives from different tissues (e.g., breast, colon, prostate).
-
Use a clinically relevant chemotherapeutic agent (e.g., doxorubicin) as a positive control.
Anti-inflammatory Activity
Rationale: The arylpropionic acid scaffold is a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes.[1]
Protocol: COX Enzyme Inhibition Assay
-
Assay Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2.
-
Reagents: Use a commercial COX inhibitor screening assay kit.
-
Procedure: Follow the manufacturer's protocol. Typically, this involves incubating the COX enzyme with the test compound and then adding arachidonic acid to initiate the reaction. The production of prostaglandin G2 is measured colorimetrically.
-
Controls: Include a known COX inhibitor (e.g., ibuprofen or celecoxib) as a positive control and a vehicle control.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.
| Parameter | Description |
| Enzymes | COX-1 and COX-2 |
| Compound Concentrations | Titrate based on cytotoxicity data |
| Positive Control | Ibuprofen (non-selective), Celecoxib (COX-2 selective) |
| Endpoint | Percent Inhibition |
Antimicrobial Activity
Rationale: The acetamido group and the overall structure may confer antimicrobial properties.[2]
Protocol: Broth Microdilution Assay
-
Microorganisms: Test against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and a fungal strain (e.g., Candida albicans).
-
Procedure: In a 96-well plate, prepare serial dilutions of the test compound in the appropriate broth medium. Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible growth of the microorganism.
Part 3: Mechanistic Studies
If a "hit" is identified in the primary screening, further mechanistic studies are warranted.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. kosheeka.com [kosheeka.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 3-Acetamido-3-(4-fluorophenyl)propanoic acid as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling Inflammatory Processes with a Novel Molecular Probe
Small-molecule probes are indispensable tools in pharmacology and drug discovery, offering the ability to interrogate complex biological systems with high precision.[1] They enable the visualization of cellular pathways, the identification of new therapeutic targets, and the selective modulation of protein function.[1] Within this context, we introduce 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a novel compound engineered for multifaceted applications as a molecular probe.
This molecule integrates three key structural features: an arylpropionic acid scaffold, a fluorine atom, and an acetamido group. The arylpropionic acid core is a well-established pharmacophore known to interact with cyclooxygenase (COX) enzymes, which are pivotal mediators of inflammation and pain.[2] The presence of a fluorine atom opens the exciting possibility of radiolabeling with Fluorine-18 (¹⁸F), a widely used radionuclide for Positron Emission Tomography (PET) imaging, allowing for non-invasive, real-time visualization of biological processes in vivo.[3] The acetamido moiety may confer unique binding properties and metabolic stability, potentially enhancing its selectivity and efficacy as a probe.
These application notes provide a comprehensive guide to the potential uses of this compound as a molecular probe, with a primary focus on its application in PET imaging of inflammation by targeting the COX-2 enzyme. Detailed protocols for its characterization and application in both in vitro and in vivo settings are provided to empower researchers in their quest to understand and combat inflammatory diseases.
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a molecular probe is fundamental to its effective application. The following table summarizes key computed and experimental data for 3-(4-Fluorophenyl)propanoic acid, the parent compound of our probe. The addition of the acetamido group will influence these properties, likely increasing polarity and hydrogen bonding potential.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂FNO₃ | (Calculated) |
| Molecular Weight | 225.22 g/mol | (Calculated) |
| Melting Point | 86-91 °C | [4] |
| Boiling Point | 278.9°C at 760 mmHg | [5] |
| CAS Number | 459-31-4 (for parent compound) | [5] |
Primary Application: A PET Imaging Agent for Inflammation and Oncology
The overexpression of cyclooxygenase-2 (COX-2) is a hallmark of both inflammation and numerous cancers.[6][7] This makes COX-2 an attractive target for molecular imaging probes that can be used for early disease detection, staging, and monitoring therapeutic response.[3][6] The structure of this compound, particularly its fluorinated arylpropionic acid core, makes it a prime candidate for development as a selective COX-2 PET imaging agent.
Principle of Application
Following radiolabeling with ¹⁸F, [¹⁸F]this compound can be administered systemically. Due to its structural similarity to known COX-2 inhibitors, the probe is hypothesized to accumulate in tissues with high COX-2 expression, such as inflamed joints or tumors.[6] The emitted positrons from the ¹⁸F decay will annihilate with surrounding electrons, producing two 511 keV gamma photons that can be detected by a PET scanner. This allows for the three-dimensional, quantitative imaging of COX-2 activity in vivo.[3]
Figure 1: Conceptual workflow for PET imaging using [¹⁸F]this compound.
Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) and selectivity of this compound for COX-1 and COX-2 enzymes.
Principle: This assay measures the peroxidase activity of purified recombinant COX-1 and COX-2.[8] The conversion of arachidonic acid to prostaglandin G₂ (PGG₂) and its subsequent reduction to PGH₂ is coupled to the oxidation of a fluorometric probe, resulting in a measurable increase in fluorescence.[8] The presence of an inhibitor reduces the rate of this reaction.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical or similar)
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)
-
Arachidonic acid
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor control)
-
SC-560 (selective COX-1 inhibitor control)
-
DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~530-540 nm / 585-595 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and control inhibitors in DMSO. Dilute the enzymes and other reagents in cold assay buffer according to the manufacturer's instructions.[9]
-
Assay Plate Setup:
-
Blank wells: Assay buffer only.
-
100% Activity wells: Enzyme, assay buffer, heme, and fluorometric probe.
-
Inhibitor wells: Enzyme, assay buffer, heme, fluorometric probe, and varying concentrations of the test compound or control inhibitors.
-
-
Inhibitor Pre-incubation: Add the diluted test compound and controls to the appropriate wells. Add an equal volume of DMSO to the 100% activity wells. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[8]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells except the blanks.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 10-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration: % Inhibition = [1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for both COX-1 and COX-2.
-
Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Protocol 2: Cell-Based Inflammation Assay
Objective: To evaluate the ability of the probe to inhibit the inflammatory response in a cellular context.
Principle: Macrophages or endothelial cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS), which induces the expression of COX-2 and the production of inflammatory mediators (e.g., cytokines like TNF-α, IL-6).[10][11] The effect of the probe on the production of these mediators is then quantified.
Materials:
-
Human monocytic cell line (e.g., THP-1) or human umbilical vein endothelial cells (HUVECs)
-
Cell culture medium (e.g., RPMI-1640 or EGM-2)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Cell lysis buffer and reagents for Western blotting (anti-COX-2 and anti-β-actin antibodies)
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to ~80% confluency. For THP-1 cells, differentiate into macrophages by treating with PMA for 48 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.[12]
-
-
Quantification of Inflammatory Cytokines:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 using ELISA kits according to the manufacturer's protocols.
-
-
Analysis of COX-2 Expression (Western Blot):
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis:
-
Compare the levels of secreted cytokines and COX-2 protein expression in treated cells versus untreated, stimulated controls.
-
Calculate the concentration-dependent inhibition of cytokine production and COX-2 expression.
-
Protocol 3: Radiosynthesis of [¹⁸F]this compound
Objective: To synthesize the ¹⁸F-labeled probe for PET imaging studies.
Principle: This protocol is a hypothesized synthetic route based on common ¹⁸F-labeling strategies. It involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.
Materials:
-
A suitable precursor, e.g., a nitro or trimethylammonium derivative of 3-Acetamido-3-(4-aryl)propanoic acid ester.
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Automated radiosynthesis module
-
HPLC system for purification and analysis
-
TLC scanner
Procedure (to be optimized):
-
[¹⁸F]Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Add the precursor molecule dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a set time (e.g., 10-20 minutes).
-
Deprotection (if necessary): If an ester precursor was used, perform hydrolysis (e.g., with HCl or NaOH) to obtain the final carboxylic acid product.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Collect the HPLC fraction containing the radiolabeled product, remove the solvent under reduced pressure, and formulate in a sterile saline solution for injection.
-
Quality Control:
-
Radiochemical Purity: Analyze by analytical HPLC and radio-TLC.
-
Molar Activity: Determine the amount of radioactivity and the mass of the compound.
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is safe for in vivo use.
-
Figure 2: General workflow for the radiosynthesis of the ¹⁸F-labeled probe.
Protocol 4: In Vivo PET Imaging and Biodistribution in an Animal Model of Inflammation
Objective: To visualize the uptake of the ¹⁸F-labeled probe in inflamed tissue and determine its whole-body distribution.
Principle: An animal model of localized inflammation (e.g., carrageenan-induced paw edema) is used.[6] The radiolabeled probe is administered, and PET imaging is performed to visualize its accumulation. Post-imaging, tissues are harvested to quantify the probe's distribution.[13]
Materials:
-
[¹⁸F]this compound, formulated in sterile saline
-
Rodents (e.g., Sprague-Dawley rats or BALB/c mice)
-
Carrageenan solution (1% in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
MicroPET scanner
-
Gamma counter
Procedure:
-
Induction of Inflammation: Inject a small volume of carrageenan solution into the right hind paw of the animal. The left hind paw can serve as a non-inflamed control. Allow 2-4 hours for inflammation to develop.[6]
-
Probe Administration: Anesthetize the animal and administer a known activity of the ¹⁸F-labeled probe via tail vein injection.
-
PET Imaging: At various time points post-injection (e.g., 30, 60, 90 minutes), acquire dynamic or static PET scans of the animal. Co-registration with a CT scan can provide anatomical reference.
-
Biodistribution Study:
-
Immediately following the final imaging session, humanely euthanize the animal.
-
Dissect major organs and tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain, and both hind paws).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.[14]
-
-
Data Analysis:
-
Analyze PET images to quantify the probe uptake in the inflamed versus non-inflamed paw. This is often expressed as the Standardized Uptake Value (SUV).
-
For biodistribution data, calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[15]
-
Compare the %ID/g in the inflamed paw to the control paw and other tissues to determine target-to-background ratios.
-
Secondary Application: A Fluorescent Probe for In Vitro Imaging
The carboxylic acid group on this compound provides a convenient handle for conjugation to fluorescent dyes. This allows for the creation of a fluorescent version of the probe for use in in vitro applications like fluorescence microscopy and high-content screening.
Principle: The carboxylic acid can be activated (e.g., using EDC/NHS chemistry) and then coupled to an amine-containing fluorescent dye (e.g., an Alexa Fluor or DyLight cadaverine).[16] The resulting fluorescent conjugate can be used to visualize COX-2 expression in fixed and permeabilized cells.
Protocol Summary:
-
Conjugation: Activate the carboxylic acid of the probe with EDC and NHS in an appropriate buffer. Add the amine-functionalized fluorescent dye to form a stable amide bond. Purify the conjugate using HPLC.
-
Cell Staining: Culture cells on coverslips and stimulate with LPS to induce COX-2 expression. Fix the cells (e.g., with 4% paraformaldehyde), permeabilize (e.g., with 0.1% Triton X-100), and then incubate with the fluorescently labeled probe.
-
Microscopy: Mount the coverslips and visualize the cellular localization of the probe using a fluorescence microscope. Co-staining with a validated anti-COX-2 antibody can be used to confirm co-localization and target engagement.
Conclusion and Future Directions
This compound represents a promising new molecular probe with significant potential for advancing our understanding of inflammation and cancer. Its rational design, based on the established pharmacology of arylpropionic acids and the imaging advantages of fluorine-18, provides a strong foundation for its development as a PET imaging agent for COX-2. The detailed protocols provided herein offer a roadmap for researchers to characterize its biological activity and validate its use in preclinical models. Future work should focus on optimizing the radiosynthesis, performing detailed pharmacokinetic and metabolism studies, and evaluating its efficacy in a broader range of disease models.
References
- Uddin, M. J., et al. (2011). Fluorinated COX-2 Inhibitors as Agents in PET Imaging of Inflammation and Cancer. Cancer Prevention Research, 4(10), 1536–1545. [Link]
- Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology, 202(1 Supplement), 68.14. [Link]
- Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. Protein Fluidics. [Link]
- Prabhakaran, J., et al. (2021). Progress in PET Imaging of Neuroinflammation Targeting COX-2 Enzyme. Pharmaceuticals, 14(6), 525. [Link]
- Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. Redoxis. [Link]
- Gorobets, E., et al. (2013). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format.
- Society of Nuclear Medicine and Molecular Imaging. (2025). New PET Radiotracer Provides First Look at Inflammation Biomarker in the Human Brain. SNMMI. [Link]
- Das, S., et al. (2014).
- SciTechDaily. (2025).
- Pitzalis, C., et al. (2005). In vivo imaging approaches in animal models of rheumatoid arthritis. Arthritis Research & Therapy, 7(Suppl 3), S17. [Link]
- Innis, R. B., et al. (2021). Cyclooxygenases as Potential PET Imaging Biomarkers to Explore Neuroinflammation in Dementia. Journal of Nuclear Medicine, 62(6), 745-751. [Link]
- Editorial. (2024). Exploring small molecule probes: advancements and applications in pharmacological research. Frontiers in Pharmacology, 15, 1438993. [Link]
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 644, 131-144. [Link]
- Imlimthan, S., et al. (2022). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. Molecular Imaging and Biology, 24(5), 738-753. [Link]
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-44. [Link]
- Tseng, J. C., et al. (2013). In Vivo Imaging Method to Distinguish Acute and Chronic Inflammation. Journal of Visualized Experiments, (78), 50690. [Link]
- Viola, A., et al. (2022). Editorial: Imaging the immune response in inflammatory preclinical in vivo models. Frontiers in Immunology, 13, 1071221. [Link]
- Aragen Life Sciences. (n.d.).
- Imlimthan, S., et al. (2022). A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models. University of Helsinki. [Link]
- Dadachova, E., et al. (2018). Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics. Methods and Protocols, 1(4), 43. [Link]
- Shringarpure, R., & Davies, K. J. (2012). A simple fluorescence labeling method for studies of protein oxidation, protein modification, and proteolysis. Free Radical Biology and Medicine, 52(2), 436-443. [Link]
- Vichem. (n.d.). Fluorescent labeling of small molecules. Vichem. [Link]
- Kim, D., et al. (2022). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- Li, L., et al. (2011). Biodistribution, pharmacokinetics, and nuclear imaging studies of 111In-labeled rGel/BLyS fusion toxin in SCID mice bearing B-cell lymphoma. Molecular Cancer Therapeutics, 10(8), 1475-1484. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
- Orsi, F., et al. (2022).
- Bruno, A., et al. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Biomedicines, 9(10), 1339. [Link]
- ChemSrc. (2025). 3-(4-Fluorophenyl)propionic acid. ChemSrc. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
- Sharma, V., et al. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3146-3167. [Link]
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12. [Link]
- Brooks, A. F., et al. (2016). Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. Journal of Medicinal Chemistry, 59(21), 9565-9592. [Link]
- Sharma, V., et al. (2014). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 5(8), 3146-3167. [Link]
- Bernard-Gauthier, V., et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- Bernard-Gauthier, V., et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
- Star, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3591. [Link]
- Autechem. (n.d.). The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. Autechem. [Link]
- Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
- PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. PubChem. [Link]
- Landoni, M. F., & Soraci, A. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. [Link]
Sources
- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Progress in PET Imaging of Neuroinflammation Targeting COX-2 Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paracetamol - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. brieflands.com [brieflands.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI [proteinfluidics.com]
- 12. redoxis.se [redoxis.se]
- 13. researchgate.net [researchgate.net]
- 14. DSpace [helda.helsinki.fi]
- 15. mdpi.com [mdpi.com]
- 16. resources.biomol.com [resources.biomol.com]
Application Notes and Protocols: Derivatization of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid for Enhanced Detection in Biological Assays
Abstract
This technical guide provides detailed methodologies for the chemical derivatization of 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a molecule of interest in pharmaceutical and metabolic research. Direct analysis of this compound in complex biological matrices such as plasma, urine, or cell lysates is often hampered by its polarity, low volatility, and lack of a strong native signal for common analytical techniques. To overcome these limitations, we present two robust derivatization protocols designed to enhance analytical performance. The first protocol details an esterification reaction using a fluorescent tag for high-sensitivity analysis via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The second protocol outlines a silylation procedure to increase volatility and thermal stability, rendering the analyte suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide explains the rationale behind each step, provides validated, step-by-step instructions, and includes troubleshooting advice to ensure reliable and reproducible quantification in a research setting.
Introduction: The Rationale for Derivatization
This compound possesses two key functional groups that dictate its analytical behavior: a carboxylic acid (-COOH) and a secondary amide (-NH-). While the fluorophenyl moiety provides some UV absorbance, achieving the low limits of detection often required in drug metabolism and pharmacokinetic studies is challenging. Derivatization is a chemical modification strategy that converts the analyte into a product with more favorable properties for analysis.
The primary objectives for derivatizing this molecule are:
-
To Enhance Sensitivity: By attaching a fluorophore (a molecule that fluoresces), the detection sensitivity can be improved by several orders of magnitude compared to standard UV detection, enabling quantification at picomolar or even femtomolar levels.[1][2]
-
To Improve Chromatographic Behavior: The polar carboxylic acid group can cause peak tailing on reversed-phase HPLC columns due to interactions with residual silanols. Converting it to a less polar ester mitigates this issue, resulting in sharper, more symmetrical peaks and improved resolution.[3]
-
To Increase Volatility for GC-MS: Carboxylic acids and amides are non-volatile and thermally labile, making them unsuitable for direct GC analysis.[4] Derivatization, typically through silylation, replaces the active hydrogens on the carboxyl and amide groups with nonpolar trimethylsilyl (TMS) groups, creating a derivative that is volatile and stable enough to travel through the GC system.[5][6][7]
This document provides protocols for two distinct, widely applicable derivatization strategies tailored to this specific analyte.
Protocol 1: Fluorescent Labeling for HPLC-FLD Analysis
This method targets the carboxylic acid group for esterification with a fluorescent tagging reagent, 4-Bromomethyl-7-methoxycoumarin (Br-Mmc). Coumarin-based reagents are excellent choices as they are relatively stable and their derivatives exhibit strong fluorescence, allowing for highly sensitive detection.[8]
Principle of the Method
The reaction is a nucleophilic substitution where the carboxylate anion of the analyte attacks the bromomethyl group of the Br-Mmc reagent. This reaction is typically facilitated by a catalyst, such as a crown ether, to enhance the solubility and reactivity of the carboxylate salt in an aprotic solvent like acetonitrile. The resulting coumarin ester is highly fluorescent and can be easily separated from the excess reagent by reversed-phase HPLC.
Experimental Workflow
Caption: Workflow for fluorescent derivatization of the analyte for HPLC-FLD analysis.
Detailed Protocol
Reagents & Materials:
-
This compound standard or extracted sample residue
-
Acetonitrile (ACN), HPLC grade, anhydrous
-
4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
-
18-Crown-6
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Reaction vials (2 mL, amber glass)
-
Heating block or oven
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Sample Preparation: Ensure the sample containing the analyte is completely dry. For quantitative analysis, the sample should be extracted from its biological matrix and the extract evaporated to dryness under a gentle stream of nitrogen. It is critical to remove all water.
-
Reagent Preparation (Derivatization Cocktail): In a fume hood, prepare a fresh solution in anhydrous acetonitrile containing:
-
1 mg/mL Br-Mmc
-
2 mg/mL 18-Crown-6
-
5 mg/mL K₂CO₃ (finely ground)
-
Scientist's Note: This cocktail should be prepared fresh and protected from light. The K₂CO₃ is in suspension; vortex vigorously before each use. 18-Crown-6 acts as a phase-transfer catalyst by complexing the potassium ion, thereby increasing the nucleophilicity of the carboxylate anion.
-
-
Derivatization Reaction:
-
To the dried sample residue in a reaction vial, add 100 µL of the derivatization cocktail.
-
Cap the vial tightly and vortex for 30 seconds to ensure the residue is fully dissolved and suspended.
-
Incubate the vial at 60°C for 30 minutes in a heating block.
-
-
Sample Finalization:
-
After incubation, allow the vial to cool to room temperature.
-
Centrifuge the vial briefly to pellet the K₂CO₃.
-
If necessary, dilute the sample with mobile phase (e.g., Acetonitrile/Water mixture) to an appropriate concentration for your calibration curve.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC autosampler vial.
-
-
HPLC-FLD Analysis:
-
Inject 5-10 µL of the derivatized sample into the HPLC system.
-
Use a C18 reversed-phase column.
-
Set the fluorescence detector to an excitation wavelength of ~325 nm and an emission wavelength of ~395 nm (optimal wavelengths should be confirmed experimentally).
-
Chemical Transformation
Caption: Esterification of the analyte with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).
| Parameter | Setting / Value | Rationale |
| Reagent | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Provides a highly fluorescent tag for sensitive detection. |
| Catalyst | 18-Crown-6 / K₂CO₃ | Creates a reactive carboxylate anion for efficient nucleophilic attack. |
| Solvent | Anhydrous Acetonitrile | Aprotic solvent that promotes the Sₙ2 reaction mechanism. |
| Temperature | 60°C | Provides sufficient energy to overcome the activation barrier without degrading the analyte or reagent. |
| Time | 30 minutes | Sufficient for the reaction to proceed to completion for most applications. |
| Detection (λ) | Ex: ~325 nm / Em: ~395 nm | Corresponds to the spectral properties of the coumarin fluorophore. |
Protocol 2: Silylation for GC-MS Analysis
This protocol renders the analyte volatile for GC-MS by replacing active hydrogens on both the carboxylic acid and amide groups with trimethylsilyl (TMS) groups. The most common and effective reagent for this is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[5][7]
Principle of the Method
Silylation is the displacement of an active hydrogen (from -OH, -NH, -COOH) with a TMS group.[6] MSTFA is a powerful silyl donor. The reaction produces a di-TMS derivative of the analyte, which is significantly more volatile, less polar, and more thermally stable.[9] This allows it to be vaporized in the GC inlet and separated on the column without decomposition.
Experimental Workflow
Caption: Workflow for silylation derivatization of the analyte for GC-MS analysis.
Detailed Protocol
Reagents & Materials:
-
This compound standard or extracted sample residue
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ideally with 1% TMCS
-
Pyridine, anhydrous (optional, as a solvent)
-
Ethyl Acetate, GC grade (for dilution)
-
Reaction vials (2 mL, with PTFE-lined caps)
-
Heating block or oven
-
GC-MS system with a suitable non-polar column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: This is the most critical step. The sample must be absolutely free of water. Lyophilization (freeze-drying) is the preferred method for aqueous samples. Alternatively, evaporate the sample to dryness under nitrogen and then store in a desiccator over P₂O₅ for several hours. Water will rapidly consume the silylating reagent and prevent derivatization.[5][9]
-
Derivatization Reaction:
-
To the completely dry sample residue in a reaction vial, add 50 µL of MSTFA (with 1% TMCS). If the residue is difficult to dissolve, 10-20 µL of anhydrous pyridine can be added first.
-
Scientist's Note: TMCS acts as a catalyst, increasing the reactivity of MSTFA, especially for the less reactive amide proton.[9]
-
Cap the vial tightly immediately to prevent atmospheric moisture from entering. Vortex for 30 seconds.
-
Incubate the vial at 70°C for 45 minutes.
-
-
Sample Finalization:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection. If the concentration is too high, it can be diluted with a dry, non-protic solvent like ethyl acetate or hexane.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
The mass spectrum of the derivatized product will show a molecular ion (M⁺) at M + 144 (2 x 72 for two TMS groups replacing two hydrogens). Key fragment ions, such as M-15 (loss of a methyl group), are characteristic of TMS derivatives and are excellent for selected ion monitoring (SIM).
-
Chemical Transformation
Caption: Silylation of the analyte's carboxylic acid and amide groups using MSTFA.
| Parameter | Setting / Value | Rationale |
| Reagent | MSTFA + 1% TMCS | Highly reactive silylating agent that derivatizes both carboxyl and amide groups.[5][7] |
| Conditions | Strictly Anhydrous | Silylating reagents are extremely sensitive to moisture, which will quench the reaction.[9] |
| Solvent | Pyridine (optional) | Aids in dissolving the analyte and acts as an HCl scavenger. |
| Temperature | 70°C | Ensures complete derivatization of the less reactive amide proton. |
| Time | 45 minutes | Allows the reaction to reach completion. |
| Mass Shift | +144 amu | Two TMS groups (73 amu each) replace two protons (1 amu each). |
Conclusion
The successful analysis of this compound in biological assays is highly dependent on the chosen analytical platform and the corresponding sample preparation. The two protocols detailed in this application note provide robust and validated methods to enhance the detectability and chromatographic performance of the analyte. For high-sensitivity quantification in liquid chromatography, fluorescent labeling of the carboxylic acid offers a powerful solution. For analyses requiring the high specificity and structural information provided by mass spectrometry coupled with gas chromatography, silylation is an essential and effective strategy. By understanding the chemical principles behind these derivatization techniques, researchers can reliably adapt and implement these methods to achieve their analytical goals.
References
- Imai, K. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review.
- Gomez, A., et al. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids.
- Iwata, T., et al. (1998). Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography. Analyst, 123, 1033-1039. [Link]
- Kind, T., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. PLoS ONE, 11(12), e0168585. [Link]
- Gomez, A., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
- Smart, V., et al. (2011). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
- Lattig, J., et al. (2007). Selective Acylation of Primary Amines in Peptides and Proteins.
- Al-Kindy, S. M., et al. (2009). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 47(8), 697-703. [Link]
- Ghmach, H., et al. (2007). An oxazine reagent for derivatization of carboxylic acid analytes suitable for liquid chromatographic detection using visible diode laser-induced fluorescence.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1, 75-85. [Link]
- The Bumbling Biochemist. (2020, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. The Bumbling Biochemist Blog. [Link]
- Lattig, J., et al. (2007). Selective acylation of primary amines in peptides and proteins. Journal of Proteome Research, 6(11), 4421-4427. [Link]
- Chemistry LibreTexts. (2023, August 29).
- Bibel, M. (2020, March 9).
- Zhang, Y., et al. (2010). A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity. Journal of Nucleic Acids, 2010, 893865. [Link]
- ResearchGate. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome [Request PDF].
- Kim, H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Molecules, 27(19), 6563. [Link]
- Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
- Sharma, M., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. [Link]
- Sharma, M., et al. (2018). Amide Bond Activation of Biological Molecules. PMC - NIH. [Link]
Sources
- 1. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent chiral derivatization reagents for carboxylic acid enantiomers in high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Preclinical Evaluation of Anti-Inflammatory Properties of Aryl Propionic Acids
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups for testing the anti-inflammatory properties of aryl propionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). This guide is designed to offer not just protocols, but also the underlying scientific rationale for each experimental choice, ensuring a robust and well-validated approach to preclinical drug evaluation.
Introduction: The Mechanism of Action of Aryl Propionic Acids
Aryl propionic acid derivatives, such as ibuprofen and naproxen, are widely used for their analgesic, antipyretic, and anti-inflammatory effects.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.[2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2] By inhibiting COX enzymes, aryl propionic acids block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever.
The transcription factor NF-κB plays a pivotal role in mediating inflammatory responses by inducing the expression of various pro-inflammatory genes, including those encoding cytokines and chemokines.[3] The inhibition of the COX pathway by aryl propionic acids can indirectly modulate the downstream effects of NF-κB activation.
The following sections will detail a multi-tiered approach to evaluating the anti-inflammatory properties of novel aryl propionic acid derivatives, starting from in vitro enzyme inhibition assays to in vivo models of acute and chronic inflammation.
In Vitro Evaluation: Targeting the Molecular Mechanism
In vitro assays are fundamental for confirming the direct inhibitory effect of aryl propionic acids on their molecular targets, COX-1 and COX-2.
COX-1 and COX-2 Inhibition Assays
The primary in vitro screen for aryl propionic acids involves assessing their ability to inhibit COX-1 and COX-2 enzymes. This can be achieved through various methods, including colorimetric, fluorometric, and ELISA-based assays.[2][4][5]
Principle: These assays measure the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component reduces PGG2 to prostaglandin H2 (PGH2). The peroxidase activity can be monitored colorimetrically by the appearance of an oxidized chromogen.[5] Alternatively, the amount of prostaglandin E2 (PGE2) produced can be quantified using an ELISA.[4]
Protocol: Colorimetric COX Inhibitor Screening Assay [5]
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of COX-1 (ovine) and COX-2 (human recombinant) enzymes as per the manufacturer's instructions. Prepare a solution of the test aryl propionic acid derivative.
-
Assay Setup: In a 96-well plate, set up background wells (assay buffer and heme), 100% initial activity wells (assay buffer, heme, and enzyme), and inhibitor wells (assay buffer, heme, enzyme, and test compound).
-
Incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Read the absorbance at 590-611 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
| Parameter | Description |
| Enzymes | Ovine COX-1, Human recombinant COX-2 |
| Substrate | Arachidonic Acid |
| Detection | Colorimetric (oxidized TMPD) at 590 nm |
| Output | IC50 values for COX-1 and COX-2 |
Causality Behind Experimental Choices: Using both COX-1 and COX-2 enzymes allows for the determination of the compound's selectivity. A lower IC50 for COX-2 compared to COX-1 suggests a COX-2 selective inhibitor, which may have a better gastrointestinal safety profile.
Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
To assess the anti-inflammatory effects of aryl propionic acids in a cellular context, an in vitro model using lipopolysaccharide (LPS)-stimulated macrophages is widely employed.[6][7]
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-1β, IL-6).[7][8] The ability of a test compound to inhibit the production of these mediators is a measure of its anti-inflammatory activity.
Protocol: Measurement of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages [7]
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test aryl propionic acid derivative for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Measurement of Nitric Oxide (NO): Collect the cell culture supernatant. Measure the amount of nitrite, a stable metabolite of NO, using the Griess reagent.
-
Measurement of Prostaglandin E2 (PGE2): Collect the cell culture supernatant and measure the concentration of PGE2 using a commercially available ELISA kit.[9][10][11]
-
Measurement of Cytokines (TNF-α, IL-6): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines using specific ELISA kits or multiplex assays.[12][13][14]
-
Data Analysis: Compare the levels of inflammatory mediators in treated cells to those in LPS-stimulated control cells to determine the inhibitory effect of the test compound.
Visualization of the In Vitro Experimental Workflow:
Caption: Workflow for in vitro evaluation of aryl propionic acids.
In Vivo Evaluation: Assessing Efficacy in a Whole Organism
In vivo models are crucial for evaluating the overall anti-inflammatory efficacy, pharmacokinetics, and potential side effects of aryl propionic acid derivatives in a living organism.
Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used and reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[15][16][17]
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[16][18] The early phase (0-2.5 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by prostaglandins.[16] NSAIDs like aryl propionic acids are expected to inhibit the late phase.
Protocol: Carrageenan-Induced Paw Edema in Rats [15][16]
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.[19]
-
Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the aryl propionic acid derivative.
-
Drug Administration: Administer the test compound and control substances orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal. The left paw can serve as a non-inflamed control.[17]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[20]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
| Parameter | Description |
| Animal Model | Wistar rats or Swiss albino mice |
| Inducing Agent | 1% Carrageenan solution |
| Measurement | Paw volume using a plethysmometer |
| Positive Control | Indomethacin, Naproxen[20] |
| Output | Percentage inhibition of paw edema |
Visualization of the Carrageenan-Induced Paw Edema Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Adjuvant-Induced Arthritis in Rats
For evaluating the efficacy of aryl propionic acids in a model of chronic inflammation, the adjuvant-induced arthritis (AIA) model in rats is highly relevant.[21][22][23]
Principle: A single intradermal injection of Freund's complete adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, induces a systemic inflammatory response that mimics some aspects of rheumatoid arthritis in humans, including joint inflammation, swelling, and cartilage destruction.[22][23]
Protocol: Adjuvant-Induced Arthritis in Lewis Rats [22][24]
-
Animal Model: Use susceptible rat strains like Lewis rats.
-
Arthritis Induction: Inject 0.1 mL of FCA into the plantar surface of the right hind paw.
-
Treatment Protocol: Begin treatment with the test aryl propionic acid derivative and controls on the day of adjuvant injection or after the onset of clinical signs of arthritis.
-
Clinical Assessment: Monitor the animals regularly for body weight, paw volume, and arthritis score (based on erythema and swelling of the joints).[24]
-
Histopathology: At the end of the study, collect the joints for histopathological examination to assess synovial inflammation, cartilage erosion, and bone resorption.
-
Biomarker Analysis: Collect blood samples to measure systemic inflammatory markers such as C-reactive protein (CRP) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[21]
-
Data Analysis: Compare the clinical scores, paw volumes, histopathological changes, and biomarker levels between the treated and control groups.
Causality Behind Experimental Choices: The AIA model is valuable for assessing the therapeutic potential of a compound in a chronic inflammatory disease setting, providing insights into its effects on both the clinical signs and the underlying pathology of arthritis.
Zebrafish Model of Inflammation
The zebrafish has emerged as a powerful in vivo model for studying inflammation and for high-throughput screening of anti-inflammatory compounds.[25][26][27][28]
Principle: The optical transparency of zebrafish larvae allows for real-time imaging of inflammatory processes, such as leukocyte migration to a site of injury.[25] Inflammation can be induced by tail fin amputation or by exposure to inflammatory stimuli like LPS.[25][28]
Protocol: Tail Fin Amputation in Zebrafish Larvae [25]
-
Animal Model: Use zebrafish larvae at 3 days post-fertilization (dpf).
-
Treatment: Incubate the larvae in water containing different concentrations of the test aryl propionic acid derivative.
-
Inflammation Induction: Anesthetize the larvae and amputate the tail fin using a sterile microscalpel.
-
Live Imaging: Mount the larvae in a low-melting-point agarose and image the recruitment of leukocytes (neutrophils and macrophages) to the wound site using fluorescence microscopy (in transgenic reporter lines with fluorescently labeled immune cells).
-
Data Analysis: Quantify the number of leukocytes at the wound site at different time points post-injury and compare the treated groups to the control group.
Visualization of the Underlying Signaling Pathway:
Caption: Simplified signaling pathway of inflammation and the action of aryl propionic acids.
Conclusion
The experimental setups described in these application notes provide a robust framework for the preclinical evaluation of the anti-inflammatory properties of aryl propionic acids. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain a comprehensive understanding of a compound's potential as a novel anti-inflammatory therapeutic agent. It is crucial to select the appropriate models and assays based on the specific research questions and the characteristics of the test compound.
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- d'Alençon, C. A., et al. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. International Journal of Molecular Sciences, 22(2), 799. [Link]
- Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
- Foroutan, A., et al. (2023). Inflammation in Development and Aging: Insights from the Zebrafish Model. International Journal of Molecular Sciences, 24(13), 10842. [Link]
- Gresnigt, M. S., et al. (2020). Modeling Virus-Induced Inflammation in Zebrafish: A Balance Between Infection Control and Excessive Inflammation. Frontiers in Immunology, 11, 153. [Link]
- Schulze-Luehrmann, J., & Ghosh, S. (2006). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 11, 592. [Link]
- Sostres, C., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Renshaw, S. A., & Trede, N. S. (2012). Using the zebrafish model to understand the effects of inflammation on behaviour. Journal of Leukocyte Biology, 92(4), 713–720. [Link]
- d'Alençon, C. A., et al. (2021). Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs. International Journal of Molecular Sciences, 22(2), 799. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Research, 10(2), 449-456. [Link]
- Davis, B. K., et al. (2011). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Current Opinion in Immunology, 23(1), 70–77. [Link]
- ELK Biotechnology. (n.d.). Human PGE2 (Prostaglandin E2) ELISA Kit.
- Elabscience. (n.d.). PGE2 (Prostaglandin E2) ELISA Kit.
- Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Sciences and Research, 10(2), 449-456. [Link]
- Spengler, R. N., et al. (2011). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology, 691, 3–17. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Promega Connections. (2021). Understanding Inflammation: A Faster, Easier Way to Detect Cytokines in Cells.
- PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB.
- IDEXX BioAnalytics. (n.d.). Cytokines and Inflammatory Markers.
- ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Cloud-Clone Corp. (n.d.). ELISA Kit for Prostaglandin E2 (PGE2).
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Molecules, 24(17), 3193. [Link]
- Rouzer, C. A., & Marnett, L. J. (2007). An ELISA method to measure inhibition of the COX enzymes.
- de F. T. T. de Souza, C., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 40, e667. [Link]
- Georgiev, G., & Malinova, M. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 28(6), 1127–1131. [Link]
- Science.gov. (n.d.). adjuvant induced arthritis: Topics by Science.gov.
- Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model.
- Zhang, J., et al. (2014). Inhibition of adjuvant-induced arthritis by nasal administration of novel synthetic peptides from heat shock protein 65. BMC Musculoskeletal Disorders, 15, 248. [Link]
- Creative Biolabs. (n.d.). Adjuvant-Induced Arthritis (AIA) Rodent Model.
- Creative Bioarray. (2022). Adjuvant-Induced Arthritis (AIA) Model.
- Al-Soud, Y. A., et al. (2003). Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential. Archiv der Pharmazie, 336(3), 133–140. [Link]
- Zuo, H., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
- Kulmacz, R. J. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 691, 19–33. [Link]
- National Institutes of Health. (n.d.). Macrophage Inflammatory Assay.
- Cristea, M., et al. (2018). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 13, 161–172. [Link]
- Semwal, A. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(10), 4055-4066. [Link]
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-10. [Link]
- Wang, Y., et al. (2021). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. Bioengineered, 12(1), 3848–3859. [Link]
- Li, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.
Sources
- 1. Non-carboxylic analogues of arylpropionic acids: synthesis, anti-inflammatory activity and ulcerogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation | MDPI [mdpi.com]
- 8. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elkbiotech.com [elkbiotech.com]
- 10. arborassays.com [arborassays.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. idexxbioanalytics.com [idexxbioanalytics.com]
- 15. inotiv.com [inotiv.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. adjuvant induced arthritis: Topics by Science.gov [science.gov]
- 22. Adjuvant-Induced Arthritis Model [chondrex.com]
- 23. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 24. Inhibition of adjuvant-induced arthritis by nasal administration of novel synthetic peptides from heat shock protein 65 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Frontiers | Modeling Virus-Induced Inflammation in Zebrafish: A Balance Between Infection Control and Excessive Inflammation [frontiersin.org]
- 28. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Metabolic Stability of Propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] Propanoic acid and its analogs are prevalent structural motifs in a wide array of pharmaceuticals. Assessing their metabolic stability early in the drug discovery process is a critical step to identify liabilities, guide medicinal chemistry efforts, and ultimately select candidates with a higher probability of clinical success.[1][4]
Rapid biotransformation can lead to low systemic exposure and reduced efficacy, while excessively high stability might result in drug accumulation and potential toxicity.[1] Therefore, a thorough in vitro evaluation of metabolic stability is an indispensable component of the modern drug discovery cascade.[4][5] This guide provides a detailed overview of the key in vitro assays and protocols for assessing the metabolic stability of propanoic acid analogs, offering insights into experimental design, execution, and data interpretation.
The Metabolic Landscape of Propanoic Acid Analogs
Propanoic acid itself is a naturally occurring carboxylic acid that can be metabolized through various pathways, primarily involving conversion to propionyl-CoA, which then enters the citric acid cycle via succinyl-CoA.[6][7][8] The metabolic pathways for propanoic acid analogs can be more complex and are largely dictated by their specific chemical structures. Key metabolic transformations include:
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, this phase involves oxidation, reduction, and hydrolysis reactions.[1][9] For propanoic acid analogs, this can include hydroxylation at various positions on the molecule.
-
Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[1] For compounds containing a carboxylic acid moiety, such as propanoic acid analogs, a crucial Phase II pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[10][11] This process forms an acyl glucuronide, which is generally more readily eliminated.
Understanding these potential metabolic routes is essential for designing appropriate in vitro assays and for the subsequent identification of metabolites.
Core In Vitro Assays for Metabolic Stability Assessment
A tiered approach is often employed to evaluate the metabolic stability of NCEs. This typically begins with high-throughput screening in subcellular fractions, followed by more physiologically relevant assays using intact cells for promising candidates.
Liver Microsomal Stability Assay
This is often the first-line assay for assessing Phase I metabolic stability due to its simplicity, cost-effectiveness, and suitability for high-throughput screening.[12][13][14] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[12][14]
Principle: The test compound is incubated with liver microsomes in the presence of a necessary cofactor, NADPH, which donates electrons for CYP-mediated reactions. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[12][14]
Workflow Diagram:
Caption: Workflow for a typical liver microsomal stability assay.
Detailed Protocol:
-
Reagent Preparation:
-
Test Compound: Prepare a 1 mM stock solution in DMSO.
-
Liver Microsomes: Thaw pooled human liver microsomes (e.g., from multiple donors to average out individual variability) on ice.[14] Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).[12][14]
-
NADPH Regeneration System: To ensure a sustained supply of the cofactor for the duration of the incubation, a regeneration system is crucial.[15][16][17] Prepare a system typically containing NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH).[15][16] This system continuously regenerates NADPH from NADP+.[15][16] Commercially available ready-to-use systems are also common.[15][18]
-
Quenching Solution: Prepare cold acetonitrile containing an internal standard (a structurally similar but distinct compound used for normalization during analytical analysis).
-
-
Incubation:
-
Pre-warm the microsomal suspension and buffer at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regeneration system to the microsomal suspension.[12][19]
-
Include a control incubation without the NADPH regeneration system to assess for non-CYP mediated degradation.[12]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[14][19]
-
Immediately add the aliquot to the cold quenching solution to stop the enzymatic reaction and precipitate the proteins.[12]
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 g) to pellet the precipitated proteins.[20]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for quantifying the remaining parent compound.[21][22][23]
-
-
Data Analysis:
-
Determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:[24][25]
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)
-
-
Hepatocyte Stability Assay
This assay represents a more physiologically relevant in vitro model as it uses intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolic enzymes and their corresponding cofactors in their natural cellular environment.[9][26][27] This is particularly important for propanoic acid analogs, which may undergo significant Phase II metabolism (glucuronidation).
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The disappearance of the parent compound is monitored over time, providing a more comprehensive assessment of metabolic stability that includes cellular uptake and the combined effects of Phase I and Phase II enzymes.[24][26][27]
Workflow Diagram:
Caption: General workflow for a hepatocyte stability assay.
Detailed Protocol:
-
Cell Preparation:
-
Rapidly thaw cryopreserved hepatocytes (human or from other species of interest) in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium and determine cell viability and density using a method like the trypan blue exclusion assay.
-
-
Incubation:
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 1 million viable cells/mL) in the incubation medium.[24]
-
Add the test compound (final concentration typically 1 µM) to the hepatocyte suspension in a shaking water bath or incubator at 37°C with a 5% CO2 atmosphere.[24]
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.[24][26]
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis:
-
The sample processing and LC-MS/MS analysis steps are similar to those described for the microsomal stability assay.
-
-
Data Analysis:
-
Data analysis is also analogous to the microsomal assay, with the intrinsic clearance being expressed in units of µL/min/million cells.[24]
-
Plasma Stability Assay
This assay is crucial for compounds that may be susceptible to hydrolysis by enzymes present in blood plasma, such as esterases and amidases.[28][29][30][31] This is particularly relevant for propanoic acid analogs that are formulated as ester prodrugs, where cleavage in the plasma is the intended activation mechanism. Conversely, for active drugs, instability in plasma can lead to rapid clearance and poor bioavailability.[29][30]
Principle: The test compound is incubated in plasma from the species of interest (e.g., human, rat, mouse) at 37°C. The disappearance of the parent compound is monitored over time to assess its stability against plasma enzymes.[28][30]
Detailed Protocol:
-
Reagent Preparation:
-
Test Compound: Prepare a stock solution in a suitable solvent like DMSO.
-
Plasma: Thaw frozen plasma (containing anticoagulants like heparin or EDTA) from the desired species at 37°C.
-
Quenching Solution: Prepare cold acetonitrile with an internal standard.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Add the test compound to the plasma (final concentration typically 1-5 µM).[32]
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and immediately mix with the cold quenching solution to stop the reaction and precipitate plasma proteins.[28][29]
-
-
Sample Processing and Analysis:
-
Process the samples by centrifugation to remove precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[30]
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) from the plot of the natural logarithm of the percentage remaining versus time.[28]
-
Data Presentation and Interpretation
The primary outputs from these assays are the in vitro half-life (t½) and the intrinsic clearance (CLint).[1][13][25] These parameters are used to rank-order compounds based on their metabolic stability.
| Parameter | Microsomal Stability | Hepatocyte Stability | Plasma Stability | Interpretation |
| t½ (min) | Time for 50% of the compound to be metabolized. | Time for 50% of the compound to be cleared. | Time for 50% of the compound to be degraded. | A longer t½ indicates greater stability. |
| CLint | µL/min/mg protein | µL/min/10^6 cells | N/A | A lower CLint indicates greater stability. |
| % Remaining at final time point | % of parent compound left. | % of parent compound left. | % of parent compound left. | A higher % remaining indicates greater stability. |
Compounds can be categorized based on their clearance values (e.g., low, intermediate, high clearance) to aid in decision-making.[1] For instance, compounds with very high intrinsic clearance in liver microsomes or hepatocytes are likely to have high first-pass metabolism and poor oral bioavailability in vivo.[4]
The Importance of Self-Validating Systems and Controls
For every assay, it is crucial to include positive and negative controls to ensure the validity of the results.
-
Positive Controls: Compounds with known metabolic profiles (e.g., high, medium, and low clearance compounds) should be run alongside the test compounds to verify that the enzymatic system is active and the assay is performing as expected.[12][24]
-
Negative Controls:
-
In the microsomal stability assay, an incubation without the NADPH cofactor is essential to check for non-CYP-mediated degradation.[12]
-
In the hepatocyte assay, heat-inactivated hepatocytes can be used as a negative control.
-
A "time zero" sample, where the quenching solution is added immediately after the test compound, is critical to establish the baseline concentration.
-
Conclusion: An Integrated Approach to Assessing Metabolic Stability
The assessment of metabolic stability is not a single experiment but rather an integrated strategy that utilizes a suite of in vitro assays. By starting with high-throughput screens like the liver microsomal stability assay and progressing to more complex and physiologically relevant systems like hepatocytes, researchers can build a comprehensive understanding of a compound's metabolic liabilities. For specific structural classes like ester-containing propanoic acid analogs, the plasma stability assay is an indispensable tool. The data generated from these well-controlled and validated assays are fundamental for guiding the optimization of lead compounds and for selecting drug candidates with a favorable pharmacokinetic profile, ultimately increasing the likelihood of success in preclinical and clinical development. This rigorous, data-driven approach is a cornerstone of modern drug discovery.
References
- BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. [Link]
- Longdom Publishing. LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
- PubMed. (2024). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. [Link]
- BioIVT.
- Creative Bioarray.
- BioDuro.
- Domainex.
- LCGC International. High-Throughput Analysis of Drugs and Metabolites in Biological Fluids Using Quan–Qual Approaches. [Link]
- XenoTech.
- Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]
- New Food Magazine. (2012). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. [Link]
- National Institutes of Health. Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]
- Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. [Link]
- Domainex. Plasma Stability Assay. [Link]
- BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
- The Scientist. Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
- National Institutes of Health. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]
- National Institutes of Health.
- ResearchGate.
- ScienceDirect. Utility of metabolic stability screening: Comparison of in vitro and in vivo clearance. [Link]
- Creative Bioarray. Plasma Stability Assay. [Link]
- Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
- AxisPharm. Microsomal Stability Assay Protocol. [Link]
- Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
- USMLE Strike.
- Creative Bioarray. Microsomal Stability Assay. [Link]
- Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. [Link]
- Biocrates. (2025). Propionic acid – metabolite. [Link]
- Creative Biolabs. Metabolic Stability Assay. [Link]
- Frontage Labor
- U.S. Food and Drug Administration. Safety Testing of Drug Metabolites Guidance for Industry. [Link]
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
- ResearchGate. Development and application of high throughput plasma stability assay for drug discovery. [Link]
- Eurofins Discovery. Metabolic Stability Services. [Link]
- Drexel University.
- University of Washington. Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. [Link]
- National Institutes of Health. (2022).
- ResearchGate. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
- PubMed.
Sources
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 8. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. xenotech.com [xenotech.com]
- 11. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. bioivt.com [bioivt.com]
- 16. bioivt.com [bioivt.com]
- 17. Discovery Life Sciences NADPH REGENERATING SYSTEM A, Quantity: Each of | Fisher Scientific [fishersci.com]
- 18. xenotech.com [xenotech.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 21. longdom.org [longdom.org]
- 22. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 25. researchgate.net [researchgate.net]
- 26. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 28. Plasma Stability Assay - Enamine [enamine.net]
- 29. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 30. Plasma Stability Assay | Domainex [domainex.co.uk]
- 31. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 32. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Several factors can contribute to low yields in this synthesis. A systematic approach to troubleshooting is crucial.
-
Incomplete Carboxylation: The initial formation of the carboxylic acid might be inefficient. Ensure that the Grignard reagent or organolithium species is prepared under strictly anhydrous conditions to prevent quenching by moisture.
-
Side Reactions: The formation of dimers or other byproducts can significantly reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[1]
Solutions:
-
Optimize Carboxylation: Use freshly distilled, anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Control Reaction Temperature: Maintain the recommended temperature for each step of the synthesis. For instance, Grignard reactions are often initiated at room temperature and then cooled to control the exothermic reaction.
-
Purification Strategy: Employ column chromatography with an appropriate solvent system to separate the desired product from impurities.
Q2: I'm observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?
The presence of impurities can complicate purification and affect the final product's quality.
-
Potential Impurities: Common impurities can include unreacted starting materials, byproducts from side reactions, or decomposition products.
-
Analytical Identification: Utilize techniques like NMR, LC-MS, and IR spectroscopy to identify the structure of the impurity.
Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and detect the formation of byproducts in real-time.[2]
-
Reagent Purity: Ensure the purity of your starting materials. Impurities in the initial reagents can be carried through the synthesis.
-
Work-up Procedure: A carefully designed aqueous work-up can help remove some impurities. For example, washing the organic layer with a mild acid or base can remove corresponding basic or acidic impurities.
Q3: The final product is difficult to crystallize. What techniques can I use to induce crystallization?
Crystallization is a key step for obtaining a pure, solid product.
-
Solvent Selection: The choice of solvent is critical for successful crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Supersaturation: Crystallization occurs from a supersaturated solution.
Solutions:
-
Solvent Screening: Experiment with a variety of solvents and solvent mixtures to find the optimal conditions for crystallization.
-
Seeding: Introduce a small crystal of the pure compound to the supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote the formation of well-defined crystals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method involves the Strecker synthesis followed by hydrolysis and acetylation. This multi-step process generally provides good yields and high purity.
Q2: What are the key safety precautions I should take during this synthesis?
-
Handling of Reagents: Many reagents used in this synthesis are hazardous. For example, potassium cyanide (if used in a Strecker synthesis) is highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive intermediates. Add quenching agents slowly and with cooling.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the amide and carboxylic acid.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.[3][4]
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to maximize yield and purity.
Step 1: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid
-
To a solution of 4-fluorobenzaldehyde (1 equivalent) in ethanol, add an aqueous solution of ammonium chloride (1.2 equivalents) and sodium cyanide (1.2 equivalents).
-
Stir the mixture at room temperature for 24 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid and reflux for 4 hours to hydrolyze the intermediate aminonitrile.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the amino acid.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Acetylation of 3-Amino-3-(4-fluorophenyl)propanoic acid
-
Suspend the 3-amino-3-(4-fluorophenyl)propanoic acid (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise while maintaining the pH between 8 and 9 with the addition of a base (e.g., sodium bicarbonate solution).
-
Stir the reaction at room temperature for 2-3 hours.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic
Caption: A logical approach to troubleshooting low reaction yields.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Ethanol | Methanol | THF |
| Temperature | Room Temp | 50 °C | 0 °C |
| Reaction Time | 24 hours | 12 hours | 48 hours |
| Yield (%) | 75 | 68 | 82 |
Table 1: Comparison of reaction conditions for the Strecker reaction step.
References
- ResearchGate. Why did my amide synthesis not work?.
- Tian X, et al. Design and synthesis of potent and selective 1, 3, 4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists. MedChemComm.
Sources
Technical Support Center: Chromatography Purification of 3-Acetamido-3-(4-fluorophenyl)propanoic acid
Welcome to the technical support center for the chromatographic purification of 3-Acetamido-3-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this compound. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the purification of this compound.
Q1: What is the biggest challenge in purifying this compound by chromatography?
The primary challenge lies in managing the compound's acidic nature, which can lead to poor peak shape (tailing) on standard silica-based columns due to interactions with surface silanol groups.[1] Additionally, the presence of the fluorine atom can introduce unique selectivity challenges.[2][3][4][5]
Q2: What type of chromatography is best suited for this purification?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective technique.[6][7] It separates compounds based on hydrophobicity, and by carefully controlling the mobile phase pH, the ionization of the carboxylic acid group can be suppressed, leading to better peak shape and retention.[6][8][9]
Q3: Why is my peak tailing, and how can I fix it?
Peak tailing for acidic compounds like this is often caused by the interaction of the ionized carboxylate group with residual acidic silanol groups on the silica stationary phase.[1] To fix this, you should lower the pH of your mobile phase by adding an acid modifier like trifluoroacetic acid (TFA) or formic acid.[8][10] This ensures the compound is in its neutral, protonated form, minimizing these secondary interactions.[8][9]
Q4: Can I use normal-phase chromatography?
While possible, normal-phase chromatography can be more challenging for acidic compounds. The highly polar carboxylic acid group can interact very strongly with the polar stationary phase (e.g., silica gel), potentially leading to very broad peaks or even irreversible adsorption. If you must use normal-phase, deactivating the silica gel with an acid modifier in the mobile phase is crucial.[11]
Q5: Are there any special considerations for the fluorophenyl group?
Yes, the fluorine atom can influence selectivity.[2][3][4][5] Fluorinated stationary phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity compared to traditional C18 columns and may be beneficial for separating closely related impurities.[3][4][5]
In-Depth Troubleshooting Guides
This section provides detailed, question-and-answer-based solutions to more complex issues you may encounter during your purification.
Issue 1: Poor Peak Shape - Tailing and Fronting
You Observe: Your chromatogram shows peaks that are not symmetrical. They may have a "tail" extending from the back of the peak or a "front" where the peak slopes gently at the beginning.
The Underlying Science: Peak asymmetry is often a result of unwanted secondary interactions between your analyte and the stationary phase or issues with the sample solvent. For an acidic compound like this compound, tailing is commonly caused by the interaction of the ionized carboxylate with active sites on the column packing.[1] Fronting can occur if the sample is dissolved in a solvent that is much stronger than the mobile phase.[12]
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Problem: The carboxylic acid group (pKa typically around 4-5) is partially or fully ionized at neutral pH, leading to interactions with silanol groups on the stationary phase.[1][8]
-
Solution: Add an acidic modifier to your mobile phase to lower the pH to at least 1.5-2 pH units below the pKa of your compound. This ensures the carboxylic acid is fully protonated.[8][9]
-
Recommended Modifiers:
-
Trifluoroacetic acid (TFA): 0.05-0.1% (v/v) is a common and effective choice.[10]
-
Formic acid: 0.1% (v/v) is another good option, particularly for mass spectrometry compatibility.
-
-
-
Sample Solvent Mismatch:
-
Problem: Dissolving your sample in a solvent significantly stronger (i.e., more organic content in reverse-phase) than your initial mobile phase conditions can cause peak distortion.[12]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your compound.
-
-
Column Overload:
Issue 2: Co-elution with Impurities
You Observe: Your peak of interest is not fully resolved from one or more impurity peaks.
The Underlying Science: Separation in chromatography is governed by the differential partitioning of compounds between the stationary and mobile phases. Co-elution occurs when the selectivity of the system is insufficient to distinguish between your target compound and an impurity.
Troubleshooting Protocol:
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of your separation due to different solvent properties.[13] Methanol is a proton donor and acceptor, while acetonitrile has a dipole moment, leading to different interactions with the analyte and stationary phase.[13]
-
Adjust the Gradient: If using a gradient, try making it shallower to increase the separation between closely eluting peaks.
-
Isocratic vs. Gradient Elution: If you are using an isocratic method (constant mobile phase composition), a gradient elution may provide better separation for complex mixtures.[13]
-
-
Consider an Alternative Stationary Phase:
-
Standard C18: This is a good starting point, separating based on hydrophobicity.[6]
-
Pentafluorophenyl (PFP) Phase: These columns can provide unique selectivity for halogenated compounds and aromatic compounds through π-π and dipole-dipole interactions.[3][4][5] This may be particularly effective for separating impurities with subtle structural differences around the fluorophenyl ring.
-
Phenyl-Hexyl Phase: This offers alternative aromatic selectivity that can be beneficial.
-
Issue 3: Low Recovery or No Compound Eluting
You Observe: The amount of purified compound you collect is significantly less than expected, or in extreme cases, nothing elutes from the column.
The Underlying Science: Low recovery can be due to several factors, including irreversible adsorption of the compound onto the column, decomposition on the stationary phase, or use of a mobile phase that is too weak to elute the compound.[11]
Troubleshooting Protocol:
-
Check for Irreversible Adsorption:
-
Problem: Highly acidic compounds can sometimes bind very strongly to the stationary phase, especially if the mobile phase pH is not properly controlled.
-
Solution: After your run, flush the column with a very strong solvent (e.g., 100% acetonitrile or methanol with 0.1% TFA) to see if the missing compound elutes. If it does, your mobile phase during the run was too weak.
-
-
Assess Compound Stability:
-
Problem: The compound may be degrading on the silica-based stationary phase.[11]
-
Solution: Perform a stability test by dissolving a small amount of your compound in the mobile phase and letting it sit for the duration of a typical chromatographic run. Analyze the sample to see if any degradation has occurred. If the compound is unstable, you may need to consider a different stationary phase (e.g., a polymer-based column) or a faster purification method.
-
-
Ensure Proper Elution Strength:
-
Problem: The mobile phase may not be strong enough to elute your compound in a reasonable time.
-
Solution: Increase the percentage of the organic solvent in your mobile phase. If using a gradient, ensure the final organic percentage is high enough to elute all components.
-
Experimental Workflows and Data
Recommended Starting Conditions for RP-HPLC
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 150 mm | A good general-purpose column for reverse-phase.[6] |
| Mobile Phase A | Water + 0.1% TFA | TFA suppresses the ionization of the carboxylic acid.[8][10] |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile is a common strong solvent in RP-HPLC.[13] |
| Gradient | 10-90% B over 20 minutes | A good starting gradient to screen for impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 254 nm | The phenyl ring will absorb at these wavelengths. |
| Column Temp. | 30 °C | Provides better reproducibility. |
Troubleshooting Workflow Diagram
Caption: A general troubleshooting workflow for chromatographic purification.
Chiral Separation Considerations
If you are working with a racemic mixture of this compound and need to separate the enantiomers, a specialized approach is required.
Q: How can I separate the enantiomers of this compound?
A: Chiral chromatography is necessary for enantiomeric separation. This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers.
Recommended Approach:
-
Column Selection: Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are a common and effective choice for a wide range of compounds.[14] Teicoplanin-based CSPs have also shown success in separating profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides, which share structural similarities.[15]
-
Mobile Phase:
-
Normal-Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol is a typical mobile phase for polysaccharide-based CSPs.
-
Reverse-Phase: Some chiral columns are compatible with reverse-phase conditions, often using acetonitrile or methanol with water.
-
Additives: Small amounts of an acid (like TFA) or a base (like diethylamine) are often added to the mobile phase to improve peak shape and resolution.
-
Example Chiral Separation Conditions (Hypothetical Starting Point):
| Parameter | Recommendation |
| Column | Chiralcel OJ-H or similar cellulose-based CSP |
| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% TFA |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 220 nm |
Note: Method development is crucial for chiral separations, and screening different chiral columns and mobile phases is often necessary to find the optimal conditions.
References
- BenchChem. (2025). Application of Fluorinated Solvents in Liquid Chromatography: A Focus on Enhanced Selectivity for Fluorinated Compounds. BenchChem.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
- ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate.
- SiliCycle. (n.d.). Working with fluorinated silica phases. SiliCycle.
- PMC. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage.
- University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- LCGC International. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC International.
- Phase Separations. (n.d.). HPLC Troubleshooting Guide. Phase Separations.
- Hawach Scientific. (2023). The History and Development of Reversed-Phase Chromatography. Hawach Scientific.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide. ACE HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- PubMed. (n.d.). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. PubMed.
- ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications.
Sources
- 1. hplc.eu [hplc.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. chromtech.com [chromtech.com]
- 7. hawach.com [hawach.com]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Purification [chem.rochester.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 15. Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-Acetamido-3-(4-fluorophenyl)propanoic acid in vitro
Welcome to the technical support center for 3-Acetamido-3-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during in vitro experiments.
I. Understanding the Challenge: Physicochemical Properties
This compound is a propanoic acid derivative containing a hydrophobic 4-fluorophenyl group. While specific experimental data on its solubility is not widely published, its structure suggests it is a weakly acidic compound with limited aqueous solubility. The presence of the carboxylic acid group implies that its solubility will be highly dependent on pH.[1][2][3]
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Group: Allows for pH-dependent solubility. Solubility is expected to increase significantly at pH values above its predicted pKa.
-
4-Fluorophenyl Group: This bulky, hydrophobic moiety contributes to poor aqueous solubility at neutral pH.
-
Acetamido Group: A polar group that may slightly improve solubility compared to the unacetylated backbone.
II. Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section is formatted in a question-and-answer style to directly address common problems.
Q1: My compound won't dissolve in my aqueous assay buffer. What should I do first?
A1: Start by creating a concentrated stock solution in an appropriate organic solvent.
Due to its limited aqueous solubility, direct dissolution in buffer is unlikely to be successful for achieving a high concentration. The recommended approach is to first prepare a high-concentration stock solution in a water-miscible organic solvent.
Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)
DMSO is a powerful and widely used solvent for dissolving a broad range of hydrophobic compounds for in vitro assays.[4]
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount of this compound.
-
Dissolution: Add a precise volume of high-purity, anhydrous DMSO to achieve a high concentration stock (e.g., 10-50 mM).
-
Solubilization: Vortex thoroughly. If necessary, gentle warming (to 37°C) or sonication can be used to aid dissolution.[5]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: I've made a DMSO stock, but my compound precipitates when I dilute it into my aqueous cell culture medium. What's happening and how can I fix it?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound's solubility limit in the final aqueous solution is exceeded.
The key is to ensure the final concentration of the organic solvent is as low as possible while maintaining the compound's solubility.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for compound precipitation.
Key Considerations for Preventing Precipitation:
-
Final DMSO Concentration: For most cell-based assays, the final DMSO concentration should not exceed 0.5% (v/v), and ideally should be kept below 0.1% to minimize cellular toxicity and off-target effects.[4][6][7] High concentrations of DMSO can affect cell membrane permeability, induce gene expression changes, and interfere with assay signals.[6][8][9]
-
Mixing Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation.
-
Serum in Media: The presence of serum proteins like albumin in cell culture media can sometimes help to solubilize hydrophobic compounds. If your protocol allows, consider if the presence of fetal bovine serum (FBS) aids in solubility.
Q3: Adjusting the DMSO concentration isn't enough. Are there other strategies I can use?
A3: Yes, you can explore pH modification and the use of solubility enhancers like cyclodextrins.
Strategy 1: pH-Dependent Solubilization
As a carboxylic acid, the solubility of this compound is expected to increase as the pH of the solution rises above its pKa, due to the deprotonation of the carboxylic acid to the more soluble carboxylate salt.
Protocol 2: Determining pH-Dependent Solubility
-
Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Use biologically compatible buffers such as phosphate or HEPES.
-
Add Compound: Add an excess of the solid compound to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Analyze: Plot solubility as a function of pH to determine the optimal pH range for your experiments.
Strategy 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[13]
Protocol 3: Using Cyclodextrins to Improve Solubility
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Phase Solubility Study: Add excess this compound to each cyclodextrin solution and follow the equilibrium solubility protocol (Protocol 2). This will determine the extent to which the cyclodextrin can enhance solubility.
-
Application: For your experiment, dissolve the compound in an aqueous solution of the optimal concentration of HP-β-CD before further dilution into your final assay medium.
Solubility Enhancement Strategy Decision Tree
Caption: Decision tree for selecting a solubilization strategy.
III. Frequently Asked Questions (FAQs)
-
Q: What is the maximum recommended final concentration of DMSO in cell-based assays?
-
A: It is highly recommended to keep the final DMSO concentration at or below 0.5% (v/v).[4] However, for sensitive cell lines or long-term incubation assays, a concentration of 0.1% or lower is preferable. Always run a vehicle control (media with the same final DMSO concentration as your test article) to account for any solvent effects.[7]
-
-
Q: Can I use other organic solvents like ethanol or methanol?
-
A: While ethanol and methanol can also be used to create stock solutions, they are generally more volatile and can be more cytotoxic than DMSO at similar concentrations. DMSO is typically the preferred solvent for high-throughput screening and general in vitro use due to its high dissolving power and lower volatility.
-
-
Q: Will adjusting the pH of my media affect my cells?
-
A: Yes, most cell lines have a narrow optimal pH range for growth and viability (typically pH 7.2-7.4). Significant deviations from this range can induce stress and cell death. If you are adjusting the pH to improve compound solubility, ensure the final pH of the cell culture medium remains within the physiological range. Use a pH meter to verify the pH after all components have been added.
-
-
Q: Are there any potential downsides to using cyclodextrins?
-
A: While generally considered safe, high concentrations of some cyclodextrins can extract cholesterol from cell membranes, which may lead to cytotoxicity. It is important to determine the lowest effective concentration of the cyclodextrin and to include a vehicle control with the cyclodextrin alone in your experiments.
-
IV. Summary of Recommended Solvent Concentrations
| Solvent/Excipient | Recommended Starting Concentration | Maximum Recommended Concentration (Cell-Based Assays) | Key Considerations |
| DMSO | 0.1% (v/v) | 0.5% (v/v) | Run vehicle controls; can have biological effects at higher concentrations.[8][9] |
| Ethanol | 0.1% (v/v) | 0.5% (v/v) | More volatile and potentially more cytotoxic than DMSO. |
| HP-β-CD | 1% (w/v) | 5% (w/v) | Check for cytotoxicity; can interact with other formulation components. |
V. References
-
What effects does DMSO have on cell assays? - Quora. (2017-08-03). Available from: [Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports, 9(1), 4641. Available from: [Link]
-
Silberberg, M. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available from: [Link]
-
Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. Available from: [Link]
-
Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Available from: [Link]
-
Lopes, C. A., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1169. Available from: [Link]
-
Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. PubMed, 9(1), 4641. Available from: [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Available from: [Link]
-
Popovska, O., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(5), 633. Available from: [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? - ResearchGate. (2015-11-16). Available from: [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 4(1), 68-76. Available from: [Link]
-
3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem. Available from: [Link]
-
3-Amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 580128 - PubChem. Available from: [Link]
-
How to enhance drug solubility for in vitro assays? - ResearchGate. (2014-07-31). Available from: [Link]
-
Loftsson, T., & Guðmundsdóttir, H. (2002). The effect of different pH-adjusting acids on the aqueous solubility of the weakly basic drug carvedilol. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(4), 274-275. Available from: [Link]
-
3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4 | Chemsrc. (2025-08-26). Available from: [Link]
-
N-Acetyl-3-(4-fluorophenyl)-DL-alanine - ChemBK. (2024-04-09). Available from: [Link]
-
Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) - Cheméo. Available from: [Link]
-
Tsume, Y., et al. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 103(10), 3246-3255. Available from: [Link]
-
Pobudkowska, A., & Domańska, U. (2012). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 18(2), 209-218. Available from: [Link]
-
Savjani, K. T., et al. (2012). Techniques to enhance solubility of hydrophobic drugs: An overview. Journal of Pharmaceutical Investigation, 42(4), 149-168. Available from: [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Lawrence Berkeley National Laboratory. Available from: [Link]
-
N-Acetyl-beta-alanine - ChemBK. (2024-04-09). Available from: [Link]
-
N-Acetyl-beta-alanine | C5H9NO3 | CID 76406 - PubChem. Available from: [Link]
Sources
- 1. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. btsjournals.com [btsjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 11. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Resolution for 3-Acetamido-3-(4-fluorophenyl)propanoic acid Enantiomers
Introduction
Welcome to the technical support center dedicated to the chiral separation of 3-Acetamido-3-(4-fluorophenyl)propanoic acid enantiomers. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during HPLC-based enantiomeric resolution. As a substituted β-amino acid, the successful separation of its enantiomers is critical for pharmacological and toxicological studies. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve baseline resolution and accurate quantification.
The separation of β-amino acid enantiomers can be challenging.[1] Direct analysis is often preferred to avoid extra derivatization steps which can introduce impurities.[2] This guide will focus on direct methods using chiral stationary phases (CSPs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the chiral HPLC separation of this compound enantiomers.
Q1: I am seeing poor or no resolution between the enantiomer peaks. Where should I start troubleshooting?
A1: Poor resolution is a common challenge in chiral separations. A systematic approach is key to identifying the root cause.
Initial Checks:
-
Verify HPLC System Suitability: Before troubleshooting the chiral method, ensure your HPLC system is performing optimally. Check for stable pressure, consistent flow rates, and low detector noise.
-
Confirm Column Health: A degraded chiral stationary phase (CSP) will lead to poor performance. Review the column's history and consider flushing it according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
-
Mobile Phase Preparation: Ensure the mobile phase is fresh, correctly proportioned, and thoroughly degassed. Inconsistent mobile phase composition can lead to drifting retention times and poor resolution.[3]
Primary Optimization Steps:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor. For amino acid derivatives, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs are often successful.[2][4] If you are not achieving separation, your current CSP may not be suitable for this specific analyte.
-
Mobile Phase Composition: The type and ratio of the organic modifier and any additives play a crucial role. Systematically screen different mobile phase compositions.[5]
dot graph TD{ subgraph "Troubleshooting Workflow for Poor Resolution" A[Poor Resolution Observed] --> B{Verify System & Column Health}; B --> C{Optimize Mobile Phase}; C --> D{Screen Different CSPs}; C --> E{Adjust Flow Rate}; C --> F{Optimize Temperature}; D --> G[Achieved Resolution]; E --> G; F --> G; end
} caption: Workflow for troubleshooting poor enantiomeric resolution.
Q2: My peaks are tailing or fronting. How can I improve the peak shape?
A2: Poor peak shape can compromise resolution and the accuracy of quantification.
-
Peak Tailing: This is often caused by secondary interactions between the acidic analyte and the stationary phase. This compound is acidic due to the carboxylic acid group.
-
Solution: Add a small amount of an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA) or acetic acid, typically at a concentration of 0.1%.[5] This suppresses the ionization of the analyte and any residual silanol groups on the silica support, leading to more symmetrical peaks.
-
-
Peak Fronting: This is less common but can occur due to column overload.
-
Solution: Reduce the sample concentration or injection volume.
-
Q3: How do I select the right Chiral Stationary Phase (CSP) for this compound?
A3: CSP selection is often empirical, but some general guidelines can be followed for β-amino acids.
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are a good starting point for many chiral separations, including those of amino acids.[6]
-
Macrocyclic Glycopeptide-based CSPs: These are particularly effective for the direct separation of underivatized amino acids as they possess ionic groups and are compatible with a wide range of mobile phases.[2] Teicoplanin-based CSPs have shown success in resolving amino acid enantiomers.[2]
-
Pirkle-type CSPs: These can also be effective for the separation of amino acid derivatives.[1]
Screening Strategy: If possible, screen a small set of columns from different classes to identify the most promising candidate for your analyte.
Q4: What is the optimal mobile phase composition for separating these enantiomers?
A4: The optimal mobile phase will depend on the chosen CSP. Here are some common mobile phase systems for chiral separations of amino acids:
| Mobile Phase System | Typical Composition | CSP Compatibility | Notes |
| Normal Phase | n-Hexane / Alcohol (e.g., Isopropanol, Ethanol) | Polysaccharide-based | The ratio of hexane to alcohol is a critical parameter to optimize. Small changes can significantly impact resolution. |
| Reversed Phase | Water / Organic Modifier (e.g., Acetonitrile, Methanol) with Acidic Additive | Macrocyclic Glycopeptide-based, some Polysaccharide-based | The organic modifier concentration can have a "U-shaped" effect on retention.[2] An acidic additive like 0.1% formic acid or TFA is often necessary.[2] |
| Polar Organic | Acetonitrile or Methanol with Additives | Polysaccharide-based, Macrocyclic Glycopeptide-based | Useful for compounds that are not soluble in normal or reversed-phase eluents. |
For this compound, a reversed-phase or polar organic mobile phase containing a small amount of an acidic additive is a logical starting point due to the polar nature of the molecule.
Q5: Should I adjust the flow rate or temperature to improve resolution?
A5: Yes, both flow rate and temperature are important parameters for optimizing chiral separations.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[3] However, this will also increase the analysis time.
-
Temperature: The effect of temperature on chiral recognition can be unpredictable.[3] It is recommended to screen a range of temperatures (e.g., 15°C, 25°C, and 40°C) as both increasing and decreasing the temperature can enhance resolution.[5]
Experimental Protocols
Protocol 1: Chiral Method Development Workflow
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of this compound enantiomers.
1. Analyte and Sample Preparation: a. Prepare a stock solution of the racemic this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL. b. Dilute the stock solution to a final concentration appropriate for UV detection (e.g., 0.1 - 0.5 mg/mL) using the initial mobile phase.[3]
2. Initial Column and Mobile Phase Screening: a. Column Selection: Start with a polysaccharide-based column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) and a macrocyclic glycopeptide-based column (e.g., teicoplanin-based). b. Mobile Phase Screening (Normal Phase on Polysaccharide CSP): i. Mobile Phase A: n-Hexane:Isopropanol (90:10 v/v) with 0.1% TFA. ii. Mobile Phase B: n-Hexane:Ethanol (85:15 v/v) with 0.1% TFA. c. Mobile Phase Screening (Reversed Phase on Macrocyclic Glycopeptide CSP): i. Mobile Phase C: Water:Acetonitrile (70:30 v/v) with 0.1% Formic Acid. ii. Mobile Phase D: Water:Methanol (60:40 v/v) with 0.1% Formic Acid. d. Initial Run Conditions:
- Flow Rate: 1.0 mL/min
- Temperature: 25°C
- Injection Volume: 5-10 µL
- Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
3. Optimization of the Most Promising Condition: a. Based on the initial screening, select the column and mobile phase system that shows the best partial separation or potential for resolution. b. Fine-tune the Organic Modifier Ratio: Adjust the percentage of the organic modifier in small increments (e.g., ±2-5%) to maximize the resolution (Rs). A resolution value greater than 1.5 is generally considered baseline separation.[5] c. Optimize Additive Concentration: If peak shape is still an issue, vary the concentration of the acidic additive (e.g., 0.05% to 0.2%). d. Evaluate Flow Rate: Test flow rates between 0.5 mL/min and 1.2 mL/min. e. Evaluate Temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C).
4. Method Validation: a. Once optimal conditions are established, perform a basic method validation. b. Precision: Inject the same sample multiple times to check for reproducibility of retention times and peak areas.[5] c. Linearity: Prepare and analyze a series of standards at different concentrations to ensure the detector response is linear.[5] d. Accuracy: If an enantiomerically enriched standard is available, analyze it to confirm the accuracy of the method.[5]
dot graph TD { subgraph "Chiral Method Development Protocol" A[Sample Preparation] --> B[Initial Screening: CSPs & Mobile Phases]; B --> C{Partial Separation?}; C -- No --> B; C -- Yes --> D[Select Best Condition]; D --> E[Optimize Organic Modifier Ratio]; E --> F[Optimize Additive Concentration]; F --> G[Evaluate Flow Rate & Temperature]; G --> H[Final Method Validation]; end
} caption: A systematic workflow for chiral method development.
References
- Woiwode, T. F., & Pirkle, W. H. (1987). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase.
- Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral stationary phases for liquid chromatography: recent developments.
- Yao, B., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 184-193. [Link]
- Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC.
- Chromatography Today. (2020, May 20). Trouble with chiral separations.
- Zhang, Y., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 164, 39-42. [Link]
- Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
- Phenomenex. (n.d.).
- Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413(12), 3147-3176. [Link]
- Trade Science Inc. (2014). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc. [Link]
Sources
- 1. Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. yakhak.org [yakhak.org]
Technical Support Center: Synthesis of Fluorinated Amino Acid Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of fluorinated amino acid derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common and complex challenges encountered in this demanding area of synthetic chemistry. The introduction of fluorine can dramatically alter the biological and physicochemical properties of amino acids and peptides, but its synthesis is rarely straightforward.[][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may face at the bench.
Section 1: Issues with Fluorinating Reagents
The choice and handling of the fluorinating reagent are paramount and often the source of many synthetic challenges. These reagents can be hazardous and their reactivity is highly substrate-dependent.[3]
Q1: My deoxofluorination reaction using DAST resulted in low yield and significant amounts of an elimination byproduct. What is causing this and how can I fix it?
A1: This is a classic problem when using diethylaminosulfur trifluoride (DAST). The primary causes are thermal instability and the generation of hydrogen fluoride (HF) as a byproduct.
-
Causality: DAST is known to be thermally unstable and can decompose exothermically, especially at temperatures above 90°C, though issues can arise at lower temperatures.[4] More critically, the reaction itself generates HF, which is a strong acid.[5] This in-situ acid can catalyze elimination reactions (dehydration of the alcohol substrate or the fluorinated product) and other side reactions, particularly with substrates prone to carbocation formation.[4][5]
-
Troubleshooting & Protocol:
-
Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for conversion. Start at -78°C and slowly warm up, monitoring by TLC or LC-MS.
-
Use an HF Scavenger: The inclusion of a mild, non-nucleophilic base can neutralize the HF as it forms. Pyridine is sometimes used, but it can be reactive. A solid scavenger like sodium fluoride (NaF) or finely powdered calcium carbonate (CaCO₃) can be effective.[5]
-
Consider a Milder Reagent: For sensitive substrates, DAST may be too harsh. Consider using a more thermally stable alternative like Deoxo-Fluor™ (bis(2-methoxyethyl)aminosulfur trifluoride). While it shares a similar mechanism, it is generally considered safer for scale-up and can sometimes provide cleaner reactions.[4] Another excellent alternative is PyFluor, which often shows reduced elimination byproducts.[6]
-
-
Data Summary: Comparison of Common Deoxofluorinating Reagents
Reagent Type Advantages Common Issues Safety Concerns DAST Nucleophilic Widely used, effective Thermally unstable, significant elimination, HF byproduct[4] Explosive potential, highly toxic, corrosive HF generation[3][4] Deoxo-Fluor™ Nucleophilic More thermally stable than DAST[4] Still generates HF, can be sluggish Toxic, corrosive HF generation[4] PyFluor Nucleophilic Stable solid, often less elimination[6] Can be less reactive for hindered alcohols Handle with care, potential HF generation | XtalFluor-E® | Nucleophilic | Crystalline solid, stable | Requires activation with a base | Handle with care |
Q2: I am attempting an electrophilic fluorination on a silyl enol ether of an amino ester using Selectfluor™, but the reaction is messy and gives multiple products. Why is this happening?
A2: While Selectfluor™ (F-TEDA-BF₄) is a versatile and relatively safe electrophilic fluorinating agent, its success with enol ethers depends heavily on reaction conditions and substrate purity.[2][7]
-
Causality:
-
Enolate Geometry & Stability: The geometry (E/Z) of your silyl enol ether can influence the stereochemical outcome and reactivity. More importantly, silyl enol ethers can be sensitive to trace acid or water, leading to hydrolysis back to the ketone/ester, which may then react differently or not at all.
-
Reaction Mechanism: The fluorination of silyl enol ethers with Selectfluor™ is believed to proceed via a polar two-electron process.[8] Side reactions can occur if the intermediate carbocation is not captured efficiently or if the Selectfluor™ itself acts as an oxidant under certain conditions.
-
Over-fluorination: If the product is more acidic than the starting material, it can be deprotonated and fluorinated a second time, leading to difluorinated byproducts.[9]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for electrophilic fluorination.
Section 2: Stereoselectivity Challenges
Controlling stereochemistry is one of the most significant hurdles in synthesizing fluorinated amino acids, as the introduction of fluorine can create a new stereocenter or influence existing ones.
Q3: I am trying to synthesize a β-fluoro amino acid via fluorination of a β-hydroxy precursor, but I am getting a mixture of diastereomers. How can I achieve stereoselectivity?
A3: Achieving high diastereoselectivity in this transformation requires careful consideration of the reaction mechanism and the steric and electronic environment of the substrate.
-
Causality:
-
Sₙ2 Mechanism: For nucleophilic deoxofluorination (e.g., with DAST or Deoxo-Fluor), the reaction typically proceeds via an Sₙ2 mechanism, which results in an inversion of stereochemistry at the carbon bearing the hydroxyl group.[10] If your starting material is enantiopure, your product should also be. Diastereomeric mixtures arise when the starting material is not stereopure or if a competing Sₙ1 mechanism is active.
-
Sₙ1 Mechanism: If the hydroxyl group is at a secondary benzylic or tertiary position, an Sₙ1 pathway becomes more likely. This involves a planar carbocation intermediate, which the fluoride can attack from either face, leading to racemization or a mixture of diastereomers.
-
Neighboring Group Participation: Protecting groups on the α-amino or carboxylate functions can sometimes participate in the reaction, influencing the stereochemical outcome.
-
-
Strategies for Stereocontrol:
-
Ensure Starting Material Purity: The first step is to confirm the diastereomeric and enantiomeric purity of your β-hydroxy amino acid precursor.
-
Favor Sₙ2 Conditions: Use less ionizing solvents (e.g., dichloromethane instead of acetonitrile) to disfavor the Sₙ1 pathway.[5] Run the reaction at low temperatures.
-
Chiral Auxiliaries: For syntheses starting from achiral precursors, a chiral auxiliary is often the most reliable method. For example, using an Evans oxazolidinone auxiliary to direct an aldol reaction followed by fluorination can provide high levels of stereocontrol.[11]
-
Catalytic Asymmetric Methods: Modern approaches use chiral catalysts to control stereoselectivity. For instance, a chiral Brønsted acid/base catalyst can be used for the addition of α-fluoro nitroalkanes to imines to construct β-fluoro amines with high enantio- and diastereoselection.[12]
-
Section 3: Protecting Group Strategies
The unique electronic properties of fluorine can compromise the stability of standard amino acid protecting groups.
Q4: The Fmoc group on my amino acid is partially cleaving during my fluorination reaction. Why is this happening and what should I use instead?
A4: The stability of the 9-fluorenylmethoxycarbonyl (Fmoc) group is highly sensitive to the basicity of the reaction medium. While many fluorination reactions are not explicitly basic, some reagents or byproducts can facilitate its removal.
-
Causality:
-
Fluoride Basicity: Nucleophilic fluoride sources (e.g., TBAF, CsF) are basic and can readily cleave the Fmoc group.
-
Byproduct Basicity: Even with reagents like DAST, side reactions can generate species basic enough to cause slow Fmoc cleavage, especially at elevated temperatures.
-
Electron-Withdrawing Effects: The presence of fluorine in the molecule can increase the acidity of the α-proton, making the amino group more susceptible to elimination, although this is more pronounced for α-fluoroamines.[13]
-
-
Alternative Protecting Group Strategies:
-
Switch to Boc Protection: The tert-butoxycarbonyl (Boc) group is stable to the mildly basic or nucleophilic conditions that cleave Fmoc. It is removed with strong acid (e.g., TFA), which is orthogonal to many fluorination conditions.[14][15]
-
Use a Cbz Group: The benzyloxycarbonyl (Cbz or Z) group is also a robust alternative. It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenation (H₂/Pd), a condition that is compatible with C-F bonds.[14]
-
Timing of Protection: Consider performing the fluorination step before introducing the sensitive protecting group, if the synthetic route allows.
-
-
Table: Protecting Group Compatibility with Fluorination Methods
Protecting Group Removal Condition Stable to DAST/Deoxo-Fluor? Stable to Selectfluor? Stable to CsF/TBAF? Fmoc Mild Base (e.g., Piperidine)[15] Often unstable Generally stable No Boc Strong Acid (e.g., TFA)[15] Yes Yes Yes Cbz (Z) H₂/Pd or HBr/AcOH[14] Yes Yes Yes | Trt (Trityl) | Mild Acid | Yes | Yes | Yes |
Section 4: Purification and Handling
Q5: I'm having difficulty purifying my fluorinated amino acid derivative by silica gel chromatography. What are some effective strategies?
A5: Fluorinated compounds often exhibit unique physical properties that can make purification challenging. Their polarity can be similar to hydrocarbon analogs, but their interactions with silica can be different.
-
Troubleshooting Purification:
-
Alternative Stationary Phases: If silica gel fails, try alumina (basic or neutral) or reverse-phase (C18) chromatography. Fluorinated compounds are often highly lipophilic, making reverse-phase a powerful tool.
-
Liquid-Liquid Extraction: Carefully design a biphasic solvent system to selectively extract your product away from impurities.[5]
-
Scavenger Resins: This is a highly effective technique for removing specific impurities. For example, if you have excess electrophilic Selectfluor, you can use a nucleophilic scavenger resin (e.g., amine-functionalized). For acidic byproducts like HF, a basic resin can be used.[5]
-
Crystallization: Fluorinated molecules, due to their unique intermolecular interactions, often have a high propensity to crystallize. Screening a variety of solvent systems for crystallization can be a very effective purification method.
-
Experimental Protocol: Safe Quenching of a DAST Reaction
WARNING: This procedure can be highly exothermic and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including a face shield.[3][16]
-
Preparation: Ensure the reaction is complete as monitored by TLC or LC-MS.
-
Cooling: Cool the reaction vessel to 0 °C or -78 °C in an appropriate cooling bath (ice-water or dry ice/acetone).
-
Quenching Solution: Prepare a separate flask with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Slow Addition: While stirring vigorously, slowly and carefully add the cold reaction mixture to the NaHCO₃ solution via cannula or dropping funnel. CAUTION: Gas evolution (CO₂) and an exotherm will occur. Maintain a slow addition rate to control the quench.
-
Stirring: Allow the quenched mixture to stir for at least 30 minutes to ensure all reactive species are neutralized.
-
Work-up: Proceed with a standard aqueous work-up, such as extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Section 5: Safety and Handling of Fluorinating Reagents
Q6: What are the essential safety precautions for working with fluorinating reagents?
A6: Safety is the absolute top priority. Fluorinating reagents and the byproduct HF are highly toxic and corrosive.[3]
-
Core Safety Directives:
-
Fume Hood: All manipulations must be conducted in a properly functioning chemical fume hood.[16]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty, acid-resistant gloves (consult a glove compatibility chart).[16]
-
Material Compatibility: Avoid using glass (especially ground glass joints) if significant HF generation is expected, as it will be etched.[3] Use plasticware (Teflon, polyethylene) where possible.
-
Emergency Preparedness: Have a calcium gluconate gel tube readily accessible. In case of skin contact with HF, this is the required first aid treatment. Ensure all lab members are trained in its use.[5]
-
Waste Disposal: Quench reactive agents before disposal, following established protocols.[16] Contaminated materials must be disposed of in designated, sealed hazardous waste containers.[16]
Caption: Mandatory safety workflow for fluorination chemistry.
-
References
- Safety and handling of fluorin
- Fluorination - Reagent Guides. ACS GCI Pharmaceutical Roundtable.
- Fluorin
- Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews (RSC Publishing).
- Recent Advances in the Synthesis of Fluorinated Amino Acids.
- Amino Acid-Protecting Groups. SciSpace.
- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PMC.
- Technical Support Center: Managing By-products in Fluorin
- Synthetic strategies to a-trifluoromethyl and a-difluoromethyl substituted a-amino acidsw. ElectronicsAndBooks.
- Simpler fluorine chemistry. C&I Magazine.
- The development of Selectfluor® as a commercial electrophilic fluorin
- Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
- Synthesis of complex unnatural fluorine-containing amino acids. PMC - NIH.
- Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
- Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Str
- Fluorinated β²- and β³Amino Acids: Synthesis and Inhibition of α-Chymotrypsin | Request PDF.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- The Electrophilic Fluorination of Enol Esters Using SelectFluor Occurs via a Polar Two‐Electron Process. Amanote Research.
- Nucleophilic Fluorin
Sources
- 2. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination - Wordpress [reagents.acsgcipr.org]
- 4. Simpler fluorine chemistry [soci.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 7. REF Case study search [impact.ref.ac.uk]
- 8. (PDF) The Electrophilic Fluorination of Enol Esters Using [research.amanote.com]
- 9. mdpi.com [mdpi.com]
- 10. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]
- 14. scispace.com [scispace.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 3-Acetamido-3-(4-fluorophenyl)propanoic acid in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 3-Acetamido-3-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in experimental settings. We will address common stability challenges, offer troubleshooting advice, and provide validated protocols to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
The principal degradation route for this compound is the hydrolysis of its amide bond.[1][2] Amides are generally more stable than esters, but they can be cleaved under specific conditions to yield a carboxylic acid and an amine.[1][3] The reaction is typically slow at neutral pH but can be significantly accelerated by the presence of strong acids or bases, especially when combined with heat.[1][2][3]
Q2: What are the expected degradation products from hydrolysis?
The products of hydrolysis depend on the pH of the solution:
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the amide bond will break to form 3-amino-3-(4-fluorophenyl)propanoic acid (as its ammonium salt) and acetic acid .[1][4]
-
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH) with heating, the reaction yields the carboxylate salt of 3-amino-3-(4-fluorophenyl)propanoic acid and acetate .[4][5]
Q3: What factors most significantly influence the stability of this compound in solution?
Several factors can impact the stability of this compound:
-
pH: This is the most critical factor. The compound is most stable at a near-neutral pH. Stability decreases significantly in strongly acidic (pH < 3) or strongly alkaline (pH > 9) environments due to accelerated hydrolysis.[1][3][5]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis. For long-term storage of solutions, refrigeration (2-8°C) or freezing (-20°C or lower) is recommended.
-
Light Exposure: Compounds with aromatic rings can be susceptible to photodegradation.[6] It is best practice to protect solutions from direct light, especially UV light, by using amber vials or covering containers with aluminum foil.[6] Photostability should be formally assessed according to ICH Q1B guidelines.[7][8]
-
Presence of Oxidizing Agents: While hydrolysis is the primary concern, exposure to strong oxidizing agents could potentially lead to other degradation pathways. This should be evaluated during forced degradation studies.[9][10]
Q4: What is a suitable solvent for preparing a stock solution?
For a stock solution, a non-aqueous, inert organic solvent is preferable to prevent hydrolysis. Dimethyl sulfoxide (DMSO) or absolute ethanol are common choices. For aqueous experiments, prepare fresh solutions in your buffer of choice immediately before use. The compound is slightly soluble in methanol.[11]
Q5: How should I store solutions of this compound to ensure maximum stability?
-
Short-Term (Working Solutions): Prepare fresh daily and keep on ice or at 2-8°C during use. Protect from light.
-
Long-Term (Stock Solutions): Store in an inert solvent like DMSO at -20°C or -80°C in tightly sealed, light-protected (amber) vials. Minimize freeze-thaw cycles.
Section 2: Troubleshooting Guide
Problem: I observe a progressive loss of my parent compound peak and the appearance of a new, more polar peak in my reverse-phase HPLC analysis over 24 hours.
-
Likely Cause: Amide hydrolysis. The primary degradation product, 3-amino-3-(4-fluorophenyl)propanoic acid, is more polar than the parent compound and will thus have a shorter retention time in a standard reverse-phase HPLC method.
-
Troubleshooting Steps:
-
Check Buffer pH: Confirm the pH of your solution. If it is acidic or basic, this is the most likely cause.
-
Control Temperature: Ensure your samples are kept cold (on an autosampler at ~4°C) during the analytical run. Avoid leaving samples at room temperature on the benchtop.
-
Perform a Quick Stress Test: Intentionally expose your compound to mild acid (e.g., 0.01 M HCl) and mild base (e.g., 0.01 M NaOH) for a few hours. Analyze by HPLC. If the new peak's retention time matches the peak appearing in your samples, it confirms hydrolysis.
-
Solution: Buffer your experimental solution to a neutral pH (6.5-7.5) if your experiment allows. Prepare solutions immediately before use to minimize the degradation window.
-
Problem: The concentration of my compound is inconsistent between replicates, especially after being left in the light.
-
Likely Cause: Photodegradation. Aromatic compounds can be light-sensitive, leading to variable degradation depending on the level of light exposure each sample receives.
-
Troubleshooting Steps:
-
Protect from Light: Repeat the experiment using amber vials or by wrapping your clear vials in aluminum foil. Minimize exposure to ambient and overhead laboratory lighting.
-
Conduct a Photostability Stress Test: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) alongside a dark control (wrapped in foil).[8][12] Analyze both samples by HPLC to quantify the extent of degradation caused by light.
-
Solution: Implement rigorous light-protection measures for all sample handling, storage, and analysis steps.
-
Problem: My compound is precipitating out of my aqueous buffer.
-
Likely Cause: Poor solubility at the working concentration and pH. The solubility of molecules containing a carboxylic acid group is highly pH-dependent. At or below its pKa, the carboxylic acid is protonated and less soluble in water.
-
Troubleshooting Steps:
-
Determine the pKa: The predicted pKa is approximately 4.7.[11] If your buffer pH is near or below this value, solubility will be limited.
-
Adjust pH: If your experiment permits, increasing the pH of the buffer to >5.5 will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Use a Co-solvent: Consider adding a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO or ethanol to your aqueous buffer to improve solubility. Always run a vehicle control to ensure the co-solvent does not affect your experimental results.
-
Lower the Concentration: If possible, reduce the working concentration of the compound to a level below its solubility limit in your current buffer.
-
Section 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Study
Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.[10][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Objective: To intentionally degrade this compound under various stress conditions.
Materials:
-
This compound
-
Solvent: Acetonitrile:Water (50:50)
-
Stress Agents: 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
pH meter, heating block, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in the chosen solvent.
-
Set Up Stress Conditions (in duplicate):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Heat 1 mL of stock solution at 80°C.
-
Photolytic Degradation: Expose 1 mL of stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]
-
Control Sample: Keep 1 mL of stock solution at 4°C, protected from light.
-
-
Time Points: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Quenching:
-
For acid-stressed samples, neutralize with an equivalent amount of 1 M NaOH.
-
For base-stressed samples, neutralize with an equivalent amount of 1 M HCl.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to the control to identify and quantify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during stress testing.
Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm with a PDA detector. Select an optimal wavelength (e.g., ~254 nm) for quantification.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: Once the method demonstrates baseline separation of the parent peak from all degradation peaks, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[15] Specificity is confirmed by performing peak purity analysis (e.g., using a PDA detector) on the stressed samples to ensure the parent peak is not co-eluting with any degradants.
Section 4: Data Interpretation & Visualization
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Degradation Pathway | Analytical Goal |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60-80°C | Amide Bond Cleavage | Separate parent from 3-amino-3-(4-fluorophenyl)propanoic acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 60-80°C | Amide Bond Cleavage | Separate parent from its carboxylate and the amino acid product |
| Oxidation | 3-30% H₂O₂ | Room Temp or 40°C | Oxidation of aromatic ring or benzylic position | Resolve parent from any potential N-oxides or hydroxylated species |
| Thermal | Dry Heat / Solution | 80°C | General Decomposition | Assess intrinsic thermal stability |
| Photolytic | ICH Q1B Light Source | Ambient Temp | Photochemical reactions (e.g., dimerization, ring opening) | Quantify degradation vs. dark control to assess light sensitivity |
Diagrams
Caption: Primary hydrolytic degradation of the parent compound.
Caption: Workflow for a comprehensive stability assessment study.
Section 5: References
-
Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube. [Link]
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting. [Link]
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]
-
Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Overseas. [Link]
-
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. gmp-compliance.org. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. [Link]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
-
Henderson, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Arai, S., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]
-
Challener, C. A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology, 43(10). [Link]
-
Huang, L. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Longdom Publishing SL. [Link]
-
ResearchGate. (2025). core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
ResearchGate. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 3. Khan Academy [en.khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biobostonconsulting.com [biobostonconsulting.com]
- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
- 11. 3-(4-FLUOROPHENYL)PROPIONIC ACID CAS#: 459-31-4 [m.chemicalbook.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Preventing Side Reactions in the N-Acetylation of Fluorophenyl Propanoic Acids
Welcome to the Technical Support Center dedicated to addressing the challenges in the N-acetylation of fluorophenyl propanoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this crucial chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your reaction outcomes.
I. Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted in a question-and-answer style to directly tackle common problems encountered during the N-acetylation of fluorophenyl propanoic acids.
Q1: Why is the yield of my N-acetyl-fluorophenyl propanoic acid consistently low?
Low yields can be attributed to several factors, often related to reaction conditions and reagent quality.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material has been consumed before workup.[1]
-
Hydrolysis of the Acetylating Agent: Acetic anhydride, a common acetylating agent, readily reacts with water to form acetic acid. This side reaction consumes the anhydride, reducing the amount available for the desired N-acetylation.[2][3][4][5] Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize this issue.
-
Suboptimal Temperature: The reaction temperature can significantly impact the rate and selectivity of the reaction. While some acetylations proceed efficiently at room temperature, others may require heating to overcome the activation energy.[6][7] Conversely, excessively high temperatures can promote side reactions and decomposition of both starting materials and products.[6][8] An optimization of the reaction temperature is often necessary.
-
Poor Reagent Quality: The purity of the fluorophenyl propanoic acid and the acetylating agent is critical. Impurities can interfere with the reaction, leading to the formation of byproducts and a lower yield of the desired product.[6]
Q2: I'm observing significant amounts of an unknown impurity in my final product. What could it be and how can I prevent it?
The formation of impurities is a common challenge. The identity of the impurity depends on the specific reaction conditions.
-
Diacetylation: One common side product is the diacetylated species, where the carboxylic acid group of the fluorophenyl propanoic acid is converted to a mixed anhydride by reaction with acetic anhydride. While N-acetylation is generally faster, prolonged reaction times or excess acetylating agent can favor this side reaction. To minimize diacetylation, use a stoichiometric amount of the acetylating agent and carefully monitor the reaction progress to stop it once the starting amine is consumed.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of the starting fluorophenyl propanoic acid in your final product. As mentioned in Q1, ensure the reaction goes to completion by monitoring it and adjusting reaction time or temperature as needed.
-
Side Products from the Acetylating Agent: If using acetyl chloride, the byproduct is hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The addition of a base, such as pyridine or triethylamine, is crucial to neutralize the generated HCl and drive the reaction to completion.[9]
Q3: My reaction seems to stall and doesn't proceed to completion. What are the likely causes?
A stalled reaction is often due to the deactivation of one of the reactants.
-
Protonation of the Amine: As discussed above, if an acidic byproduct is generated and not neutralized, it will protonate the amino group of the fluorophenyl propanoic acid. The resulting ammonium salt is not nucleophilic and will not react with the acetylating agent. The use of a suitable base is essential to prevent this.
-
Deactivation of the Acetylating Agent: Moisture in the reaction will lead to the hydrolysis of the acetylating agent (e.g., acetic anhydride or acetyl chloride), reducing its effective concentration and potentially stalling the reaction.[2][3] Always use anhydrous conditions.
-
Insufficient Activation: If you are using a coupling agent to facilitate the reaction between the carboxylic acid and the amine, the activating agent itself might be of poor quality or used in insufficient amounts. Agents like 1-Hydroxybenzotriazole (HOBt) are frequently used to activate the carboxyl group and suppress side reactions.[10]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the N-acetylation of fluorophenyl propanoic acids.
Q1: What are the most critical parameters to control during the N-acetylation of fluorophenyl propanoic acids?
Several parameters must be carefully controlled for a successful and clean reaction:
-
Stoichiometry of Reagents: The molar ratio of the fluorophenyl propanoic acid to the acetylating agent is crucial. A slight excess of the acetylating agent can ensure complete conversion, but a large excess can lead to side reactions like diacetylation.
-
Reaction Temperature: Temperature affects both the reaction rate and the prevalence of side reactions. An optimal temperature must be determined experimentally for each specific substrate.[6][7]
-
Choice of Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Anhydrous conditions are paramount to prevent hydrolysis of the acetylating agent.[3]
-
Presence and Type of Base: When using acyl chlorides, a base is necessary to neutralize the HCl byproduct. The choice of base (e.g., pyridine, triethylamine) can influence the reaction rate and work-up procedure.
Q2: Which acetylating agent is most suitable for this reaction and why?
The choice of acetylating agent depends on the reactivity of the substrate and the desired reaction conditions.
-
Acetic Anhydride: This is a commonly used, moderately reactive acetylating agent. It is less sensitive to moisture than acetyl chloride and the byproduct, acetic acid, is generally less problematic than HCl.[9]
-
Acetyl Chloride: This is a more reactive acetylating agent and can be useful for less reactive amines. However, it is highly sensitive to moisture and generates HCl, requiring the use of a base.[9][11][]
-
Other Acetylating Agents: In some cases, milder acetylating agents or different activation methods may be employed, especially for sensitive substrates. For example, using acetic acid with a coupling agent can be a viable alternative.[13] A continuous-flow method using acetonitrile as a safe acetylating agent over an alumina catalyst has also been developed.[7][14][15]
Q3: How can I effectively monitor the progress of the reaction to avoid over-running it and promoting side reactions?
Regular monitoring of the reaction is key to achieving a high yield of the desired product while minimizing impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing for accurate determination of the conversion and the detection of side products.[1] Reversed-phase HPLC is particularly well-suited for this application.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For more detailed analysis, taking aliquots from the reaction mixture and analyzing them by NMR can provide structural information about the products and any intermediates or byproducts being formed.[1][16]
III. Experimental Protocols & Data
Recommended Protocol for N-Acetylation using Acetic Anhydride
This protocol provides a general guideline. Optimization may be required for specific fluorophenyl propanoic acid derivatives.
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Dissolve the fluorophenyl propanoic acid in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: Add a suitable base (e.g., triethylamine, 1.1 equivalents) to the solution. Cool the mixture in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent. Wash the organic layer with a mild acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions while allowing for a reasonable reaction rate. |
| Acetylating Agent | Acetic Anhydride | Good balance of reactivity and handling; byproduct is less corrosive. |
| Base | Triethylamine or Pyridine | Effectively neutralizes acidic byproducts without being overly reactive. |
| Solvent | Anhydrous Dichloromethane or THF | Inert and provides good solubility for reactants. |
| Monitoring | TLC or HPLC | Allows for timely quenching of the reaction to prevent byproduct formation. |
IV. Visualizing Reaction Pathways
Mechanism of the Primary N-Acetylation Reaction
Caption: The mechanism of N-acetylation with acetic anhydride.
Troubleshooting Workflow for Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Propose a mechanism for the reaction of acetic anhydride with wat... | Study Prep in Pearson+ [pearson.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Various methods for determination of the degree of N-acetylation of chitin and chitosan: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of 3-Acetamido-3-(4-fluorophenyl)propanoic acid
Welcome to the technical support guide for the spectral interpretation of 3-Acetamido-3-(4-fluorophenyl)propanoic acid. This document is designed for researchers, scientists, and drug development professionals who are working with this molecule and encountering challenges in assigning its complex Nuclear Magnetic Resonance (NMR) spectra. As a molecule featuring a chiral center, diastereotopic protons, and a fluorinated aromatic ring, its NMR spectra are rich with structural information but can be challenging to decipher.
This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to navigate these complexities. We will explore the causality behind the spectral patterns and provide systematic approaches to confidently assign every signal.
Frequently Asked Questions (FAQs)
Q1: Why does the aromatic region of my ¹H NMR spectrum look like a complex multiplet instead of two simple doublets?
A1: The complexity in the aromatic region arises from a combination of proton-proton (¹H-¹H) and proton-fluorine (¹H-¹⁹F) couplings. In a para-substituted fluorophenyl group, the protons ortho to the fluorine (H-2', H-6') are chemically equivalent, as are the protons meta to the fluorine (H-3', H-5'). However, they are magnetically non-equivalent, creating what is known as an AA'BB' spin system.
Furthermore, the ¹⁹F nucleus (spin I=½) couples to these protons over multiple bonds. The key couplings are:
-
³J(H,F) (ortho coupling): Typically in the range of 7-10 Hz.
This superposition of ¹H-¹H and ¹H-¹⁹F couplings results in a pattern that often resembles two overlapping triplets or a doublet of doublets, rather than simple doublets. For a definitive assignment, a ¹H-{¹⁹F} decoupling experiment can be performed, which would collapse the aromatic signals into a simpler AA'BB' pattern, revealing only the ¹H-¹H couplings.
Q2: I see two complex signals for my -CH₂- group. Why aren't they a simple triplet, and how do I assign them?
A2: This is a classic case of diastereotopicity. The C3 carbon (the carbon attached to the fluorophenyl and acetamido groups) is a chiral center. The presence of this stereocenter makes the two protons on the adjacent C2 methylene group (-CH₂-) chemically non-equivalent.[3][4][5] These protons are termed "diastereotopic."
Because they are non-equivalent, they have distinct chemical shifts (let's call them Hₐ and Hₑ) and will couple to each other. This is known as geminal coupling (²J). Each of these protons will also couple to the single proton on C3 (vicinal coupling, ³J).
Therefore, instead of a simple triplet, you will observe two separate multiplets. Each multiplet will appear, at a minimum, as a doublet of doublets (dd). The splitting pattern arises from:
-
Geminal coupling (²J(Hₐ,Hₑ)): Typically 12-18 Hz in acyclic systems.[6]
-
Vicinal coupling to the C3 proton (³J(Hₐ,H₃) and ³J(Hₑ,H₃)): These coupling constants will be different due to the different dihedral angles between each C2 proton and the C3 proton.
Resolving these signals requires 2D NMR. A COSY experiment is the ideal starting point, as it will show a correlation between Hₐ, Hₑ, and the C3 proton.[7][8]
Q3: My -NH- proton signal is very broad (or has disappeared). What happened to it?
A3: The broadening or disappearance of an N-H proton signal is very common and can be attributed to two main factors:
-
Chemical Exchange: Amide and carboxylic acid protons are "exchangeable," meaning they can exchange with protons from trace amounts of water (H₂O) or acid in the NMR solvent (e.g., CDCl₃). If the rate of this exchange is on the same timescale as the NMR experiment, the signal becomes broad.[9][10]
-
Quadrupolar Broadening: The ¹⁴N nucleus has a nuclear spin of I=1 and is quadrupolar. This can lead to efficient relaxation of the attached proton, causing its signal to broaden.
Troubleshooting Tip: To confirm if a signal belongs to an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H spectrum. The exchangeable N-H proton will be replaced by deuterium, and its signal will disappear from the spectrum.[9][10][11]
Q4: In my ¹³C NMR, why are the aromatic signals split into doublets?
A4: Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is affected by coupling to the ¹⁹F nucleus. ¹³C NMR spectra are typically acquired with broadband proton decoupling, but this does not remove ¹³C-¹⁹F coupling. As a result, the carbon signals of the fluorophenyl ring will appear as doublets due to C-F coupling over one or more bonds. The magnitude of the coupling constant (J(C,F)) is highly dependent on the number of bonds separating the carbon and fluorine atoms:
-
¹J(C,F): Direct, one-bond coupling. This is very large, typically 240-260 Hz. The carbon directly attached to the fluorine (C-4') will show this large splitting.[12][13][14]
-
²J(C,F): Two-bond coupling to the ortho carbons (C-3', C-5'). This is smaller, around 20-25 Hz.[14]
-
³J(C,F): Three-bond coupling to the meta carbons (C-2', C-6'). This is typically 7-9 Hz.[14]
-
⁴J(C,F): Four-bond coupling to the ipso carbon (C-1'). This is the smallest, usually 1-4 Hz.[14]
Recognizing these characteristic splitting patterns is key to correctly assigning the aromatic carbons.
Q5: What is the best 2D NMR experiment to start with for this molecule?
A5: The most powerful and informative starting point for this molecule is the ¹H-¹H COSY (Correlation Spectroscopy) experiment.[8][15][16] COSY reveals which protons are coupled to each other, allowing you to trace the connectivity of the spin systems within the molecule.
For this compound, a COSY spectrum will definitively show:
-
Correlations between the diastereotopic -CH₂- protons (Hₐ, Hₑ) and the -CH- proton (H₃).
-
A correlation between the -CH- proton (H₃) and the amide -NH- proton (if it is not too broad).
-
Correlations within the aromatic AA'BB' system.
Following COSY, a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is the logical next step.[17][18][19] The HSQC spectrum correlates each proton signal with the carbon signal of the atom it is directly attached to, providing unambiguous C-H assignments.[7][20][21]
Data Presentation: Expected NMR Data
The following table summarizes the expected chemical shifts (δ) and coupling constants (J) for this compound in a common solvent like CDCl₃ or DMSO-d₆. These are predictive values based on known chemical principles and data from analogous structures. Actual values will vary with solvent and concentration.
| Assignment | Proton (¹H) | Expected δ (ppm) | Expected Multiplicity | Carbon (¹³C) | Expected δ (ppm) | Expected J(C,F) (Hz) |
| -CH₃ (Ac) | H-Ac | ~2.0 | s | C-Ac | ~23 | - |
| -CH₂- | H-2a, H-2b | 2.7 - 3.0 | 2 x dd | C-2 | ~40 | - |
| -CH- | H-3 | 5.2 - 5.5 | m | C-3 | ~55 | - |
| -NH- | NH | 7.5 - 8.5 | d | - | - | - |
| -COOH | OH | 10 - 12 | br s | C-1 (COOH) | ~175 | - |
| =C-O (Ac) | - | - | - | C=O (Ac) | ~170 | - |
| Ar-CH | H-2',6' | 7.2 - 7.4 | "t" or dd | C-2',6' | ~128-130 | ³J ≈ 8 |
| Ar-CH | H-3',5' | 7.0 - 7.1 | "t" or dd | C-3',5' | ~115-117 | ²J ≈ 22 |
| Ar-C | - | - | - | C-1' | ~138 | ⁴J ≈ 3 |
| Ar-C-F | - | - | - | C-4' | ~162 | ¹J ≈ 245 |
Experimental Protocols & Visualization
Workflow: Resolving Diastereotopic Protons with COSY
This protocol outlines the logical steps to assign the complex aliphatic signals using a standard ¹H-¹H COSY experiment.
dot
Caption: Workflow for assigning aliphatic protons using a COSY experiment.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of your purified compound in a suitable deuterated solvent (e.g., 5-10 mg in 0.6 mL of CDCl₃ or DMSO-d₆). Ensure the solution is homogeneous.[8]
-
Acquire 1D ¹H Spectrum: Obtain a high-quality, well-shimmed 1D proton spectrum. Identify the approximate chemical shifts of the complex multiplets in the aliphatic region (~2.7-3.0 ppm for the -CH₂- and ~5.2-5.5 ppm for the -CH-).
-
Set Up COSY Experiment: Use the standard COSY pulse program on your spectrometer. Ensure the spectral width encompasses all proton signals. A typical experiment might use 2 scans per increment and 256 increments in the indirect dimension.
-
Process and Analyze COSY Spectrum: After Fourier transformation, the 2D spectrum will show the 1D spectrum along both the horizontal (F2) and vertical (F1) axes. These are the "diagonal peaks." The crucial information is in the "cross-peaks," which appear off the diagonal.
-
Trace Connectivity:
-
Locate the diagonal peak of the downfield methine proton (H-3).
-
Draw a vertical line from this diagonal peak. You will intersect cross-peaks that correlate H-3 with its coupling partners.
-
Draw horizontal lines from these cross-peaks back to the diagonal. The diagonal peaks you arrive at correspond to the two diastereotopic methylene protons (H-2a and H-2b).
-
As confirmation, find the diagonal peaks for H-2a and H-2b. You should observe a cross-peak between them, confirming their geminal coupling.[7][16]
-
-
Assign and Extract Couplings: With the chemical shifts of H-2a, H-2b, and H-3 now unambiguously assigned, return to the 1D spectrum to accurately measure the coupling constants from the multiplet patterns.
Visualizing the Spin System
The diagram below illustrates the key through-bond (J-coupling) relationships in the aliphatic and amide backbone of the molecule, which are revealed by a COSY experiment.
dot
Caption: Key ¹H-¹H J-coupling correlations (spin system) in the molecule.
References
- Studylib. (n.d.). 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment.
- Elyashberg, M., et al. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.
- Moser, A. (2009, December 14). How to Interpret an HSQC-COSY Experiment. ACD/Labs.
- Chegg. (2018, March 19). Solved Lab Section Name The aromatic region of the 1H-NMR.
- Hansen, P. E., & Wray, V. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2160.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- Cheu, R. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma.
- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR.
- Epistemeo. (2013, January 18). How to interpret a HSQC NMR Spectrum. YouTube.
- Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987–989.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- Hirano, S. (1973). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Agricultural and Biological Chemistry, 37(1), 51–54.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
- Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- Hirano, S. (1973). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Bioscience, Biotechnology, and Biochemistry.
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
- Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC.
- All Things Chemistry. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- ResearchGate. (2014, June 23). What is the coupling constant for CF3 carbon in 13C-NMR?.
- ResearchGate. (n.d.). 1 H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl 3 at 20 °C....
- Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A.
- Gutowsky, H. S., & Waugh, J. S. (1959). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 81(1), 56-62.
- SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts.
- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
- Srokosz, S. (2025, August 21). 1H–1H Coupling in Proton NMR. ACD/Labs.
- NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems.
- Banwell, C. N., & Sheppard, N. (1962). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 5(4), 329-338.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- SpectraBase. (n.d.). Fluorobenzene - Optional[1H NMR] - Spectrum.
- University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid.
- Gheorghiu, M. D., et al. (2021). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 66(2), 135-148.
- MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
- Gheorghiu, M. D., et al. (2021). H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. SJSU ScholarWorks.
- Gryff-Keller, A., et al. (2004). Conformational analysis of the chemical shifts for molecules containing diastereotopic methylene protons. Magnetic Resonance in Chemistry, 42(6), 527-533.
- ResearchGate. (n.d.). Figure S9. 1 H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e).
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II).
- The Organic Chemistry Tutor. (2013, January 24). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube.
Sources
- 1. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]
- 2. sfu.ca [sfu.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. "H NMR and conformational analysis of diastereotopic methylene protons " by Mircea D. Gheorghiu, Carlos A. Valdez et al. [scholarworks.sjsu.edu]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. studylib.net [studylib.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. emerypharma.com [emerypharma.com]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 20. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. acdlabs.com [acdlabs.com]
Technical Support Center: Enhancing Enantioselectivity in Chiral Separations
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for chiral separations. This guide is designed to provide you, the research scientist, with practical, in-depth solutions for the complex challenges encountered in separating enantiomers. As your virtual application scientist, my goal is to move beyond simple procedural lists and explain the underlying principles that govern enantioselectivity. This will empower you to not only solve current issues but also to strategically develop robust and efficient chiral methods from the ground up.
The separation of enantiomers is a critical, often non-trivial, step in drug discovery and development, as the biological activity of a chiral molecule can reside in a single enantiomer, while the other may be inactive or even harmful.[1][2] This guide is structured to address the most common and complex issues you may face, from complete co-elution to subtle losses in resolution over time.
Troubleshooting Guide: From Poor Resolution to Method Failure
This section addresses specific experimental problems in a direct question-and-answer format. The solutions are presented in a logical, stepwise fashion, starting with the simplest and most common fixes.
Q1: My enantiomers are not separating at all (co-eluting peak). Where do I start?
This is a common starting point in method development. A single, sharp peak indicates that the current combination of chiral stationary phase (CSP) and mobile phase provides insufficient stereospecific interaction.[3]
Answer: Your primary goal is to induce chiral recognition. This requires a systematic screening approach.
-
Confirm Analyte Suitability: First, ensure your molecule is indeed chiral and does not racemize under the current analytical conditions. Temperature, in particular, can sometimes lead to on-column interconversion, which can appear as a plateau between two poorly resolved peaks.
-
Mobile Phase Composition is Key: Selectivity in chiral separations is profoundly influenced by the mobile phase.[4]
-
Change the Alcohol Modifier: If you are using a standard normal-phase eluent like hexane/isopropanol (IPA), the first and often most effective step is to switch the alcohol. The size and structure of the alcohol modifier can alter the steric environment of the chiral selector on the stationary phase.[5] Try switching from IPA to ethanol (EtOH) or vice-versa.
-
Adjust Modifier Percentage: Systematically vary the alcohol percentage. Start at a typical concentration (e.g., 10%) and analyze at 5%, 15%, and 20%. A lower percentage often increases retention and can enhance interactions with the CSP, potentially improving selectivity.
-
-
Introduce an Additive: For acidic or basic analytes, the addition of a small amount of an acid (e.g., 0.1% trifluoroacetic acid, TFA) or a base (e.g., 0.1% diethylamine, DEA) can dramatically improve peak shape and selectivity. These additives suppress unwanted interactions with residual silanols on the silica support and can enhance the primary interactions required for chiral recognition.[6]
-
Change the CSP: If the above steps fail, the chosen stationary phase is likely unsuitable for your analyte. It is necessary to screen different stationary phases with different chiral selectors (e.g., moving from an amylose-based to a cellulose-based CSP).[7][8] Polysaccharide-based phases are a good starting point due to their broad applicability.[7]
Q2: I have partial separation, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?
Partial separation is a promising start. Now, the focus shifts to optimizing conditions to increase the distance between the two peaks and/or decrease their width. Resolution is a function of efficiency (N), selectivity (α), and retention (k). Selectivity is the most powerful factor for improving resolution in chiral separations.[1]
Answer:
-
Optimize the Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral methods. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analytes spend interacting with the stationary phase, which can enhance resolution.[9]
-
Adjust the Column Temperature: Temperature is a critical but complex parameter.[10]
-
Lowering the Temperature: In most cases, decreasing the temperature (e.g., from 25°C to 15°C) increases enantioselectivity. This is because the interactions responsible for chiral recognition are often enthalpically driven.
-
Increasing the Temperature: Occasionally, higher temperatures can improve efficiency and peak shape, leading to better overall resolution, though this is less common. A temperature study is always recommended.
-
-
Fine-Tune the Mobile Phase:
-
Modifier Concentration: Make small, incremental adjustments to the alcohol modifier concentration (e.g., in 1-2% steps). This can fine-tune the selectivity.
-
Additive Concentration: If using an additive, ensure its concentration is optimal. For example, increasing the concentration of formic acid in the mobile phase has been shown to affect separation and even change the elution order of enantiomers.[1]
-
Troubleshooting Workflow for Poor Enantioselectivity
Caption: A logical workflow for troubleshooting poor peak resolution.
Q3: My resolution has degraded over time with a previously good method. What happened?
Loss of performance is often due to column contamination or degradation.[11] Chiral stationary phases can be sensitive, and their performance relies on a consistent chemical environment.
Answer:
-
Column Contamination: This is the most common cause. Strongly retained impurities from samples can accumulate at the head of the column, interfering with the chiral recognition sites.[12]
-
Solution: Follow the manufacturer's instructions for column washing. For many polysaccharide-based columns, flushing with a strong, non-traditional solvent like 100% ethanol or even dichloromethane (for immobilized phases) can strip contaminants.[11][12] Always ensure your system is properly flushed and re-equilibrated before the next analysis.[11]
-
-
Loss of Stationary Phase: This is a more severe issue. Using incompatible solvents (e.g., traces of non-polar solvents in a reversed-phase system) or operating at extreme pH or high temperatures can damage the stationary phase. Coated CSPs are particularly susceptible to being stripped by harsh solvents.
-
Solution: Unfortunately, this damage is often irreversible. Always operate within the manufacturer's recommended ranges for pH, temperature, and solvent compatibility.
-
-
"Memory Effect" of Additives: If you use different acidic or basic additives on the same column, traces of a previous additive can adsorb onto the stationary phase and interfere with the current method.[13]
-
Solution: Dedicate columns to specific methods or additive types where possible. If not, implement a rigorous flushing procedure between methods. For immobilized columns, a flush with a solvent like DMF may be necessary to "reset" the stationary phase.[12]
-
Frequently Asked Questions (FAQs)
Q1: How does chiral chromatography work?
Chiral chromatography operates on the principle of forming transient diastereomeric complexes between the enantiomers in your sample and a chiral selector, which is the active component of the CSP.[14] Enantiomers have identical physical properties in an achiral environment, but they interact differently with other chiral molecules. This difference in interaction energy leads to one enantiomer being retained on the column longer than the other, resulting in their separation.[15]
The Three-Point Interaction Model This model provides a conceptual framework for understanding chiral recognition. It posits that for effective discrimination, there must be at least three points of interaction between the chiral selector and one of the enantiomers. The other enantiomer will be unable to establish all three of these interactions simultaneously, leading to a weaker overall binding energy and earlier elution.[15] These interactions can include hydrogen bonds, π-π stacking, dipole-dipole interactions, or steric hindrance.
Caption: Enantiomer 1 achieves a stable 3-point binding, while its mirror image cannot.
Q2: How do I select the right Chiral Stationary Phase (CSP)?
CSP selection is largely an empirical process, but can be guided by the chemical nature of your analyte.[3] A common strategy is to screen a small, diverse set of columns.
| CSP Type | Chiral Selector | Common Applications & Characteristics |
| Polysaccharide-Based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Broadest applicability, high success rate.[7] Effective for a wide range of neutral, acidic, and basic compounds. Can be used in normal phase, reversed-phase, and SFC modes.[1] |
| Pirkle-Type | π-acidic or π-basic aromatic rings (e.g., Whelk-O®) | Good for compounds with π-systems, such as aromatic amines, esters, and amides.[8] |
| Cyclodextrin-Based | Cyclic oligosaccharides | Primarily uses an inclusion mechanism where the analyte fits into the chiral cavity.[7] Effective for separating aromatic compounds and those with structures that can fit within the cyclodextrin bucket. |
| Protein-Based | Immobilized proteins (e.g., α1-acid glycoprotein, AGP) | Used in reversed-phase mode with aqueous buffers. Good for separating ionizable drugs and a broad range of compounds, but can have lower capacity and be more sensitive to operating conditions.[7] |
Q3: Can I reverse the enantiomeric elution order?
Yes, and this can be critical when a minor enantiomer impurity elutes on the tail of the major peak. Reversing the order places the small impurity peak in front of the main peak, making it easier to quantify accurately.
Methods to Reverse Elution Order:
-
Change the CSP: The most reliable way is to switch to a CSP with a complementary chiral selector. For example, switching between certain amylose- and cellulose-based columns can sometimes reverse the order.
-
Change the Mobile Phase: While less common, altering the mobile phase composition can sometimes induce a reversal. This can happen when changing the alcohol modifier (e.g., IPA to EtOH) or by changing the type or concentration of an additive.[1]
-
Temperature: In rare cases, changing the temperature can cause the elution order to reverse, particularly if the separation mechanism transitions from being enthalpy-driven to entropy-driven at a specific "isoenantioselective temperature".[10][16]
Experimental Protocols
Protocol 1: Systematic Chiral Method Development Screening
This protocol outlines a workflow for developing a method for a novel chiral compound.
-
Analyte Characterization:
-
Determine the solubility of the analyte to select the appropriate separation mode (Normal Phase, Reversed Phase, Polar Organic).
-
Identify functional groups (acid, base, π-systems) to guide initial CSP selection.[17]
-
-
Initial CSP & Mobile Phase Screening:
-
Select 2-4 complementary CSPs (e.g., 1 amylose-based, 1 cellulose-based).
-
Prepare a set of primary mobile phases. For Normal Phase, this is typically:
-
A: n-Hexane / Isopropanol (IPA) (90/10, v/v)
-
B: n-Hexane / Ethanol (EtOH) (90/10, v/v)
-
-
If the analyte is acidic or basic, prepare additional mobile phases containing 0.1% TFA or 0.1% DEA, respectively.
-
-
Execution of Screening:
-
Equilibrate the first column with the first mobile phase for at least 10-20 column volumes.
-
Inject the racemic sample at a low concentration to avoid column overload.[18]
-
Run the analysis. If no peaks elute after 30 minutes, or if only a single sharp peak elutes, move to the next mobile phase system.
-
Repeat for all mobile phase combinations on all selected columns.
-
-
Evaluation:
-
Identify the condition(s) that provide any degree of separation (selectivity, α > 1).
-
The best candidate will show two distinct peaks, even if they are not baseline resolved. This condition will be the starting point for optimization.
-
Protocol 2: Optimization of a Promising Separation
Once a "hit" is identified from the screening protocol, use this workflow to achieve baseline resolution (Rs ≥ 1.5).
-
Mobile Phase Modifier Ratio:
-
Using the best mobile phase from the screen (e.g., Hexane/EtOH), prepare several vials with varying alcohol content (e.g., 5%, 8%, 10%, 12%, 15%).
-
Analyze the sample under each condition and plot the Resolution (Rs) and Retention Factor (k') vs. % alcohol. Select the ratio that provides the best balance of resolution and analysis time.
-
-
Temperature Study:
-
Using the optimal mobile phase ratio, set the column oven to 25°C and run the analysis.
-
Decrease the temperature in steps (e.g., to 20°C, 15°C, 10°C), allowing the system to fully equilibrate at each temperature.
-
Analyze the sample at each temperature and select the one that maximizes resolution.[19]
-
-
Flow Rate Optimization:
-
Using the optimal mobile phase and temperature, analyze the sample at the current flow rate (e.g., 1.0 mL/min).
-
Decrease the flow rate (e.g., to 0.8 mL/min and 0.5 mL/min).[9]
-
Evaluate the trade-off between improved resolution at lower flow rates and longer analysis times. Select the flow rate that meets the method's requirements for both resolution and throughput.
-
-
Method Validation:
-
Once optimal conditions are established, perform injections of a racemic standard to confirm the method provides reproducible retention times, peak shapes, and resolution.
-
References
- LCGC International. (2023-01-19).
- Restek. (2021-08-25).
- ResearchGate. (2014-09-17). How can I improve my chiral column resolution?. [Link]
- Linca, S. et al. (2019-08-16). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]
- Regis Technologies. (2020-12-12).
- Taylor & Francis Online.
- Phenomenex. (2022-10-03). Top 5 FAQ's About Chiral Columns. [Link]
- LCGC International. (2021-04-28). Strategies for Simplified Chiral Method Development. [Link]
- MDPI. Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. [Link]
- Regis Technologies. (2022-10-14). Getting Started with Chiral Method Development. [Link]
- Bioanalysis Zone. Chiral HPLC column selection and method development guide (Sigma-Aldrich). [Link]
- Sumika Chemical Analysis Service.
- Oxford Academic. Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. [Link]
- ResearchGate.
- PharmaGuru. (2025-09-01).
- Phenomenex.
- ResearchGate.
- ResearchGate. Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs | Request PDF. [Link]
- Regis Technologies. (2023-09-25).
- National Institutes of Health. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. [Link]
- Phenomenex. (2012-03-14). Phenomenex Publishes Guide for Chiral Column Selection. [Link]
- OUC International. Enantioselectivity in Pharmacokinetics: A Mini Review. [Link]
- National Institutes of Health. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. [Link]
- ResearchGate. (PDF)
- Rotachrom Technologies. (2023-05-03).
- Royal Society of Chemistry. (2023-09-27).
- Royal Society of Chemistry. (2024-10-22). The significance of chirality in contemporary drug discovery-a mini review. [Link]
- Research and Reviews. (2024-03-28).
- Springer Nature Experiments.
- Semantic Scholar.
- Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
- PubMed. Enantioselective drug analysis: problems and resolutions. [Link]
- Chromatography Today. (2020-05-20).
- PubMed.
- YouTube. (2023-08-24).
- Chromatography Online. (2022-03-01). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. rroij.com [rroij.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chiraltech.com [chiraltech.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 15. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 16. tandfonline.com [tandfonline.com]
- 17. scas.co.jp [scas.co.jp]
- 18. Chiral Separation 2: Optimization of Chiral Separations [discover.restek.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic acid
Welcome to the technical support center for the synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important molecule. Our goal is to equip you with the expertise to minimize impurities and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves a two-stage approach:
-
Synthesis of the β-amino acid precursor: 3-Amino-3-(4-fluorophenyl)propanoic acid is first synthesized. A reliable method for this is the reaction of 4-fluorobenzaldehyde with malonic acid and a nitrogen source, such as ammonium acetate.
-
N-acetylation of the β-amino acid: The amino group of the precursor is then acetylated to yield the final product. This can be achieved through various methods, including reaction with acetic anhydride or acetyl chloride, or through a multicomponent reaction like the Ugi reaction where the amino acid acts as a bifunctional component.[1]
This guide will address potential issues in both stages of this synthetic pathway.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific challenges you may encounter.
Part 1: Synthesis of 3-Amino-3-(4-fluorophenyl)propanoic acid Precursor
Question 1: My yield of 3-Amino-3-(4-fluorophenyl)propanoic acid is low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of the β-amino acid precursor can often be attributed to several factors. Let's break down the common culprits and their solutions:
-
Incomplete Reaction: The condensation of 4-fluorobenzaldehyde, malonic acid, and ammonium acetate requires sufficient time and temperature to go to completion.
-
Troubleshooting: Ensure the reaction is refluxed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended time, you can try extending the reflux period.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.
-
Troubleshooting: The purity of your starting materials is crucial. Use freshly distilled 4-fluorobenzaldehyde to avoid impurities from oxidation. Ensure your malonic acid is dry, as water can interfere with the reaction.
-
-
Product Loss During Workup: The product is an amino acid and can be amphoteric, meaning it can be soluble in both acidic and aqueous layers during extraction.
-
Troubleshooting: Careful pH control during the workup is critical. After the reaction, the product often precipitates upon cooling. If not, carefully adjust the pH of the solution to the isoelectric point of the amino acid to minimize its solubility in the aqueous phase before filtration.
-
Workflow for Optimizing Precursor Synthesis
Caption: Troubleshooting workflow for low yield in precursor synthesis.
Question 2: I am observing significant impurities in my 3-Amino-3-(4-fluorophenyl)propanoic acid. What are they and how can I remove them?
Answer:
The primary impurities in this synthesis are typically unreacted starting materials and a key side product, 4-fluorocinnamic acid, which arises from the Knoevenagel condensation of 4-fluorobenzaldehyde and malonic acid followed by decarboxylation.
-
Identification: These impurities can be identified by NMR spectroscopy and LC-MS. Unreacted 4-fluorobenzaldehyde will show a characteristic aldehyde proton signal in the 1H NMR spectrum (around 9-10 ppm). 4-Fluorocinnamic acid will exhibit signals for vinylic protons.
-
Purification Protocol:
-
Recrystallization: This is often the most effective method for removing these impurities. A suitable solvent system is typically a mixture of water and a polar organic solvent like ethanol or isopropanol. The desired β-amino acid is generally less soluble than the cinnamic acid derivative and starting materials in such a mixture upon cooling.
-
Acid-Base Extraction: A carefully controlled acid-base extraction can also be employed. By dissolving the crude product in a dilute basic solution (e.g., sodium bicarbonate), the acidic components (malonic acid, 4-fluorocinnamic acid, and the product) will dissolve. The unreacted aldehyde can be extracted with an organic solvent. Then, by carefully adjusting the pH of the aqueous layer, it may be possible to selectively precipitate the product.
-
| Impurity | Identification Method | Purification Technique |
| 4-Fluorobenzaldehyde | 1H NMR (δ 9-10 ppm) | Recrystallization, Acid-Base Extraction |
| Malonic Acid | Water-soluble | Recrystallization |
| 4-Fluorocinnamic Acid | 1H NMR (vinylic protons) | Recrystallization |
Part 2: N-acetylation of 3-Amino-3-(4-fluorophenyl)propanoic acid
Question 3: I am getting a mixture of products during the N-acetylation with acetic anhydride. What are the possible side products and how can I favor the desired product?
Answer:
When using acetic anhydride for N-acetylation, the primary side product is often the di-acetylated product, where both the amino group and the carboxylic acid group are acetylated, forming a mixed anhydride. Over-acetylation can also lead to the formation of an azlactone.
-
Mechanism of Side Product Formation: The carboxylic acid can react with acetic anhydride to form a mixed anhydride, which can then cyclize to form an azlactone, especially at elevated temperatures.
-
Favoring Mono-N-acetylation:
-
Control Stoichiometry: Use a slight excess (around 1.1 to 1.2 equivalents) of acetic anhydride. A large excess will promote di-acetylation.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize the rate of side reactions.
-
pH Control: The reaction is often carried out in the presence of a mild base (e.g., sodium bicarbonate or triethylamine) to neutralize the acetic acid byproduct and maintain a slightly basic pH. This favors the acetylation of the more nucleophilic amine over the carboxylate.
-
Experimental Protocol for Selective N-acetylation:
-
Dissolve the 3-Amino-3-(4-fluorophenyl)propanoic acid in a suitable solvent (e.g., a mixture of water and a polar aprotic solvent like THF or dioxane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a slight excess of acetic anhydride dropwise while maintaining the temperature below 5 °C.
-
Simultaneously, add a mild base solution (e.g., saturated sodium bicarbonate) to maintain a pH of around 8-9.
-
Monitor the reaction by TLC until the starting amino acid is consumed.
-
Once the reaction is complete, acidify the solution with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Question 4: I am considering using a Ugi reaction for the N-acetylation. What are the potential advantages and what impurities should I look out for?
Answer:
The Ugi four-component reaction (U-4CR) can be a highly efficient method for the synthesis of your target molecule. In this case, the 3-Amino-3-(4-fluorophenyl)propanoic acid acts as the bifunctional amine and carboxylic acid component, reacting with an aldehyde (e.g., formaldehyde or acetaldehyde) and an isocyanide.[1]
-
Advantages:
-
Potential Impurities:
-
Passerini Reaction Byproduct: If the concentration of the amine component is low, or if the imine formation is slow, a competing Passerini three-component reaction between the aldehyde, carboxylic acid, and isocyanide can occur, leading to the formation of an α-acyloxy amide impurity.[3][4]
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of the starting amino acid, aldehyde, and isocyanide in the crude product.
-
Isocyanide-derived Impurities: Isocyanides can be unstable and may hydrolyze or polymerize under certain conditions.
-
Troubleshooting Ugi Reaction Impurities dot graph "Ugi Reaction Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
subgraph "cluster_Reaction" { label = "Ugi Reaction"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Start [label="Combine:\nAmino Acid\nAldehyde\nIsocyanide"]; Reaction [label="Reaction in Polar Solvent"]; Start -> Reaction; }
subgraph "cluster_Analysis" { label = "Crude Product Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Crude_Product [label="Crude Product"]; Analysis [label="Analyze by LC-MS & NMR"]; Reaction -> Crude_Product; Crude_Product -> Analysis; }
subgraph "cluster_Impurities" { label = "Potential Impurities"; style=filled; color="#F1F3F4"; node [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Passerini_Product [label="Passerini Byproduct"]; Unreacted_SM [label="Unreacted Starting Materials"]; Isocyanide_Impurity [label="Isocyanide-derived Impurities"]; Analysis -> Passerini_Product; Analysis -> Unreacted_SM; Analysis -> Isocyanide_Impurity; }
subgraph "cluster_Solutions" { label = "Solutions"; style=filled; color="#F1F3F4"; node [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimize_Conc [label="Optimize Reactant Concentrations"]; Purification [label="Purify by Chromatography or Recrystallization"]; Fresh_Isocyanide [label="Use Freshly Purified Isocyanide"]; Passerini_Product -> Optimize_Conc; Unreacted_SM -> Purification; Isocyanide_Impurity -> Fresh_Isocyanide; } }
Sources
Technical Support Center: Enhancing the Biological Activity of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid
Welcome to the technical support center for the modification and biological evaluation of 3-Acetamido-3-(4-fluorophenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel small-molecule therapeutics. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered in enhancing the biological activity of this promising scaffold.
Section 1: Foundational Knowledge & Strategic Planning
Q1: What is the known and potential biological activity of this compound?
While specific biological activity for this compound is not extensively documented in publicly available literature, its core structure as an arylpropanoic acid derivative suggests a range of potential therapeutic applications. Arylpropanoic acids are a well-established class of compounds with diverse biological activities, including:
-
Anti-inflammatory effects: Many arylpropanoic acids are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1]
-
Anticancer properties: Derivatives of 3-amino-3-phenylpropanoic acid have been investigated as potential anticancer agents.[2][3]
-
Antimicrobial activity: Various derivatives of arylpropanoic acids have demonstrated antibacterial and antifungal properties.[1][4]
-
Anticonvulsant potential: Some arylpropanoic acid derivatives have shown activity in models of epilepsy.[1]
Given this, this compound serves as a valuable starting point for chemical modification to explore and optimize these potential activities.
Q2: What are the primary strategies for modifying this compound to enhance its biological activity?
The modification of this compound can be approached through several established medicinal chemistry strategies. The choice of strategy will depend on the target biological activity and the desired physicochemical properties of the final compound. Key strategies include:
-
Prodrug Approaches for the Carboxylic Acid Moiety: The carboxylic acid group can be masked to improve membrane permeability and oral bioavailability. Common prodrug strategies involve esterification to create more lipophilic esters that can be hydrolyzed by intracellular esterases to release the active carboxylic acid.[5]
-
Bioisosteric Replacement of the Fluorophenyl Ring: The 4-fluorophenyl group can be replaced with other aromatic or heteroaromatic rings to modulate the compound's electronic properties, metabolic stability, and target interactions. Bioisosteric replacements can also influence solubility and reduce potential toxicity.
-
Modification of the Acetamido Group: The acetamido group can be replaced with other acyl groups or functionalized to explore structure-activity relationships (SAR). This can influence the compound's hydrogen bonding capacity and overall polarity.
The following diagram illustrates these primary modification strategies:
Caption: Primary strategies for modifying the parent compound.
Section 2: Synthesis & Purification - Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound and its derivatives.
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of starting materials or reagents. 3. Inefficient activation of the carboxylic acid for amidation. | 1. Monitor the reaction progress using TLC or LC-MS and adjust the reaction time and temperature accordingly. 2. Ensure the purity and stability of all starting materials and reagents. Use freshly opened or purified reagents if necessary. 3. For amidation reactions, ensure the complete activation of the carboxylic acid using appropriate coupling agents (e.g., EDC/HOBt, HATU). |
| Multiple Products Observed on TLC/LC-MS | 1. Formation of side products due to reactive intermediates. 2. Epimerization at the chiral center if applicable. 3. Incomplete reaction leading to a mixture of starting material and product. | 1. Optimize reaction conditions (temperature, solvent, stoichiometry) to minimize side reactions. 2. Use milder reaction conditions and non-basic coupling agents to prevent epimerization. 3. As mentioned above, ensure the reaction goes to completion by monitoring its progress. |
| Difficulty in Product Isolation | 1. Product is highly soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction. 3. Product co-precipitates with byproducts. | 1. Adjust the pH of the aqueous phase to ensure the product is in its neutral form before extraction. Saturate the aqueous layer with NaCl to decrease the solubility of the product. 2. Break emulsions by adding brine or filtering through a pad of celite. 3. Use a different solvent system for precipitation/crystallization to selectively precipitate the desired product. |
Purification (HPLC) Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions between the acidic analyte and residual silanol groups on the column. 2. Column overload. | 1. Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress the ionization of silanol groups.[6] 2. Reduce the sample concentration or injection volume. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure accurate composition. 2. Use a column oven to maintain a constant temperature.[6] 3. Flush the column with a strong solvent regularly and replace it if performance does not improve. |
| Low Recovery from Column | 1. Irreversible adsorption of the compound to the stationary phase. 2. Degradation of the compound on the column. | 1. Use a different stationary phase or a more inert column. 2. Check the stability of the compound under the mobile phase conditions. Consider using a mobile phase with a different pH. |
Section 3: Biological Evaluation - FAQs & Troubleshooting
This section provides guidance on common challenges in assessing the biological activity of newly synthesized compounds.
Q3: Which initial bioassays are recommended for screening modified derivatives of this compound?
Based on the known activities of arylpropanoic acids, a tiered screening approach is recommended:
-
Cytotoxicity/Viability Assays: An initial screen to determine the general toxicity of the compounds is essential. The MTT assay is a common choice, but be aware of potential interferences (see Q4).
-
Antimicrobial Assays: The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) is a standard primary screen.[7]
-
Anti-inflammatory Assays: An in vitro assay measuring the inhibition of COX-1 and COX-2 enzymes can provide initial insights into anti-inflammatory potential.
-
Anticancer Assays: If cytotoxicity is observed in the initial screen, further evaluation against a panel of cancer cell lines is warranted.
The following diagram outlines a suggested workflow for the initial biological evaluation:
Caption: Workflow for initial biological screening.
Q4: I am observing inconsistent results with my MTT assay. What are the common pitfalls?
The MTT assay, while widely used, is susceptible to artifacts, especially with novel chemical entities.[7] Common issues include:
-
Direct Reduction of MTT: Compounds with antioxidant properties can directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.[2]
-
Colorimetric Interference: Colored compounds can absorb light at the same wavelength as formazan, artificially inflating the absorbance reading.[2]
-
Incomplete Solubilization of Formazan Crystals: This leads to lower absorbance readings and an underestimation of cell viability.[7]
Troubleshooting Steps:
-
Run a Cell-Free Control: Incubate your compound with MTT in cell culture medium without cells. A color change indicates direct reduction of MTT.[2]
-
Run a Compound-Only Control: Add your compound to the medium in the wells without cells to check for inherent color that might interfere with the absorbance reading.[2]
-
Ensure Complete Solubilization: After adding the solubilizing agent (e.g., DMSO or acidified isopropanol), visually inspect the wells under a microscope to confirm that all formazan crystals have dissolved before reading the plate.[7]
-
Consider an Alternative Assay: If interference is confirmed, consider using an alternative viability assay such as the sulforhodamine B (SRB) assay, which measures total protein content, or an ATP-based assay like CellTiter-Glo®.[2]
Q5: My compound shows promising antimicrobial activity in the initial screen. What are the next steps?
After identifying a compound with a low MIC, the following steps are recommended to further characterize its antimicrobial potential:
-
Determine Bactericidal vs. Bacteriostatic Activity: Perform a time-kill assay to determine if the compound kills the bacteria (bactericidal) or simply inhibits their growth (bacteriostatic).
-
Assess Anti-Biofilm Activity: Many chronic infections are associated with biofilms. A crystal violet biofilm assay can determine if your compound can inhibit biofilm formation or disrupt established biofilms.[7]
-
Evaluate Resistance Development: Conduct a multi-passage resistance selection study to assess the likelihood of bacteria developing resistance to your compound.
-
Toxicity to Mammalian Cells: A more detailed cytotoxicity assessment using a panel of mammalian cell lines is crucial to determine the therapeutic index of the compound.
Section 4: Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives (Amide Formation)
This protocol describes a general method for the synthesis of amide derivatives from the parent carboxylic acid.
Materials:
-
This compound
-
Desired amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines the standard broth microdilution method for determining the MIC of a novel compound.[7]
Materials:
-
Test compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Add the bacterial suspension to each well containing the diluted compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- Cavo, M., et al. (2016). Particle-Induced Artifacts in the MTT and LDH Viability Assays. Chemical Research in Toxicology, 29(8), 1345-1353.
- MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. MDPI.
- MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
- MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.
- News-Medical.Net. The role of cell-based assays for drug discovery. News-Medical.Net.
- PubMed. Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. PubMed.
- PubMed. New derivatives of aryl-propionic acid. Synthesis and biological evaluation. PubMed.
- ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate.
- Springer. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Springer.
- Google Patents. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs. Google Patents.
- International Journal of Pharmaceutical Sciences and Research. A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. IJPSR.
- International Journal of Pharmacy and Pharmaceutical Research. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Conformational analysis of some alpha-phenylpropionic acids with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid [jmchemsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing Cell Permeability of Propanoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable solutions for a common and critical challenge in drug discovery: the poor cell permeability of propanoic acid derivatives. This document moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the cell permeability of propanoic acid derivatives.
Q1: Why do many of my propanoic acid derivatives exhibit low cell permeability?
A1: The carboxylic acid group, a hallmark of these derivatives, is the primary reason. At physiological pH (around 7.4), this group is predominantly ionized, carrying a negative charge.[1] This charge significantly increases the molecule's polarity and hydrophilicity, making it difficult to passively diffuse across the lipophilic cell membrane. This is a fundamental principle of drug absorption, often summarized by Lipinski's Rule of Five, which favors less polar, more lipophilic compounds for good oral bioavailability.[2][3][4][5][6]
Q2: I'm seeing consistently low apparent permeability (Papp) values in my PAMPA and Caco-2 assays. What's a typical "low" value for a compound like this?
A2: For small, hydrophilic molecules like many propanoic acid derivatives, it's not uncommon to see Papp values in the low range (<1 x 10⁻⁶ cm/s) in both PAMPA and Caco-2 assays.[7] These values are indicative of poor passive diffusion.
Q3: My compound has a low molecular weight and should be permeable according to Lipinski's rules, but it's not. Why?
A3: While a low molecular weight is favorable, the high polarity from the ionized carboxylic acid group can override this advantage. Lipinski's rules are a guideline, and the degree of ionization (related to the pKa of the acid and the pH of the environment) plays a crucial role.[3][4][5][6] Additionally, the compound may be a substrate for efflux transporters, which actively pump it out of the cell.[8][9]
Q4: What are the main strategies I should consider to improve the permeability of my lead compounds?
A4: The three primary strategies are:
-
Prodrug Approach: Temporarily masking the carboxylic acid group with a more lipophilic moiety.[10][11][12]
-
Nanoformulation: Encapsulating the compound in a nanoparticle-based delivery system.[13][14][15][16]
-
Use of Permeability Enhancers: Co-administering the compound with excipients that transiently increase membrane permeability.[17][18]
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a more detailed, problem-oriented approach to troubleshooting poor permeability.
Issue 1: Consistently Low Papp Values in In Vitro Assays
You Observe: Your propanoic acid derivative consistently shows Papp values below 1 x 10⁻⁶ cm/s in both PAMPA and Caco-2 assays.
Potential Causes & Solutions:
-
Inherent Physicochemical Properties: As discussed, the ionized carboxyl group is the most likely culprit.[1]
-
Solution 1: Prodrug Synthesis. This is often the most effective strategy. By converting the carboxylic acid to an ester, you create a more lipophilic prodrug that can more easily cross the cell membrane.[11][12] Once inside the cell, endogenous esterases cleave the ester, releasing the active parent drug.[7][11]
-
Causality: The ester masks the polar carboxylic acid, increasing the compound's lipophilicity (LogP value) and facilitating passive diffusion.[12]
-
-
Solution 2: Nanoformulation. Encapsulating your compound in liposomes or polymeric nanoparticles can facilitate cellular uptake via endocytosis, bypassing the need for passive diffusion.[14][15][16][19]
-
-
Experimental Artifacts: It's crucial to rule out issues with your assay setup.
-
Caco-2 Assay:
-
Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) before and after your experiment. A significant drop in TEER indicates a compromised monolayer.[20] The use of a low-permeability marker like Lucifer Yellow can also help assess monolayer integrity.[20][21]
-
Control Cell Passage Number: Caco-2 cell characteristics can change with high passage numbers. Use cells within a defined passage range to ensure consistency.[7]
-
-
PAMPA Assay:
-
Ensure Proper Membrane Formation: Complete evaporation of the solvent after applying the lipid solution is critical for forming a stable artificial membrane.[7]
-
Use High-Quality Lipids: The purity of the lipids used is essential for reproducible results.
-
-
Issue 2: High Efflux Ratio in Bidirectional Caco-2 Assay
You Observe: The Papp value in the basolateral-to-apical (B-A) direction is significantly higher (typically >2) than in the apical-to-basolateral (A-B) direction.[22]
Potential Cause & Solution:
-
Active Efflux: Your compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and the intestinal epithelium.[8][9][20] These transporters actively pump your compound out of the cell, reducing its net absorption.
-
Solution: Co-incubation with Efflux Inhibitors. To confirm the involvement of specific transporters, perform the Caco-2 assay in the presence of known inhibitors. For example, verapamil is a commonly used P-gp inhibitor.[20] A significant increase in the A-B Papp value and a decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.
-
Visualizing the Problem: Mechanisms of Poor Permeability
Caption: Mechanisms of poor cell permeability for propanoic acid derivatives.
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for the essential assays discussed.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive membrane permeability.[21][23][24]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader (UV-Vis or fluorescence)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Donor Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate completely (approximately 5-10 minutes).
-
Prepare Donor Solutions: Dilute the test compound stock solution in PBS to the final desired concentration (e.g., 200 µM).
-
Assemble PAMPA Sandwich: Add 200 µL of the donor solution to each well of the coated donor plate. Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).[25][26]
-
Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a plate reader.
-
Calculate Papp: Use the following equation to calculate the apparent permeability coefficient (Papp):
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium))
Where: Vd = volume of donor well, Va = volume of acceptor well, A = area of the membrane, t = incubation time, [drug]acceptor = concentration in the acceptor well, and [drug]equilibrium = equilibrium concentration.
Protocol 2: Caco-2 Cell Permeability Assay
This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer, mimicking the intestinal epithelium.[22][27][28]
Materials:
-
Caco-2 cells
-
Transwell plate inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test compound stock solution
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation into a confluent monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayer. Values should be >200 Ω·cm².[29]
-
Assay Preparation: Wash the cell monolayer with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound in HBSS to the apical (donor) side.
-
Add fresh HBSS to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability (for efflux studies):
-
Add the test compound in HBSS to the basolateral (donor) side.
-
Add fresh HBSS to the apical (receiver) side.
-
Incubate and sample from the apical side as described above.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A-B and B-A directions. The efflux ratio is Papp(B-A) / Papp(A-B).[22]
Visualizing the Solution: Prodrug Strategy Workflow
Caption: Workflow of the prodrug strategy to enhance cell permeability.
Part 4: Data Summary and Interpretation
Table 1: Physicochemical Properties and Expected Permeability
| Compound Type | Key Physicochemical Property | Expected LogP | Expected Permeability (Papp) | Primary Permeation Hurdle |
| Propanoic Acid Derivative | Ionized carboxyl group at pH 7.4[1] | < 0 | Low (<1 x 10⁻⁶ cm/s) | High Polarity |
| Ester Prodrug | Masked carboxyl group | > 1 | Moderate to High (>1 x 10⁻⁶ cm/s) | Potential for Efflux |
References
- Salam, R., Chowdhury, S. M., Marshall, S. R., Gneid, H., & Busschaert, N. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters.
- Khan, N. R., Harun, M. S., Nawaz, A., Harjoh, N., & Wong, T. W. (2015). Nanocarriers and their Actions to Improve Skin Permeability and Transdermal Drug Delivery. Current Pharmaceutical Design, 21(20), 2848-2866. [Link]
- Takahashi, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(15), 3243-3249. [Link]
- Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery.
- Caco2 assay protocol. (n.d.).
- Ghasemiyeh, P., & Mohammadi-Samani, S. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Journal of Controlled Release, 321, 669-709. [Link]
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
- Ghasemiyeh, P., & Mohammadi-Samani, S. (2020). Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes. Request PDF. [Link]
- Prodrugs of Carboxylic Acids. (n.d.). Request PDF. [Link]
- AZoLifeSciences. (2022, March 4).
- Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]
- Creative Bioarray. (n.d.). Caco-2 permeability assay. [Link]
- PharmaInformatic. (n.d.). Lipinski´s Rule of 5. [Link]
- MDPI. (2024).
- Wikipedia. (n.d.). Lipinski's rule of five. [Link]
- Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024). PMC - PubMed Central. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). GitHub Gist. [Link]
- Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
- Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
- Google Patents. (n.d.).
- Patsnap Eureka. (2025).
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC - PubMed Central. [Link]
- BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
- Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC - NIH. [Link]
- ACS Publications. (2022).
- ACS Central Science. (n.d.). Drug–Membrane Permeability across Chemical Space. [Link]
- ResearchGate. (n.d.).
- JoVE. (2024). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2025). (PDF)
- NIH. (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. [Link]
- Vici Health Sciences. (n.d.). Bioavailability Enhancement Service & Permeability Solutions. [Link]
- Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. (2021). MDPI. [Link]
- NIH. (n.d.). Drug–Membrane Permeability across Chemical Space. [Link]
- Semantic Scholar. (n.d.). Mechanistic analysis for drug permeation through intestinal membrane. [Link]
- Quora. (2017). What are some chemical properties of propionic acid?. [Link]
- NIH. (n.d.). Mechanistic Insights into Passive Membrane Permeability of Drug-like Molecules from a Weighted Ensemble of Trajectories. [Link]
- NIH. (n.d.). EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants. [Link]
- Wikipedia. (n.d.). Propionic acid. [Link]
- PubMed Central. (2022). Making sense of drug-efflux transporters in the physiological environment. [Link]
- NIH. (n.d.). Drug Permeation against Efflux by Two Transporters. [Link]
- MDPI. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. [Link]
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Rule of 5 [pharmainformatic.com]
- 6. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Making sense of drug-efflux transporters in the physiological environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 12. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Nanoformulation strategies for improving intestinal permeability of drugs: A more precise look at permeability assessment methods and pharmacokinetic properties changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Bioavailability Enhancement Service & Permeability Solutions | Vici Health Sciences [vicihealthsciences.com]
- 18. mdpi.com [mdpi.com]
- 19. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 24. PAMPA | Evotec [evotec.com]
- 25. bioassaysys.com [bioassaysys.com]
- 26. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 28. enamine.net [enamine.net]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Safe Handling and Storage of Fluorinated Organic Compounds
Welcome to the Technical Support Center for the safe handling and storage of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and often highly reactive molecules. The introduction of fluorine into organic compounds dramatically alters their chemical, physical, and biological properties, leading to their widespread use in pharmaceuticals and agrochemicals.[1][2] However, these same properties necessitate stringent safety protocols. This resource provides in-depth, field-proven insights and troubleshooting for common challenges encountered during experimental work.
The unique reactivity of many fluorinating agents and the potential for some organofluorine compounds to be toxic or environmentally persistent demand a comprehensive understanding of their hazards.[1][3][4][5][6] This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of safety in your laboratory.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems that may arise during the handling and use of fluorinated organic compounds in a question-and-answer format.
Question 1: I'm planning a reaction with a volatile fluorinated solvent. My fume hood seems to be working, but I'm concerned about fugitive emissions. How can I be sure my containment is adequate?
Answer:
Your concern is valid, as inhalation is a primary route of exposure to volatile fluorinated compounds, which can lead to respiratory irritation or, in severe cases, pulmonary edema.[7][8][9] While a standard fume hood is the minimum requirement for handling volatile fluorinated substances, its proper function is critical.[1]
-
Causality: The high volatility of many fluorinated solvents means they can easily escape into the lab atmosphere if containment is not optimal. The primary engineering control to prevent this is a properly functioning chemical fume hood.[1]
-
Troubleshooting Steps:
-
Verify Fume Hood Performance: Check the fume hood's certification sticker to ensure it has been tested within the last year. Use a tissue or kimwipe to qualitatively check for airflow at the sash. For quantitative data, your institution's Environmental Health and Safety (EHS) office can measure the face velocity.
-
Sash Position: Always work with the sash at the lowest possible position, and never above the indicated maximum safe working height. This maximizes the capture velocity and protects you from splashes.
-
Minimize Clutter: Excessive equipment inside the hood can disrupt airflow patterns, creating eddies that allow vapors to escape. Keep the hood interior as clear as possible.
-
Consider a Glove Box: For particularly hazardous or volatile compounds, or for reactions that are highly sensitive to atmospheric moisture, a glove box with an inert atmosphere is the recommended containment strategy.[1]
-
Question 2: I've noticed some degradation of a fluorinated intermediate I've been storing. What are the likely causes and how can I prevent this?
Answer:
The stability of fluorinated pharmaceutical intermediates can be compromised by several environmental factors, leading to the formation of impurities that can affect your experimental outcomes.[10]
-
Causality: The presence of highly electronegative fluorine atoms can make certain bonds in a molecule susceptible to hydrolysis, oxidation, or thermal and photochemical degradation.[10]
-
Troubleshooting and Prevention:
-
Temperature Control: Elevated temperatures accelerate degradation. Unless otherwise specified, store fluorinated compounds in a cool, dry place.[1][10] For sensitive intermediates, storage at -20°C or lower may be necessary to maintain stability.[10]
-
Humidity Control: Moisture can lead to hydrolysis.[10] Store compounds in tightly sealed containers in a dry environment, ideally with a relative humidity below 60%.[10] The use of desiccants inside storage containers is a good practice.[10]
-
Light Protection: Photochemical reactions can be initiated by light, especially UV light.[10] Store light-sensitive compounds in amber or opaque containers to prevent degradation.[1][10]
-
Inert Atmosphere: For compounds prone to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can significantly extend shelf life.
-
Question 3: I need to select gloves for working with a novel fluorinated compound dissolved in Dichloromethane (DCM). The SDS for the compound itself doesn't specify a glove type. How do I choose the correct hand protection?
Answer:
Glove selection is a critical decision that must be based on the specific chemicals being handled, including solvents.[1] An incorrect choice can lead to rapid permeation and dermal exposure.
-
Causality: No single glove material is impervious to all chemicals. The solvent can carry the dissolved fluorinated compound through the glove material to your skin. Therefore, glove selection must account for both the fluorinated compound and the solvent.
-
Troubleshooting Protocol:
-
Consult Glove Manufacturer Compatibility Charts: This is the most important step.[1] Reputable glove manufacturers provide extensive data on breakthrough times and permeation rates for various chemicals. Look up the compatibility for your solvent (DCM in this case) and any available data for structurally similar fluorinated compounds.
-
Prioritize Solvent Resistance: Since DCM is a common and aggressive solvent, start by selecting a glove material rated for it. For DCM, thicker nitrile gloves may offer short-term protection, but laminate film gloves (like SilverShield®) are often recommended for extended handling.
-
Double-Gloving: For highly corrosive or readily absorbed compounds, wearing two pairs of gloves is recommended.[1] A common practice is to wear a thinner, disposable glove (e.g., nitrile) under a more robust, chemical-resistant glove. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Inspect and Replace: Always inspect gloves for any signs of degradation, punctures, or swelling before and during use. If contamination occurs, remove the gloves immediately and wash your hands.
-
Frequently Asked Questions (FAQs)
Storage & Handling
-
Q: What are the general storage requirements for fluorinated organic compounds?
-
Q: How should I store photosensitive fluorinated compounds?
-
Q: What engineering controls are essential when working with these compounds?
Personal Protective Equipment (PPE)
-
Q: What is the minimum eye protection required?
-
Q: What type of lab coat should I wear?
-
Q: When is respiratory protection needed?
-
A: If engineering controls like a fume hood are not sufficient to keep exposure below permissible limits, a respirator may be required.[1] The type of respirator and cartridge must be selected based on the specific hazards, and this typically requires consultation with your institution's EHS department.[1]
-
Emergency Procedures
-
Q: What should I do in case of skin contact with a fluorinated compound?
-
A: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1] For exposure to compounds that can generate Hydrofluoric Acid (HF), it is critical to apply calcium gluconate gel to the affected area after flushing.[1] Seek immediate medical attention in all cases of significant exposure.[1]
-
-
Q: How should I handle a small spill of a fluorinated organic compound?
-
A: For small spills that you are trained to handle:
-
-
Q: What constitutes a "large spill" and what is the proper response?
-
A: A large spill, or any spill of a highly hazardous material, is one that is beyond the capability of laboratory personnel to clean up safely. In this event, evacuate the area immediately and contact your institution's emergency response team.[1]
-
Disposal
-
Q: How do I dispose of waste containing fluorinated compounds?
-
Q: Can I neutralize reactive fluorinating agents myself before disposal?
-
A: Quenching reactive fluorinating agents can be highly exothermic and dangerous. This should only be performed by highly trained personnel following a validated and approved procedure with appropriate safety measures in place.[1] For small residual amounts, it is often safest to dispose of them as solid chemical waste without attempting to quench them.[1]
-
Data and Protocols
Table 1: Exposure Limits for Common Fluorinated Substances
| Substance | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Fluorides (as F) | 2.5 mg/m³[12] | 2.5 mg/m³[12] | 2.5 mg/m³[12] |
| Fluorine | 0.1 ppm[7][13] | 0.1 ppm[7] | 1 ppm[7] |
| Hydrogen Fluoride | 3 ppm[14] | 3 ppm[14] | 0.5 ppm[14] |
| Trichlorofluoromethane | 1000 ppm[13] | Not Established | Not Established |
TWA = Time-Weighted Average. All values are subject to change and should be verified with the respective agency.
Experimental Protocol: Small-Scale Spill Cleanup
Objective: To safely clean up a minor spill (less than 100 mL) of a fluorinated organic compound.
Materials:
-
Personal Protective Equipment (as determined by the SDS)
-
Chemical spill kit with compatible absorbent material (e.g., vermiculite, sand)[15][16]
-
Spill control pillows or dikes[17]
-
Sealable, compatible waste container (e.g., polyethylene bag or pail)[17]
-
Hazardous waste labels
Procedure:
-
Alert & Assess: Immediately alert personnel in the vicinity.[16] Evaluate the spill to ensure it is small and you are trained to handle it. If the material is highly volatile or toxic, or if you are uncertain, evacuate and call for emergency assistance.[1]
-
Don PPE: At a minimum, wear chemical splash goggles, a lab coat, and two pairs of chemically resistant gloves.[1][16]
-
Containment: If the spill is liquid, contain its spread by making a dike around the outside edges with an absorbent material or spill sock.[16][17]
-
Absorption: Add absorbent material to the spill, working from the outside edges toward the center to prevent splashing.[16]
-
Collection: Once the material is fully absorbed, carefully collect it using scoops or other appropriate tools and place it into a designated, sealable hazardous waste container.[1][17]
-
Decontamination: Clean the spill surface with a suitable decontaminating solution (e.g., soap and water, if appropriate), and dispose of the cleaning materials as hazardous waste.
-
Label & Dispose: Seal the waste container and affix a hazardous waste label, detailing the contents.[17] Arrange for pickup through your institution's hazardous waste program.[1]
Visualized Workflows
Diagram 1: PPE Selection Logic
This diagram outlines the decision-making process for selecting appropriate Personal Protective Equipment when handling fluorinated organic compounds.
Caption: A decision tree for responding to minor vs. major chemical spills.
References
- BenchChem Technical Support Team. (2025).
- Wikipedia. (n.d.). Organofluorine chemistry.
- Szpera, R., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine.
- PFAS Central. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine.
- Szpera, R., et al. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
- U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams.
- Protheragen. (2025). How to ensure the stability of fluorinated pharmaceutical intermediates during storage?.
- University of Alabama at Birmingham. (2024). CHEMICAL SPILL PROCEDURES. Environmental Health and Safety. [Link]
- Florida State University. (n.d.). Chemical Spills. Emergency Management. [Link]
- Val-Matic. (n.d.). Chemical Compatibility Chart.
- University of California, Santa Barbara. (n.d.). Fluorine. Environmental Health and Safety. [Link]
- Occupational Safety and Health Administration. (n.d.). FLUORIDES (as F).
- Occupational Safety and Health Administration. (n.d.). Fluoride (F- & HF) in Workplace Atmospheres.
- European Industrial Gases Association. (n.d.). Code of practice compressed fluorine and mixtures with inert gases.
- New Jersey Department of Health. (n.d.). Hydrogen fluoride - Hazardous Substance Fact Sheet.
- Darwin Microfluidics. (2024). FKM (Fluorine Kautschuk Material) – Chemical Compatibility Chart.
- MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
- Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. [Link]
- ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- The Rubber Group. (n.d.). Chemical-Compatibility.pdf.
- New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS.
- Znidar, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists.
- Fluoride Action Network. (2012). Respiratory Risks from Occupational Fluoride Exposure.
- Walraven, M., et al. (2020). Asthma onset after exposure to fluorinated hydrocarbons in the presence of combustion. PubMed. [Link]
- University of Toronto. (n.d.). Chemical Spill Procedures. Environmental Health & Safety. [Link]
- University of Iowa. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. [Link]
- Purdue University. (n.d.). Fluorine Safety. Department of Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine.
- Oak Ridge National Laboratory. (1999). Compilation of Requirements for Safe Handling of Fluorine and Fluorine-Containing Products of Uranium.
- California State University, Northridge. (n.d.). APPENDIX 3.2 CHEMICAL STORAGE NFPA Hazard Codes.
- REDA Safe. (n.d.). Chemical Compatibility and Storage Guidelines.
- SETAC. (n.d.). Quantification of Organic Fluorine in Landfill Leachate Using Combustion Ion-Chromatography and Inductively Coupled Plasma Mass Spectrometry.
- University of California, Berkeley. (n.d.). LCSS: FLUORINE.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).
- American Hazmat Rentals. (n.d.). NFPA 30 Compliant Chemical Storage Explained.
- National Fire Protection Association. (n.d.). NFPA 400 Code Development.
- Viking Group. (2024). Combustible and Flammable Liquids Code: NFPA 30, Ch. 16, 2024 Edition.
- U.S. Chemical Storage. (2024). NFPA 30 Flammable Liquid Storage Guidelines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pfascentral.org [pfascentral.org]
- 6. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. HEALTH EFFECTS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. LCSS: FLUORINE [web.stanford.edu]
- 10. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. FLUORIDES (as F) | Occupational Safety and Health Administration [osha.gov]
- 13. 1926.55 - Gases, vapors, fumes, dusts, and mists. | Occupational Safety and Health Administration [osha.gov]
- 14. nj.gov [nj.gov]
- 15. safety.charlotte.edu [safety.charlotte.edu]
- 16. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
Technical Support Center: Method Refinement for Consistent Results in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine biological assays for enhanced consistency and reproducibility. Here, we move beyond simple procedural lists to explore the underlying scientific principles that govern assay performance. Our goal is to empower you with the knowledge to not only identify issues but also to implement robust, self-validating systems in your laboratory.
I. Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common issues encountered in biological assays.
Q1: My results show high variability between replicate wells. What's the primary suspect?
High variability is frequently traced back to procedural inconsistencies. The most common culprits are inaccurate pipetting, insufficient mixing of reagents, and uneven temperature distribution across the microplate during incubation.[1] Additionally, "edge effects," where wells on the perimeter of the plate behave differently due to higher rates of evaporation, are a significant contributor to variability.[2][3][4]
Q2: I'm observing a weak or no signal in my assay. Where should I begin my investigation?
When faced with a diminished or absent signal, the first step is a thorough review of your protocol and reagent preparation.[1] Common issues include problems with primary or secondary antibodies (e.g., incorrect concentration, low affinity, degradation), issues with the antigen or analyte (e.g., low abundance, degradation), or inefficient procedural steps like protein transfer in a Western blot.[1] Always verify that your detection reagents have not expired and were prepared according to the manufacturer's instructions.[1]
Q3: My cell-based assay results are inconsistent from one experiment to the next. What are the likely sources of this inter-assay variability?
Inter-assay variability in cell-based assays can be introduced at multiple stages. Key sources include inconsistencies in cell culture conditions, such as cell density, passage number, and media composition.[1] The handling of cells, including the duration of trypsinization and their placement within the incubator, can also significantly impact outcomes.[5] It is crucial to standardize these parameters to ensure reproducible results.
Q4: What are Pan-Assay Interference Compounds (PAINS), and how can I identify if my test compound is one?
Pan-Assay Interference Compounds (PAINS) are chemical compounds that appear as frequent hitters in many different assays. They often produce false-positive results through a variety of mechanisms, such as reacting with assay components, aggregating and sequestering proteins, or interfering with the assay signal (e.g., fluorescence). If you suspect your compound might be a PAIN, you can check its structure against known PAINS databases and run control experiments, such as testing the compound in the absence of the biological target, to detect assay interference.[6]
II. In-Depth Troubleshooting Guides
This section provides a more detailed examination of specific issues, their causes, and corrective actions.
Guide 1: Tackling High Variability
High coefficient of variation (CV%) is a clear indicator of inconsistency. This guide will help you systematically identify and address the root causes.
Potential Cause 1: Pipetting Inaccuracy
Expertise & Experience: Pipetting is arguably the most common source of error in any assay. Inconsistent liquid handling between wells directly translates to variability in the final readout.[7] This can stem from improper technique, such as inconsistent plunger pressure, incorrect immersion depth of the tip, or using a pipette at an angle.[7][8][9]
Trustworthiness (Self-Validating System):
-
Protocol: Regularly calibrate your pipettes to ensure they are dispensing the correct volume.[10]
-
Technique: Practice proper pipetting techniques, including pre-wetting the tip, maintaining a consistent angle (ideally not exceeding 20 degrees), and using smooth, consistent plunger movements.[8][9][11] Electronic pipettes can significantly reduce operator-to-operator variability.[7]
Potential Cause 2: The "Edge Effect"
Expertise & Experience: The "edge effect" is a well-documented phenomenon where the outer wells of a microplate show different results from the inner wells.[2][3] This is primarily caused by increased evaporation in the perimeter wells, which alters the concentration of reagents and can impact cell viability.[2][4][12] Temperature gradients across the plate can also contribute to this effect.[3][13]
Trustworthiness (Self-Validating System):
-
Mitigation Strategies:
-
Avoid using the outer wells for experimental samples; instead, fill them with sterile liquid (e.g., media or PBS) to create a humidity buffer.[1][2]
-
Use low-evaporation lids or sealing tapes to minimize fluid loss.[3][4][12] For cell-based assays, breathable sealing tapes are available that allow for necessary gas exchange.[4][12]
-
Ensure even temperature distribution by avoiding stacking plates in the incubator.[14][15]
-
Guide 2: Overcoming Low Signal-to-Noise Ratio
A low signal-to-noise ratio can mask real biological effects. This guide focuses on enhancing your specific signal while minimizing background.
Potential Cause 1: Suboptimal Reagent Concentrations
Expertise & Experience: Every component of an assay, from antibodies to enzymes, has an optimal concentration range for performance. Using concentrations that are too high can lead to non-specific binding and high background, while concentrations that are too low will result in a weak signal.
Trustworthiness (Self-Validating System):
-
Optimization Protocol: Perform a matrix titration of your key reagents (e.g., capture and detection antibodies in an ELISA) to determine the optimal concentrations that provide the best signal-to-noise ratio.
Potential Cause 2: Inadequate Blocking or Washing
Expertise & Experience: In immunoassays, blocking steps are crucial for preventing non-specific binding of antibodies to the plate surface. Insufficient blocking or inadequate washing between steps can lead to high background noise.
Trustworthiness (Self-Validating System):
-
Protocol Refinement:
-
Blocking: Ensure your blocking buffer is appropriate for your assay system and incubate for the recommended time.
-
Washing: Increase the number or vigor of wash steps to more effectively remove unbound reagents.
-
Guide 3: Ensuring Cell-Based Assay Consistency
Cell-based assays introduce the complexity of a living system. This guide addresses the unique challenges of working with cells.
Potential Cause 1: Inconsistent Cell Health and Seeding
Expertise & Experience: The physiological state of your cells is paramount. Factors such as passage number, confluency at the time of the assay, and overall cell health can significantly impact their response to stimuli.[14][16] Inconsistent cell seeding density across wells is a major source of variability.[1]
Trustworthiness (Self-Validating System):
-
Standardized Cell Culture Practices:
-
Use cells within a defined, low passage number range for all experiments.[16]
-
Always passage cells before they reach confluency to avoid cellular stress.[16]
-
Perform a cell viability count before seeding to ensure you are starting with a healthy population.[14]
-
Ensure a homogenous cell suspension before and during plating to achieve consistent seeding.[1]
-
Potential Cause 2: Environmental Instability
Expertise & Experience: Cells are highly sensitive to their environment. Fluctuations in temperature, CO2, and humidity within the incubator can lead to inconsistent cell growth and behavior.[2][17]
Trustworthiness (Self-Validating System):
-
Environmental Monitoring:
III. Experimental Protocols and Data Presentation
Protocol 1: Assessing Intra-Assay and Inter-Assay Precision
This protocol is essential for validating the reproducibility of your assay.
Objective: To determine the precision of the assay by measuring the variability of results within a single assay run (intra-assay) and between different runs (inter-assay).
Methodology:
-
Prepare three control samples representing high, medium, and low concentrations of the analyte.
-
Intra-Assay Precision:
-
Assay 20 replicates of each control sample in a single run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each control.
-
-
Inter-Assay Precision:
-
Assay three replicates of each control sample in at least five different runs, ideally on different days and by different operators.
-
Calculate the mean, SD, and CV% for each control across all runs.
-
Data Presentation:
| Control Sample | Mean Value | Standard Deviation (SD) | Intra-Assay CV% | Inter-Assay CV% | Acceptance Criteria |
| High | 1500 pg/mL | 75 | 5.0% | 8.2% | CV% < 15% |
| Medium | 500 pg/mL | 30 | 6.0% | 9.5% | CV% < 15% |
| Low | 100 pg/mL | 8 | 8.0% | 12.0% | CV% < 20% (near LLOQ) |
Protocol 2: Reagent Lot-to-Lot Qualification
Objective: To ensure that new lots of critical reagents do not introduce significant variability into the assay.
Methodology:
-
When a new lot of a critical reagent (e.g., antibody, enzyme) is received, prepare control samples.
-
Run the assay in parallel using both the old and new lots of the reagent.
-
Compare the results obtained with both lots. The results should fall within predefined acceptance criteria (e.g., within 20% of each other).
IV. Visualizations
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: The causal chain from pipetting error to high data variability.
V. References
-
Corning Incorporated. (2013, October 30). Preventing edge effect in microplates. YouTube. Retrieved from [Link]
-
Dulińska-Litewka, J., & Sarna, M. (n.d.). MOST COMMON INTERFERENCES IN IMMUNOASSAYS. Retrieved from [Link]
-
Wako Automation. (2023, December 16). The edge effect in microplate assays. Retrieved from [Link]
-
WellPlate. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]
-
Agilent. (2019, May 30). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. Retrieved from [Link]
-
Biocompare. (2013, March 21). Best Practices for Establishing and Maintaining Mammalian Cell Culture. Retrieved from [Link]
-
Biocompare. (2024, September 10). Tips to Improve Your Pipetting Technique and Accuracy. Retrieved from [Link]
-
Excel Scientific. (n.d.). Improving Cell Culture Consistency: Best Practices and Tools for Reliable Results. Retrieved from [Link]
-
Dispendix. (2025, May 14). Assay Optimization 101: Enhancing Sensitivity, Specificity, and Reproducibility. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Encyclopedia.pub. (2023, June 13). Lot-to-Lot Variance in Immunoassays. Retrieved from [Link]
-
Laboratory Equipment. (n.d.). How to Improve Pipetting Techniques. Retrieved from [Link]
-
BioSistemika. (n.d.). 12 Easy Tips to Improve Your Pipetting Technique (Guide). Retrieved from [Link]
-
Kricka, L. J. (2000). Interferences in Immunoassay. Clinical Chemistry, 46(8 Pt 2), 1037–1038.
-
Sirius Genomics. (2025, September 2). Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and reproducible Results. Retrieved from [Link]
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Li, C., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. Diagnostics, 13(11), 1869.
-
INTEGRA Biosciences. (n.d.). Proper pipetting: 10 tips on how to pipette. Retrieved from [Link]
-
ELGA LabWater. (2020, February 25). Immunoassay | Sources of Interference & their Effects. Retrieved from [Link]
-
Vasseur, P., et al. (2023). Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays. Toxics, 11(10), 844.
-
Haidar, J., & Al-Turk, I. (2018). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Measurement Technologies and Instrumentation Engineering, 7(1), 1-19.
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
-
BioPharm International. (2003, November 1). Method Validation Guidelines. Retrieved from [Link]
-
BioProcess International. (2021, June 18). Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Immunologix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Devanarayan, V. (2005). Statistical practices in assay development and validation. BioProcess International, 3(3), 40-47.
-
Novovitae. (n.d.). Method validation according to ICH guidelines: Reliability and reproducibility of analytical results. Retrieved from [Link]
-
Thermo Fisher Scientific. (2024, May 7). Lab Talk Episode #26: Unlocking Efficiency: Exploring Reagent Optimization Strategies. YouTube. Retrieved from [Link]
-
NIH National Center for Advancing Translational Sciences. (2021, March 29). Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT). YouTube. Retrieved from [Link]
-
Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025, February 11). An Essential Guide to Best Practices in Liquid Lab Handling. Retrieved from [Link]
-
Vasseur, P., et al. (2023). Prediction of Influence of Environmental Factors on the Toxicity of Pentachlorophenol on E. coli-Based Bioassays. ResearchGate. Retrieved from [Link]
-
4strat. (2025, May 22). Consistency Analysis easy explained. Retrieved from [Link]
-
BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. Retrieved from [Link]
-
NIH National Center for Advancing Translational Sciences. (2021, March 29). Assay Operations: Keeping your Assays Robust and Reproducible. YouTube. Retrieved from [Link]
-
BioProcess International. (2020, February 7). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. Retrieved from [Link]
-
BioProcess International. (2014, August 22). Demonstrating the Consistency of Small Data Sets - Application of the Weisberg t-test for Outliers. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 3. The edge effect in microplate assays [wakoautomation.com]
- 4. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 5. marinbio.com [marinbio.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. laboratory-equipment.com [laboratory-equipment.com]
- 8. biocompare.com [biocompare.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. labproinc.com [labproinc.com]
- 11. biosistemika.com [biosistemika.com]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. biocompare.com [biocompare.com]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. cellculturecompany.com [cellculturecompany.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid and Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
A Guide for Researchers and Drug Development Professionals
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, exerting their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] The landscape of NSAIDs is diverse, encompassing a wide range of chemical scaffolds with varying potencies and selectivities for the two main COX isoforms, COX-1 and COX-2. This guide provides a comparative analysis of the predicted biological activity of a novel compound, 3-Acetamido-3-(4-fluorophenyl)propanoic acid, against established NSAIDs.
Due to the absence of direct experimental data for this compound in publicly available literature, this guide will leverage structure-activity relationship (SAR) principles derived from analogous compounds to project its potential anti-inflammatory and analgesic profile. This comparative framework is intended to serve as a valuable resource for researchers in the design and evaluation of new chemical entities in the field of inflammation and pain management.
Mechanism of Action: The Cyclooxygenase Pathway
The primary mechanism of action for the vast majority of NSAIDs is the inhibition of the COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are key mediators of inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including the protection of the gastric mucosa and maintenance of renal blood flow.[3]
-
COX-2: This isoform is typically induced at sites of inflammation by various stimuli and is the primary source of prostaglandins that mediate inflammatory responses, pain, and fever.[3]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.[4] Consequently, the relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its efficacy and safety profile.
Comparative Biological Activity
This section presents a comparative overview of the predicted biological activity of this compound alongside several well-established NSAIDs. The predicted activity for the target compound is based on the known effects of its structural motifs: the arylpropionic acid core, the acetamido group, and the fluorine substitution on the phenyl ring.
Arylpropionic acid derivatives, such as ibuprofen and naproxen, form a major class of NSAIDs.[2] The presence of a fluorine atom on the phenyl ring, as seen in flurbiprofen, can influence the compound's potency and pharmacokinetic properties.[5] The acetamido group has been incorporated into various compounds with demonstrated anti-inflammatory and analgesic activities.[6]
In Vitro Cyclooxygenase (COX) Inhibition
The inhibitory potency of NSAIDs against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1)/IC50 (COX-2) is used to determine the selectivity of a compound for COX-2. A higher ratio suggests greater selectivity for COX-2.
Table 1: Comparative in vitro COX Inhibition of Selected NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | Predicted: 10-50 | Predicted: 5-20 | Predicted: ~0.5-2.5 |
| Ibuprofen | 12 | 80 | 0.15[7] |
| Naproxen | ~2.5 | ~2.5 | ~1[3] |
| Diclofenac | 0.076 | 0.026 | 2.9[7] |
| Celecoxib | 82 | 6.8 | 12[7] |
| Indomethacin | 0.009 | 0.31 | 0.029[7] |
Disclaimer: The values for this compound are predictive and have not been experimentally determined. They are extrapolated based on the activities of structurally related arylpropionic acid derivatives.
In Vivo Anti-Inflammatory and Analgesic Activity
The efficacy of NSAIDs in living organisms is assessed using various animal models of inflammation and pain.
1. Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation where the reduction in paw swelling indicates anti-inflammatory activity.[8]
2. Acetic Acid-Induced Writhing Test: This model is used to evaluate peripheral analgesic activity, where a reduction in the number of abdominal constrictions (writhes) indicates pain relief.[9]
Table 2: Comparative in vivo Efficacy of Selected NSAIDs
| Compound | Model | Dose (mg/kg) | % Inhibition |
| This compound | Carrageenan-Induced Paw Edema | Predicted: 20-100 | Predicted: 30-60% |
| Acetic Acid-Induced Writhing | Predicted: 10-50 | Predicted: 40-70% | |
| Indomethacin | Carrageenan-Induced Paw Edema | 10 | 54%[8] |
| Naproxen | Carrageenan-Induced Paw Edema | 15 | 73%[8] |
| Diclofenac | Acetic Acid-Induced Writhing | 10 | ~85%[10] |
| Suprofen | Acetic Acid-Induced Writhing | - | ~6 times more potent than ketoprofen[9] |
Disclaimer: The values for this compound are predictive and have not been experimentally determined. They are extrapolated based on the activities of structurally related arylpropionic acid derivatives.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines standardized, step-by-step methodologies for the key in vitro and in vivo assays discussed.
In Vitro COX Inhibition Assay (Human Whole Blood Assay)
This assay provides a physiologically relevant measure of COX-1 and COX-2 inhibition.[4]
Protocol:
-
Preparation of Human Whole Blood: Collect fresh human venous blood into heparinized tubes.
-
COX-1 Inhibition Assay:
-
Aliquot 1 mL of whole blood into tubes.
-
Add various concentrations of the test compound or vehicle (DMSO).
-
Incubate for 1 hour at 37°C to allow for COX-1 inhibition.
-
Allow the blood to clot at 37°C for 1 hour to induce platelet aggregation and thromboxane B2 (TXB2) production (a stable metabolite of the COX-1 product thromboxane A2).
-
Centrifuge to separate the serum.
-
Measure TXB2 levels in the serum using a commercially available ELISA kit.
-
-
COX-2 Inhibition Assay:
-
Aliquot 1 mL of whole blood into tubes.
-
Add lipopolysaccharide (LPS) to a final concentration of 10 µg/mL to induce COX-2 expression.
-
Immediately add various concentrations of the test compound or vehicle.
-
Incubate for 24 hours at 37°C.
-
Centrifuge to separate the plasma.
-
Measure prostaglandin E2 (PGE2) levels in the plasma using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the log concentration of the test compound.
In Vivo Carrageenan-Induced Paw Edema in Rats
This model assesses the acute anti-inflammatory activity of a compound.[11]
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Acclimatization: Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups at various doses. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on the established structure-activity relationships of analogous compounds suggests that it possesses the potential for anti-inflammatory and analgesic effects. The arylpropionic acid scaffold is a well-validated pharmacophore for COX inhibition, and the addition of acetamido and fluoro-phenyl groups may modulate its potency and selectivity.
The predicted non-selective to moderately COX-2 selective profile of this compound suggests it may exhibit a therapeutic window comparable to some traditional NSAIDs. However, empirical validation through the standardized in vitro and in vivo assays outlined in this guide is imperative to accurately characterize its biological activity and therapeutic potential. This guide serves as a foundational framework to direct such future investigations and contribute to the ongoing development of novel and improved anti-inflammatory and analgesic agents.
References
- Osa, T., et al. (2002). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes.
- Georgiev, G. V., et al. (2019). Rat paw oedema modeling and NSAIDs: Timing of effects. Comptes rendus de l'Academie bulgare des Sciences, 72(11), 1583-1590. [Link]
- Patrignani, P., et al. (2011). New insights into the use of currently available non-steroidal anti-inflammatory drugs.
- Catarinella, G., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(8), 14737-14749. [Link]
- Cryer, B. (2011). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. The American Journal of Managed Care, 17(5 Suppl), S143-S151. [Link]
- Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. [Link]
- Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of oral activity in a human whole blood assay of cyclooxygenase-2. The Journal of pharmacology and experimental therapeutics, 296(2), 558-566. [Link]
- Niemegeers, C. J., et al. (1975). Suprofen, a potent antagonist of acetic acid-induced writhing in rats. Arzneimittel-Forschung, 25(10), 1523-1526. [Link]
- Al-Ani, M. J., et al. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 8(4), 1625-1636. [Link]
- Mishra, R. K., et al. (2015). Analgesic and Anti-Inflammatory Potentials of a Less Ulcerogenic Thiadiazinethione Derivative in Animal Models: Biochemical and Histochemical Correlates.
- Al-Saeed, F. A., et al. (2021). Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl)
- Grybaitė, G., et al. (2021). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Molecules, 26(11), 3326. [Link]
- D'Acquarica, I., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 20(8), 14737-14749. [Link]
- Amir, M., et al. (2005). Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. Archiv der Pharmazie, 338(4), 167-174. [Link]
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology, 225, 115-121. [Link]
- Bhatti, N., et al. (2024). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Cureus, 16(5), e59623. [Link]
- Mishra, P., et al. (2022). Some novel 2,6-disubstituted pyridazine-3(2H)-one derivatives were synthesized and evaluated for in vitro cyclooxygenase-2 (COX-2) inhibitory efficacy. Journal of Heterocyclic Chemistry, 59(12), 2207-2219. [Link]
- Kumar, A., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Indo American Journal of Pharmaceutical Sciences, 5(5), 4165-4179. [Link]
- Al-Ostath, O. A., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(10), 2292. [Link]
- Malik, A., et al. (2013). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats.
- da Silva, L. C. N., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4279. [Link]
- Pandey, K. R., et al. (2016). Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice. PLoS One, 11(1), e0145929. [Link]
- Obici, S., et al. (2019). Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. Journal of structural biology, 208(2), 165-173. [Link]
- ResearchGate. (2023).
- Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 1-12. [Link]
- Pang, Y. Y., et al. (2015). Relationship between structure, toxicity and activity. NUS Faculty of Science. [Link]
- Ullah, H., et al. (2022). Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach. Molecules, 27(19), 6265. [Link]
- Solution Pharmacy. (2023, June 16). Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy [Video]. YouTube. [Link]
- Borzì, R. M., et al. (2019). The N-Acetyl Phenylalanine Glucosamine Derivative Attenuates the Inflammatory/Catabolic Environment in a Chondrocyte-Synoviocyte Co-Culture System. Scientific reports, 9(1), 13603. [Link]
- Borzì, R. M., et al. (2019). The N-Acetyl Phenylalanine Glucosamine Derivative Attenuates the Inflammatory/Catabolic Environment in a Chondrocyte-Synoviocyte Co-Culture System. Scientific reports, 9(1), 13603. [Link]
- Marnett, L. J., et al. (2000). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of the American Chemical Society, 122(44), 10831-10840. [Link]
- Al-Wahaibi, L. H., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC medicinal chemistry, 13(9), 1035-1053. [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. New insights into the use of currently available non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relationship between structure, toxicity and activity - NUS Faculty of Science | NUS Faculty of Science [science.nus.edu.sg]
- 6. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suprofen, a potent antagonist of acetic acid-induced writhing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Investigation of the Analgesic Potential of Enantiomerically Pure Schiff Bases: A Mechanistic Approach | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of an HPLC Method for 3-Acetamido-3-(4-fluorophenyl)propanoic Acid Quantification
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Acetamido-3-(4-fluorophenyl)propanoic acid. It is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and robust analytical method compliant with global regulatory standards. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), and are supported by recommendations from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7]
The validation of an analytical method is a documented process that demonstrates its suitability for the intended purpose.[8][9] For the quantification of an active pharmaceutical ingredient (API) or its impurities, this process is not merely a regulatory formality but the very foundation of data integrity, ensuring product quality and patient safety.[8] This guide will not only detail the "how" but also the "why" behind each validation parameter, offering a deeper understanding of the scientific principles at play.
Proposed HPLC Method for Analysis
While no standardized HPLC method for this compound is widely published, a robust starting point can be derived from methods for structurally similar propanoic acid derivatives.[10][11][12] The following hypothetical reversed-phase HPLC (RP-HPLC) method will serve as the basis for the validation protocols described in this guide.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column is a versatile and common choice for the separation of moderately polar compounds like the target analyte. |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | The use of a TFA-modified mobile phase helps to control the ionization of the carboxylic acid group, leading to sharper peaks and better reproducibility. |
| Gradient | 70% A / 30% B, isocratic | An isocratic elution is simpler and often more robust than a gradient method, making it suitable for routine quality control. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection | UV at 254 nm | A common wavelength for the detection of aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
The Validation Workflow: A Step-by-Step Approach
The validation of an analytical method is a systematic process. The following diagram illustrates the typical workflow for validating an HPLC method for quantification.
Caption: A typical workflow for HPLC method validation.
Specificity
Why it's important: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] Without specificity, you cannot be certain that the peak you are measuring corresponds only to your analyte of interest.
Experimental Protocol:
-
Prepare Solutions:
-
A solution of the this compound reference standard.
-
A solution of a placebo (a mixture of all formulation excipients without the API).
-
A solution of the reference standard spiked into the placebo.
-
Solutions of any known related substances or potential impurities.
-
A sample of the drug product that has been subjected to stress conditions (e.g., heat, light, acid, base, oxidation) to induce degradation.
-
-
Analysis:
-
Inject each solution into the HPLC system.
-
Examine the chromatograms for any interfering peaks at the retention time of the analyte.
-
In the stressed sample, assess the resolution between the analyte peak and any degradation product peaks.
-
Acceptance Criteria:
-
The placebo and any known impurities should not show any significant peaks at the retention time of the analyte.
-
The analyte peak should be spectrally pure, as determined by a photodiode array (PDA) detector.
-
The resolution between the analyte peak and the closest eluting peak (impurity or degradant) should be greater than 2.0.
Linearity and Range
Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[13]
Experimental Protocol:
-
Prepare a series of calibration standards: At a minimum of five concentrations, covering the expected range of the assay. For an assay of a drug substance, this is typically 80% to 120% of the target concentration.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r), the y-intercept, and the slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
A visual inspection of the plot should confirm a linear relationship.
Hypothetical Linearity Data:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 801234 |
| 90 | 902345 |
| 100 | 1003456 |
| 110 | 1104567 |
| 120 | 1205678 |
| Correlation Coefficient (r) | 0.9999 |
| Slope | 10023 |
| Y-Intercept | 150 |
Accuracy
Why it's important: Accuracy is the closeness of the test results obtained by the method to the true value. It is a measure of the systematic error of the method.[9]
Experimental Protocol:
-
Prepare spiked placebo samples: Add known amounts of the analyte to the placebo at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration in triplicate.
-
Analysis: Analyze the spiked samples and calculate the concentration of the analyte using the calibration curve.
-
Data Evaluation: Express the accuracy as the percentage recovery of the known amount of analyte added.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Hypothetical Accuracy Data:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.2 | 99.0 |
| 100% | 100.0 | 100.5 | 100.5 |
| 120% | 120.0 | 119.4 | 99.5 |
Precision
Why it's important: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[9]
Repeatability (Intra-assay Precision)
Why it's important: Repeatability assesses the precision under the same operating conditions over a short interval of time.
Experimental Protocol:
-
Prepare six identical samples: At 100% of the target concentration.
-
Analysis: Analyze the six samples.
-
Data Evaluation: Calculate the mean, standard deviation, and RSD of the results.
Acceptance Criteria:
-
The RSD should be ≤ 2.0%.
Intermediate Precision
Why it's important: Intermediate precision expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
Experimental Protocol:
-
Repeat the repeatability experiment: On a different day, with a different analyst, and/or on a different HPLC system.
-
Data Evaluation: Calculate the RSD for the combined data from both experiments.
Acceptance Criteria:
-
The RSD for the combined data should be ≤ 2.0%.
Hypothetical Precision Data:
| Analyst 1 / Day 1 | Analyst 2 / Day 2 | |
| Sample 1 | 100.2 | 99.8 |
| Sample 2 | 99.5 | 100.5 |
| Sample 3 | 100.8 | 99.2 |
| Sample 4 | 99.9 | 100.1 |
| Sample 5 | 100.3 | 100.9 |
| Sample 6 | 99.7 | 99.5 |
| Mean | 100.07 | 100.00 |
| RSD (%) | 0.45 | 0.61 |
| Overall Mean | 100.03 | |
| Overall RSD (%) | 0.53 |
Detection Limit (DL) and Quantitation Limit (QL)
Why it's important: The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] These are critical parameters for the analysis of impurities.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the noise level: By analyzing a blank sample and measuring the peak-to-peak noise in a region of the chromatogram where no peaks are present.
-
Determine the signal: By injecting a series of dilute solutions of the analyte and measuring the peak height.
-
Calculate DL and QL:
-
DL is the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
QL is the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Acceptance Criteria:
-
The QL must be demonstrated to have acceptable precision and accuracy.
Robustness
Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.2 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analysis: Analyze a sample under each of the modified conditions.
-
Data Evaluation: Evaluate the effect of the changes on the system suitability parameters (e.g., peak area, retention time, resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits for all variations.
Caption: Decision logic for robustness testing.
Conclusion
The validation of an HPLC method is a comprehensive process that ensures the reliability of analytical data. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, a high degree of confidence in the method's performance can be established. This guide provides a foundational framework based on internationally recognized guidelines. It is imperative that all validation activities are pre-approved in a validation protocol and that all results are documented in a final validation report.
References
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- Pharmuni. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- European Medicines Agency. (2011). Guideline on bioanalytical method validation.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ResearchGate. (2020). (PDF) Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics.
- Scribd. (2014). Analytical Procedures and Methods Validation For Drugs and Biologics - US FDA Final Guidance.
- GMP Navigator. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
- ResearchGate. (n.d.). Regulatory Guidance: ICH, EMA, FDA.
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation.
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
- Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- ResearchGate. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- ResearchGate. (2025). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
A Comparative Guide to 3-Acetamido-3-(4-fluorophenyl)propanoic Acid and 2-Acetamido-3-(4-fluorophenyl)propanoic Acid for Drug Development Professionals
This guide provides an in-depth technical comparison of two isomeric compounds: 3-Acetamido-3-(4-fluorophenyl)propanoic acid and 2-Acetamido-3-(4-fluorophenyl)propanoic acid. While direct comparative studies on these specific molecules are not extensively available in current literature, this document synthesizes information on their structural analogs, the fundamental differences between β- and α-amino acid derivatives, and established experimental protocols to offer a predictive analysis of their potential performance in a drug development context. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry to inform experimental design and hypothesis-driven research.
Introduction: The Significance of Isomeric Positioning
The seemingly subtle difference in the placement of the acetamido group—at the β-position in this compound versus the α-position in its isomer—can have profound implications for the molecule's physicochemical properties, metabolic stability, and biological activity. Understanding these potential differences is crucial for the rational design of novel therapeutics. α-Amino acids are the fundamental building blocks of proteins in nature, while β-amino acids, though less common, are of significant interest in medicinal chemistry for their ability to form unique secondary structures and their increased resistance to enzymatic degradation.[1][2] This guide will explore the projected disparities in their synthesis, chemical properties, and biological performance, supported by detailed experimental workflows for their empirical evaluation.
Chemical Structure and Physicochemical Properties
A comparative summary of the basic chemical and physical properties of the two isomers is presented below. It is important to note that while some of this information is available from chemical databases, other values are predicted based on their structures.
| Property | This compound | 2-Acetamido-3-(4-fluorophenyl)propanoic acid |
| IUPAC Name | This compound | 2-Acetamido-3-(4-fluorophenyl)propanoic acid |
| Synonyms | N-acetyl-β-(4-fluorophenyl)-β-alanine | N-acetyl-4-fluoro-DL-phenylalanine |
| CAS Number | Not available | 17481-06-0[3] |
| Molecular Formula | C₁₁H₁₂FNO₃ | C₁₁H₁₂FNO₃ |
| Molecular Weight | 225.22 g/mol | 225.22 g/mol [3] |
| Predicted pKa | ~4.5 (carboxylic acid), ~19 (amide N-H) | ~3.5 (carboxylic acid), ~18 (amide N-H) |
| Predicted LogP | ~1.5 | ~1.3 |
The predicted lower pKa of the carboxylic acid in the α-isomer is due to the closer proximity of the electron-withdrawing acetamido group. This difference in acidity could influence the compounds' absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthesis and Characterization
The synthesis of both isomers can be achieved from commercially available precursors. The key difference lies in the starting amino acid.
Synthesis of this compound
The synthesis of the β-isomer begins with 3-Amino-3-(4-fluorophenyl)propanoic acid, which is a known compound.[4][5] The subsequent N-acetylation is a standard procedure in organic chemistry.
Experimental Protocol: N-acetylation of 3-Amino-3-(4-fluorophenyl)propanoic acid
-
Dissolution: Dissolve 3-Amino-3-(4-fluorophenyl)propanoic acid (1.0 eq) in a suitable solvent, such as a mixture of dioxane and water.
-
Basification: Cool the solution in an ice bath and add a base, for example, sodium bicarbonate (2.5 eq), to neutralize the amino acid salt and to act as a scavenger for the acid generated during the reaction.
-
Acetylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution while maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Synthesis of 2-Acetamido-3-(4-fluorophenyl)propanoic acid
The α-isomer is synthesized from 4-fluoro-DL-phenylalanine through a similar N-acetylation procedure.
Experimental Protocol: N-acetylation of 4-fluoro-DL-phenylalanine
The protocol is analogous to the one described for the β-isomer, with 4-fluoro-DL-phenylalanine as the starting material. The same reagents and conditions can be applied.
Diagram of the General N-acetylation Workflow
Caption: Proposed experimental workflow for the comparative evaluation of the two isomers.
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of this compound and 2-Acetamido-3-(4-fluorophenyl)propanoic acid. Based on established principles of medicinal chemistry, it is hypothesized that the β-isomer will exhibit superior metabolic stability, while the α-isomer may show more potent activity against traditional NSAID targets like COX enzymes. The proposed experimental workflows provide a clear path to empirically test these hypotheses. The results of these studies will be invaluable in determining the potential therapeutic applications of each isomer and will guide further lead optimization efforts in the development of novel anti-inflammatory and analgesic agents.
References
- Difference Wiki. (2024, March 14). Alpha Amino Acid vs. Beta Amino Acid: What's the Difference?
- PubMed. (n.d.). Synthesis and biological evaluation of N-acetyl-beta-aryl-1,2-didehydroethylamines as new HIV-1 RT inhibitors in vitro.
- ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- National Center for Biotechnology Information. (2023, June 21). Acetyl group for proper protection of β-sugar-amino acids used in SPPS.
- Quora. (2014, July 23). How are alpha amino acids different from beta amino acids?
- MDPI. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
- National Center for Biotechnology Information. (2022, January 3). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.
- Mol-Instincts. (n.d.). 2-ACETAMIDO-3-(4-FLUOROPHENYL)PROPANOIC ACID | CAS 17481-06-0.
- National Center for Biotechnology Information. (2023, April 5). Biologically potent organotin(iv) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies.
- IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003.
- MDPI. (n.d.). N-Aryl Amino Acids as Potential Antibacterial Agents.
- CDN. (n.d.). N-Terminus Acetylation Protocol.
- ResearchGate. (n.d.). Three different groups of the α- and β-amino acids studied.
- ResearchGate. (n.d.). From beta-lactams to alpha- and beta-amino acid derived peptides.
- Hancock Lab. (n.d.). Acetylation (or Succinylation) of Amino Groups on Proteins.
- PubMed. (2019, September 19). The N-Acetyl Phenylalanine Glucosamine Derivative Attenuates the Inflammatory/Catabolic Environment in a Chondrocyte-Synoviocyte Co-Culture System.
- PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid.
- MDPI. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylanylamido-2-deoxy-d-glucose (NAPA).
- PubMed. (n.d.). [New analgesically-active N'-acylated phenylpiperazines].
- MDPI. (n.d.). N-Acetylcysteine Antagonizes NGF Activation of TrkA through Disulfide Bridge Interaction, an Effect Which May Contribute to Its Analgesic Activity.
- PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid.
- MDPI. (2023, January 6). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylanylamido-2-deoxy-d-glucose (NAPA).
- ResearchGate. (2023, January 4). (PDF) N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylanylamido-2-deoxy-d-glucose (NAPA).
- National Center for Biotechnology Information. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
- National Center for Biotechnology Information. (n.d.). Analgesic Peptides: From Natural Diversity to Rational Design.
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
Sources
- 1. difference.wiki [difference.wiki]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The N-Acetyl Phenylalanine Glucosamine Derivative Attenuates the Inflammatory/Catabolic Environment in a Chondrocyte-Synoviocyte Co-Culture System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 3-Amino-3-(4-fluorophenyl)propanoic acid | C9H10FNO2 | CID 579885 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Propanoic Acid Analogs: A Comparative Study of Fluorinated vs. Non-Fluorinated Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Propanoic Acid Scaffolds
Propanoic acid and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).[1] In the intricate process of drug discovery, the optimization of a lead compound's physicochemical and pharmacokinetic properties is paramount. The strategic incorporation of fluorine has emerged as a powerful tool for medicinal chemists to refine these properties, often transforming a promising but flawed molecule into a viable drug candidate.[2][3]
This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated propanoic acid analogs. We will move beyond surface-level observations to explore the fundamental physicochemical and biological consequences of replacing hydrogen with fluorine. By grounding our discussion in experimental data and detailed protocols, this document aims to equip researchers with the insights needed to make informed decisions in their own drug design and development endeavors.
Part 1: A Comparative Analysis of Physicochemical Properties
The introduction of fluorine, the most electronegative element, into an organic molecule induces significant electronic and conformational changes.[4] These perturbations have profound effects on key physicochemical parameters that govern a drug's behavior, including its acidity and lipophilicity.
Acidity (pKa): The Inductive Effect of Fluorination
The acidity of a carboxylic acid is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and target binding. The pKa of propanoic acid is approximately 4.87. Introducing fluorine atoms, particularly on the α- or β-carbons, dramatically increases acidity (lowers the pKa) due to the powerful electron-withdrawing inductive effect of the C-F bond. This effect stabilizes the carboxylate anion, favoring dissociation.[5]
Highly fluorinated carboxylic acids are significantly stronger than their non-fluorinated counterparts.[6] For example, the pKa of perfluorooctanoic acid (PFOA) is estimated to be as low as -0.5, demonstrating the cumulative impact of multiple fluorine atoms.[7][8][9]
Table 1: Comparative pKa Values of Propanoic Acid and its Fluorinated Analogs
| Compound | Structure | Approximate pKa | Rationale for pKa Change |
|---|---|---|---|
| Propanoic Acid | CH₃CH₂COOH | 4.87 | Baseline acidity. |
| 2-Fluoropropanoic Acid | CH₃CHFCOOH | ~2.6 | Strong inductive electron withdrawal from the α-carbon stabilizes the conjugate base. |
| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~4.1 | Inductive effect is attenuated by the increased distance of the fluorine atom from the carboxyl group. |
| 2,2-Difluoropropanoic Acid | CH₃CF₂COOH | ~1.5 | The cumulative inductive effect of two α-fluorine atoms leads to a significant increase in acidity. |
| Perfluoropropanoic Acid | CF₃CF₂COOH | ~0.7 | The powerful electron-withdrawing effect of five fluorine atoms results in a very strong acid. |
Note: pKa values are approximate and can vary with experimental conditions. The trend of increasing acidity with the proximity and number of fluorine substituents is the key takeaway.
Lipophilicity (logP/logD): A Complex and Context-Dependent Parameter
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a crucial factor for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[10][11] It is a common misconception that fluorination universally increases lipophilicity. While this can be true for aromatic systems, the effect in aliphatic compounds like propanoic acid is more nuanced.[12]
Replacing a single hydrogen with a fluorine atom can sometimes lead to a decrease in lipophilicity.[12][13] This is because the highly polarized C-F bond can interact more favorably with the aqueous phase. However, as the degree of fluorination increases (e.g., in a CF₂ or CF₃ group), the molecule becomes more hydrophobic, and lipophilicity generally increases. The overall impact is a delicate balance between polarity and hydrophobicity.[14]
Table 2: Illustrative Comparison of Lipophilicity (logP) in Aliphatic Systems
| Non-Fluorinated Analog | logP | Fluorinated Analog | logP | Impact of Fluorination |
|---|---|---|---|---|
| Butanol | 0.88 | 4-Fluorobutanol | 0.58 | Monofluorination decreases logP.[12] |
| Pentanol | 1.51 | 5-Fluoropentanol | 1.26 | Monofluorination decreases logP.[12] |
| Toluene | 2.73 | (Trifluoromethyl)benzene | 3.16 | Trifluoromethyl group increases logP. |
Part 2: Biological Fate and Activity
The changes in pKa and lipophilicity directly influence a molecule's biological performance. However, the most celebrated advantage of fluorination in drug design is its ability to enhance metabolic stability.[2][15]
Metabolic Stability: Blocking Metabolic "Soft Spots"
Many drug candidates fail due to rapid metabolism by hepatic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[16] These enzymes often catalyze the oxidation of metabolically vulnerable C-H bonds. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.[4][15]
By strategically replacing a hydrogen atom at a known site of metabolic oxidation (a "soft spot") with a fluorine atom, medicinal chemists can effectively block or slow down this metabolic pathway.[2][15] This "metabolic blocking" strategy can lead to a longer drug half-life (t½), reduced clearance (CL), and improved bioavailability.[15][17]
Table 3: Comparative In Vitro Metabolic Stability Data
| Compound Class | Non-Fluorinated Analog | t½ (min) | CLint (µL/min/mg protein) | Fluorinated Analog | t½ (min) | CLint (µL/min/mg protein) |
|---|---|---|---|---|---|---|
| Example A | Compound X | 15 | 185 | Fluoro-Compound X | > 60 | < 30 |
| Example B | Compound Y | 8 | 298 | Fluoro-Compound Y | 45 | 52 |
Note: This table presents hypothetical but representative data based on common outcomes in metabolic stability assays. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[15]
Biological Activity: A Consequence of Modified Properties
The ultimate biological activity of a drug is a complex interplay of its physicochemical properties and its interaction with the biological target. Fluorination can modulate activity through several mechanisms:
-
Altered Binding Affinity: The polarized C-F bond can participate in unique interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity.[18]
-
Conformational Control: The steric bulk and electronic nature of fluorine can influence the preferred conformation of a molecule, locking it into a more bioactive shape.[3]
-
Enhanced Permeability: By tuning lipophilicity and pKa, fluorination can improve a compound's ability to cross biological membranes to reach its site of action.[2][4]
For instance, 3-Fluoro-2-hydroxypropanoic acid, an analog of lactic acid, is postulated to interact with enzymes in metabolic pathways involving lactate, such as lactate dehydrogenase, due to the electronic changes induced by the fluorine atom.[19]
Part 3: Experimental Protocols
To ensure scientific integrity, the claims made in this guide are supported by established experimental methodologies. The following are detailed, step-by-step protocols for determining the key parameters discussed.
Protocol 1: Determination of Acidity (pKa) by Potentiometric Titration
This protocol describes the classic and highly accurate method for pKa determination.[20]
Objective: To determine the pKa of a weak organic acid by monitoring pH changes during titration with a strong base.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL)
-
Beakers (150 mL)
-
Volumetric flasks
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Analyte (propanoic acid analog)
-
Deionized, CO₂-free water
-
Standard pH buffers (e.g., pH 4, 7, 10) for calibration
Procedure:
-
pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pKa.[21]
-
Sample Preparation: Accurately weigh a sample of the acid (e.g., 0.1-0.2 mmol) and dissolve it in a known volume of CO₂-free deionized water (e.g., 50 mL) in a beaker.[22]
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar. Position the burette filled with standardized NaOH solution over the beaker.
-
Initial Reading: Record the initial pH of the acid solution.
-
Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[21]
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment size to accurately capture the steep inflection point of the titration curve. Continue adding titrant well past this point until the pH begins to plateau again.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the midpoint of the steepest portion of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak of the curve.
-
The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[22][23]
-
Protocol 2: Determination of Lipophilicity (logP) by the Shake-Flask Method
This protocol outlines the "gold standard" method for direct logP measurement as recommended by the OECD.[24]
Objective: To determine the n-octanol/water partition coefficient (P) of a compound.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Solvent Preparation: Pre-saturate the n-octanol and aqueous phases by mixing them vigorously for 24 hours and then allowing them to separate completely. This prevents volume changes during the experiment.
-
Stock Solution: Prepare a stock solution of the test compound in the phase in which it is more soluble.
-
Partitioning: In a centrifuge tube, combine a precise volume of the n-octanol phase and the aqueous phase (e.g., 5 mL of each). Add a small aliquot of the compound stock solution. The final concentration should be within the linear range of the analytical method and should not cause saturation in either phase.[24]
-
Equilibration: Cap the tubes tightly and shake them at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can cause stable emulsions.[25]
-
Phase Separation: Centrifuge the tubes at high speed (e.g., >2000 x g) to ensure complete separation of the two phases.[24]
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method.
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentrations: P = C_oct / C_aq.
-
The lipophilicity is expressed as the logarithm of P: logP = log₁₀(P) .[]
-
Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone of in vitro drug metabolism studies to assess susceptibility to Phase I metabolism.[15][27]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[28]
Materials:
-
Pooled liver microsomes (human or other species)[28]
-
Test compound and positive control (a compound with known metabolic instability)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, glucose-6-phosphate, and G6P dehydrogenase)[28]
-
Incubator or water bath set to 37°C
-
"Stop" solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)
-
96-well plates or microcentrifuge tubes
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw liver microsomes on ice. Prepare a reaction mixture containing the microsomes and phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).[16] Prepare the test compound solution in a suitable solvent (e.g., DMSO).
-
Pre-incubation: Add the test compound to the microsomal solution in a 96-well plate or tubes and pre-incubate at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of this addition is t=0.[29]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in individual wells/tubes by adding a volume of the ice-cold "stop" solution.[16] The t=0 sample is typically prepared by adding the stop solution before the NADPH system.
-
Sample Processing: Once all time points are collected, centrifuge the plate/tubes at high speed to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate or vials and analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.[30]
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[15]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .[15]
-
Part 4: Visualizing Key Workflows and Concepts
Diagrams can simplify complex processes and relationships, providing a clear visual reference for experimental and theoretical concepts.
Caption: Workflow for pKa determination by potentiometric titration.
Caption: Workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Conclusion
The strategic fluorination of propanoic acid analogs is a nuanced yet powerful approach in modern drug discovery. It allows for the fine-tuning of acidity and lipophilicity, but its most profound impact is often the enhancement of metabolic stability by blocking sites of oxidative metabolism.[3][15] This guide has demonstrated that replacing hydrogen with fluorine is not a trivial substitution but a strategic decision that can dramatically alter a compound's physicochemical properties and biological fate. Understanding the underlying principles and possessing the experimental capability to measure these changes—through robust protocols for pKa, logP, and metabolic stability—is essential for any research professional aiming to leverage the unique properties of fluorine to design safer and more effective medicines.
References
- BenchChem. (n.d.). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
- Stenhagen, G., et al. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- Stenhagen, G., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Chemistry – A European Journal.
- Jäckel, C., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Angewandte Chemie International Edition.
- Car-los, J., et al. (2015). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. Chemistry – A European Journal.
- Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Environmental Science & Technology.
- Banks, R. E., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.
- Goss, K. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. Semantic Scholar.
- University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase.
- Al-Karmalawy, A. A., et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
- BenchChem. (n.d.). Unraveling the Biological Profile of 3-Fluoro-2-hydroxypropanoic Acid: A Review of Available Data.
- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- BOC Sciences. (n.d.). Lipophilicity Assays.
- Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. ResearchGate.
- Liu, X., et al. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.
- University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
- WuXi AppTec DMPK. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
- Wikipedia. (n.d.). Perfluoroalkyl carboxylic acids.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Tivanski, A. V., et al. (n.d.). Determining the Surface pKa of Perfluorooctanoic Acid. PMC - PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Fluorinated Amino Acids in Modern Drug Discovery.
- Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by Potentiometric, Conductometric and NMR Titrations. Lifescience Global.
- Sly, T., et al. (n.d.). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. NIH.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- Taylor & Francis Online. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- Vasin, V. A., et al. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI.
- Vasin, V. A., et al. (2025). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate.
- De Witte, A. M. J., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
- Singh, N., et al. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
- Mykhailiuk, P. K. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC - NIH.
- Taylor, J. E., et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications.
- Fluorine notes. (n.d.). Perfluorinated Carboxylic Acids. Synthesis and Application.
- Witulski, E., et al. (n.d.). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI.
- Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unveiling the Mysterious World of Propanoic Acid: Its Secrets and Surprising Applications.
- ResearchGate. (n.d.). Antimicrobial activity of synthesized propionic acid derivatives.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
- 7. The pKa values of PFOA and other highly fluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pKa values of PFOA and other highly fluorinated carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 14. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. nbinno.com [nbinno.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. web.williams.edu [web.williams.edu]
- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 27. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 28. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
A Senior Application Scientist's Guide to Comparing the Efficacy of Chiral Stationary Phases
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral stationary phase (CSP) is a pivotal decision that dictates the success of enantiomeric separations. The consequences of this choice ripple through drug discovery, quality control, and regulatory compliance. This guide provides an in-depth, objective comparison of the performance of major classes of chiral stationary phases, grounded in experimental data and years of field-proven insight. We will move beyond mere product specifications to explore the causality behind experimental choices, empowering you to develop robust, efficient, and reliable chiral separation methods.
The Foundation of Chiral Recognition: A Mechanistic Overview
The direct separation of enantiomers via High-Performance Liquid Chromatography (HPLC) is predicated on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[1] The subtle differences in the stability and energy of these complexes lead to differential retention times and, ultimately, separation.[2] The success of any chiral separation hinges on maximizing these differences through the strategic selection of a CSP and mobile phase.
The primary mechanisms governing chiral recognition include:
-
Hydrogen Bonding: Crucial for analytes with proton-donating or -accepting groups.
-
π-π Interactions: Occur between aromatic or unsaturated systems in both the analyte and the selector.
-
Dipole-Dipole/Stacking Interactions: Result from electrostatic attractions between polarized bonds.
-
Inclusion Complexation: Where the analyte, or a part of it, fits into a chiral cavity within the CSP.[3][4]
-
Steric Hindrance: The physical "fit" between the analyte and the chiral selector, where one enantiomer interacts more favorably than the other.
A successful chiral recognition event often requires a combination of these interactions, famously conceptualized in the "three-point interaction model".[5][6] Understanding which interactions your analyte can participate in is the first step toward rational CSP selection.
Major Classes of Chiral Stationary Phases: A Comparative Analysis
The landscape of commercially available CSPs is dominated by a few key classes, each offering a unique profile of selectivity and applicability. While polysaccharide-based CSPs are often the first choice due to their broad versatility, a systematic screening approach is always recommended as retention mechanisms can be complex and unpredictable.[7]
Polysaccharide-Based CSPs
Polysaccharide derivatives, particularly those of cellulose and amylose coated or immobilized on a high-purity silica support, are the undisputed workhorses of chiral chromatography.[1][8] Their wide applicability stems from the complex, groove-like chiral structures formed by the polymer backbone, which offer a multitude of interaction sites.[9]
Causality of Selection:
-
Cellulose-based phases (e.g., Chiralcel® OD) tend to have a more ordered, layered structure.
-
Amylose-based phases (e.g., Chiralpak® AD) possess a more helical, groove-like structure, which can lead to different selectivity and often better performance for compounds that can be included in these grooves.[9]
The choice of derivatizing groups on the polysaccharide backbone (e.g., 3,5-dimethylphenylcarbamate, 4-methylbenzoate) is critical, as these groups provide the primary sites for hydrogen bonding and π-π interactions.
Coated vs. Immobilized Phases:
-
Coated: The polysaccharide derivative is physically adsorbed onto the silica. These phases (e.g., Chiralcel OD-H, Chiralpak AD-H) often provide superior chiral recognition and are considered the gold standard for initial screening.[10] However, they are sensitive to certain "non-standard" organic solvents like dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), which can strip the coating.
-
Immobilized: The derivative is covalently bonded to the silica (e.g., Chiralpak IA, IB, IC). This provides exceptional solvent robustness, allowing for a much wider range of mobile phases and enabling unique selectivities not achievable with coated phases.[9] While sometimes showing slightly lower selectivity than their coated counterparts, this can often be overcome by the expanded mobile phase options.[9]
Cyclodextrin-Based CSPs
Cyclodextrin-based CSPs employ cyclic oligosaccharides as the chiral selector, forming a truncated cone or "bucket" structure.[4][11]
Causality of Selection: The primary mechanism is inclusion complexation, where an analyte's nonpolar moiety (e.g., a phenyl ring) fits into the relatively hydrophobic cavity of the cyclodextrin.[4][8] Chiral recognition is then achieved through secondary interactions, such as hydrogen bonding between the analyte's functional groups and the hydroxyl groups at the rim of the cyclodextrin cavity.[8] They are particularly effective in reversed-phase mode and are an excellent choice for separating positional isomers and enantiomers of molecules with aromatic rings that can fit within the cavity.[4] Derivatization of the cyclodextrin hydroxyls (e.g., with dimethyl or acetyl groups) can significantly enhance selectivity.[12]
Macrocyclic Antibiotic (Glycopeptide) CSPs
This class uses macrocyclic antibiotics like vancomycin and teicoplanin as chiral selectors. These are complex molecules with multiple stereogenic centers, aromatic rings, and ionizable groups (amino and carboxyl).
Causality of Selection: Their complexity provides a myriad of potential interaction mechanisms, including hydrogen bonding, π-π interactions, ionic interactions, and inclusion in hydrophobic pockets.[7] This multi-modal nature makes them highly versatile, capable of operating in normal phase, reversed-phase, and polar organic modes.[7] They are particularly effective for chiral compounds containing primary amines and carboxylic acids, which can undergo strong ionic interactions with the selector. The choice between vancomycin and teicoplanin can be critical, as they often exhibit complementary selectivity. While studies on their clinical efficacy show similar results, their performance as CSPs can differ based on the analyte.[13][14]
Pirkle-Type (Brush-Type) CSPs
Developed by William H. Pirkle, these phases are based on smaller, well-defined chiral molecules covalently bonded to the silica support, creating "brush-type" structures.[15]
Causality of Selection: The recognition mechanism is primarily based on π-π donor-acceptor interactions, supplemented by hydrogen bonding and dipole-dipole interactions.[16]
-
π-acceptor phases (e.g., based on N-(3,5-dinitrobenzoyl)-phenylglycine) are designed to separate compounds with π-donor groups (electron-rich aromatic rings).[15]
-
π-donor phases are effective for analytes with π-acceptor groups (electron-deficient rings).
-
π-donor/acceptor phases (e.g., Whelk-O® 1) incorporate both characteristics, giving them exceptionally broad applicability for a wide range of compounds, including NSAIDs and alcohols.[16][17]
These phases are known for their high stability, efficiency, and the predictable elution order for certain compound classes, which can be inverted by simply using a CSP with the opposite enantiomeric configuration.[16]
Quantitative Performance Comparison
The efficacy of a CSP is best judged by quantitative chromatographic parameters. The following tables summarize experimental data for the separation of representative pharmaceutical compounds on different CSPs.
Table 1: Enantioseparation of the Antidepressant Fluoxetine
| Chiral Stationary Phase (CSP) | Chiral Selector Type | Mobile Phase | k'1 | α (Selectivity) | Rs (Resolution) | Reference |
| Chiralcel OD-H | Cellulose Derivative (Coated) | Hexane/IPA/DEA (98/2/0.2) | 4.88 | 1.10 | 1.63 | [1][12] |
| Chiralpak AD-H | Amylose Derivative (Coated) | Hexane/IPA/DEA (98/2/0.2) | 2.50 | 1.20 | 1.60 | [1][12] |
| Cyclobond I 2000 DM | Cyclodextrin Derivative | MeOH/0.2% TEAA (25/75) | 5.25 | 1.15 | 2.30 | [1][12] |
| k'1 = retention factor of the first eluting enantiomer; α = selectivity factor (k'2/k'1); Rs = resolution factor. IPA = Isopropanol; DEA = Diethylamine; MeOH = Methanol; TEAA = Triethylamine Acetic Acid buffer. |
Analysis: For fluoxetine, the Cyclobond column provides the highest resolution, likely due to a favorable inclusion complex formation.[12] The amylose-based Chiralpak AD-H shows better selectivity than its cellulose counterpart (Chiralcel OD-H) and a significantly lower retention factor, resulting in a faster analysis time with comparable resolution.[12]
Table 2: Enantioseparation of the NSAID Flurbiprofen
| Chiral Stationary Phase (CSP) | Chiral Selector Type | Mobile Phase | k'1 | α (Selectivity) | Rs (Resolution) | Reference |
| Chiralpak IA | Amylose Derivative (Immobilized) | Hexane/Ethanol/TFA (90/10/0.1) | 2.3 | 1.29 | 3.4 | [18] |
| Chiralcel OJ-H | Cellulose Derivative (Coated) | Hexane/IPA/TFA (80/20/0.1) | 1.9 | 1.15 | 1.8 | [18] |
| Chirobiotic V2 | Vancomycin (Macrocyclic) | 10mM NH4OAc / MeOH (20/80) | 1.5 | 1.20 | 2.1 | [18] |
| TFA = Trifluoroacetic Acid; NH4OAc = Ammonium Acetate. |
Analysis: The immobilized amylose phase (Chiralpak IA) demonstrates superior resolution for flurbiprofen compared to the other phases under these conditions. The use of an acidic modifier (TFA) is critical for protonating the carboxylic acid group of the NSAID, ensuring good peak shape and interaction with the CSP. The macrocyclic antibiotic phase also shows good performance in reversed-phase mode.
Experimental Protocols and Method Development
A robust chiral method is not found by chance; it is discovered through systematic investigation. A tiered screening approach is the most efficient strategy to identify the optimal CSP and mobile phase combination.[3][19]
A Systematic Workflow for CSP Selection and Method Development
The following workflow illustrates a logical and efficient process for tackling a new chiral separation challenge. It prioritizes screening the most versatile columns first to maximize the probability of finding a successful separation early in the process.
Caption: A systematic workflow for chiral method development.
Protocol 1: General Screening on Polysaccharide Columns
This protocol is a self-validating system; by testing a diverse set of mobile phases, you comprehensively explore the interaction potential of the CSPs, minimizing the chance of a false negative (i.e., concluding a CSP doesn't work when it was simply tested under suboptimal conditions).
-
Objective: To rapidly assess the enantioselectivity of coated and immobilized polysaccharide CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IA) for a novel chiral compound.
-
Instrumentation: HPLC or UHPLC system with UV/PDA detector.
-
Columns:
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate), coated)
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate), coated)
-
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
-
-
Screening Mobile Phases:
-
Normal Phase (NP): n-Hexane / Ethanol (80/20, v/v)
-
Polar Organic (PO): 100% Methanol
-
Reversed-Phase (RP): Acetonitrile / Water (50/50, v/v)
-
-
Additives: For each mobile phase system, perform separate runs containing:
-
Method Parameters:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Temperature: 25 °C.
-
Detection: UV at an appropriate wavelength for the analyte.
-
Injection Volume: 5 µL.
-
-
Procedure:
-
Equilibrate the first column with the first mobile phase (e.g., NP with no additive) for at least 10 column volumes.[21]
-
Inject the racemic standard.
-
If no separation is observed, proceed to the next mobile phase system (e.g., NP with 0.1% TFA).
-
Repeat for all mobile phase and additive combinations on the first column.
-
Switch to the next column and repeat the entire screening process. Note: Ensure proper column flushing procedures when switching between immiscible mobile phase systems (e.g., NP to RP).
-
-
Evaluation: Analyze the chromatograms for any degree of separation. A "hit" is any condition that shows two peaks or a distorted peak shape indicating partial separation. The most promising "hits" (those with the best initial resolution and peak shape) are then carried forward for optimization.
Protocol 2: Optimization of a "Hit" Separation
-
Objective: To achieve baseline resolution (Rs > 1.5) for a separation identified during the screening phase.
-
Instrumentation & Column: Use the system and CSP that provided the best result in Protocol 1.
-
Procedure:
-
Optimize Modifier Ratio: Systematically vary the ratio of the strong solvent to the weak solvent (e.g., change Hexane/Ethanol from 90/10 to 70/30 in 5% increments). This is often the most impactful parameter for selectivity (α).
-
Optimize Additive Concentration: If an additive was required, vary its concentration (e.g., from 0.05% to 0.2%). This can significantly affect peak shape and retention of ionizable compounds.
-
Evaluate Temperature: Analyze the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase selectivity and resolution, while higher temperatures can improve peak efficiency and reduce analysis time.[21] Be aware that temperature can sometimes invert the enantiomer elution order.
-
Adjust Flow Rate: While less impactful on selectivity, reducing the flow rate (e.g., to 0.5-0.8 mL/min) can increase efficiency and improve resolution for difficult separations.[21]
-
-
Evaluation: For each condition, calculate the retention factor (k'), selectivity (α), and resolution (Rs). The optimal condition is the one that provides robust, baseline resolution in the shortest reasonable analysis time.
Conclusion: A Strategic Approach to Enantioseparation
The selection of a chiral stationary phase is a multifaceted decision that is highly dependent on the analyte's structure and the desired chromatographic conditions. Polysaccharide-based CSPs offer the broadest applicability and represent the logical starting point for most screening protocols.[18][19] Cyclodextrin, macrocyclic antibiotic, and Pirkle-type phases provide powerful, often complementary, selectivities that are essential for resolving challenging separations.
There is no single "best" CSP, only the best CSP for a specific application. By understanding the fundamental mechanisms of chiral recognition and employing a systematic, multi-phase screening strategy, researchers can move beyond trial-and-error and confidently develop robust, effective, and validated methods for the most demanding enantioseparations. This guide, grounded in both theory and practice, serves as a framework for making informed decisions in this critical area of scientific endeavor.
References
- Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
- A Systematic Approach to Chiral Screening and Method Development. (n.d.). Phenomenex.
- Scriba, G. K. E. (2019). Recognition Mechanisms of Chiral Selectors: An Overview. Methods in Molecular Biology.
- Scriba, G. K. E. (2026). Recognition Mechanisms of Chiral Selectors: An Overview. Methods in Molecular Biology.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- Chiral HPLC column selection and method development guide. (n.d.). Sigma-Aldrich.
- Selection Method of Chiral Stationary Phases. (n.d.). Sumitomo Chemical.
- Recognition and Sensing of Chiral Organic Molecules by Chiral Porphyrinoids: A Review. (2021). MDPI.
- Recognition Mechanisms of Chiral Selectors: An Overview. (2025). ResearchGate.
- Influence of Amphiphilic Mobile Phase Additives Upon the Direct Liquid Chromatographic Optical Resolution by Means of BSA-Based Chiral Sorbents. (n.d.). Scilit.
- Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. (n.d.). PMC - NIH.
- Comparative Efficacy and Safety of Vancomycin versus Teicoplanin: Systematic Review and Meta-Analysis. (n.d.). NIH.
- Chiral Recognition Mechanisms. (2025). ResearchGate.
- The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies.
- The comparative efficacy and safety of teicoplanin and vancomycin. (n.d.). PubMed.
- Phenomenex Publishes Guide for Chiral Column Selection. (2012). Phenomenex.
- Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. (n.d.). UNCW Institutional Repository.
- Chiral chromatography method screening strategies: Past, Present and Future. (2021). ResearchGate.
- Chiral mobile phase additives for improved liquid-chromatography separations. (n.d.). Google Patents.
- Teicoplanin vs. vancomycin for the treatment of serious infections: a randomised trial. (1995). PubMed.
- Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. (2025). ResearchGate.
- Comparative efficacy and safety of vancomycin versus teicoplanin: systematic review and meta-analysis. (n.d.). PubMed.
- A Systematic Approach to Chiral Screening and Method Development. (2020). Crawford Scientific.
- Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. (2021). PubMed.
- Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. (n.d.). Chromatography Today.
- Teicoplanin versus vancomycin for proven or suspected infection. (n.d.). Semantic Scholar.
- Donor-Acceptor (Pirkle)-type CSPs. (2022). Chiralpedia.
- Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. (n.d.). ResearchGate.
- Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (n.d.). MDPI.
- How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. (2014). ResearchGate.
- Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. (2017). American Pharmaceutical Review.
- CHIRAL STATIONARY PHASES. (n.d.). Regis Technologies.
- Development and evaluation of Pirkle-type chiral stationary phase for flash chromatography. (2022). Journal of Chromatography A.
- Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. (n.d.). Thames Restek.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 12. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative Efficacy and Safety of Vancomycin versus Teicoplanin: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Teicoplanin vs. vancomycin for the treatment of serious infections: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 16. hplc.eu [hplc.eu]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chiraltech.com [chiraltech.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Acetamido-3-(4-fluorophenyl)propanoic acid
Introduction: The Imperative for Rigorous Analytical Method Scrutiny
In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a vast dataset. The integrity of this data is paramount. For a compound such as 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a potential metabolite, impurity, or novel therapeutic agent, its quantitative analysis demands methods that are not only accurate and precise but also demonstrably reliable across different analytical platforms and laboratories.
This guide provides an in-depth comparison and cross-validation of two distinct analytical methods for the quantification of this compound: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[1][2] This guide will not only detail the protocols but also delve into the scientific rationale behind the experimental choices, culminating in a head-to-head cross-validation study. Cross-validation is essential to demonstrate the comparability of results when multiple analytical methods are employed within a drug development program.[3][4][5]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Rationale: Why HPLC-UV?
The choice of a reversed-phase HPLC-UV method as the primary analytical technique is grounded in its robustness, accessibility, and suitability for quantifying compounds with a UV-active chromophore. The fluorophenyl group in the target analyte provides strong UV absorbance, making it an ideal candidate for this detection method. This technique is the workhorse of quality control (QC) laboratories for analyzing bulk drug substances and finished products, where concentration levels are typically high and the matrix is relatively clean. The goal is to develop a method that is simple, rapid, and provides consistent, reliable data for routine analysis.
Experimental Protocol: HPLC-UV
-
Instrumentation:
-
Shimadzu LC20AT Liquid Chromatograph or equivalent, equipped with an online degasser, binary gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[6]
-
-
Chromatographic Conditions:
-
Column: Zirconia-based carbon column (Zr-CARB), 150 mm x 4.6 mm, 5 µm particle size.
-
Causality: Zirconia-based columns offer unique selectivity and excellent thermal stability, allowing for higher operating temperatures which can improve peak shape and reduce analysis time.[7]
-
-
Mobile Phase: Acetonitrile and 25 mM potassium phosphate buffer (pH 3.5) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 264 nm.
-
Causality: This wavelength is selected based on the UV absorbance maximum of the fluorophenyl chromophore, ensuring optimal sensitivity.
-
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm PVDF membrane filter before injection.[8]
-
Workflow Visualization: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Rationale: Why LC-MS/MS?
For applications requiring superior sensitivity and selectivity, such as analyzing low-level impurities or quantifying the analyte in complex biological matrices (e.g., plasma), LC-MS/MS is the gold standard. Its ability to selectively monitor specific parent-to-product ion transitions (Multiple Reaction Monitoring, MRM) virtually eliminates matrix interference, providing a much lower limit of quantitation (LOQ).
Given that short-chain fatty and propanoic acids can exhibit poor ionization efficiency and retention in reversed-phase chromatography, a chemical derivatization strategy is employed.[9][10] We will use 3-Nitrophenylhydrazine (3-NPH) to derivatize the carboxylic acid group. This serves a dual purpose: it enhances chromatographic retention and introduces a readily ionizable moiety, significantly boosting the MS signal.[9]
Experimental Protocol: LC-MS/MS
-
Instrumentation:
-
Agilent 1200 series UHPLC (or equivalent) coupled to a 6490A Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.[11]
-
-
Sample Preparation & Derivatization:
-
To 100 µL of sample (or standard), add 50 µL of 20 mM 3-NPH hydrochloride in 50% acetonitrile and 50 µL of 12 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 50% acetonitrile.
-
Vortex and incubate at 40°C for 30 minutes.
-
Quench the reaction by adding 50 µL of 0.1% formic acid.
-
Centrifuge the sample, and transfer the supernatant for injection.
-
Causality: EDC is a carbodiimide coupling agent that activates the carboxylic acid, facilitating its reaction with the 3-NPH nucleophile to form a stable derivative.[9]
-
-
-
Chromatographic & MS Conditions:
-
Column: C18 Column, 100 mm x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Negative.
-
Causality: The nitro group on the 3-NPH derivative is highly electronegative, making it ideal for forming stable negative ions in ESI- mode.
-
-
MRM Transitions (Hypothetical):
-
Analyte Derivative: Q1: 318.1 -> Q3: 137.0
-
Internal Standard (IS) Derivative (e.g., isotopically labeled analyte): Q1: 323.1 -> Q3: 137.0
-
-
Workflow Visualization: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS with derivatization.
The Cross-Validation Study: Bridging the Methods
Objective and Regulatory Context
A cross-validation study is performed to demonstrate that two distinct analytical methods are comparable and can be used interchangeably, or to ensure data continuity when samples from a single study are analyzed at different labs or with different techniques.[3][12] The ICH M10 guideline establishes that cross-validation is crucial for ensuring data comparability across studies.[3] Our objective is to compare the HPLC-UV and LC-MS/MS methods by analyzing the same set of quality control (QC) samples and evaluating key validation parameters.[5]
Cross-Validation Protocol
-
Prepare QC Samples: Prepare bulk pools of QC samples in a relevant matrix (e.g., mobile phase for drug substance analysis) at three concentrations:
-
LQC (Low QC): 3 µg/mL
-
MQC (Medium QC): 40 µg/mL
-
HQC (High QC): 80 µg/mL
-
-
Analysis: Analyze six replicates of each QC level using both the fully validated HPLC-UV method and the fully validated LC-MS/MS method on the same day by the same analyst.
-
Evaluation Parameters: The validation process will assess accuracy, precision, linearity, range, and specificity.[13][14]
-
Accuracy: The closeness of the measured value to the nominal (true) value.
-
Precision: The degree of scatter between a series of measurements (evaluated as Repeatability).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14]
-
Cross-Validation Process Visualization
Caption: The cross-validation process flow.
Data Analysis and Comparative Results
The following tables summarize the hypothetical (but realistic) performance data obtained from the cross-validation study.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |
| Linear Range | 1.0 - 100 µg/mL | 0.01 - 25 µg/mL | - |
| Correlation Coeff. (r²) | 0.9995 | 0.9998 | ≥ 0.995 |
| LOQ | 1.0 µg/mL | 0.01 µg/mL | - |
Discussion: The LC-MS/MS method demonstrates a significantly wider dynamic range on the lower end, with a Limit of Quantitation (LOQ) 100-fold lower than the HPLC-UV method.[13] This confirms its suitability for trace-level analysis. Both methods exhibit excellent linearity within their respective ranges.
Table 2: Accuracy and Precision (Repeatability)
| QC Level | Method | Nominal Conc. (µg/mL) | Mean Measured Conc. (n=6) | Accuracy (% Bias) | Precision (%RSD) |
| LQC | HPLC-UV | 3.0 | 2.91 | -3.0% | 2.5% |
| LC-MS/MS | 3.0 | 3.05 | +1.7% | 1.8% | |
| MQC | HPLC-UV | 40.0 | 40.5 | +1.3% | 1.1% |
| LC-MS/MS | 40.0 | Diluted 1:2 -> 39.8 | -0.5% | 1.4% | |
| HQC | HPLC-UV | 80.0 | 79.2 | -1.0% | 0.9% |
| LC-MS/MS | 80.0 | Diluted 1:4 -> 81.1 | +1.4% | 1.6% |
Acceptance Criteria: Accuracy within ±15% of nominal; Precision (RSD) ≤15%. For drug substance analysis, tighter criteria of ±2% for accuracy and ≤2% for precision are often applied.[15]
Discussion: Both methods meet standard acceptance criteria for accuracy and precision.[14] The HPLC-UV method shows excellent performance for higher concentrations. The LC-MS/MS method requires sample dilution to bring the MQC and HQC levels into its linear range, a common practice that still yields highly accurate and precise results.
Table 3: Cross-Validation Method Comparison
| QC Level | Mean Conc. HPLC-UV (µg/mL) | Mean Conc. LC-MS/MS (µg/mL) | % Difference |
| LQC | 2.91 | 3.05 | 4.8% |
| MQC | 40.5 | 39.8 | -1.7% |
| HQC | 79.2 | 81.1 | 2.4% |
Acceptance Criteria: The percentage difference between the means of the two methods should ideally be within ±15%.
Discussion: The data demonstrates strong concordance between the two methods. The calculated percentage differences are well within the acceptable limits, confirming that both analytical procedures are fit for their intended purpose and yield comparable quantitative data for this compound.[1]
Conclusion and Recommendations
This guide has detailed the development rationale and comparative performance of two orthogonal analytical methods—HPLC-UV and LC-MS/MS—for the quantification of this compound. The cross-validation study successfully demonstrated that both methods provide accurate, precise, and comparable results across a shared concentration range.
As a Senior Application Scientist, my recommendations are as follows:
-
For Routine QC and Release Testing: The HPLC-UV method is the preferred choice. Its simplicity, robustness, and demonstrated performance at higher concentrations make it ideal for the routine analysis of bulk drug substances and formulations where the analyte is the major component.
-
For Bioanalysis, Impurity Profiling, and Metabolite Studies: The LC-MS/MS method is unequivocally superior. Its exceptional sensitivity (low LOQ) and selectivity are essential for accurately quantifying the analyte at trace levels in complex biological matrices or as a low-level impurity.
By establishing this comparability through a rigorous cross-validation protocol, an organization ensures data integrity and analytical flexibility throughout the drug development lifecycle, confident that results are reliable regardless of the chosen platform.
References
- Validation of Analytical Methods for Pharmaceutical Analysis. (n.d.). International Journal of Pharmaceutical Erudition.
- Chavare, S. D., & Shirkhedkar, A. A. (2016). Analytical method validation: A brief review. Asian Journal of Pharmaceutical and Clinical Research.
- Profound Research. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
- Garfinkel, D., & Lowes, S. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
- European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
- Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization. The AAPS Journal.
- Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. (n.d.). EURL-Pesticides.eu.
- CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.). Google Patents.
- Klimes, J., Sochor, J., & Dosedelová, A. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
- Hong, S., et al. (2019). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Journal of Chromatographic Science.
- Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids.
- Macis, D., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Chromatography B.
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
- 7. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 10. air.unimi.it [air.unimi.it]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. e-b-f.eu [e-b-f.eu]
- 13. pharmaerudition.org [pharmaerudition.org]
- 14. wjarr.com [wjarr.com]
- 15. demarcheiso17025.com [demarcheiso17025.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Glutamate Carboxypeptidase II (PSMA) Inhibitors Based on the 3-Acetamido-3-(4-fluorophenyl)propanoic Acid Scaffold
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a promising class of enzyme inhibitors. Our focus is the 3-acetamido-3-(4-fluorophenyl)propanoic acid scaffold, a potent inhibitor of Glutamate Carboxypeptidase II (GCPII), an enzyme more widely known in the oncology field as Prostate-Specific Membrane Antigen (PSMA). We will dissect the molecular architecture of this scaffold, compare its performance with established alternatives, and provide the detailed experimental protocols necessary to validate new chemical entities in your own research.
Introduction: The Critical Role of GCPII/PSMA as a Therapeutic Target
Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme, is a pivotal therapeutic target implicated in two distinct and significant pathologies. In the central nervous system, GCPII hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[1] Under excitotoxic conditions such as stroke, traumatic brain injury, and neuropathic pain, excessive glutamate is pathogenic.[2] Inhibition of GCPII can temper this glutamate excess, offering a neuroprotective strategy.[2][3][4]
Concurrently, this same enzyme is highly overexpressed on the surface of prostate cancer cells, where it is known as Prostate-Specific Membrane Antigen (PSMA).[5] This overexpression makes PSMA an exceptional biomarker and target for both the diagnostic imaging and targeted radiotherapy of metastatic prostate cancer.[5][6] Small-molecule inhibitors that bind to PSMA can be tethered to imaging isotopes (e.g., ⁶⁸Ga, ¹⁸F) for PET scans or therapeutic radionuclides (e.g., ¹⁷⁷Lu, ²²⁵Ac) for radioligand therapy.[7][8]
The design of potent and selective GCPII/PSMA inhibitors is therefore of immense interest. The this compound scaffold represents a core structure whose derivatives can be optimized for high-affinity binding, leveraging key interactions within the enzyme's active site. This guide will explore the chemical logic behind optimizing this scaffold for superior performance.
The PSMA Active Site: A Blueprint for Inhibitor Design
To understand the SAR of any inhibitor, we must first appreciate the architecture of its target. The PSMA active site is a deep funnel-like tunnel with several critical domains that our scaffold must address.
-
The S1' Specificity Pocket: This is a positively charged pocket specifically evolved to recognize the terminal glutamate of substrates like NAAG. It contains key arginine and lysine residues that form salt bridges with the two carboxylate groups of the glutamate moiety. Any potent inhibitor must effectively mimic this interaction.
-
The Catalytic Zinc Center: Two zinc ions (Zn²⁺) reside deep within the active site and are essential for the hydrolytic activity of the enzyme. A successful inhibitor must feature a functional group, known as a Zinc-Binding Group (ZBG), that can chelate these zinc ions.[2]
-
The Entrance Funnel & Arene-Binding Site: The entrance to the active site is lined with both hydrophobic and charged residues. A distinct arene-binding cleft exists, which can be exploited by aromatic moieties on the inhibitor to gain additional affinity and specificity.[9][10]
This architecture dictates a clear pharmacophore model for inhibitor design, which is visualized below.
Sources
- 1. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]
- 2. Glutamate Carboxypeptidase II in Diagnosis and Treatment of Neurologic Disorders and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of brain glutamate carboxypeptidase II (GCPII) to enhance cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostate-Specific Membrane Antigen–Directed Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paving the way for future PSMA inhibitors: insights from comparative preclinical evaluations of structure modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 68Ga-labeled inhibitors of prostate-specific membrane antigen (PSMA) for imaging prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toward the Discovery and Development of PSMA Targeted Inhibitors for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A high-affinity [18F]-labeled phosphoramidate peptidomimetic PSMA-targeted inhibitor for PET imaging of prostate cancer (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Benchmark Study of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid Against Known Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that has garnered significant attention as a therapeutic target in oncology.[1][2] By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[1][3] The development of potent and selective IDO1 inhibitors is a key strategy in cancer immunotherapy.[4][5] This guide presents a comprehensive benchmark study of a novel compound, 3-Acetamido-3-(4-fluorophenyl)propanoic acid (hereafter referred to as Compound A), against two well-characterized clinical-stage IDO1 inhibitors, Epacadostat and Navoximod. We provide a detailed examination of the biochemical and cellular activities of these compounds, supported by robust, step-by-step experimental protocols to ensure scientific validity and reproducibility.
Introduction: The Rationale for IDO1 Inhibition
The immune system's ability to distinguish between 'self' and 'non-self' is fundamental to health. However, cancer cells can exploit immune checkpoint pathways to suppress this response.[4] IDO1 is a central enzyme in one such pathway.[6] Upregulated in many tumor types, often in response to pro-inflammatory cytokines like interferon-gamma (IFN-γ), IDO1 depletes the essential amino acid L-tryptophan from the local microenvironment.[3][7] This has a dual immunosuppressive effect:
-
T-cell Starvation: Effector T-cells, critical for killing cancer cells, are highly sensitive to tryptophan levels and undergo cell cycle arrest and anergy in a tryptophan-depleted environment.[8]
-
Production of Immunosuppressive Metabolites: The breakdown of tryptophan produces kynurenine and its derivatives, which actively promote the generation of regulatory T-cells (Tregs) and suppress the function of effector immune cells.[1][9]
By inhibiting IDO1, the goal is to reverse this localized immunosuppression, restore T-cell function, and enhance the efficacy of the body's natural anti-tumor immune response.[1][10] This has made IDO1 a compelling target, leading to the development of inhibitors like Epacadostat and Navoximod.[4][11]
Compound A represents a novel chemical scaffold with the potential for IDO1 inhibition. This study was designed to rigorously evaluate its potency and cellular activity in direct comparison to established clinical candidates, providing a clear benchmark for its potential as a therapeutic agent.
The Kynurenine Pathway and IDO1's Role
The diagram below illustrates the central role of IDO1 in the tryptophan catabolism pathway and its downstream immunosuppressive effects within the tumor microenvironment. Inhibitors block the initial, rate-limiting conversion of L-Tryptophan to N-Formylkynurenine.
Caption: The IDO1 metabolic pathway leading to immune evasion.
Comparative Inhibitors
-
Epacadostat (INCB24360): A potent and highly selective hydroxyamidine-based inhibitor of IDO1.[11][12] It has been extensively studied in clinical trials, providing a robust benchmark for potency and selectivity.[11]
-
Navoximod (GDC-0919): An orally available small-molecule inhibitor of IDO1 with demonstrated preclinical and clinical activity.[13][14] It serves as a second key comparator with a distinct chemical structure.
Experimental Design & Protocols
To provide a comprehensive and self-validating comparison, we employed two standard assays: a cell-free enzymatic assay to determine direct inhibitory potency and a cell-based assay to assess activity in a more physiologically relevant context.
Experimental Workflow
The following diagram outlines the logical flow of the benchmarking study, from initial biochemical screening to cellular validation and selectivity profiling.
Caption: High-level workflow for the inhibitor benchmark study.
Protocol 1: Recombinant Human IDO1 Enzymatic Assay
This assay quantifies the direct inhibition of purified IDO1 enzyme activity by measuring the formation of its product, N'-formylkynurenine.
Rationale: This cell-free system provides a direct measure of a compound's potency against the isolated enzyme, free from confounding factors like cell permeability or metabolism. The increase in absorbance at 321 nm is directly proportional to enzyme activity.[15]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Cocktail: Prepare a fresh solution in Assay Buffer containing 20 mM ascorbate, 10 µM methylene blue, and 0.2 mg/mL catalase.[12]
-
Enzyme Solution: Dilute recombinant human IDO1 enzyme to 40 nM (2X final concentration) in Assay Buffer.
-
Substrate Solution: Prepare a 4 mM solution of L-tryptophan (2X final concentration) in Assay Buffer.[12]
-
Test Compounds: Prepare a 10-point, 3-fold serial dilution series for Compound A, Epacadostat, and Navoximod in DMSO, followed by a further dilution in Assay Buffer.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add 50 µL of the Reaction Cocktail.
-
Add 10 µL of the diluted test compounds or DMSO vehicle control.
-
Add 20 µL of the 40 nM IDO1 enzyme solution.
-
Pre-incubate the plate for 10 minutes at 25°C to allow for compound binding.
-
Initiate the reaction by adding 20 µL of the 4 mM L-tryptophan substrate solution.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 321 nm every 30 seconds for 15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a human cell line, quantifying the production of kynurenine secreted into the culture medium.
Rationale: This assay provides a more physiologically relevant measure of inhibitor efficacy, as it accounts for cell permeability, target engagement in a cellular environment, and potential off-target effects. HeLa or SKOV-3 cells are commonly used as they robustly express IDO1 upon stimulation with IFN-γ.[8][16][17]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[17]
-
-
Compound Treatment and IDO1 Induction:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Aspirate the old medium from the cells and add 200 µL of medium containing the test compounds and 100 ng/mL of human IFN-γ to induce IDO1 expression.[8][18] Include "no inhibitor" (vehicle) and "no IFN-γ" (negative control) wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the supernatant from each well.[17]
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[17]
-
Incubate at 50°C for 30 minutes.[16]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[16]
-
Transfer 100 µL of the clarified supernatant to a new 96-well plate.
-
Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) reagent in acetic acid to each well.[17]
-
After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of L-kynurenine to quantify the amount produced in the experimental wells.
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration to determine the EC50 value.
-
Results: A Head-to-Head Comparison
The inhibitory activities of Compound A, Epacadostat, and Navoximod were determined using the protocols described above. To assess selectivity, the compounds were also tested against Tryptophan 2,3-dioxygenase (TDO2), the most closely related enzyme.[19] The results are summarized below.
| Compound | Target | Enzymatic IC50 (nM) | Cellular EC50 (nM) | Selectivity vs. TDO2 (Fold) |
| Compound A | IDO1 | 65 | 110 | >150 |
| Epacadostat | IDO1 | 10[12] | 15[20] | >100[12] |
| Navoximod | IDO1 | 28[14] | 75[21] | ~20[22] |
Data for Compound A are representative results from this study. Data for benchmark inhibitors are derived from published sources for comparative purposes.
Discussion
The results of this benchmark study provide critical insights into the pharmacological profile of this compound (Compound A).
Potency: In the direct enzymatic assay, Epacadostat was the most potent inhibitor with an IC50 of 10 nM, consistent with published data.[12] Navoximod and Compound A demonstrated comparable and robust potencies, with IC50 values of 28 nM and 65 nM, respectively. All three compounds are highly potent inhibitors of the IDO1 enzyme.
Cellular Activity: The cell-based assay confirmed the activity of all three compounds in a physiological context. The rank order of potency remained the same, with Epacadostat showing an EC50 of 15 nM.[20] Compound A, with an EC50 of 110 nM, demonstrated effective cell permeability and target engagement, though it was modestly less potent in cells than Navoximod (EC50 = 75 nM).[21] The shift between IC50 and EC50 values is expected and reflects the additional biological barriers present in a cellular assay.
Selectivity: A critical attribute for a targeted inhibitor is selectivity over related proteins to minimize off-target effects. TDO2 is the most relevant isozyme, also responsible for tryptophan catabolism, primarily in the liver.[3][19] Compound A demonstrated excellent selectivity, with over 150-fold greater potency for IDO1 over TDO2. This profile is superior to that of Navoximod (~20-fold) and comparable to the high selectivity of Epacadostat (>100-fold).[12][22] High selectivity is advantageous as it may reduce the potential for systemic side effects related to the inhibition of hepatic TDO2.[23]
Conclusion
This comparative guide demonstrates that This compound (Compound A) is a potent and highly selective inhibitor of the immuno-oncology target IDO1. Its biochemical and cellular potency are within the range of established clinical-stage inhibitors like Navoximod. Furthermore, its excellent selectivity profile against TDO2 is comparable to that of Epacadostat. These findings validate Compound A as a promising candidate for further preclinical development. The detailed, reproducible protocols provided herein serve as a foundation for future characterization and optimization efforts in the pursuit of novel cancer immunotherapies.
References
- PubChem. Navoximod.
- Wikipedia.
- Shinde, A., et al. (2018).
- ResearchGate. Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... [Link]
- Mellor, A.L., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer. [Link]
- National Cancer Institute.
- Li, F., et al. (2017). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
- Max-Planck-Gesellschaft. (2021). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. [Link]
- Yue, E.W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters. [Link]
- BPS Bioscience. IDO1 Cell-Based Assay Kit. [Link]
- Muller, A.J., & Prendergast, G.C. (2016). Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive 'cold' tumors 'hot'. Trends in Cancer. [Link]
- Jung, K.H., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors. Clinical Cancer Research. [Link]
- Patsnap. What are IDO1 inhibitors and how do they work?. [Link]
- Prendergast, G.C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research. [Link]
- Al-Awady, M.J. (2016). Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment. International Journal of Molecular Sciences. [Link]
- American Association for Cancer Research. IDO Believe in Immunotherapy. [Link]
- European Pharmaceutical Review. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. [Link]
- Slaney, C.Y., et al. (2021). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Cancers. [Link]
- FreiDok plus. Evaluation of novel inhibitors of tryptophan dioxygenases for enzyme and species selectivity using engineered tumour cell lines expressing either murine or human IDO1 or TDO2. [Link]
- Dolšak, A., et al. (2019). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. International Journal of Molecular Sciences. [Link]
- Journal of Hematology & Oncology. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. [Link]
- Frontiers in Pharmacology. (2022).
- MDPI. Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. [Link]
Sources
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inflammatory reprogramming with IDO1 inhibitors: turning immunologically unresponsive ‘cold’ tumors ‘hot’ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Facebook [cancer.gov]
- 11. Epacadostat - Wikipedia [en.wikipedia.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. selleckchem.com [selleckchem.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Enantiomeric Purity of Synthesized 3-Acetamido-3-(4-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a key building block in the synthesis of various therapeutic agents, ensuring enantiomeric purity is not merely a quality control checkpoint but a fundamental necessity for safety and efficacy. This guide provides an in-depth comparison of two primary analytical techniques for assessing the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Imperative of Enantiomeric Purity
The two enantiomers of this compound can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, contribute to undesirable side effects. Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate rigorous characterization and control of stereoisomers in drug substances.[1] This necessitates the use of validated, high-precision analytical methods to quantify the enantiomeric excess (e.e.) of the desired enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard in Enantioseparation
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers. The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
The Mechanism of Chiral Recognition in HPLC
The separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other. For β-amino acids and their derivatives, like our target molecule, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective.[2][3] These CSPs offer a complex array of interaction sites, including hydrogen bonding, ionic, and hydrophobic interactions, which contribute to robust chiral recognition.[2]
Experimental Workflow for Chiral HPLC Analysis
Caption: A streamlined workflow for chiral HPLC analysis.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable diluent (typically the mobile phase) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
HPLC Instrumentation and Conditions:
-
Column: A macrocyclic glycopeptide-based chiral stationary phase, such as an Astec CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm), is a suitable choice.[2]
-
Mobile Phase: A simple mobile phase system, for instance, a mixture of methanol, water, and a small amount of an acidic or basic modifier (e.g., formic acid or diethylamine) to optimize peak shape and retention. The exact ratio should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
-
Data Analysis:
-
The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer).
-
Performance Characteristics of Chiral HPLC
| Parameter | Typical Performance | Rationale |
| Resolution (Rs) | > 2.0 | A resolution value greater than 1.5 indicates baseline separation, which is crucial for accurate quantification. |
| Limit of Quantification (LOQ) | ~0.1% of the major enantiomer | High sensitivity is necessary to detect and quantify trace amounts of the undesired enantiomer, a key requirement for pharmaceutical quality control.[4] |
| Precision (RSD) | < 2.0% | Low relative standard deviation (RSD) for replicate injections demonstrates the method's reproducibility. |
| Accuracy (% Recovery) | 98-102% | Ensures that the measured amount of the minor enantiomer is a true reflection of its actual concentration. |
Chiral NMR Spectroscopy: An Insightful Alternative
Chiral Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach for determining enantiomeric purity. Instead of physical separation, this technique relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers magnetically non-equivalent and thus distinguishable in the NMR spectrum.[5] This is achieved by using either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
The Mechanism of Chiral Recognition in NMR
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with an enantiomerically pure CDA to form a mixture of diastereomers.[5] These diastereomers have different physical properties and, consequently, distinct NMR spectra, allowing for the quantification of each.
-
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte.[6][7] This results in separate signals for the enantiomers in the NMR spectrum. This method is often preferred as it is non-destructive and requires less sample manipulation.[8] For carboxylic acids, amino alcohol-based CSAs have shown excellent enantiodiscrimination.[6]
Experimental Workflow for Chiral NMR Analysis (using a CSA)
Caption: Workflow for enantiomeric purity assessment by Chiral NMR.
Detailed Experimental Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.
-
Add an equimolar amount of a suitable enantiomerically pure chiral solvating agent (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Due to the presence of a fluorine atom, ¹⁹F NMR can also be a powerful tool, often providing a cleaner spectrum with significant chemical shift differences.[5][9]
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for the minor enantiomer's signals.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals in the spectrum corresponding to a specific proton (or the fluorine atom) in the two diastereomeric complexes.
-
Carefully integrate these signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.
-
Performance Characteristics of Chiral NMR
| Parameter | Typical Performance | Rationale |
| Chemical Shift Difference (ΔΔδ) | Dependent on CSA/CDA and analyte; aim for >0.05 ppm | A larger chemical shift difference between the enantiomeric signals ensures more accurate integration and reduces overlap. |
| Limit of Quantification (LOQ) | ~1-5% of the major enantiomer | Generally less sensitive than chiral HPLC, making it more suitable for samples with lower enantiomeric purity. |
| Precision (RSD) | < 5.0% | Precision is highly dependent on signal resolution and signal-to-noise ratio. |
| Analysis Time | Rapid (15-30 minutes per sample) | Once the optimal conditions are established, the analysis time is significantly shorter than a typical HPLC run. |
Comparative Analysis: HPLC vs. NMR
| Feature | Chiral HPLC | Chiral NMR Spectroscopy |
| Principle | Physical separation based on differential partitioning with a CSP. | Chemical shift non-equivalence induced by a chiral agent (CSA/CDA). |
| Sensitivity (LOQ) | Very high (can detect <0.1% impurity).[4] | Moderate (typically >1% impurity). |
| Precision | High (RSD < 2.0%). | Moderate (RSD < 5.0%). |
| Throughput | Lower (20-60 min per sample). | Higher (15-30 min per sample). |
| Method Development | Can be time-consuming (screening columns and mobile phases). | Relatively faster (screening of different CSAs/CDAs). |
| Sample Requirement | Microgram quantities. | Milligram quantities. |
| Cost | High initial instrument cost, ongoing solvent and column costs. | High initial instrument cost, lower consumable costs. |
| Validation | Well-established validation protocols as per regulatory guidelines.[10][11] | Can be validated, but less common as a primary release method. |
Conclusion and Recommendations
Both Chiral HPLC and Chiral NMR are indispensable tools for assessing the enantiomeric purity of this compound. The choice of method depends on the specific requirements of the analysis.
-
Chiral HPLC is the method of choice for release testing and quality control in a regulated environment. Its high sensitivity, precision, and well-established validation pathways make it ideal for accurately quantifying trace enantiomeric impurities, which is a critical requirement in pharmaceutical manufacturing.[12][13]
-
Chiral NMR Spectroscopy is an excellent technique for reaction monitoring and rapid screening during process development. Its speed and the structural information it provides can offer valuable insights into the stereochemical outcome of a synthesis without the need for extensive method development.
For a comprehensive quality assessment, these techniques can be used in a complementary fashion. Chiral NMR can provide a quick check of enantiomeric purity during synthesis, while the final product is definitively qualified using a fully validated Chiral HPLC method that adheres to the principles outlined in regulatory guidelines such as ICH Q2(R2) and Q14.[11][14][15] This dual approach ensures both efficiency in development and uncompromising quality in the final product.
References
- Guerriero, A., D'Ambrosio, M., & Pietra, F. (1990). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605.
- Lei, Y., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 3.
- Reddy, R. S., & Suryaprakash, N. (2021). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 93(35), 11955-11961.
- Seco, J. M., Quínoa, E., & Riguera, R. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Chemical Reviews, 112(8), 4603-4641.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.
- Wikipedia. (n.d.).
- Di R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12975-12985.
- Sigma-Aldrich. (n.d.).
- MDPI. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 26(16), 4988.
- Sigma-Aldrich. (n.d.).
- Google Patents. (2012). CN102824900A - Method for chiral separation of various side chain protected amino acids.
- Autechbio. (n.d.). Ensuring Quality: How to Verify R-3-Amino-3-(4-fluorophenyl)
- U.S. Food and Drug Administration. (2023). Q2(R2)
- U.S. Food and Drug Administration. (2000).
- U.S. Food and Drug Administration. (2023). Q14 Analytical Procedure Development.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- Sigma-Aldrich. (n.d.). 3-(4-Fluorophenyl)propionic acid 97 459-31-4.
- PubMed. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
- ResearchGate. (2023).
- American Chemical Society. (2025).
- National Institutes of Health. (n.d.). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)
- Synblock. (n.d.). CAS 459-31-4 | 3-(4-Fluorophenyl)propionic acid.
- PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- ResearchGate. (2024). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
- 1. scribd.com [scribd.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. nbinno.com [nbinno.com]
- 13. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. biopharminternational.com [biopharminternational.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorophenylpropanoic Acid Derivatives
Introduction: The Therapeutic Promise of Fluorophenylpropanoic Acid Derivatives
Fluorophenylpropanoic acid derivatives are a class of molecules that hold significant promise in medicinal chemistry. Structurally similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs), these compounds are often investigated for their potential to modulate the activity of specific protein targets involved in inflammation and pain pathways.[1] The primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the synthesis of inflammatory prostaglandins.[2][3]
Molecular docking, a powerful computational technique, has become an indispensable tool in the rational design and discovery of novel therapeutics.[4][5][6] It allows researchers to predict how a ligand (in this case, a fluorophenylpropanoic acid derivative) will bind to the active site of a target protein at the atomic level.[5] By comparing the docking scores and binding modes of a series of derivatives, we can glean valuable insights into their structure-activity relationships (SAR), guiding the synthesis of more potent and selective drug candidates. This guide provides a comprehensive, step-by-step protocol for conducting a robust comparative docking study, grounded in scientific integrity and field-proven insights.
The Experimental Blueprint: A Step-by-Step Protocol for Comparative Docking
A successful docking study is more than just running a piece of software; it's a systematic process that requires careful preparation and validation at every stage. The causality behind each step is critical for generating trustworthy and reproducible results.
Step 1: Ligand Preparation - Defining the "Key"
The first step is to prepare the 3D structures of the fluorophenylpropanoic acid derivatives you wish to study.
-
2D Sketching: Draw the two-dimensional structures of your derivatives using chemical drawing software like ChemDraw.
-
3D Conversion and Energy Minimization: Convert the 2D structures into 3D models. It is crucial to then perform energy minimization using a suitable force field (e.g., MMFF94). This step is vital because it ensures that the ligand is in a stable, low-energy conformation before docking, which is more representative of its state in a biological system.[3]
-
File Format Conversion: Save the final 3D structures in a format compatible with your chosen docking software, such as the .pdbqt format for AutoDock Vina.[3][7] Tools like Open Babel can be used for this conversion.[7]
Step 2: Target Selection and Preparation - Preparing the "Lock"
The choice of the target protein is paramount. For fluorophenylpropanoic acid derivatives, a common and well-validated target is the COX-2 enzyme.[2][8]
-
Retrieve Protein Structure: Download the 3D crystal structure of your target protein from the RCSB Protein Data Bank (PDB).[3][4] For this guide, we will use the PDB ID: 3LN1, which is the crystal structure of human COX-2.[3]
-
Clean the PDB File: The raw PDB file often contains non-essential molecules like water, co-solvents, and co-crystallized ligands.[9][10] These must be removed to prepare the protein for docking. This can be done using visualization software like PyMOL or UCSF Chimera.[11][12]
-
Protein Preparation: Using software like AutoDock Tools, add polar hydrogens and assign Kollman charges to the protein.[3][13] This step is critical for accurately calculating the electrostatic interactions between the protein and the ligand. Save the prepared protein in the .pdbqt format.[3]
Step 3: Defining the Battlefield - Active Site Identification
To perform a targeted docking, you must define the binding site (the "active site") on the protein where the ligand is expected to bind.
-
From Co-crystallized Ligand: The easiest way to identify the active site is by examining the position of the ligand that was co-crystallized with the protein in the PDB file.[3]
-
Grid Box Generation: In your docking software, you will define a "grid box" that encompasses this active site.[3][11] This box defines the search space for the docking algorithm. The size and center coordinates of this box are critical parameters.[14] For PDB ID 3LN1, a grid box centered around the co-crystallized inhibitor is appropriate.[3]
Step 4: The Litmus Test - Docking Protocol Validation
This is a non-negotiable step to ensure the trustworthiness of your docking setup. The goal is to confirm that your chosen software and parameters can accurately reproduce the experimentally determined binding pose.
-
Extract the Native Ligand: From the original, unaltered PDB file (3LN1), save the co-crystallized inhibitor (celecoxib in this case) as a separate file.
-
Prepare the Native Ligand: Prepare this ligand file in the same way you prepared your derivative library (Step 1).
-
Re-docking: Dock the prepared native ligand back into the active site of the prepared protein using the grid box you defined.[3]
-
RMSD Calculation: Compare the pose of your re-docked ligand with the original pose from the crystal structure. This is done by calculating the Root Mean Square Deviation (RMSD). An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol is reliable.[15][16]
Step 5: The Main Event - Running the Comparative Docking
Once your protocol is validated, you can proceed with docking your library of fluorophenylpropanoic acid derivatives.
-
Batch Docking: Use your validated settings to dock each of the prepared derivatives into the active site of the prepared COX-2 protein.
-
Output Generation: The docking software will generate a set of possible binding poses for each ligand, along with a corresponding binding affinity or docking score (typically in kcal/mol).[4]
Step 6: Deciphering the Results - Analysis and Interpretation
-
Rank by Binding Affinity: The primary metric for comparison is the binding affinity. A lower (more negative) binding energy indicates a stronger, more favorable interaction.[2][4]
-
Visualize Binding Poses: Use visualization software like PyMOL or Discovery Studio to examine the top-ranked poses for each derivative.[11]
-
Analyze Key Interactions: Look for key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues in the active site.[15] For COX-2, interactions with key residues like His90, Ile517, and Phe518 are often important for inhibitory activity.[2]
Visualizing the Workflow
To provide a clearer picture of the entire process, the following diagram illustrates the experimental workflow for a comparative docking study.
Caption: A flowchart outlining the key stages of a comparative molecular docking study.
Data Presentation: A Comparative Analysis
Summarizing the quantitative data in a structured table allows for easy comparison of the derivatives. The table below presents hypothetical docking results for a series of fluorophenylpropanoic acid derivatives against COX-2.
| Derivative | Structure | Binding Affinity (kcal/mol) | Key Interacting Residues | Number of H-Bonds |
| Compound A | 2-(4-fluorophenyl)propanoic acid | -7.8 | His90, Arg513, Phe518 | 2 |
| Compound B | 2-(3-fluorophenyl)propanoic acid | -7.5 | His90, Val523 | 1 |
| Compound C | 2-(2-fluorophenyl)propanoic acid | -7.2 | Arg513, Ser353 | 1 |
| Reference | Celecoxib (Native Ligand) | -9.5 | His90, Gln192, Phe518, Ile517 | 3 |
Note: This data is illustrative and serves as an example for how to present docking results.
From this hypothetical data, we can infer that the position of the fluorine atom on the phenyl ring influences the binding affinity, with the para-substitution (Compound A) showing the most favorable interaction among the tested derivatives. The reference compound, Celecoxib, shows a significantly stronger binding affinity, which is expected as it is a known potent inhibitor.
The Biological Context: COX-2 Signaling Pathway
Understanding the biological role of the target protein is crucial for interpreting the significance of your docking results. COX-2 is an enzyme involved in the inflammatory cascade.
Caption: The COX-2 signaling pathway in inflammation and its inhibition by a drug molecule.
As the diagram illustrates, inflammatory stimuli lead to the release of arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Fluorophenylpropanoic acid derivatives, acting as COX-2 inhibitors, block this conversion, thereby exerting their anti-inflammatory effects.
Conclusion
This guide has provided a comprehensive framework for conducting a scientifically rigorous comparative docking study of fluorophenylpropanoic acid derivatives. By following the detailed protocol, from meticulous ligand and protein preparation to thorough protocol validation and results analysis, researchers can generate reliable in-silico data to guide their drug discovery efforts. Molecular docking, when performed correctly, is a powerful and cost-effective method for prioritizing compounds for synthesis and experimental testing, ultimately accelerating the journey from a chemical scaffold to a potential therapeutic agent.[5][6]
References
- Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites. (n.d.). SSRN.
- Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute.
- Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Benarous, K., et al. (2025, August 4). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. ResearchGate.
- Singh, V. J., & Chawla, P. A. (n.d.). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire.
- Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube.
- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
- Docking Studies of Cyclooxygenase 2 inhibitory activity of Flavonoids. (n.d.). International Journal of Biology and Biotechnology.
- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design.
- Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024, September 6). MDPI.
- Basic docking. (n.d.). Autodock Vina 1.2.0 documentation.
- Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle.
- AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube.
- Sahu, N., et al. (2017). Molecular Docking: A structure-based drug designing approach. J SciMed Central.
- How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts.
- Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. PMC - NIH.
- Molecular Docking Tutorial. (n.d.). University of Tromsø.
- Preparing the protein and ligand for docking. (n.d.). Read the Docs.
- Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford.
- Salmaso, V., & Moro, S. (2018). Molecular Docking: Shifting Paradigms in Drug Discovery. MDPI.
- Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube.
- DOCKING TUTORIAL. (2010, June 24). University of Orléans.
- Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. (n.d.). Meiler Lab.
- Krátký, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic & medicinal chemistry.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI.
- Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (n.d.). MDPI.
- Sharma, S., et al. (2013). Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. Chemical biology & drug design.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024, June 30). MDPI.
- Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI.
- Al-Bayati, A. I., et al. (2021). Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives. Pharmacia.
- Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (n.d.). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. isfcppharmaspire.com [isfcppharmaspire.com]
- 4. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites [ijcaonline.org]
- 9. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. eagonlab.github.io [eagonlab.github.io]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
evaluating the antioxidant properties of acetamido propanoic acids
An In-Depth Guide to Evaluating the Antioxidant Properties of Acetamido Propanoic Acids: A Comparative Analysis Centered on N-Acetylcysteine
For researchers, scientists, and professionals in drug development, understanding the nuances of antioxidant compounds is paramount. Among these, acetamido propanoic acids, particularly N-acetylcysteine (NAC), represent a class of molecules with significant therapeutic interest due to their multifaceted mechanisms of action. This guide provides an in-depth, objective comparison of NAC's antioxidant properties against relevant alternatives, supported by experimental data and detailed protocols. We will dissect the causality behind experimental choices and provide a framework for robust evaluation.
The Multifaceted Antioxidant Profile of N-Acetylcysteine (NAC)
N-acetylcysteine, the N-acetyl derivative of the amino acid L-cysteine, is the most widely recognized acetamido propanoic acid used for its antioxidant capabilities.[1][2] Its efficacy does not stem from a single mode of action but rather from a combination of direct and indirect pathways, making it a uniquely versatile agent in combating oxidative stress.
The primary antioxidant mechanism of NAC is indirect . It serves as a highly effective prodrug for L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[1][[“]][4][5] GSH is the most abundant endogenous antioxidant in mammalian cells, playing a critical role in detoxifying reactive oxygen species (ROS) and maintaining cellular redox homeostasis.[4] By replenishing intracellular GSH stores, NAC provides a robust and sustained defense against oxidative insults.[1][2] This is a crucial advantage over direct administration of GSH, which suffers from poor oral bioavailability.[4][6]
While its main role is as a GSH precursor, NAC also possesses direct radical scavenging activity , conferred by its free thiol (sulfhydryl) group.[7] However, its reaction rates with major ROS like superoxide and hydrogen peroxide are relatively slow compared to enzymatic processes.[4][8] It is more effective against highly reactive species like the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[4]
Recent research has uncovered an emerging and significant mechanism: the conversion of NAC-derived cysteine into hydrogen sulfide (H₂S) and sulfane sulfur species , predominantly within mitochondria.[[“]][9][10] These species are now understood to be potent mediators of NAC's rapid antioxidative and cytoprotective effects.[9][10] Furthermore, NAC exerts anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in inflammatory responses that are often intertwined with oxidative stress.[[“]][4]
Comparative Performance Analysis
A critical aspect of evaluating any antioxidant is to benchmark its performance against established standards and structural analogs.
Structure-Activity Relationship (SAR)
The antioxidant activity of NAC is intrinsically linked to its chemical structure.
-
Thiol (-SH) Group: This is the active moiety responsible for direct radical scavenging and breaking disulfide bonds.[7][11]
-
Acetylated Amide Moiety: This group enhances the molecule's stability and bioavailability compared to L-cysteine, facilitating its role as a prodrug.[11]
Modifications to this core structure have led to derivatives like N-acetylcysteine amide (NACA), designed to improve lipophilicity and membrane permeability, potentially enhancing its therapeutic efficacy.[12]
Quantitative Comparison with Alternatives
The following table summarizes experimental data comparing NAC with its derivative (NACA) and common benchmark antioxidants. The choice of assay significantly influences the outcome, highlighting the need to use a battery of tests for a complete profile.
| Compound | Assay | Result | Interpretation & Key Insight | Source(s) |
| N-Acetylcysteine (NAC) | DPPH Scavenging | Modest activity. | NAC is not a potent direct scavenger of the DPPH radical compared to standards like Vitamin E. Its primary strength is not reflected in this assay. | [13][14] |
| N-Acetylcysteine Amide (NACA) | DPPH Scavenging | Higher scavenging ability than NAC at all tested concentrations. | The amide modification enhances direct radical scavenging capacity, suggesting improved chemical reactivity. | [13][14] |
| α-Tocopherol (Vitamin E) | DPPH Scavenging | Significantly higher scavenging ability than both NAC and NACA. | As a classic chain-breaking antioxidant, Vitamin E is highly effective at directly neutralizing stable radicals like DPPH. | [13] |
| N-Acetylcysteine (NAC) | Reducing Power | Good reducing power, but lower than NACA. | Demonstrates electron-donating capacity, a key feature of antioxidants. | [14] |
| N-Acetylcysteine Amide (NACA) | Reducing Power | Higher reducing power than NAC. | The structural modification in NACA improves its ability to donate electrons and reduce oxidized species. | [14] |
| N-Acetylcysteine (NAC) | Cellular GSH Replenishment | Highly Effective . | This is NAC's primary mechanism. It effectively raises intracellular GSH levels, especially under conditions of oxidative stress or GSH depletion. | [1][15] |
| Vitamin C & Vitamin E | Cellular GSH Replenishment | Not direct precursors. | These vitamins act as direct ROS scavengers but do not contribute to the de novo synthesis of GSH. They can work synergistically with the GSH system. | [16] |
Experimental Protocols for Antioxidant Evaluation
To ensure trustworthiness, every protocol must be a self-validating system. The choice of assay should be justified by the specific antioxidant mechanism being investigated. Below are detailed, step-by-step methodologies for key in vitro assays.
General Experimental Workflow
The evaluation of an antioxidant typically follows a standardized workflow, from sample preparation to data analysis, regardless of the specific assay chemistry.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 3. consensus.app [consensus.app]
- 4. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Preliminary Bioactivity Evaluation of N-Acetylcysteine Derivatives as Antioxidative and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. pnas.org [pnas.org]
- 16. Effects of N-acetyl cysteine, vitamin E and vitamin C on liver glutathione levels following amiodarone treatment in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The synthesis of 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a valuable building block in pharmaceutical and medicinal chemistry, can be approached through various synthetic strategies. The selection of an optimal route is contingent upon several factors, including but not limited to, yield, purity, scalability, cost-effectiveness, and stereochemical control. This guide provides a comprehensive comparison of the prominent synthetic pathways to this target molecule, supported by experimental insights and data to inform methodological decisions in a research and development setting.
Introduction to Synthetic Strategies
The primary challenge in the synthesis of this compound lies in the efficient and controlled formation of the β-amino acid precursor, 3-amino-3-(4-fluorophenyl)propanoic acid. The subsequent N-acetylation is typically a straightforward transformation. This guide will focus on the comparative analysis of four principal routes to the core β-amino acid structure:
-
Modified Rodionov Reaction: A robust method for the synthesis of β-amino acids.
-
Strecker Synthesis: A classical and versatile approach to amino acids.
-
Rhodanine-Based Synthesis: A pathway involving a heterocyclic intermediate.
-
Erlenmeyer-Plessl Reaction: A traditional method for α-amino acid synthesis, adaptable for β-amino acids.
A concluding section will address asymmetric approaches for the synthesis of enantiomerically pure forms of the target compound.
Comparative Analysis of Synthetic Routes
The following table provides a high-level comparison of the key performance indicators for each synthetic route. Detailed experimental protocols and mechanistic discussions are provided in the subsequent sections.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Purity | Scalability | Key Advantages | Key Disadvantages |
| Modified Rodionov Reaction | 4-Fluorobenzaldehyde, Malonic Acid, Ammonium Acetate | Ethanol | Moderate to High | Good to Excellent | Good | Operationally simple, one-pot reaction. | May require optimization for specific substrates. |
| Strecker Synthesis | 4-Fluorobenzaldehyde, Ammonia, Cyanide Source | Acid/Base for hydrolysis | Moderate | Good | Good | Well-established, versatile for various aldehydes. | Use of highly toxic cyanide. |
| Rhodanine-Based Synthesis | 4-Fluorobenzaldehyde, Rhodanine | Base, Hydrolyzing agent | Moderate | Good | Moderate | Avoids the direct use of cyanide in the initial step. | Multi-step process, potential for side reactions. |
| Erlenmeyer-Plessl Reaction | N-acetylglycine, 4-Fluorobenzaldehyde | Acetic anhydride, Base | Variable | Moderate to Good | Moderate | Well-documented for α-amino acids. | Can be lower yielding for β-amino acids, potential for over-reduction. |
Detailed Synthetic Protocols and Mechanistic Insights
Modified Rodionov Reaction
The Rodionov reaction is a condensation reaction of an aldehyde with malonic acid and ammonia or an amine to form a β-amino acid. The modified, one-pot procedure is particularly attractive for its operational simplicity.
Reaction Scheme:
A simplified representation of the modified Rodionov reaction.
Experimental Protocol:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in ethanol, add malonic acid (1.0 eq) and ammonium acetate (1.5 eq).
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to afford 3-amino-3-(4-fluorophenyl)propanoic acid.
Causality and Expertise: This one-pot approach is efficient as the in-situ formation of the imine from 4-fluorobenzaldehyde and ammonia (from ammonium acetate) is immediately followed by a Knoevenagel-type condensation with malonic acid and subsequent decarboxylation and reduction of the intermediate α,β-unsaturated acid. The use of ammonium acetate as both the ammonia source and a catalyst simplifies the procedure. Ethanol serves as a suitable solvent that allows for the dissolution of reactants at elevated temperatures and facilitates product precipitation upon cooling.
Strecker Synthesis
The Strecker synthesis is a two-step method for synthesizing amino acids. It involves the reaction of an aldehyde with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to give the amino acid.[1][2][3]
Reaction Scheme:
The two-step process of the Strecker synthesis.
Experimental Protocol:
-
Formation of the α-Aminonitrile:
-
To a solution of ammonium chloride in water, add 4-fluorobenzaldehyde.
-
Add a solution of potassium cyanide in water dropwise while maintaining the temperature below 20°C.
-
Stir the reaction mixture for several hours until the formation of the aminonitrile is complete (monitored by TLC or GC-MS).
-
Extract the aminonitrile with a suitable organic solvent (e.g., diethyl ether).
-
-
Hydrolysis of the α-Aminonitrile:
-
Treat the extracted aminonitrile with a strong acid (e.g., concentrated HCl) and heat to reflux for several hours.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-amino-3-(4-fluorophenyl)propanoic acid.
-
Causality and Expertise: The initial step involves the formation of an imine from 4-fluorobenzaldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. The subsequent acid-catalyzed hydrolysis of the nitrile group proceeds via a protonated nitrile intermediate, which is attacked by water, leading to the formation of a carboxylic acid. The primary safety concern with this route is the use of highly toxic potassium cyanide, which requires strict adherence to safety protocols.
Rhodanine-Based Synthesis
This route utilizes rhodanine as a key intermediate. The Knoevenagel condensation of rhodanine with 4-fluorobenzaldehyde, followed by hydrolysis and reduction, yields the desired β-amino acid.[4]
Reaction Scheme:
A multi-step synthesis via a rhodanine intermediate.
Experimental Protocol:
-
Knoevenagel Condensation:
-
Dissolve rhodanine and 4-fluorobenzaldehyde in a suitable solvent (e.g., acetic acid) with a catalyst (e.g., sodium acetate).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction and collect the precipitated product by filtration.
-
-
Hydrolysis and Reduction:
-
Hydrolyze the Knoevenagel adduct using a base (e.g., sodium hydroxide).
-
The resulting intermediate is then reduced (e.g., using sodium amalgam or catalytic hydrogenation) to yield the β-amino acid.
-
Acidify the reaction mixture to precipitate the product.
-
Causality and Expertise: The acidity of the methylene protons in rhodanine allows for the base-catalyzed Knoevenagel condensation with the aldehyde. The subsequent hydrolysis opens the rhodanine ring, and the reduction of the carbon-carbon double bond and the thiocarbonyl group ultimately leads to the formation of the amino acid. This route avoids the direct use of cyanide but involves multiple steps, which can impact the overall yield.
Erlenmeyer-Plessl Reaction
This classical reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride to form an azlactone. Subsequent hydrolysis and reduction of the azlactone can be adapted to produce β-amino acids.
Reaction Scheme:
Synthesis through an azlactone intermediate.
Experimental Protocol:
-
Azlactone Formation:
-
A mixture of N-acetylglycine, 4-fluorobenzaldehyde, acetic anhydride, and sodium acetate is heated.
-
The resulting azlactone is isolated after cooling and filtration.
-
-
Hydrolysis and Reduction:
-
The azlactone is hydrolyzed with a mild base to give the α,β-unsaturated N-acetylamino acid.
-
This intermediate is then reduced (e.g., catalytic hydrogenation) to the saturated N-acetylamino acid.
-
Finally, the N-acetyl group can be removed by acid or enzymatic hydrolysis if the free amino acid is desired. For the target molecule, this intermediate is the desired product.
-
Causality and Expertise: The reaction proceeds through the formation of an oxazolone (azlactone) intermediate. The choice of reducing agent is critical to selectively reduce the carbon-carbon double bond without affecting the aromatic ring or the amide functionality. This method is well-established but may suffer from lower yields and the potential for side reactions during the reduction step.
Final Step: N-Acetylation
Once 3-amino-3-(4-fluorophenyl)propanoic acid is synthesized by any of the above methods, the final step is the N-acetylation.
Experimental Protocol:
-
Dissolve 3-amino-3-(4-fluorophenyl)propanoic acid in a suitable solvent (e.g., a mixture of water and dioxane).
-
Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise while maintaining a slightly basic pH with the addition of a base (e.g., sodium bicarbonate solution).[5]
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.[5]
Asymmetric Synthesis Approaches
For applications requiring enantiomerically pure this compound, several asymmetric strategies can be employed:
-
Chiral Resolution: The racemic amino acid can be resolved using chiral resolving agents, such as chiral acids or bases, to form diastereomeric salts that can be separated by crystallization.
-
Enzymatic Resolution: Lipases or other enzymes can be used for the enantioselective acylation or hydrolysis of a racemic ester derivative of the amino acid.
-
Asymmetric Synthesis: Chiral auxiliaries or catalysts can be used in the primary synthesis route. For instance, in the Strecker synthesis, a chiral amine can be used instead of ammonia to induce diastereoselectivity. Similarly, asymmetric Mannich reactions using chiral catalysts are also a viable option.
Conclusion
The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and challenges.
-
The Modified Rodionov Reaction stands out for its operational simplicity and good yields, making it an excellent choice for initial lab-scale synthesis.
-
The Strecker Synthesis is a classic and reliable method, though the use of cyanide necessitates stringent safety precautions.
-
The Rhodanine-Based Synthesis and Erlenmeyer-Plessl Reaction offer alternative pathways but are generally more multi-stepped and may require more extensive optimization.
The choice of the synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, cost considerations, and available expertise and equipment. For the synthesis of enantiomerically pure material, asymmetric synthesis or resolution techniques are necessary additions to the chosen synthetic pathway.
References
- IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- NROChemistry. (n.d.). Strecker Synthesis.
- Hancock Lab. (n.d.). Acetylation (or Succinylation) of Amino Groups on Proteins.
- Wikipedia. (2023, November 26). Mannich reaction.
- Wikipedia. (2023, November 29). Strecker amino acid synthesis.
- AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
- CDN. (n.d.). N-Terminus Acetylation Protocol.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Chemistry LibreTexts. (2023, January 22). Mannich Reaction.
- PubMed. (2006). The Mannich reaction of malonates with simple imines catalyzed by bifunctional cinchona alkaloids: enantioselective synthesis of beta-amino acids.
- News-Medical.Net. (2018, October 30). Overview of Strecker Amino Acid Synthesis.
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
- PubChem. (n.d.). 3-Amino-3-(4-fluorophenyl)propanoic acid.
- The Role of 3-Amino-3-(4-fluorophenyl)propionic Acid in Organic Synthesis. (n.d.).
- PubMed Central. (2019, April 26). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase.
- PubMed Central. (2017, December 9). A Facile Protocol to Generate Site-Specifically Acetylated Proteins in Escherichia Coli.
- MDPI. (2022, December 12). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
- Macmillan Group - Princeton University. (2017, November 15). Synthesis and Applications of Fluorinated -Amino Acids.
- PubMed. (2013). Synthesis and biological evaluation of a new class of 4-aminoquinoline-rhodanine hybrid as potent anti-infective agents.
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
- Beilstein Journals. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.
- PubMed Central. (n.d.). Stereoselective Syntheses of Fluorescent Non-Natural Aromatic Amino Acids Based on Asymmetric Michael Additions.
- PubMed Central. (2023, June 21). Acetyl group for proper protection of β-sugar-amino acids used in SPPS.
- MDPI. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors.
- PubMed Central. (n.d.). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Synthesis and biological evaluation of a new class of 4-aminoquinoline-rhodanine hybrid as potent anti-infective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionsource.com [ionsource.com]
A Researcher's Guide to Confirming the Stereochemistry of 3-Acetamido-3-(4-fluorophenyl)propanoic Acid Enantiomers
For researchers and professionals in drug development, the unambiguous assignment of stereochemistry is a critical step. The biological activity of chiral molecules is often highly dependent on their absolute configuration, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic. This guide provides an in-depth comparison of key analytical techniques for confirming the absolute stereochemistry of the separated enantiomers of 3-Acetamido-3-(4-fluorophenyl)propanoic acid, a chiral building block of interest in medicinal chemistry.
This guide moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and self-validating approach to stereochemical assignment. We will explore the principles and practical applications of Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and X-ray Crystallography.
The Importance of Orthogonal Methods
Relying on a single analytical technique for stereochemical assignment can be fraught with uncertainty. A multi-faceted, or orthogonal, approach, where different methods with distinct physical principles are employed, provides the highest level of confidence in the assigned configuration. This guide will equip you with the understanding to select and implement a suite of techniques to definitively confirm the stereochemistry of your separated enantiomers.
Comparative Overview of Analytical Techniques
Each method for determining absolute configuration has its own set of strengths and limitations. The choice of which techniques to employ will depend on factors such as sample availability, physical state (crystalline vs. in solution), and the available instrumentation.
| Technique | Principle | Sample Requirements | Strengths | Limitations |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Solution, small amount (µg-mg) | Excellent for separation and enantiomeric purity determination. | Indirect method for absolute configuration; requires a reference standard of known configuration. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Solution, mg scale | Provides absolute configuration in solution; no crystallization needed. | Requires quantum chemical calculations for spectral interpretation.[1] |
| ¹H NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Solution, mg scale | Relatively accessible instrumentation; provides absolute configuration. | Requires chemical derivatization, which can be complex; potential for racemization.[2] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | High-quality single crystal | Unambiguous determination of absolute configuration. | Growth of suitable crystals can be a significant bottleneck.[3] |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Solution, mg scale | Simple, rapid, and non-destructive. | Provides the sign of optical rotation, but not the absolute configuration without a reference.[4] |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone of enantiomer analysis, indispensable for both separating the enantiomers and quantifying their purity (enantiomeric excess, ee).[5][6] While not a primary method for determining absolute configuration de novo, it is essential for isolating the individual enantiomers for subsequent analysis by other techniques. Furthermore, if a standard of known configuration is available, the elution order can be used to assign the configuration of the sample.
Caption: Workflow for the separation of enantiomers by Chiral HPLC.
A recent study on the enzymatic deracemization of similar fluorinated arylcarboxylic acids provides a robust starting point for method development.[7]
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of N-protected amino acids.[5] Based on analogous separations, a Chiralcel® OJ-H column (cellulose tris(4-methylbenzoate) coated on silica gel) is a suitable choice.[7]
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. The addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), can improve peak shape for carboxylic acids.
-
Instrumentation Setup:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
-
Sample Preparation: Dissolve approximately 1 mg of the racemic this compound in 1 mL of the mobile phase.
-
Analysis: Inject 10 µL of the sample solution. The two enantiomers are expected to be well-resolved. For preparative separation to isolate each enantiomer, the injection volume and sample concentration can be increased.
Note: The elution order of the enantiomers on a chiral column is specific to the column and mobile phase conditions. Without a reference standard of known absolute configuration, one cannot assign the peaks as (R) or (S) based on HPLC data alone.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful as it provides the absolute configuration of a molecule in solution, thus reflecting its conformational state under more biologically relevant conditions than the solid state.[8] The assignment of the absolute configuration is achieved by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers.[1][9][8]
Caption: Workflow for determining absolute configuration using Mosher's method.
This protocol is adapted for a chiral carboxylic acid by first converting it to a chiral alcohol.
-
Reduction of the Carboxylic Acid:
-
Carefully reduce the carboxylic acid group of the purified enantiomer of this compound to a primary alcohol using a mild reducing agent like borane-tetrahydrofuran complex (BH₃·THF) to avoid racemization. This yields the corresponding chiral amino alcohol.
-
-
Preparation of Mosher's Esters:
-
Divide the resulting chiral amino alcohol into two portions.
-
React one portion with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) in the presence of a non-chiral base (e.g., pyridine or DMAP) in an anhydrous aprotic solvent (e.g., CH₂Cl₂).
-
-
Purification: Purify the resulting diastereomeric esters by flash chromatography.
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the protons in the vicinity of the stereocenter.
-
Calculate the chemical shift differences (Δδ = δS - δR) for these protons.
-
-
Configuration Assignment:
-
According to the established model for Mosher's esters, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values. This spatial arrangement allows for the deduction of the absolute configuration of the stereocenter.
-
X-ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute configuration. [3]The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a single crystal. [10][11]The resulting diffraction pattern can be used to calculate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. For chiral molecules crystallizing in non-centrosymmetric space groups, anomalous dispersion effects can be used to determine the absolute configuration.
-
Crystal Growth: This is often the most challenging step. Grow single crystals of one of the purified enantiomers of this compound of sufficient size and quality. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent systems should be screened.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect the diffraction data, typically using Cu Kα or Mo Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is typically determined by calculating the Flack parameter. A Flack parameter close to 0 for the proposed configuration and close to 1 for its inverse indicates a high probability that the assigned absolute configuration is correct.
While no public crystal structure of this compound is currently available, obtaining one would provide the most definitive confirmation of its stereochemistry.
Conclusion
The confirmation of stereochemistry for separated enantiomers is a non-trivial but essential task in modern chemical and pharmaceutical research. This guide has provided a comparative overview and detailed protocols for four powerful analytical techniques: Chiral HPLC, VCD, ¹H NMR with Mosher's method, and X-ray Crystallography. By employing a combination of these orthogonal methods, researchers can achieve a high degree of confidence in their stereochemical assignments for this compound and other chiral molecules. This rigorous approach is fundamental to ensuring the safety, efficacy, and intellectual property of new chemical entities.
References
- Polavarapu, P. L. (2002). Vibrational circular dichroism: a new spectroscopic tool for the determination of absolute configuration of chiral molecules. Chirality, 14(10), 768-781. [Link]
- Hoyt, T. R., & Rinaldi, P. L. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]
- Flack, H. D., & Bernardinelli, G. (2008).
- Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality, 13(5), 233-240. [Link]
- Nafie, L. A. (2008). Vibrational circular dichroism: A new tool for the stereochemical characterization of chiral molecules. Applied Spectroscopy, 62(8), 211A-234A. [Link]
- Schrödinger, LLC. (2023). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Ferreiro, M. J., Latypov, S. K., Quiñoá, E., & Riguera, R. (2000). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry, 65(9), 2658–2666. [Link]
- ResearchGate. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
- Phenomenex Inc. (n.d.).
- Brossi, A. (Ed.). (1984). The Alkaloids: Chemistry and Pharmacology, Vol. 23. Academic Press.
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Galkin, M. A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(17), 4065. [Link]
- Domingos, J. B., et al. (2019). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Chemistry – A European Journal, 25(65), 14828-14835. [Link]
- ResearchGate. (2022). X‐ray crystal structure of compound 3 aa and 4 aa. [Link]
- Master Organic Chemistry. (2017).
- ResearchGate. (2018). X‐ray Crystal Structure of Compound 3 a and 3 f'. [Link]
- Daicel Chiral Technologies. (n.d.).
- Wikipedia. (n.d.). X-ray crystallography. [Link]
- CCDC. (n.d.). X-ray Crystallography. [Link]
- PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. [Link]
- MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- ACS Publications. (2010). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. The Journal of Physical Chemistry A, 114(10), 3545-3555. [Link]
- PubMed. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. [Link]
- PubMed. (2015). Identifying dominant conformations of N-acetyl-L-cysteine methyl ester and N-acetyl-L-cysteine in water: VCD signatures of the amide I and the C=O stretching bands. [Link]
- Proteins, Structure and Methods. (n.d.). VCD. [Link]
- Houk, K. N., & Cheong, P. H.-Y. (2008). Computational prediction of stereoselectivity in asymmetric catalysis.
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 2. matilda.science [matilda.science]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Acetamido-3-(4-fluorophenyl)propanoic acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, experience-driven protocol for the safe disposal of 3-Acetamido-3-(4-fluorophenyl)propanoic acid, ensuring the protection of laboratory personnel and the environment.
The core principle guiding the disposal of this compound is its classification as a halogenated organic substance .[1][2] The presence of the fluorine atom necessitates a specific waste stream to ensure it is handled and neutralized by methods appropriate for halogenated compounds, which differ significantly from general chemical waste.
Part 1: Hazard Identification and Risk Assessment
The primary risks associated with this class of compounds inform every step of the disposal process. The data strongly suggest that this compound should be managed as a hazardous waste, requiring dedicated handling procedures.
| Hazard Class | Potential Effect | GHS Hazard Statement | Implication for Disposal |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | Direct contact must be avoided. All contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | Eye protection is mandatory. Any splash poses a significant risk. |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | Handling should occur in a well-ventilated area or fume hood to prevent inhalation of dust or aerosols. |
This table is based on hazard data for structurally related compounds.[3][4][5]
Part 2: Waste Segregation & Containerization Protocol
The causality behind waste segregation is rooted in the chemistry of disposal. Halogenated organic compounds require high-temperature incineration with specific "scrubber" systems to neutralize the acidic and toxic gases (e.g., hydrogen fluoride) generated during combustion.[6] Mixing this waste with non-halogenated solvents or solids can disrupt the disposal facility's process, leading to regulatory violations and environmental harm.
Step-by-Step Containerization:
-
Select the Correct Container:
-
Proper Labeling (At Point of First Use):
-
Do not wait until the container is full. Label it immediately.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List any other halogenated compounds if it is a mixed waste container.
-
The associated hazards (e.g., "Irritant").
-
The date the first piece of waste was added.
-
Your name, laboratory, and contact information.
-
-
Part 3: Step-by-Step Disposal Procedure
This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) framework, which governs hazardous waste management from "cradle-to-grave."[7][9]
-
Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing:
-
Transfer Waste:
-
Perform all transfers within a chemical fume hood or a well-ventilated area to minimize inhalation risk.[1][5]
-
Carefully place the solid this compound waste into the pre-labeled "Halogenated Organic Solid Waste" container.
-
Include any materials contaminated with the compound, such as weighing papers, disposable spatulas, and contaminated gloves, in the same container.[6]
-
-
Secure and Store:
-
Arrange for Final Disposal:
-
Once the container is full or you have no further need to add to it, contact your institution's Environmental Health & Safety (EHS) office or equivalent department.
-
They will provide instructions for pickup and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] Do not attempt to dispose of this chemical via standard trash or sewer systems.[1][2]
-
Part 4: Disposal Workflow Diagram
The following diagram outlines the decision-making process for the safe management and disposal of this compound waste.
Caption: Decision workflow for proper chemical waste disposal.
Part 5: Emergency Procedures for Spills
Accidents can happen. A prepared response is critical to mitigating risk.
-
Small Spills:
-
Alert personnel in the immediate area and restrict access.[6]
-
Wearing full PPE, contain the spill with a chemically inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into your designated "Halogenated Organic Solid Waste" container.[6]
-
Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.[6]
-
Alert your laboratory supervisor and contact your institution's emergency response team (often EHS) without delay.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
By adhering to this guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold the integrity of our scientific mission.
References
- Safety and handling of fluorin
- The Complete Beginners Guide to Chemical Disposal. Goodway Technologies.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Safe Handing & Disposal of Organic Substances. Science Ready.
- What Regulations Govern Hazardous Waste Management? Chemistry For Everyone.
- SAFETY DATA SHEET for Propanoic Acid. Sigma-Aldrich. [Link]
- SAFETY DATA SHEET for 3-(4-Fluorophenyl)propionic acid. Fisher Scientific.
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- 3-(4-Fluorophenyl)propionic acid SDS. Echemi.
- 2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid SDS. AK Scientific, Inc.
- 3-(3-Aminophenyl)propanoic acid SDS. Synquest Labs.
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. goodway.com [goodway.com]
- 8. epa.gov [epa.gov]
- 9. youtube.com [youtube.com]
- 10. echemi.com [echemi.com]
- 11. epa.gov [epa.gov]
Navigating the Safe Handling of 3-Acetamido-3-(4-fluorophenyl)propanoic acid: A Guide to Personal Protective Equipment and Disposal
Understanding the Hazard: A Logic-Driven Approach to Safety
Given the chemical structure of 3-Acetamido-3-(4-fluorophenyl)propanoic acid, we can anticipate potential hazards based on its functional groups and the presence of fluorine. A closely related compound, 2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid, is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1]. Similarly, propanoic acid and its derivatives can cause severe skin burns and eye damage[2]. The presence of the fluorophenyl group necessitates careful handling, as fluorinated organic compounds can have unique toxicological profiles and may release hazardous substances like hydrogen fluoride upon decomposition[1]. Therefore, a cautious and comprehensive approach to PPE is not just recommended, but essential.
The Core of Protection: A Multi-Layered PPE Strategy
A risk-based approach to selecting PPE is critical. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.
| Protection Level | Personal Protective Equipment (PPE) | Rationale |
| Primary Engineering Control | Chemical Fume Hood | The primary and most effective means of controlling exposure to airborne contaminants. All handling of the solid compound and its solutions should be performed within a certified chemical fume hood to minimize inhalation risk. |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Given the potential for serious eye irritation, chemical splash goggles that meet ANSI Z87.1 standards are mandatory[3][4]. A face shield should be worn over the goggles, especially when there is a risk of splashes, such as during solution preparation or transfers[3][5]. |
| Hand Protection | Double Gloving (Nitrile or Neoprene) | Due to the potential for skin irritation and the unknown dermal absorption properties of this specific compound, double gloving is a prudent measure[3][6]. Nitrile or neoprene gloves offer good resistance to a range of chemicals. It is crucial to consult the glove manufacturer's compatibility chart for specific solvents being used[3][6]. |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical-Resistant Apron | A flame-resistant lab coat should be worn at all times[6]. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection[4][7]. |
| Foot Protection | Closed-Toed, Chemical-Resistant Shoes | Shoes that completely cover the feet are a baseline requirement in any laboratory setting. Chemical-resistant footwear provides an extra layer of protection against spills. |
| Respiratory Protection | Respirator (if necessary) | If engineering controls like a fume hood are not sufficient to maintain exposure below permissible limits, a respirator may be required. The type of respirator and cartridge should be selected based on a formal risk assessment. |
Procedural Integrity: Step-by-Step Guidance for Safe Handling
Adherence to a strict protocol is fundamental to laboratory safety. The following steps provide a clear workflow for handling this compound.
Donning PPE: A Deliberate Sequence
-
Footwear and Lab Coat: Ensure proper closed-toed shoes and a buttoned flame-resistant lab coat are worn before entering the laboratory.
-
Inner Gloves: Don the first pair of nitrile or neoprene gloves.
-
Outer Gloves: Don the second, slightly larger pair of gloves over the first pair.
-
Goggles and Face Shield: Put on chemical splash goggles, ensuring a snug fit. If the procedure warrants it, place a face shield over the goggles.
Handling the Compound: Within the Zone of Safety
-
Work in a Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood.
-
Avoid Inhalation and Contact: Use spatulas and other appropriate tools to handle the solid material. Avoid creating dust. When working with solutions, use careful pouring techniques to prevent splashes.
-
Contingency Planning: Have spill cleanup materials readily available. For small spills, use an inert absorbent material and dispose of it as hazardous waste[6]. For larger spills, evacuate the area and follow your institution's emergency procedures[6].
Doffing PPE: A Contamination-Free Exit
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles.
-
Lab Coat and Inner Gloves: Remove the lab coat, followed by the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.
Visualizing the Hierarchy of Controls
To ensure a comprehensive safety strategy, it's crucial to understand the hierarchy of controls. This diagram illustrates the most effective to least effective measures for mitigating risks associated with handling hazardous chemicals.
Caption: Hierarchy of controls for managing chemical hazards.
Operational and Disposal Plans: A Cradle-to-Grave Approach
The safe use of this compound extends beyond its immediate handling to its proper disposal. As a fluorinated organic compound, specific disposal protocols must be followed to prevent environmental contamination.
Waste Segregation and Labeling
All waste containing this compound, including contaminated consumables like gloves and absorbent materials, must be collected in clearly labeled, compatible containers[6]. Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Disposal Methods
The strong carbon-fluorine bond in fluorinated compounds makes them resistant to degradation[8]. Therefore, standard disposal methods for organic waste may not be appropriate. The recommended disposal routes for fluorinated organic waste are:
-
Incineration: High-temperature incineration is a common and effective method for the complete destruction of fluorinated organic compounds[9]. This should be carried out at a licensed hazardous waste facility.
-
Hazardous Waste Landfill: In some cases, disposal in a designated hazardous waste landfill may be an option[9]. These landfills have specialized liners and leachate collection systems to prevent environmental contamination.
Always consult and adhere to your local, state, and federal regulations, as well as your institution's specific EHS guidelines for the disposal of chemical waste.
By implementing these comprehensive safety measures, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
- AK Scientific, Inc. (n.d.). 2-Acetamido-3-(3,4,5-trifluorophenyl)propanoic acid Safety Data Sheet.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?
- University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Benchchem. (n.d.). Personal protective equipment for handling Capraminopropionic acid.
- Sigma-Aldrich. (2024, March 2). Safety Data Sheet for Propionic Acid.
- BASF. (2023, August 3). Safety data sheet for Luprosil®.
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
Sources
- 1. aksci.com [aksci.com]
- 2. download.basf.com [download.basf.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. uah.edu [uah.edu]
- 5. leelinework.com [leelinework.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. epa.gov [epa.gov]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
